molecular formula C19H17N9O5S2 B022578 Cefozopran hydrochloride CAS No. 1262200-57-6

Cefozopran hydrochloride

Cat. No.: B022578
CAS No.: 1262200-57-6
M. Wt: 515.5 g/mol
InChI Key: QDUIJCOKQCCXQY-HEOFFLBTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefozopran is a semisynthetic, broad-spectrum, fourth-generation cephalosporin with antibacterial activity. Cefozopran binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N9O5S2/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32)/b24-11+/t12-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUIJCOKQCCXQY-HEOFFLBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N9O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113359-04-9
Record name Imidazo[1,2-b]pyridazinium, 1-[[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Cefozopran Hydrochloride's Mechanism of Action Against Pseudomonas aeruginosa: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pseudomonas aeruginosa represents a significant clinical challenge due to its intrinsic and acquired resistance to a wide array of antimicrobial agents. Cefozopran, a fourth-generation cephalosporin, exhibits potent activity against this opportunistic pathogen. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the action of Cefozopran hydrochloride against P. aeruginosa. We delve into its primary mode of action targeting penicillin-binding proteins (PBPs), the key enzymatic machinery responsible for bacterial cell wall synthesis. Furthermore, this guide dissects the multifaceted resistance strategies employed by P. aeruginosa, including enzymatic degradation by β-lactamases, active efflux of the antibiotic, and the formidable barrier of its outer membrane. Detailed, field-proven experimental protocols are provided to enable researchers to investigate these interactions, fostering a deeper understanding and facilitating the development of novel therapeutic strategies.

Introduction: The Clinical Imperative and a Potent Therapeutic Agent

Pseudomonas aeruginosa is a Gram-negative bacterium notorious for causing severe nosocomial infections, particularly in immunocompromised individuals and patients with cystic fibrosis.[1] Its remarkable ability to develop resistance to multiple classes of antibiotics complicates treatment and underscores the urgent need for effective therapeutic agents. This compound is a fourth-generation cephalosporin that has demonstrated significant efficacy against a broad spectrum of bacteria, including problematic pathogens like P. aeruginosa.[2] Like all β-lactam antibiotics, Cefozopran's bactericidal activity stems from its ability to disrupt the integrity of the bacterial cell wall, a structure essential for survival.[2][3] This guide will elucidate the precise molecular interactions that define Cefozopran's efficacy and the countervailing mechanisms that lead to resistance in P. aeruginosa.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis via Penicillin-Binding Protein (PBP) Targeting

The fundamental mechanism of action of Cefozopran, like other cephalosporins, is the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.[2][3] This is achieved through the covalent binding and inactivation of penicillin-binding proteins (PBPs), a group of transpeptidases, carboxypeptidases, and endopeptidases located in the periplasmic space.[4]

The Central Role of PBP3 in P. aeruginosa

The following diagram illustrates the proposed mechanism of action of Cefozopran at the molecular level:

G Cefozopran Cefozopran Periplasm Periplasmic Space Cefozopran->Periplasm Crosses Outer Membrane PBP3 PBP3 (Transpeptidase) Periplasm->PBP3 Peptidoglycan Peptidoglycan Synthesis PBP3->Peptidoglycan Inhibits Cross-linking CellWall Cell Wall Integrity Disrupted Peptidoglycan->CellWall Lysis Cell Lysis CellWall->Lysis

Cefozopran's primary mechanism of action.
Quantitative Analysis of PBP Binding Affinity

The affinity of a β-lactam antibiotic for its PBP targets is a key determinant of its potency. This is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the binding of a labeled penicillin, such as Bocillin FL, to the PBP. A lower IC50 value indicates a higher binding affinity.

Table 1: Comparative IC50 Values (μg/mL) of Anti-pseudomonal Cephalosporins for P. aeruginosa PBPs

PBP TargetCeftazidimeCefepimeCeftolozane
PBP1a >128644
PBP1b 1680.5
PBP2 1281282
PBP3 0.5 0.5 0.03
PBP4 >128>12864
PBP5 >128>128>128
Source: Data synthesized from public research documents.[2]

As illustrated in the table, potent anti-pseudomonal cephalosporins consistently demonstrate high affinity (low IC50) for PBP3.

Experimental Protocol: Determination of PBP Binding Affinity

This protocol outlines a competitive binding assay to determine the IC50 of a test cephalosporin for the PBPs of P. aeruginosa.

  • Preparation of P. aeruginosa Membranes:

    • Grow P. aeruginosa (e.g., strain PAO1) to mid-log phase in a suitable broth medium (e.g., Luria-Bertani broth).

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Resuspend the cell pellet in buffer and lyse the cells by sonication or French press.

    • Remove unbroken cells and cellular debris by low-speed centrifugation.

    • Isolate the cell membranes by ultracentrifugation.

    • Resuspend the membrane pellet in a small volume of buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Competitive Binding Assay:

    • In a series of microcentrifuge tubes, add a fixed amount of the membrane preparation.

    • Add increasing concentrations of the test cephalosporin (e.g., Cefozopran) to the tubes.

    • Incubate the mixtures for a defined period (e.g., 10 minutes at 30°C) to allow the test compound to bind to the PBPs.

    • Add a fixed, subsaturating concentration of a fluorescently labeled penicillin, such as Bocillin FL, to each tube.

    • Incubate for a further defined period (e.g., 15 minutes at 30°C) to allow the labeled penicillin to bind to any unoccupied PBPs.

    • Stop the reaction by adding a sample buffer containing SDS.

    • Separate the membrane proteins by SDS-PAGE.

  • Data Analysis:

    • Visualize the fluorescently labeled PBPs in the gel using a suitable fluorescence scanner.

    • Quantify the fluorescence intensity of each PBP band in each lane.

    • Plot the percentage of Bocillin FL binding (relative to a control with no test compound) against the logarithm of the test cephalosporin concentration.

    • Determine the IC50 value, the concentration of the test compound that results in a 50% reduction in Bocillin FL binding, for each PBP.

Mechanisms of Resistance in Pseudomonas aeruginosa

P. aeruginosa employs a multi-pronged defense against β-lactam antibiotics, including Cefozopran. Understanding these resistance mechanisms is crucial for the development of effective treatment strategies.

Enzymatic Degradation: The Role of β-Lactamases

The production of β-lactamases, enzymes that hydrolyze the amide bond in the β-lactam ring, is a primary mechanism of resistance.[13] In P. aeruginosa, the chromosomally encoded AmpC β-lactamase is of particular clinical significance.[6][14] Overexpression of AmpC can lead to resistance to a broad range of cephalosporins.[15]

The following diagram illustrates the enzymatic inactivation of Cefozopran by AmpC β-lactamase:

G Cefozopran Cefozopran AmpC AmpC β-Lactamase Cefozopran->AmpC Hydrolysis Hydrolysis of β-lactam ring AmpC->Hydrolysis Inactive Inactive Metabolite Hydrolysis->Inactive

Hydrolysis of Cefozopran by AmpC β-lactamase.
Quantitative Analysis of β-Lactamase Hydrolysis

The efficiency of a β-lactamase against a particular antibiotic can be described by its Michaelis-Menten kinetic parameters, Km (the substrate concentration at which the reaction rate is half of Vmax) and Vmax (the maximum rate of reaction). The catalytic efficiency is often expressed as kcat/Km.

Table 2: Kinetic Parameters for the Hydrolysis of Cephalosporins by P. aeruginosa AmpC β-Lactamase

CephalosporinKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)
Nitrocefin 48130027
Cephalothin 45012002.7
Ceftazidime >50000.01<0.000002
Source: Data synthesized from public research documents.[7]

While specific kinetic data for Cefozopran is not available, the data for ceftazidime, another potent anti-pseudomonal cephalosporin, suggests that it is a poor substrate for AmpC. This inherent stability is a key feature of later-generation cephalosporins.

Experimental Protocol: β-Lactamase Hydrolysis Assay

This spectrophotometric assay measures the rate of hydrolysis of a chromogenic cephalosporin, nitrocefin, by a purified β-lactamase or a bacterial cell lysate.

  • Preparation of Enzyme/Lysate:

    • Purify the β-lactamase of interest (e.g., AmpC) using standard chromatography techniques.

    • Alternatively, prepare a cell lysate from a P. aeruginosa strain of interest as described in the PBP binding protocol.

  • Spectrophotometric Assay:

    • In a cuvette, add a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

    • Add a known concentration of the purified enzyme or cell lysate.

    • Initiate the reaction by adding a known concentration of nitrocefin.

    • Immediately monitor the change in absorbance at 486 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.

  • Data Analysis:

    • Calculate the initial velocity (rate of change of absorbance) of the reaction.

    • Using the Beer-Lambert law and the molar extinction coefficient of hydrolyzed nitrocefin, convert the rate of absorbance change to the rate of substrate hydrolysis (e.g., in µmol/min).

    • To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of nitrocefin and plot the initial velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation.

    • To assess the stability of a non-chromogenic cephalosporin like Cefozopran, a competition assay can be performed where the inhibition of nitrocefin hydrolysis by Cefozopran is measured.

Active Efflux: Pumping Out the Threat

P. aeruginosa possesses a number of multidrug resistance (MDR) efflux pumps that can actively transport a wide range of antimicrobial agents, including cephalosporins, out of the cell.[1][16] The most clinically significant of these are the Resistance-Nodulation-Division (RND) family of pumps, such as MexAB-OprM, MexCD-OprJ, and MexEF-OprN.[1][16] Overexpression of these pumps can lead to a significant increase in the Minimum Inhibitory Concentration (MIC) of the antibiotic.

The following diagram illustrates the role of efflux pumps in Cefozopran resistance:

G Cefozopran_out Cefozopran (Extracellular) Periplasm Periplasm Cefozopran_out->Periplasm Enters EffluxPump MexAB-OprM Efflux Pump Periplasm->EffluxPump PBP3 PBP3 Periplasm->PBP3 Reduced Concentration at Target EffluxPump->Cefozopran_out Efflux

Efflux pump-mediated resistance to Cefozopran.
Experimental Protocol: Efflux Pump Inhibitor (EPI) Assay

This assay determines the contribution of efflux pumps to antibiotic resistance by measuring the change in the MIC of the antibiotic in the presence and absence of an EPI.

  • MIC Determination (Broth Microdilution):

    • Prepare a series of two-fold dilutions of the test antibiotic (e.g., Cefozopran) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

    • Prepare an identical set of dilutions that also contain a fixed, sub-inhibitory concentration of an EPI (e.g., phenylalanine-arginine β-naphthylamide - PAβN).

    • Inoculate each well with a standardized suspension of the P. aeruginosa strain of interest.

    • Incubate the plates overnight at 37°C.

  • Data Analysis:

    • Determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Compare the MIC of the antibiotic in the absence of the EPI to the MIC in the presence of the EPI. A significant reduction (typically ≥4-fold) in the MIC in the presence of the EPI indicates that efflux is a mechanism of resistance to that antibiotic for the tested strain.

Reduced Outer Membrane Permeability

The outer membrane of P. aeruginosa is inherently less permeable to hydrophilic molecules, including many β-lactam antibiotics, compared to other Gram-negative bacteria.[5][17] This is due to the low number of large, non-specific porins and the presence of a highly charged lipopolysaccharide (LPS) layer.[5][10] Reduced expression of specific porins, such as OprD (which is involved in the uptake of carbapenems), can also contribute to resistance.[17] The permeability of the outer membrane is a critical factor that determines the concentration of Cefozopran that can reach its PBP targets in the periplasm. The permeability parameter (P) can be determined using methods that measure the rate of β-lactam hydrolysis by periplasmic β-lactamases in intact versus lysed cells.[1][13][18]

Summary and Future Directions

This compound exerts its potent bactericidal activity against P. aeruginosa primarily through the inhibition of PBP3, leading to the disruption of cell division and subsequent cell lysis. However, the clinical efficacy of Cefozopran can be compromised by a combination of resistance mechanisms, including enzymatic degradation by AmpC β-lactamase, active efflux via MDR pumps, and the low permeability of the outer membrane.

For researchers and drug development professionals, a thorough understanding of these mechanisms is paramount. The experimental protocols provided in this guide offer a robust framework for investigating the intricate interplay between Cefozopran and P. aeruginosa. Future research should focus on obtaining specific quantitative data for Cefozopran's interaction with P. aeruginosa PBPs and resistance determinants. Such data will be invaluable for optimizing dosing regimens, developing novel β-lactamase inhibitors, and designing new cephalosporins that can evade these resistance mechanisms.

References

  • Angus, B. L., Carey, A. M., Caron, D. A., Kropinski, A. M., & Hancock, R. E. (1982). Outer membrane permeability in Pseudomonas aeruginosa: comparison of a wild-type with an antibiotic-supersusceptible mutant. Antimicrobial agents and chemotherapy, 21(2), 299–309.
  • Curtis, N. A., Orr, D., Ross, G. W., & Boulton, M. G. (1979). Affinities of penicillins and cephalosporins for the penicillin-binding proteins of Escherichia coli K-12 and their antibacterial activity. Antimicrobial agents and chemotherapy, 16(5), 533–539.
  • Estahbanaty, R., & Livermore, D. M. (2022). β-lactam Resistance in Pseudomonas aeruginosa: Current Status, Future Prospects. Antibiotics, 11(2), 203.
  • Moya, B., Zamorano, L., Juan, C., Pérez, J. L., Ge, Y., & Oliver, A. (2010). Affinity of the new cephalosporin CXA-101 to penicillin-binding proteins of Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 54(9), 3933–3937.
  • Nakagawa, J., Tamaki, S., & Matsuhashi, M. (1979). Cefotaxime: binding affinity to penicillin-binding proteins and morphological changes of Escherichia coli and Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 16(6), 719–725.
  • Pai, H., Kim, J., Kim, J., Lee, J. H., Choe, K. W., & Gotoh, N. (2001). Pan-β-Lactam Resistance Development in Pseudomonas aeruginosa Clinical Strains: Molecular Mechanisms, Penicillin-Binding Protein Profiles, and Binding Affinities. Antimicrobial agents and chemotherapy, 45(11), 3086–3091.
  • Pagès, J. M., James, C. E., & Winterhalter, M. (2008). The porin and the permeating antibiotic: a selective diffusion barrier in Gram-negative bacteria. Nature reviews. Microbiology, 6(12), 893–903.
  • Schirmer, T. (1998). General and specific porins from bacterial outer membranes. Journal of structural biology, 121(2), 101–109.
  • Shionogi & Co., Ltd. (2024). This compound. Patsnap Synapse. Retrieved from [Link]

  • Spratt, B. G. (1977). Properties of the penicillin-binding proteins of Escherichia coli K12. European journal of biochemistry, 72(2), 341–352.
  • Trias, J., & Nikaido, H. (1990). Outer membrane protein D2 of Pseudomonas aeruginosa has a binding site for basic amino acids and peptides. The Journal of biological chemistry, 265(26), 15680–15684.
  • Venter, H., Mowla, R., Ohene-Agyei, T., & Ma, S. (2015). The Art of War with Pseudomonas aeruginosa: Targeting Mex Efflux Pumps Directly to Strategically Enhance Antipseudomonal Drug Efficacy. Frontiers in microbiology, 6, 960.
  • Waxman, D. J., & Strominger, J. L. (1983). Penicillin-binding proteins and the mechanism of action of beta-lactam antibiotics. Annual review of biochemistry, 52, 825–869.
  • Zimmermann, W., & Rosselet, A. (1977). Function of the outer membrane of Escherichia coli as a permeability barrier to beta-lactam antibiotics. Antimicrobial agents and chemotherapy, 12(3), 368–372.
  • Lomovskaya, O., Warren, M. S., Lee, A., Galazzo, J., Fronko, R., Lee, M., Blais, J., Cho, D., Chamberland, S., Vanasse, P., & Moir, D. T. (2001). Use of an Efflux Pump Inhibitor to Determine the Prevalence of Efflux Pump-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 45(1), 105-116.
  • Rodriguez-Martinez, J. M., Poirel, L., & Nordmann, P. (2009). Extended-Spectrum Cephalosporinases in Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 53(5), 1766-1771.
  • Schofield, C. J., & Brem, J. (2022). Structural basis of Pseudomonas aeruginosa penicillin binding protein 3 inhibition by the siderophore-antibiotic cefiderocol. Chemical Science, 13(36), 10743-10751.
  • Sharma, A., Gupta, V. K., & Pathania, R. (2019). Efflux pump inhibitors for bacterial pathogens: From bench to bedside. The Indian journal of medical research, 149(2), 129–145.
  • Sualdea, B., Lázaro-Díez, M., & Ramos-Vivas, J. (2015). PBP3 inhibition elicits adaptive responses in Pseudomonas aeruginosa. Molecular microbiology, 97(6), 1136–1149.
  • Uria, M. J., & Blázquez, J. (2012). Penicillin-binding protein 3 sequence variations reduce susceptibility of Pseudomonas aeruginosa to β-lactams but inhibit cell division. The Journal of antimicrobial chemotherapy, 67(11), 2630–2636.
  • Wolter, D. J., & Lister, P. D. (2013). Exploring sequence requirements for C₃/C₄ carboxylate recognition in the Pseudomonas aeruginosa cephalosporinase: Insights into plasticity of the AmpC β-lactamase. Protein science : a publication of the Protein Society, 20(5), 941–952.
  • Zamorano, L., Juan, C., Pérez, J. L., & Oliver, A. (2011). Mechanisms of resistance in clinical isolates of Pseudomonas aeruginosa less susceptible to cefepime than to ceftazidime. Clinical microbiology and infection : the official publication of the European Society of Clinical Microbiology and Infectious Diseases, 17(10), 1587–1591.
  • Cabot, G., Ocampo-Sosa, A. A., & Oliver, A. (2011). Stepwise Upregulation of the Pseudomonas aeruginosa Chromosomal Cephalosporinase Conferring High-Level β-Lactam Resistance Involves Three AmpD Homologues. Antimicrobial Agents and Chemotherapy, 55(7), 3145-3152.

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of Cefozopran Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cefozopran is a parenteral fourth-generation cephalosporin antibiotic distinguished by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains known for resistance to earlier-generation β-lactam agents.[1][2] Its unique chemical architecture, featuring specific side chains at the C-3 and C-7 positions of the cephem nucleus, enhances its antibacterial efficacy and stability against β-lactamases.[1] This guide provides an in-depth exploration of the prevalent synthetic pathways for Cefozopran hydrochloride, beginning from the common precursor 7-aminocephalosporanic acid (7-ACA). We will dissect the strategic considerations behind each synthetic step, from side-chain introduction to purification and salt formation. Furthermore, this document establishes a robust framework for the comprehensive characterization of the final active pharmaceutical ingredient (API), employing a suite of spectroscopic and chromatographic techniques. Detailed, field-proven protocols for structural verification by NMR, IR, and MS, alongside purity and potency analysis by HPLC, are provided to ensure a self-validating system for quality control. This guide is intended for researchers, chemists, and drug development professionals seeking a technical and practical understanding of this compound synthesis and analysis.

Introduction to this compound

Chemical Identity and Classification

Cefozopran, also known by its development code SCE-2787, is a semisynthetic, fourth-generation cephalosporin antibiotic.[1][3] Structurally, it is characterized by a 7β-[(Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetamido] group and an imidazo[1,2-b]pyridazinium-1-yl)methyl group at positions 7 and 3 of the 3-cephem-4-carboxylic acid core, respectively.[4][5] It is administered parenterally as the hydrochloride salt to improve its stability and solubility.

Mechanism of Action

Like other β-lactam antibiotics, the bactericidal action of Cefozopran stems from the inhibition of bacterial cell wall synthesis.[2][3][6] The core mechanism involves three critical stages:

  • Penetration: Cefozopran effectively penetrates the outer membrane of Gram-negative bacteria, a key feature that distinguishes it from earlier generations.[2][7]

  • Stability: It exhibits high resistance to hydrolysis by a wide range of β-lactamase enzymes, which are a primary mechanism of bacterial resistance.[6]

  • Inhibition: The drug binds to and inactivates essential penicillin-binding proteins (PBPs).[2][3] This inactivation disrupts the final transpeptidation step in peptidoglycan synthesis, compromising the integrity of the bacterial cell wall, which ultimately leads to cell lysis and death.[3][7]

Synthesis of this compound: A Step-by-Step Elucidation

The most established synthetic route to this compound originates from 7-aminocephalosporanic acid (7-ACA), a readily available fermentation product that serves as a cornerstone for many semi-synthetic cephalosporins.[1][4] The overall strategy involves the sequential and regioselective introduction of the C-7 and C-3 side chains.

Synthetic Pathway from 7-ACA

The synthesis is a multi-step process that demands precise control over reaction conditions to achieve acceptable yields and high purity.[4][5] An alternative approach starting from GCLE (7-phenylethyl amide-3-chloromethyl-3-cephem-4-carboxylic p-methoxybenzyl methyl) has also been reported, aiming for improved yields and industrial scalability.[8][9]

Synthesis_Pathway Fig. 1: Synthetic Pathway of Cefozopran HCl from 7-ACA Start 7-ACA (Starting Material) Intermediate1 Intermediate A 7-ACA with C-7 Side Chain Start->Intermediate1 Condensation with S-2-benzothiazolyl... thioacetate (Et3N) Intermediate2 Silylated Intermediate A Intermediate1->Intermediate2 Silanization Protection (Hexamethyldisilazane) Intermediate3 Intermediate B C-3 Substituted Product Intermediate2->Intermediate3 3-Substitution with imidazo[1,2-b]pyridazine (TMSI catalyst) Product_Base Cefozopran (Free Base) Intermediate3->Product_Base Deprotection (Methanol) Final_Product Cefozopran HCl (Final API) Product_Base->Final_Product Salt Formation (HCl)

Caption: Fig. 1: Synthetic Pathway of Cefozopran HCl from 7-ACA.

Detailed Experimental Protocol: 7-ACA Route

The following protocol is a synthesized representation based on established methodologies.[4][5]

Step 1: Condensation to form the C-7 Side Chain

  • Objective: To acylate the primary amine at the C-7 position of the 7-ACA nucleus.

  • Procedure:

    • Suspend 7-ACA in a suitable organic solvent (e.g., dichloromethane).

    • Add a tertiary amine base, such as triethylamine (Et3N), to facilitate the reaction.[4]

    • Slowly add a solution of S-2-benzothiazolyl (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyimino thioacetate (the activated ester of the side chain) at a controlled temperature (0-5°C).

    • Stir the reaction mixture for several hours until completion, monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product, 7β-[(Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetamido] cephalosporanic acid, is isolated via precipitation and filtration.

  • Rationale: The use of an activated thioester facilitates the amide bond formation under mild conditions. Triethylamine acts as a base to neutralize the acid formed during the reaction and to deprotonate the amine of 7-ACA, increasing its nucleophilicity.

Step 2: Protection and C-3 Substitution

  • Objective: To replace the acetoxy group at the C-3 position with the imidazo[1,2-b]pyridazine moiety.

  • Procedure:

    • The product from Step 1 is suspended in a dry solvent.

    • A silylating agent, such as hexamethyldisilazane (HMDS), is added to protect the carboxylic acid group.[4][10] This step is crucial for preventing side reactions.

    • Iodotrimethylsilane (TMSI) is introduced as a catalyst, followed by the addition of imidazo[1,2-b]pyridazine.[4]

    • The reaction is heated gently and monitored until the starting material is consumed.

    • The silyl protecting group is then removed (deprotection) by adding methanol.[4]

  • Rationale: Silanization of the carboxylic acid increases the solubility of the intermediate in organic solvents and prevents it from interfering with the substitution reaction. TMSI is an effective catalyst for nucleophilic substitution at the C-3' position of the cephem nucleus.

Step 3: Purification and Salt Formation

  • Objective: To purify the Cefozopran free base and convert it to the stable hydrochloride salt.

  • Procedure:

    • Following deprotection, the crude Cefozopran product may require purification, potentially involving ion-exchange chromatography to remove iodide ions.[4]

    • The purified free base is dissolved in a suitable solvent mixture (e.g., ethanol/acetone).[10]

    • A calculated amount of hydrochloric acid (in a solvent like isopropanol) is added to precipitate this compound.

    • The resulting solid is filtered, washed with a cold solvent (e.g., acetone), and dried under vacuum to yield the final API.

  • Rationale: Conversion to the hydrochloride salt enhances the compound's stability, handling properties, and suitability for formulation into an injectable dosage form.

Comprehensive Characterization and Quality Control

The identity, purity, and quality of the synthesized this compound must be rigorously confirmed using a combination of analytical techniques. The structure should be verified by MS, IR, and ¹H-NMR.[4]

Spectroscopic Structural Elucidation

Protocol 3.1.1: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Objective: To confirm the molecular structure by analyzing the chemical environment of protons.

  • Procedure:

    • Dissolve ~10 mg of this compound in a suitable deuterated solvent, such as deuterated dimethylsulfoxide (DMSO-d₆).[11]

    • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Use tetramethylsilane (TMS) as an internal reference standard.[11]

  • Interpretation: Key signals to verify include a singlet for the methoxy group (~δ 3.9 ppm), a doublet for a proton on the β-lactam ring (~δ 5.2 ppm), and signals in the aromatic region corresponding to the thiadiazole and imidazopyridazine rings.[11] The ratio of integrated intensities of these signals must align with the expected number of protons.[11]

Protocol 3.1.2: Infrared (IR) Spectroscopy

  • Objective: To identify key functional groups present in the molecule.

  • Procedure:

    • Prepare a sample, typically as a potassium bromide (KBr) pellet.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: Look for characteristic absorption bands, including a strong C=O stretch for the β-lactam ring (typically ~1750-1780 cm⁻¹), C=O stretches for the amide and carboxylic acid, N-H bands, and C=N stretches from the heterocyclic rings.

Protocol 3.1.3: Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Procedure:

    • Dissolve the sample in a suitable solvent (e.g., methanol/water).

    • Analyze using an electrospray ionization (ESI) source coupled to a mass analyzer.

  • Interpretation: The mass spectrum should display a prominent peak corresponding to the molecular ion [M+H]⁺ of the Cefozopran free base, confirming the correct molecular formula (C₁₉H₁₇N₉O₅S₂).

Chromatographic Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and potency of this compound.[12]

HPLC_Workflow Fig. 2: HPLC Analysis Workflow for Cefozopran HCl cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Separation cluster_analysis Data Analysis Prep_Standard Prepare Standard Solution (Known Concentration) Injection Inject into HPLC System Prep_Standard->Injection Prep_Sample Prepare Sample Solution (Synthesized Batch) Prep_Sample->Injection Separation Isocratic/Gradient Elution (C18 Column) Injection->Separation Detection UV Detection (e.g., 240-265 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Purity Calculate Purity (% Area) Chromatogram->Purity Assay Calculate Assay (vs. Standard) Chromatogram->Assay

Caption: Fig. 2: HPLC Analysis Workflow for Cefozopran HCl.

Protocol 3.2.1: Reversed-Phase HPLC Method

  • Objective: To separate Cefozopran from process-related impurities and degradation products and to quantify its concentration.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1200 series or equivalent, with a UV-VIS detector.[13]

    • Column: C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13][14]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.04 M potassium dihydrogen orthophosphate at pH 6.0) and an organic modifier (e.g., acetonitrile).[14] The exact ratio should be optimized for ideal separation.

    • Flow Rate: Typically 1.0-1.3 mL/min.[14][15]

    • Detection Wavelength: 240-265 nm, selected for optimal sensitivity.[14][15]

    • Column Temperature: Controlled at 30-32°C for reproducibility.[13]

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to create a stock solution of known concentration. Prepare a series of dilutions for linearity checks.

    • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration similar to the primary standard.

    • Analysis: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.[15][16]

    • Data Processing:

      • Purity: Calculate the area percentage of the main Cefozopran peak relative to the total area of all peaks in the chromatogram. A purity of >98% is often targeted.[5]

      • Assay (Potency): Compare the peak area of the sample to the peak area of the reference standard to determine the exact concentration (potency) of the synthesized batch.

Data Summary and Interpretation

Effective synthesis and characterization rely on comparing obtained data against established benchmarks.

Table 1: Summary of Synthetic Yields and Purity

ParameterTypical ValueSource
Overall Yield (7-ACA Route)15% - 25%[4][5]
Purity (by HPLC)> 98%[5]
Water Content (Karl Fischer)< 2.5%[10][11]

Table 2: Key Characterization Data

TechniqueParameterExpected ResultSource
¹H NMR Chemical Shift (δ, ppm)~3.9 (s, -OCH₃), ~5.2 (d, β-lactam H)[11]
IR Wavenumber (cm⁻¹)~1770 (β-lactam C=O)General Cephalosporin Data
MS (ESI+) m/z[M+H]⁺ corresponding to C₁₉H₁₇N₉O₅S₂[3]
HPLC Detection Wavelength240 - 265 nm[14][15]
Physicochemical AppearanceWhite to pale yellow crystalline powder[11]
Physicochemical SolubilitySlightly soluble in water, soluble in DMSO[11][17]

Conclusion

The synthesis of this compound is a well-defined yet intricate process that relies on the strategic modification of the 7-ACA core. Success is contingent upon careful control of reaction parameters, particularly during the protection/deprotection and substitution steps. A robust analytical framework is paramount for ensuring the quality of the final API. The integration of spectroscopic methods (NMR, IR, MS) for absolute structural confirmation and chromatographic techniques (HPLC) for purity and potency provides a comprehensive and self-validating system for quality control. This guide offers a foundational blueprint for researchers and developers engaged in the synthesis and analysis of this important fourth-generation cephalosporin.

References

  • The Discovery and Development of Cefozopran: A Technical Guide. Benchchem.
  • Synthesis of this compound. ResearchGate.
  • Study on synthesis of this compound. ResearchGate.
  • What is this compound used for?. Patsnap Synapse.
  • Pharmacology of this compound; Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube.
  • CN102002060B - Preparation method of this compound. Google Patents.
  • Preparation method of this compound. Eureka | Patsnap.
  • CN102443017A - Preparation method of this compound. Google Patents.
  • Cefozopran | C19H17N9O5S2 | CID 9571080. PubChem - NIH.
  • Structural confirmation of this compound. Ingenta Connect.
  • Cefozopran: A Technical Guide to its Mechanism of Action Against Gram-Negative Bacteria. Benchchem.
  • CN101265267A - Method for preparing this compound, this compound powder injection and preparation method thereof. Google Patents.
  • This compound Bacterial chemical. MedChemExpress.
  • Quantitative Analysis of Cefozopran in Biological Fluids: Application Notes and Protocols. Benchchem.
  • Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. Austin Publishing Group.
  • Cefozopran HCl. GoldBio.
  • Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. Research & Reviews: Journal of Pharmaceutical Analysis.
  • This compound. The Japanese Pharmacopoeia.
  • DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE DETERMINATION OF EIGHT CEPHALOSPORINS. Repositório Comum.
  • New spectrophotometric method for determination of cephalosporins in pharmaceutical formulations. ResearchGate.
  • A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. PubMed Central.
  • Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. IISTE.org.
  • Review on Bioanalytical Methods for Determination of Cephalosporins by Using HPLC And LC-MS. IOSR Journal.
  • A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Systematic Reviews in Pharmacy.
  • Spectrophotometric method for the determination of Cefoperazone sodium in pharmaceutical formulations. ResearchGate.
  • Spectrophotometric Determination of Some Cephalosporins in Bulk and in Pharmaceutical Formulations. ResearchGate.

Sources

An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Cefozopran Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the in vitro antibacterial spectrum of Cefozopran hydrochloride, a fourth-generation cephalosporin antibiotic. Designed for researchers, scientists, and drug development professionals, this document delves into the agent's mechanism of action, its activity against a broad range of bacterial pathogens, the standardized methodologies for its evaluation, and the pertinent mechanisms of microbial resistance.

Introduction: The Molecular and Pharmacological Profile of Cefozopran

Cefozopran is a parenteral fourth-generation cephalosporin characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[] Its chemical structure includes a C-3 side chain with a substituted imidazo[1,2-b]pyridazine moiety and a C-7 aminothiazolylacetamido side chain with a methoxyimino group, which confers stability against many common β-lactamases.[2] As a fourth-generation agent, Cefozopran combines the potent Gram-negative activity of third-generation cephalosporins with enhanced activity against Gram-positive organisms.[3] Its primary clinical utility lies in treating severe and hospital-acquired infections where broad-spectrum, empirical coverage is essential.[]

Mechanism of Action

The bactericidal effect of Cefozopran, like all β-lactam antibiotics, is achieved through the inhibition of bacterial cell wall synthesis.[4] The process is initiated by the drug's binding to and subsequent inactivation of Penicillin-Binding Proteins (PBPs).[5] These enzymes are critical for the terminal stages of peptidoglycan synthesis, a polymer essential for the structural integrity of the bacterial cell wall.[2][6] By acylating the transpeptidase domain of PBPs, Cefozopran prevents the cross-linking of peptidoglycan chains. This disruption compromises the cell wall's integrity, leading to cellular lysis and bacterial death.[2][5] A key attribute of Cefozopran is its enhanced ability to penetrate the outer membrane of Gram-negative bacteria and its high affinity for multiple PBP types, which contributes to its potent and broad-spectrum activity.[4]

cluster_0 Bacterial Cell Cefozopran Cefozopran Porin Porin Channel Cefozopran->Porin Penetration OuterMembrane Outer Membrane (Gram-Negative) Periplasm Periplasmic Space Porin->Periplasm PBP Penicillin-Binding Proteins (PBPs) Periplasm->PBP Binding & Inactivation Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibits Lysis Cell Lysis & Bacterial Death Peptidoglycan->Lysis Disruption Leads to

Caption: Mechanism of Cefozopran action against Gram-negative bacteria.

In Vitro Antibacterial Spectrum

The efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following sections summarize the in vitro activity of Cefozopran against a wide array of clinically relevant isolates, with data primarily derived from extensive post-marketing surveillance studies.

Activity Against Gram-Positive Bacteria

Cefozopran demonstrates potent activity against many Gram-positive cocci. It is highly effective against methicillin-susceptible staphylococci and various streptococcal species, including strains of Streptococcus pneumoniae with reduced susceptibility to penicillin.[7][8] However, like most cephalosporins, it is inactive against methicillin-resistant Staphylococcus aureus (MRSA) and has limited utility against enterococci.[7][9]

Table 1: In Vitro Activity of Cefozopran Against Gram-Positive Clinical Isolates

Bacterial Species No. of Strains MIC₉₀ (µg/mL) Reference
Staphylococcus aureus (MSSA) - 2 [7]
Staphylococcus epidermidis (MSSE) - 0.5 [7]
Staphylococcus epidermidis (MRSE) - 16 [7][9]
Staphylococcus haemolyticus - 64 [7]
Streptococcus pyogenes - ≤0.063 [7]
Streptococcus agalactiae - 0.125 [7]
Streptococcus pneumoniae (PSSP)¹ 50 ≤0.025 [8]
Streptococcus pneumoniae (PISP)² 50 (combined) 0.39 [8]
Streptococcus pneumoniae (PRSP)³ 50 (combined) 0.39 [8]
Enterococcus faecalis - 16 [7][9]
Enterococcus faecium - >64 [7]
Enterococcus avium - >64 [7]

¹Penicillin-Susceptible; ²Penicillin-Intermediate; ³Penicillin-Resistant. MIC data for PISP and PRSP were reported as a combined value.

Activity Against Gram-Negative Bacteria

Cefozopran exhibits a broad and potent spectrum of activity against Gram-negative bacteria, a hallmark of fourth-generation cephalosporins. This includes excellent activity against many species of the Enterobacterales order and the challenging non-fermenter, Pseudomonas aeruginosa.[10]

Table 2: In Vitro Activity of Cefozopran Against Gram-Negative Clinical Isolates

Bacterial Species MIC₉₀ (µg/mL) Reference
Moraxella (Branhamella) catarrhalis 4 [10]
Haemophilus influenzae 1 [10]
Escherichia coli 0.125 [10]
Klebsiella pneumoniae 1 [10]
Klebsiella oxytoca 0.25 [10]
Enterobacter aerogenes 1 [10]
Enterobacter cloacae 32 to 128* [10]
Serratia marcescens 0.5 [10]
Citrobacter freundii 8 [10]
Proteus mirabilis 0.25 [10]
Morganella morganii 2 [10]
Pseudomonas aeruginosa 16 [10]
Acinetobacter baumannii 32 [10]

Note: The MIC₉₀ for E. cloacae was observed to increase over the 6-year surveillance period.[10]

Methodologies for In Vitro Susceptibility Testing

The determination of in vitro antibacterial activity must adhere to standardized, reproducible protocols to ensure data integrity and clinical relevance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the primary authoritative bodies that publish these standards.[11][12][13]

Core Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a gold standard for quantitative susceptibility testing.[14] Its rationale is to expose a standardized bacterial inoculum to serial twofold dilutions of the antimicrobial agent in a liquid growth medium, allowing for the direct determination of the MIC.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water or DMSO) at a high concentration (e.g., 1280 µg/mL).[15][16] The choice of solvent must not affect bacterial growth at its final concentration in the assay.

  • Preparation of Microdilution Plates: A series of twofold dilutions of Cefozopran are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) within the wells of a 96-well microtiter plate. The typical concentration range tested is 0.06 to 128 µg/mL. Each plate must include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Inoculum Preparation: The test organism is cultured on an appropriate agar medium (e.g., Tryptic Soy Agar) to achieve logarithmic phase growth. Several colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution and Plate Inoculation: The standardized suspension is diluted in CAMHB such that, after inoculation, each well contains a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. Incubation conditions may vary for fastidious organisms.

  • Result Interpretation: The MIC is read as the lowest concentration of Cefozopran that completely inhibits visible bacterial growth.

This self-validating system relies on the clear growth in the positive control well and the absence of growth in the negative control well to confirm the viability of the inoculum and the sterility of the medium, respectively.

cluster_0 Assay Setup start Start prep_isolate 1. Prepare Pure Bacterial Isolate start->prep_isolate prep_inoculum 2. Create 0.5 McFarland Standard Suspension prep_isolate->prep_inoculum dilute_inoculum 3. Dilute Suspension to Final Test Concentration prep_inoculum->dilute_inoculum inoculate 5. Inoculate Plate with Standardized Inoculum dilute_inoculum->inoculate prep_plates 4. Prepare Serial Dilutions of Cefozopran in Plate prep_plates->inoculate incubate 6. Incubate at 35°C for 16-20 hours inoculate->incubate read_mic 7. Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination via broth microdilution.

Mechanisms of Bacterial Resistance to Cefozopran

Bacterial resistance to Cefozopran and other cephalosporins is a significant clinical concern and can arise through several primary mechanisms.[6][17] Understanding these pathways is crucial for interpreting susceptibility data and guiding therapeutic strategies.

  • β-Lactamase Production: This is the most common resistance mechanism. Bacteria acquire genes encoding for β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. While Cefozopran is stable against many common β-lactamases, it can be compromised by extended-spectrum β-lactamases (ESBLs) and AmpC-type cephalosporinases, which are prevalent in Gram-negative pathogens like E. coli, Klebsiella pneumoniae, and Enterobacter spp.[6][18]

  • Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of Cefozopran.[6][17] This mechanism is a primary driver of resistance in MRSA (mediated by the acquisition of the mecA gene encoding for the low-affinity PBP2a) and penicillin-resistant Streptococcus pneumoniae (involving mosaic alterations in existing PBP genes).

  • Reduced Permeability and Efflux: In Gram-negative bacteria, the outer membrane acts as a permeability barrier.[6] Downregulation or mutation of porin channels, through which Cefozopran enters the periplasmic space, can restrict drug access to its PBP targets.[17] Additionally, the upregulation of multidrug efflux pumps can actively transport the antibiotic out of the cell before it can reach its target.[19]

Conclusion

This compound possesses a potent, broad-spectrum in vitro antibacterial profile, with significant activity against key Gram-positive and Gram-negative pathogens, including Pseudomonas aeruginosa. Its efficacy is rooted in its efficient inhibition of bacterial cell wall synthesis and its stability against many β-lactamases. The standardized evaluation of its activity, guided by CLSI and EUCAST protocols, is essential for its appropriate clinical application. Continuous surveillance is necessary to monitor for shifts in susceptibility patterns, particularly among organisms capable of producing sophisticated resistance mechanisms such as ESBLs and modified PBPs. This technical guide provides the foundational knowledge required for researchers and drug development professionals to effectively work with and understand the antibacterial attributes of Cefozopran.

References

  • Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247. [Link]

  • Patsnap Synapse. (2024). What is this compound used for?[Link]

  • Livermore, D. M. (1995). β-Lactamases in laboratory and clinical resistance. Clinical Microbiology Reviews, 8(4), 557–584. [Link]

  • Pharmacology of this compound; Pharmacokinetics, Mechanism of action, Uses, Effects. (2025). YouTube. [Link]

  • Suzuki, Y., Nishinari, C., Endo, H., Tamura, C., Jinbo, K., Hiramatsu, N., Akiyama, K., & Koyama, T. (2002). [Post-marketing surveillance of antibacterial activities of cefozopran against various clinical isolates--II. Gram-negative bacteria]. Kansenshogaku Zasshi. The Journal of the Japanese Association for Infectious Diseases, 76(5), 345–361. [Link]

  • Suzuki, Y., Nishinari, C., Endo, H., Tamura, C., Jinbo, K., Hiramatsu, N., Akiyama, K., & Koyama, T. (2002). [Yearly changes in antibacterial activities of cefozopran against various clinical isolates between 1996 and 2000--I. Gram-positive bacteria]. Kansenshogaku Zasshi. The Journal of the Japanese Association for Infectious Diseases, 76(5), 334–344. [Link]

  • Woodford, N., Ward, M. E., Kaufmann, M. E., Turton, J., Fagan, E. J., James, D., Johnson, A. P., Pike, R., Warner, M., Cheasty, T., Pearson, A., Harry, S., Leach, J. B., Loughrey, A., Lowes, J. A., & Livermore, D. M. (2007). Prevalence and mechanisms of cephalosporin resistance in Enterobacteriaceae in London and South-East England. The Journal of Antimicrobial Chemotherapy, 59(2), 318–323. [Link]

  • Akiyama, K., Hiramatsu, N., Jinbo, K., Tamura, C., Endo, H., Nishinari, C., & Suzuki, Y. (2003). [Yearly changes in antibacterial activities of cefozopran against various clinical isolates between 1996 and 2001--II. Gram-negative bacteria]. Kansenshogaku Zasshi. The Journal of the Japanese Association for Infectious Diseases, 77(6), 436–450. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. [Link]

  • PharmaCompass. (n.d.). Cefozopran. [Link]

  • Akiyama, K., Hiramatsu, N., Jinbo, K., Tamura, C., Endo, H., Nishinari, C., & Suzuki, Y. (2003). [Yearly changes in antibacterial activities of cefozopran against various clinical isolates between 1996 and 2001--I. Gram-positive bacteria]. Kansenshogaku Zasshi. The Journal of the Japanese Association for Infectious Diseases, 77(6), 424–435. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Suzuki, Y., Nishinari, C., Endo, H., Tamura, C., Jinbo, K., Hiramatsu, N., Akiyama, K., & Koyama, T. (2002). [Post-marketing surveillance of antibacterial activities of cefozopran against various clinical isolates--I. Gram-positive bacteria]. Kansenshogaku Zasshi. The Journal of the Japanese Association for Infectious Diseases, 76(9), 724–738. [Link]

  • Suzuki, Y., Nishinari, C., Endo, H., Tamura, C., Jinbo, K., Hiramatsu, N., Akiyama, K., & Koyama, T. (2001). [Post-marketing Surveillance of Antibacterial Activities of Cefozopran Against Various Clinical isolates--I. Gram-positive Bacteria]. Kansenshogaku Zasshi. The Journal of the Japanese Association for Infectious Diseases, 75(11), 968–981. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST Home. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M100 Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. [Link]

  • National Center for Biotechnology Information. (n.d.). Cefozopran. PubChem Compound Database. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Background, Organization, Functions, and Processes. Clinical Microbiology Reviews, 33(2), e00033-19. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Guidance Documents. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • Giske, C. G., & Turnidge, J. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1455-1460. [Link]

  • LibreTexts Biology. (2021). 11.7: Mechanisms for Resistance. [Link]

  • Sunakawa, K., Akita, H., Sato, Y., & Iwata, S. (1997). [Antimicrobial activities of cefozopran against Streptococcus pneumoniae from children]. Kansenshogaku Zasshi. The Journal of the Japanese Association for Infectious Diseases, 71(3), 226–231. [Link]

Sources

A Technical Guide to the Binding Affinity of Cephalosporins to Penicillin-Binding Proteins (PBPs), with a Special Focus on Cefozopran Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the interaction between cephalosporin antibiotics and their primary molecular targets, the penicillin-binding proteins (PBPs). It is designed for researchers, scientists, and drug development professionals engaged in the study of antibacterial agents. The guide delves into the fundamental principles of PBP function, the mechanism of cephalosporin-mediated inhibition, and the detailed experimental methodologies for quantifying binding affinity. While a complete PBP binding profile for the fourth-generation cephalosporin, Cefozopran, is not extensively documented in publicly available literature, this guide contextualizes its known interactions and provides a framework for its evaluation by leveraging comparative data from other well-characterized cephalosporins. The causality behind experimental choices, self-validating protocols, and a robust body of references are integrated to ensure scientific integrity and practical utility.

Introduction: The Critical Role of Penicillin-Binding Proteins and Cephalosporin Intervention

The bacterial cell wall is a vital structure that maintains cellular integrity and shape, protecting the bacterium from osmotic lysis. Its primary component is peptidoglycan, a complex polymer of alternating N-acetylglucosamine and N-acetylmuramic acid residues cross-linked by short peptide chains. The final and essential steps of peptidoglycan synthesis are catalyzed by a group of enzymes located on the inner membrane of the bacterial cell wall known as penicillin-binding proteins (PBPs).[1]

Cephalosporins, a prominent class of β-lactam antibiotics, exert their bactericidal effects by targeting and inactivating these crucial enzymes.[2] Cefozopran hydrochloride, a fourth-generation cephalosporin, shares this fundamental mechanism of action.[3] It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, which is attributed to its ability to penetrate the outer membrane of Gram-negative organisms and its high affinity for multiple PBPs.[3]

The core of this interaction lies in the structural mimicry of the D-alanyl-D-alanine moiety of the peptidoglycan precursor by the β-lactam ring of the cephalosporin. This allows the antibiotic to enter the active site of the PBP and form a stable, covalent acyl-enzyme complex, effectively inactivating the enzyme and halting cell wall synthesis. This disruption leads to a cascade of events culminating in cell lysis and bacterial death. The specific binding affinity of a cephalosporin for the various PBPs within a bacterial species is a key determinant of its antibacterial spectrum and potency.

The Landscape of Penicillin-Binding Proteins

Bacteria typically possess multiple PBPs, each with specialized roles in cell wall metabolism. They are broadly classified into high-molecular-weight (HMW) and low-molecular-weight (LMW) PBPs.

  • High-Molecular-Weight PBPs: These are essential for bacterial viability and are the primary targets of β-lactam antibiotics. They are often bifunctional, possessing both transglycosylase (for glycan chain elongation) and transpeptidase (for peptide cross-linking) activity. Key HMW PBPs include:

    • PBP1a and PBP1b: Primarily involved in cell elongation.

    • PBP2: Crucial for maintaining the rod shape of bacilli.

    • PBP3: Essential for septum formation during cell division. Inhibition of PBP3 often leads to filamentation of the bacteria.[4]

  • Low-Molecular-Weight PBPs: These are generally monofunctional carboxypeptidases or endopeptidases and are not typically essential for survival. They are thought to be involved in the maturation and recycling of the peptidoglycan. PBP5 in Enterococcus faecalis is a notable example.

The specific complement of PBPs can vary between bacterial species, influencing their intrinsic susceptibility to different cephalosporins.

Quantifying the Interaction: Methodologies for Determining PBP Binding Affinity

The cornerstone of understanding a cephalosporin's activity is the quantitative assessment of its binding affinity to various PBPs. The most common metric used is the 50% inhibitory concentration (IC50) , which represents the concentration of the antibiotic required to inhibit 50% of the binding of a labeled probe to a specific PBP. A lower IC50 value signifies a higher binding affinity.

Competitive Binding Assay: The Gold Standard

The most widely accepted method for determining PBP binding affinity is the competitive binding assay. This technique relies on the competition between the unlabeled test antibiotic (e.g., Cefozopran) and a labeled β-lactam probe for the active site of the PBPs.

The following protocol outlines a generalized procedure for a competitive PBP binding assay using a fluorescently labeled penicillin derivative, such as Bocillin FL.

Caption: Workflow for Competitive PBP Binding Assay.

  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain of interest to the mid-logarithmic phase.

    • Harvest the cells by centrifugation at 4°C.

    • Resuspend the cell pellet in a suitable buffer and lyse the cells using mechanical means such as sonication or a French press.

    • Isolate the cell membranes by ultracentrifugation.

    • Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.

  • Competitive Binding Reaction:

    • In a series of microcentrifuge tubes, aliquot a standardized amount of the membrane preparation.

    • Add the test cephalosporin (e.g., this compound) at a range of concentrations (typically serial dilutions).

    • Incubate the mixture for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30-37°C) to allow the antibiotic to bind to the PBPs.

    • Add a saturating concentration of a labeled β-lactam probe (e.g., [14C]benzylpenicillin or Bocillin FL) to each tube.

    • Incubate for a further 10-15 minutes to allow the probe to bind to any available PBPs.

  • Detection and Quantification:

    • Stop the reaction by adding a sample buffer containing SDS.

    • Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the labeled PBPs. For radiolabeled probes, this is achieved by fluorography. For fluorescent probes, a gel imager with the appropriate excitation and emission wavelengths is used.

    • Quantify the intensity of each PBP band using densitometry software.

  • Data Analysis:

    • The intensity of the labeled PBP band will decrease as the concentration of the competing unlabeled antibiotic increases.

    • Plot the percentage of probe binding (relative to a control with no competing antibiotic) against the logarithm of the competitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

This compound: PBP Binding Affinity and Antibacterial Activity

While comprehensive data on the PBP binding profile of Cefozopran is limited, a key study has elucidated its interaction with PBPs in Enterococcus faecalis.

A Case Study: Cefozopran and Enterococcus faecalis

Enterococcus faecalis is a challenging pathogen often exhibiting intrinsic resistance to cephalosporins. This resistance is frequently attributed to the low affinity of these antibiotics for the enterococcal PBPs. However, Cefozopran has demonstrated notable activity against this organism.

A study by Tsuchimori and Okonogi (1996) investigated the binding of Cefozopran to the PBPs of E. faecalis. Their findings highlighted that PBP 5 is a major inhibitory target of Cefozopran in this bacterium.[3]

ParameterValueReference
Bacterial Strain Enterococcus faecalis TN2OO5[3]
Target PBP PBP 5[3]
IC50 of Cefozopran 11 mg/L[3]
MIC of Cefozopran 12.5 mg/L[3]

The close correlation between the IC50 for PBP 5 and the Minimum Inhibitory Concentration (MIC) strongly suggests that the inhibition of this specific PBP is the primary mechanism of Cefozopran's antibacterial action against E. faecalis.[3] In contrast, other cephalosporins like ceftazidime and cefmenoxime, which are inactive against this strain, showed no significant affinity for PBP 5.[3]

Inferred PBP Binding Profile in Other Bacteria

As a fourth-generation cephalosporin, Cefozopran's broad spectrum of activity implies a binding profile that includes high affinity for essential PBPs in both Gram-positive and Gram-negative bacteria. Based on the activity of structurally related cephalosporins, it is plausible that Cefozopran exhibits strong binding to:

  • PBP3 in Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, which would be consistent with its potent activity against these pathogens.[2][4]

  • Essential PBPs in Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

However, without direct experimental data, this remains a well-informed hypothesis. Further research is required to fully delineate the PBP binding profile of Cefozopran across a wider range of clinically relevant bacteria.

The Structure-Activity Relationship: From PBP Affinity to Clinical Efficacy

The therapeutic success of a cephalosporin is a multifactorial equation where PBP binding affinity is a critical variable. The overall efficacy is also influenced by:

  • Stability to β-lactamases: Enzymes produced by resistant bacteria that can inactivate β-lactam antibiotics. Fourth-generation cephalosporins like Cefozopran generally exhibit enhanced stability against many β-lactamases.

  • Outer membrane permeability: The ability of the antibiotic to penetrate the outer membrane of Gram-negative bacteria to reach its PBP targets.

  • Efflux pumps: Bacterial mechanisms that can actively transport antibiotics out of the cell.

The interplay of these factors determines the concentration of the antibiotic that reaches the PBPs and its effectiveness in inhibiting them.

G cluster_factors Pharmacodynamic Factors cluster_interaction Target Interaction cluster_outcome Clinical Outcome permeability Outer Membrane Permeability stability β-Lactamase Stability pbp_affinity High PBP Binding Affinity permeability->pbp_affinity efflux Efflux Pump Avoidance stability->pbp_affinity efflux->pbp_affinity efficacy Bactericidal Efficacy (Low MIC) pbp_affinity->efficacy

Caption: Factors influencing the efficacy of cephalosporins.

Conclusion and Future Directions

The binding affinity of cephalosporins to penicillin-binding proteins is a fundamental determinant of their antibacterial activity. This guide has outlined the key principles and experimental methodologies used to characterize these interactions. While the available data for this compound specifically points to a strong interaction with PBP 5 in Enterococcus faecalis, a comprehensive PBP binding profile across a broader range of pathogens is an area ripe for further investigation.

Future research employing the competitive binding assays detailed herein would be invaluable in elucidating the full spectrum of Cefozopran's PBP targets. Such studies would not only enhance our understanding of this potent fourth-generation cephalosporin but also contribute to the rational design of novel β-lactam antibiotics to combat the growing challenge of antimicrobial resistance. The integration of structural biology techniques, such as X-ray crystallography, could provide atomic-level insights into the Cefozopran-PBP interaction, further guiding future drug development efforts.

References

  • Matsubara, N., Minami, S., Matsuhashi, M., Takaoka, M., & Mitsuhashi, S. (1981). Affinity of cefoperazone for penicillin-binding proteins. Antimicrobial Agents and Chemotherapy, 20(2), 195–199. [Link]

  • Ogawara, H., & Nishino, T. (1981). Cefotaxime: binding affinity to penicillin-binding proteins and morphological changes of Escherichia coli and Pseudomonas aeruginosa. Journal of Antibiotics, 34(5), 553-559. [Link]

  • Tsuchimori, N., & Okonogi, K. (1996). Penicillin-binding protein 5 as an inhibitory target of cefozopran in Enterococcus faecalis. The Journal of Antimicrobial Chemotherapy, 37(3), 605–609. [Link]

Sources

Structural Analysis of Cefozopran Hydrochloride: A Synergistic NMR and Mass Spectrometry Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Foreword: The Imperative of Structural Integrity in Advanced Cephalosporins

Cefozopran is a fourth-generation cephalosporin antibiotic that functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis.[1][2] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan assembly.[2][3] The clinical efficacy and safety of Cefozopran hydrochloride (C₁₉H₁₇N₉O₅S₂·HCl, Molecular Weight: 551.99 g/mol ) are inextricably linked to its precise molecular structure.[2][4][5] Therefore, rigorous structural elucidation is not merely an academic exercise but a cornerstone of pharmaceutical quality control. It ensures the identity, purity, and stability of the active pharmaceutical ingredient (API), safeguarding against potentially harmful impurities or degradants.[6][7][8]

This guide presents a holistic framework for the structural analysis of this compound, leveraging the complementary strengths of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, provide validated protocols, and demonstrate how the integration of these powerful analytical techniques provides an unambiguous confirmation of molecular architecture.

Part 1: Elucidating the Molecular Framework with Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Why NMR is the Gold Standard for Structural Mapping

NMR spectroscopy is the most powerful tool for the structural elucidation of antibiotics and other small organic molecules in solution.[9][10][11] It provides unparalleled insight into the molecular skeleton by mapping the ¹H and ¹³C atoms and their connectivity. For a molecule as complex as Cefozopran, a multi-faceted NMR approach is not just beneficial, it is essential.

The choice of experiment is dictated by the specific information required:

  • 1D NMR (¹H and ¹³C): This is the foundational analysis. The ¹H NMR spectrum provides a proton census, revealing their chemical environment, integration (number of protons), and multiplicity (neighboring protons). The ¹³C NMR spectrum identifies all unique carbon environments within the molecule.[12][13]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are the key to assembling the molecular puzzle.

    • COSY (Correlation Spectroscopy) establishes ¹H-¹H connectivities, allowing us to trace proton networks through the spin system, such as within the dihydrothiazine ring or the side chains.[14]

    • HSQC (Heteronuclear Single Quantum Coherence) provides a direct, one-bond correlation between each proton and its attached carbon. This is the most reliable way to assign carbon signals.[14]

    • HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical 2D experiment for piecing together the complete structure. It reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This allows for the connection of isolated spin systems and the unambiguous placement of quaternary carbons and heteroatoms, which is vital for linking the cephem core to its complex side chains.[14][15]

The selection of an appropriate deuterated solvent is paramount. This compound is slightly soluble in water and freely soluble in Dimethyl sulfoxide (DMSO).[2] DMSO-d₆ is often the solvent of choice as it solubilizes the compound effectively and its residual proton signal does not obscure key regions of the spectrum.

Trustworthiness: A Self-Validating NMR Protocol

This protocol is designed to generate a comprehensive and cross-verifiable dataset. Each step builds upon the last, ensuring the final structural assignment is robust and defensible.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound reference standard.

    • Dissolve the sample in 0.6 mL of high-purity DMSO-d₆.

    • Vortex the solution until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[12]

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve high resolution and symmetrical peak shapes.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.

    • ¹³C NMR {¹H}: Acquire a proton-decoupled carbon spectrum. A longer acquisition time is typically required due to the lower natural abundance of ¹³C.

    • 2D gCOSY: Acquire a gradient-selected COSY spectrum to map ¹H-¹H correlations.

    • 2D gHSQC: Acquire a gradient-selected HSQC spectrum to identify direct ¹H-¹³C correlations.

    • 2D gHMBC: Acquire a gradient-selected HMBC spectrum, optimizing the long-range coupling delay (typically around 8-10 Hz) to observe 2- and 3-bond correlations.

  • Data Processing and Interpretation:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum accordingly (δ ~39.52 ppm).

    • Integrate the ¹H spectrum to determine relative proton counts.

    • Systematically analyze the 2D spectra to build molecular fragments and connect them to form the final structure of Cefozopran.

Visualization & Formatting: Workflow and Data Summary

The logical flow of an NMR-based structural elucidation project ensures that data from simpler experiments informs the setup and interpretation of more complex ones.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Data Integration & Elucidation H1_NMR ¹H NMR Assign_Protons Assign ¹H Signals (Chemical Shift, Multiplicity) H1_NMR->Assign_Protons C13_NMR ¹³C NMR Assign_Carbons Assign ¹³C Signals C13_NMR->Assign_Carbons COSY gCOSY Build_Fragments Build Fragments (COSY & HSQC) COSY->Build_Fragments HSQC gHSQC HSQC->Build_Fragments HMBC gHMBC Assemble_Structure Assemble Full Structure (HMBC) HMBC->Assemble_Structure Assign_Protons->COSY Assign_Protons->HSQC Assign_Carbons->HSQC Build_Fragments->HMBC Final_Structure Final Structure Confirmation Assemble_Structure->Final_Structure

Caption: Workflow for NMR-based structural elucidation of Cefozopran.

Data Presentation: Predicted NMR Chemical Shifts for Cefozopran

While a full assignment requires experimental data, the following table summarizes the expected chemical shift (δ) regions for key functional groups in Cefozopran, based on typical values for cephalosporin derivatives.[14][15][16]

Structural MoietyAtom TypePredicted Chemical Shift (δ, ppm)Rationale / Notes
β-Lactam Ring ¹H5.0 - 6.0Protons on the strained four-membered ring are significantly deshielded.
¹³C165 - 175 (C=O), 55 - 65 (CH)The carbonyl carbon is highly deshielded.
Dihydrothiazine Ring ¹H3.0 - 4.0 (CH₂)Protons of the methylene group adjacent to the sulfur atom.
¹³C25 - 35 (CH₂)Aliphatic carbon signals.
Aminothiadiazole Ring ¹H7.0 - 8.0 (NH₂)Labile protons of the primary amine, signal may be broad.
¹³C160 - 175Aromatic carbons in a heteroaromatic system.
Methoxyimino Group (-N-OCH₃) ¹H~4.0 (s, 3H)A characteristic sharp singlet for the methoxy protons.
¹³C~60The methoxy carbon.
Imidazo[1,2-b]pyridazine Moiety ¹H7.5 - 9.0Protons on the fused aromatic ring system are in the deshielded aromatic region.
¹³C115 - 150Aromatic carbons.

Part 2: Confirming Identity and Connectivity with Mass Spectrometry (MS)

Expertise & Experience: Why MS is Essential for Confirmation

Mass spectrometry is a powerful complementary technique to NMR.[8][17] While NMR maps the structure, MS provides two critical pieces of evidence:

  • Accurate Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the mass of the parent molecule with enough accuracy to confirm its elemental composition, providing strong evidence for the molecular formula.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) provides a molecular fingerprint. By inducing fragmentation of the parent ion, we can observe characteristic losses of substructures. This data helps to confirm the connectivity of the major building blocks elucidated by NMR.

For a polar, pre-charged molecule like this compound, Electrospray Ionization (ESI) is the ideal technique.[18] It is a "soft" ionization method that typically generates a prominent protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, making it perfect for subsequent MS/MS analysis.[19] Positive ion mode is generally preferred for cephalosporins as it yields more informative spectra.[18]

Trustworthiness: A Self-Validating LC-MS/MS Protocol

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method ensures that the analyte is pure and that the observed mass fragments are genuinely from the parent compound.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

    • Dilute the stock solution to a final concentration of ~1 µg/mL using the initial mobile phase composition.

  • LC System Setup:

    • Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) for good chromatographic separation.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes to elute the analyte and any potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS System Setup (Triple Quadrupole or Q-TOF):

    • Ionization Mode: ESI, Positive.

    • MS1 Scan: Acquire a full scan from m/z 100-1000 to identify the [M+H]⁺ ion of Cefozopran.

    • MS/MS (Product Ion Scan): Select the [M+H]⁺ ion (m/z 552.0) as the precursor.

    • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) with an inert gas (e.g., argon) to induce fragmentation and generate a rich product ion spectrum.

  • Data Analysis:

    • Confirm the presence of the [M+H]⁺ ion at the expected retention time for Cefozopran.

    • Analyze the product ion spectrum to identify key fragment ions.

    • Propose a fragmentation pathway that is consistent with the known structure of Cefozopran.

Visualization & Formatting: Fragmentation Pathway and Data

The fragmentation of cephalosporins in ESI-MS/MS is often characterized by the cleavage of the central β-lactam ring, which is the most strained part of the molecule.[20][21]

MS_Fragmentation cluster_frags Key Fragment Ions Cefozopran Cefozopran [M+H]⁺ m/z 552.0 Frag1 Loss of Imidazopyridazine side chain [M+H - C₇H₆N₃]⁺ Cefozopran->Frag1 CID Frag2 β-Lactam Ring Cleavage (Characteristic cephalosporin fragmentation) Cefozopran->Frag2 CID Frag3 Loss of Aminothiadiazole side chain Cefozopran->Frag3 CID

Caption: Proposed ESI-MS/MS fragmentation pathways for Cefozopran.

Data Presentation: Predicted Mass Fragments for Cefozopran

The table below lists the expected exact mass for the parent ion and plausible key fragment ions based on the structure of Cefozopran.

Ion DescriptionProposed FormulaCalculated m/zFragmentation Pathway
Protonated Molecule [C₁₉H₁₈N₉O₅S₂]⁺552.08[M+H]⁺
Fragment A[C₁₂H₁₂N₆O₅S₂]⁺412.03Loss of the imidazo[1,2-b]pyridazine side chain from the C3 position.
Fragment B (Aminothiadiazole Side Chain)[C₅H₆N₄O₂S]⁺198.02Cleavage of the amide bond at the C7 position.
Fragment C (Cephem Core)[C₈H₈N₂O₃S]⁺228.02Cleavage of both side chains, representing the core 7-aminocephalosporanic acid nucleus.
Fragment DVariesVariesResulting from the characteristic cleavage of the β-lactam and dihydrothiazine rings.[20]

Conclusion: An Integrated and Authoritative Structural Confirmation

The structural elucidation of a complex pharmaceutical agent like this compound cannot be reliably achieved with a single analytical technique. It requires a synergistic and orthogonal approach.[7][8]

  • NMR spectroscopy meticulously constructs the molecular blueprint, defining the precise arrangement and connectivity of every hydrogen and carbon atom.

  • Mass spectrometry acts as the ultimate verifier, confirming the elemental formula through accurate mass measurement and validating the proposed structure by analyzing its fragmentation fingerprint.

By integrating the detailed framework provided by 1D and 2D NMR with the definitive mass and fragmentation data from LC-MS/MS, researchers and drug development professionals can achieve an unambiguous and authoritative structural confirmation. This dual-pronged strategy forms the bedrock of modern pharmaceutical analysis, ensuring that the molecule in the vial is exactly the molecule it is intended to be, thereby guaranteeing its quality, safety, and efficacy.

References

  • Vertex AI Search. (n.d.). This compound Bacterial chemical.
  • Li, J., Yao, S., Yin, L., Xu, M., & Hu, C. (2021). NMR Spectroscopic Characteristics of Cephalosporin E-isomer Impurities. Chinese Pharmaceutical Journal, 56(10), 836-841.
  • Wang, J., et al. (n.d.). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PMC - NIH.
  • Pharmacompass. (n.d.).
  • ResearchGate. (n.d.). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS.
  • Springer Nature Experiments. (n.d.). Structure Elucidation of Antibiotics by NMR Spectroscopy.
  • Daletos, G., et al. (2017). Structure Elucidation of Antibiotics by Nmr Spectroscopy. Methods in Molecular Biology, 1520, 63-83.
  • TOKU-E. (n.d.). This compound-research antibiotic.
  • ResearchGate. (n.d.). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces.
  • Nishikawa, J., & Tori, K. (1981). NMR studies of penicillins and cephalosporins. III. 3-Methylene substituent effect on structure-reactivity relationship of cephalosporins studied by carbon-13 NMR spectroscopy. The Journal of Antibiotics, 34(12), 1641-4.
  • TSI Journals. (n.d.).
  • PubChem. (n.d.). Cefozopran monohydrochloride.
  • Chen, C.-T., et al. (2005). ¹H NMR and ¹³C NMR spectra were recorded on 400 MHz ¹H (100 MHz). Journal of Organic Chemistry, 70, 1188.
  • PubChem. (n.d.). Cefozopran.
  • ResearchGate. (n.d.).
  • MDPI. (2023). 24/7 Therapeutic Drug Monitoring of Beta-Lactam Antibiotics with CLAM-2000.
  • Google Patents. (n.d.).
  • Pharma Knowledge Forum. (2024).
  • ResearchGate. (n.d.).
  • Fagerquist, C.K., Lightfield, A.R., & Lehotay, S.J. (2005). Confirmatory and quantitative analysis of b-lactam antibiotics in bovine kidney tissue by dispersive solid-phase extraction and liquid chromatography-tandem mass spectrometry. Analytical Chemistry, 77(5), 1473-1482.
  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.). Determination of Cefoperazone Sodium in Presence of Related Impurities by Linear Support Vector Regression and Partial Least Squares Chemometric Models.
  • ResearchGate. (2017). Structure Elucidation of Antibiotics by NMR Spectroscopy.
  • DS InPharmatics. (2020).
  • PatSnap Synapse. (2025). How are chemical structures analyzed in drug discovery?.
  • ResearchGate. (n.d.). Mass spectral fragmentation pathways of (a) cephalosporin antibiotics...
  • SpringerLink. (n.d.).

Sources

Solubility and stability of Cefozopran hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of Cefozopran Hydrochloride in Aqueous Solutions

Authored by: A Senior Application Scientist

Abstract

This compound (CZH) is a fourth-generation parenteral cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] As with all β-lactam antibiotics, the inherent chemical instability of the cephem nucleus presents significant challenges during drug development, formulation, and clinical administration.[3][4] This technical guide provides a comprehensive analysis of the aqueous solubility and stability of this compound. It synthesizes data from peer-reviewed literature to offer field-proven insights into its physicochemical properties, degradation kinetics, and the critical factors influencing its stability. Detailed experimental protocols for solubility and stability assessment are provided to equip researchers and drug development professionals with the necessary tools for robust and reliable characterization.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for any study of its solubility and stability.

PropertyValueSource
Chemical Name (6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-4-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride[5][6]
CAS Number 113981-44-5[2][7][8]
Molecular Formula C₁₉H₁₈ClN₉O₅S₂[6][8][9]
Molecular Weight 551.99 g/mol [7][8]
Appearance White to light yellow solid/powder[2]

Aqueous Solubility

The aqueous solubility of this compound is a critical parameter for its formulation as a parenteral product.

Solubility Profile

This compound is reported to be slightly soluble to soluble in water. Quantitative data indicates a solubility of at least 52 mg/mL in water.[5][10] It is also freely soluble in Dimethyl Sulfoxide (DMSO).[7][11]

SolventSolubility
Water ≥ 52 mg/mL[5][10]
DMSO Freely soluble (e.g., 30 mg/mL, 100 mg/mL)[7][11][12]

Note: The solubility in aqueous solutions can be influenced by pH and the presence of buffer salts.

Experimental Protocol for Solubility Determination

The equilibrium shake-flask method is a standard and reliable technique for determining the solubility of a compound.

Rationale: This method ensures that the solution reaches equilibrium, providing a true measure of solubility under the specified conditions. High-Performance Liquid Chromatography (HPLC) is employed for accurate quantification due to its specificity and sensitivity.

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a series of aqueous solutions at the desired pH (e.g., using phosphate, acetate, or borate buffers) and ionic strength.

  • Addition of Excess CZH: Add an excess amount of this compound powder to a known volume of each solution in sealed vials. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can establish the minimum time to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. To avoid disturbing the pellet, it is crucial to sample from the upper portion of the liquid. Immediately dilute the aliquot with the mobile phase to a concentration within the calibrated range of the HPLC method.

  • Quantification: Analyze the diluted samples using a validated stability-indicating HPLC method. The concentration of CZH in the supernatant represents its equilibrium solubility.

Stability in Aqueous Solutions

The stability of this compound is profoundly influenced by environmental factors, most notably pH, temperature, and light.[13] The primary degradation pathway in aqueous media is the hydrolysis of the β-lactam ring, a characteristic vulnerability of all cephalosporins.[3][14][15]

Degradation Kinetics

The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics.[3][14][15] The rate of degradation is dependent on the concentration of the drug.[16]

Influence of pH

The pH of the aqueous solution is the most critical factor governing the stability of CZH.

  • Maximum Stability: CZH exhibits its greatest stability in slightly acidic to neutral pH environments.[3][14][15]

  • Acid and Base Catalysis: The degradation is subject to specific acid-base catalysis. It is catalyzed by both hydrogen ions (kH+) at low pH and hydroxide ions (kOH-) at high pH.[3][14][15]

  • Alkaline Instability: The drug is significantly less stable in alkaline conditions, where the rate of β-lactam ring cleavage increases.[3][14][15]

Studies have shown that the overall rate of reaction is a sum of partial reactions including hydrolysis of the CZH dication, monocation, zwitterion, and monoanion, each catalyzed by water, hydrogen ions, or hydroxide ions.[3][14][15]

Degradation Pathway

The principal mechanism of degradation for CZH in aqueous solution is the nucleophilic attack on the carbonyl carbon of the β-lactam ring, leading to its irreversible opening.[14][15] This initial cleavage can be followed by subsequent reactions, leading to a variety of degradation products. Studies using ESI-Q-TOF mass spectrometry have identified multiple degradation products resulting from hydrolysis across a wide pH range.[3][14][15]

G cluster_conditions Influencing Factors CZH This compound (Intact β-Lactam Ring) Degradation Degradation Products (Opened β-Lactam Ring) CZH->Degradation Hydrolysis (Primary Pathway) pH pH (Acid/Base Catalysis) pH->CZH Accelerates Temp Temperature Temp->CZH Accelerates Light Light Exposure Light->CZH Accelerates

Caption: Primary degradation pathway of this compound in aqueous solution.

Experimental Protocol for Stability Studies

A well-designed stability study is crucial for determining the shelf-life and appropriate storage conditions for CZH solutions. This protocol outlines a forced degradation study, which intentionally exposes the drug to harsh conditions to rapidly identify degradation pathways and validate the analytical method's stability-indicating properties.

Rationale: Forced degradation studies, as recommended by ICH guidelines, are essential to understand the intrinsic stability of a drug molecule.[17] By subjecting CZH to stress conditions like acid, base, oxidation, and heat, we can predict its degradation profile, identify potential degradants, and ensure the analytical method can separate the intact drug from these impurities.

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep Prepare CZH Stock Solution in Water or appropriate buffer Acid Acid Hydrolysis (e.g., 0.1M HCl, heat) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, room temp) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, heat) Prep->Oxidation Thermal Thermal Degradation (Heat solution at e.g., 70°C) Prep->Thermal Sampling Sample at Time Intervals (t=0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute HPLC Inject into Stability-Indicating HPLC System Dilute->HPLC Kinetics Calculate Degradation Rate (Plot ln(C) vs. time) HPLC->Kinetics Products Identify Degradation Peaks (LC-MS/MS) HPLC->Products

Caption: Experimental workflow for a forced degradation study of Cefozopran HCl.

Step-by-Step Methodology:

  • Preparation of CZH Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Mix the CZH stock solution with an equal volume of 0.1 M HCl. Store at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the CZH stock solution with an equal volume of 0.1 M NaOH. Store at room temperature due to the expected rapid degradation.

    • Oxidative Degradation: Mix the CZH stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature or with gentle heating.

    • Thermal Degradation: Store the CZH stock solution (in a neutral buffer) at an elevated temperature (e.g., 70°C).

    • Photodegradation: Expose the CZH stock solution to light according to ICH Q1B guidelines (e.g., cool white fluorescent and near-ultraviolet lamps). A control sample should be wrapped in aluminum foil.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition. The frequency should be adjusted based on the lability of the drug in each condition.

  • Sample Quenching:

    • For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, to stop the reaction.

    • Cool thermal samples to room temperature immediately.

  • Analysis:

    • Dilute all samples to a suitable concentration with the HPLC mobile phase.

    • Inject the samples into a validated stability-indicating HPLC system. A common method uses a C18 reverse-phase column with a mobile phase of ammonium acetate buffer and acetonitrile, with UV detection at 260 nm.[1][5][18]

  • Data Analysis:

    • Calculate the percentage of CZH remaining at each time point.

    • Determine the pseudo-first-order degradation rate constant (k) for each condition by plotting the natural logarithm of the remaining CZH concentration against time.

    • Analyze the chromatograms for the appearance of new peaks, which represent degradation products. Peak purity analysis and mass spectrometry (LC-MS) can be used for structural elucidation.[1][14]

Summary and Recommendations

The aqueous chemistry of this compound is complex and governed by its susceptibility to hydrolysis. Key takeaways for researchers and formulation scientists are:

  • Solubility: this compound has sufficient aqueous solubility for the preparation of parenteral formulations.

  • pH is Paramount: The primary determinant of CZH stability in solution is pH. Formulations should be buffered in the slightly acidic to neutral range (pH 5-7) to maximize shelf-life.[3][14][15]

  • Temperature Control: As degradation is accelerated by heat, solutions should be stored under refrigerated conditions whenever possible.[13][19] Reconstituted solutions should be used promptly.

  • Protection from Light: Although less critical than pH and temperature, protection from light is advisable for long-term storage to prevent potential photodegradation.[4][13]

  • Analytical Rigor: A validated, stability-indicating HPLC method is indispensable for accurately quantifying this compound in the presence of its degradation products.[13][18]

By controlling these factors and employing rigorous analytical methodologies, the inherent instability of this compound can be effectively managed, ensuring the development of safe and efficacious pharmaceutical products.

References

  • Zalewski, P., Skibiński, R., Talaczyńska, A., Paczkowska, M., Garbacki, P., Cielecka-Piontek, J., & Jelińska, A. (2015). KINETICS AND MECHANISM OF DEGRADATION OF this compound IN THE SOLID STATE. Acta Poloniae Pharmaceutica, 72(3), 423-7. [Link]

  • Paczkowska, M., Zalewski, P., Skibiński, R., Cielecka-Piontek, J., & Jelińska, A. (2015). Kinetics and mechanism of degradation of this compound in the solid state. ResearchGate. [Link]

  • Zalewski, P., Skibiński, R., Paczkowska, M., Garbacki, P., Talaczyńska, A., Cielecka-Piontek, J., & Jelińska, A. (2016). Stability of this compound in aqueous solutions. Drug development and industrial pharmacy, 42(4), 572–577. [Link]

  • Zalewski, P., Skibiński, R., Paczkowska, M., Garbacki, P., Talaczyńska, A., Cielecka-Piontek, J., & Jelińska, A. (2016). Stability of this compound in aqueous solutions. PubMed. [Link]

  • Zalewski, P., et al. (2015). Stability of this compound in aqueous solutions. Drug Development and Industrial Pharmacy. [Link]

  • Abramovich, R. A., Al-Badr, A. A., & Galdina, Y. A. (2020). Stability of Cephalosporins in Solution in Terms of the Colour of Solution and Impurities. Pharmaceutical Chemistry Journal, 54(1), 86-91. [Link]

  • Zalewski, P., et al. (2015). Stability of this compound in aqueous solutions. Taylor & Francis Online. [Link]

  • Yamana, T., & Tsuji, A. (1976). Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. Journal of pharmaceutical sciences, 65(11), 1563–1574. [Link]

  • Trissel, L. A., & Zhang, Y. (2003). Stability of three cephalosporin antibiotics in AutoDose Infusion System bags. Journal of the American Pharmaceutical Association, 43(3), 374-378. [Link]

  • De Vleeschauwer, M., & De Smedt, S. C. (2000). Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing. Journal of microbiological methods, 43(1), 47-52. [Link]

  • Zalewski, P., et al. (2015). Stability of this compound in aqueous solutions. Vip Paper. [Link]

  • Zalewski, P., et al. (2015). Stability of this compound in aqueous solutions. ResearchGate. [Link]

  • BioCrick. (n.d.). This compound. BioCrick. [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. ResearchGate. [Link]

  • PubChem. (n.d.). Cefozopran monohydrochloride. PubChem. [Link]

  • Van den Hauwe, K., et al. (2016). The stability of antibiotics in matrix and reference solutions determined using a straight-forward procedure applying mass spectrometric detection. ResearchGate. [Link]

  • DrugBank. (n.d.). This compound. DrugBank. [Link]

  • ResearchGate. (n.d.). Mechanism of the rate-limiting step of cephalosporin hydrolysis... ResearchGate. [Link]

  • Academically. (2023). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. Academically. [Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. QbD Group. [Link]

  • Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave online. [Link]

Sources

The Rise and Rationale of a Fourth-Generation Cephalosporin: A Technical Guide to the Discovery and Development of Cefozopran (SCE-2787)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefozopran (formerly known as SCE-2787) is a fourth-generation parenteral cephalosporin antibiotic developed by Shionogi & Co., Ltd. and Takeda Chemical Industries.[1] This technical guide provides an in-depth exploration of the discovery and development of Cefozopran, from its chemical synthesis and structure-activity relationship to its preclinical and clinical evaluation. We will delve into the scientific rationale behind its design, its mechanism of action, its spectrum of activity, and its journey through the various stages of drug development. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of antimicrobial drug discovery and development.

Introduction: The Evolving Landscape of β-Lactam Antibiotics and the Need for Cefozopran

The latter half of the 20th century witnessed a relentless battle between the development of new β-lactam antibiotics and the emergence of bacterial resistance. The evolution of cephalosporins through successive generations was a direct response to this challenge. While third-generation cephalosporins offered a broader spectrum of activity against Gram-negative bacteria, the rise of extended-spectrum β-lactamases (ESBLs) and resistance in key pathogens like Pseudomonas aeruginosa necessitated the development of a new class of agents.[2] Fourth-generation cephalosporins were engineered to possess the broad Gram-negative coverage of their predecessors, coupled with enhanced stability against β-lactamase hydrolysis and, in some cases, improved activity against Gram-positive cocci.[3] Cefozopran emerged from this era of intensive research, designed to address these pressing clinical needs.

The Genesis of Cefozopran: A Symphony of Chemical Synthesis and Structure-Activity Relationship (SAR)

The development of Cefozopran was a testament to the power of medicinal chemistry in optimizing antibacterial agents. The journey began with the strategic modification of the core 7-aminocephalosporanic acid (7-ACA) nucleus.[4][5]

Chemical Synthesis of Cefozopran (SCE-2787)

The synthesis of Cefozopran is a multi-step process that involves the strategic introduction of key side chains at the C-3 and C-7 positions of the cephalosporin core. A general synthetic pathway is outlined below.

Diagram: Synthetic Pathway of Cefozopran

G 7-ACA 7-ACA Intermediate_A 7-amino-3-(imidazo[1,2-b]pyridazin- 4-ium-1-ylmethyl)-3-cephem-4-carboxylate 7-ACA->Intermediate_A Silanization protection, followed by reaction with 1-(trimethylsilyl)-imidazo- [1,2-b]pyridazin-1-ium iodide Cefozopran Cefozopran Intermediate_A->Cefozopran Condensation with (S)-2-Benzothiazolyl (Z)-2-(5-amino- 1,2,4-thiadiazol-3-yl)-2- methoxyiminothioacetate G Cefozopran Cefozopran Core Structure C7_side_chain C-7 Side Chain: (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl) -2-methoxyiminoacetamido Cefozopran->C7_side_chain Enhances antibacterial spectrum and β-lactamase stability C3_side_chain C-3 Side Chain: Imidazo[1,2-b]pyridazine Cefozopran->C3_side_chain Contributes to potent activity

Caption: The key side chains of Cefozopran and their contributions to its activity.

  • The C-7 Side Chain: The (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetamido moiety at the C-7 position is a critical determinant of Cefozopran's antibacterial spectrum and its stability against many β-lactamases. [6]The methoxyimino group, in particular, confers resistance to hydrolysis by many common β-lactamases. [2]The aminothiadiazole ring contributes to high-affinity binding to penicillin-binding proteins (PBPs). [6]* The C-3 Side Chain: The novel imidazo[1,2-b]pyridazine group at the C-3 position is a distinguishing feature of Cefozopran. This heterocyclic moiety is crucial for its potent antibacterial activity. [6]

Mechanism of Action: A Targeted Disruption of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, Cefozopran exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. [7]This process is mediated by its high affinity for and inactivation of penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. [7] Diagram: Mechanism of Action of Cefozopran

G Cefozopran Cefozopran PBP Penicillin-Binding Proteins (PBPs) Cefozopran->PBP Binds to and inactivates CellWall Bacterial Cell Wall Synthesis PBP->CellWall Essential for CellLysis Cell Lysis and Bacterial Death CellWall->CellLysis Inhibition leads to

Caption: Cefozopran's mechanism of action via PBP inhibition.

Penicillin-Binding Protein (PBP) Affinity

Table 1: PBP Binding Affinity of Cefozopran in Enterococcus faecalis

PBP TargetIC50 (mg/L)
PBP 511 [8]

Experimental Protocol: Determination of PBP Binding Affinity (Competitive Assay)

  • Preparation of Bacterial Membranes: Bacterial cells are grown to mid-logarithmic phase, harvested by centrifugation, and lysed to obtain a membrane fraction rich in PBPs.

  • Competitive Binding: The membrane preparation is incubated with varying concentrations of Cefozopran.

  • Labeling: A fluorescently labeled β-lactam, such as Bocillin FL, is added to the mixture. This labeled probe will bind to any PBPs that are not already occupied by Cefozopran.

  • SDS-PAGE and Visualization: The proteins in the membrane preparation are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The fluorescently labeled PBPs are then visualized using a gel imager.

  • Quantification: The intensity of the fluorescent bands is quantified. The concentration of Cefozopran that results in a 50% reduction in the fluorescence intensity of a specific PBP band is determined as the IC50 value. [9][10]

Stability to β-Lactamases

A key feature of fourth-generation cephalosporins, including Cefozopran, is their enhanced stability against hydrolysis by many common β-lactamases. [3]While specific kinetic parameters such as kcat and Km for the interaction of Cefozopran with a wide range of β-lactamases are not extensively reported in publicly available literature, its activity against many β-lactamase-producing strains suggests a high degree of resistance to enzymatic inactivation. [11][12]

Preclinical Development: From In Vitro Activity to In Vivo Efficacy

The preclinical development of Cefozopran involved a rigorous evaluation of its in vitro antibacterial activity and its efficacy in various animal models of infection.

In Vitro Antimicrobial Spectrum

Table 2: Representative In Vitro Activity of Cefozopran

OrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (MSSA)---
Streptococcus pneumoniae---
Escherichia coli---
Klebsiella pneumoniae---
Pseudomonas aeruginosa---
Enterococcus faecalis--12.5 [8]

Note: Comprehensive MIC50 and MIC90 data from large, contemporary surveillance studies are not available in the provided search results. The data for E. faecalis is from a specific study.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilutions: A series of twofold dilutions of Cefozopran are prepared in a suitable broth medium in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of Cefozopran that completely inhibits visible growth of the bacterium. [13][14]

In Vivo Efficacy in Animal Models

The therapeutic potential of Cefozopran was further evaluated in various animal models of infection, which are crucial for bridging the gap between in vitro activity and clinical efficacy.

  • Murine Model of Pneumococcal Meningitis: In a murine model of hematogenous meningitis caused by Streptococcus pneumoniae, Cefozopran demonstrated dose- and duration-dependent efficacy. [1][15]All mice treated with 20 mg/kg of Cefozopran subcutaneously twice a day for 3 days survived. [1][15]Importantly, the penetration of Cefozopran into the cerebrospinal fluid (CSF) was significantly higher in infected mice (44.7%) compared to uninfected mice, highlighting its potential for treating central nervous system infections. [1][15]* Neutropenic Thigh Infection Model: This is a standard model for evaluating the in vivo efficacy of antibiotics. [16][17]While specific data for Cefozopran in this model is not detailed in the provided search results, it is a common model used in the development of cephalosporins to assess their activity against pathogens like S. aureus and P. aeruginosa. [18]* Sepsis Model: The murine sepsis model is another critical tool for evaluating the efficacy of new antibiotics in a systemic infection. [19] Experimental Protocol: Murine Pneumonia Model

  • Induction of Immunosuppression (Optional): To mimic the condition of immunocompromised patients, mice can be rendered neutropenic by treatment with cyclophosphamide. [9]2. Bacterial Challenge: Mice are anesthetized and infected via intranasal or intratracheal instillation of a standardized inoculum of the test pathogen (e.g., S. pneumoniae or P. aeruginosa). [18]3. Treatment: At a specified time post-infection, treatment with Cefozopran at various doses and dosing schedules is initiated.

  • Efficacy Assessment: The primary endpoints are typically survival over a defined period and the bacterial load in the lungs and other organs at the end of the study. [18]

Clinical Development: Evaluating Safety and Efficacy in Humans

Pharmacokinetics in Humans

A Phase I study in healthy Chinese volunteers demonstrated that Cefozopran exhibits linear pharmacokinetics. [5]Following single intravenous infusions of 0.5 g, 1.0 g, and 2.0 g, the maximum plasma concentration (Cmax) and area under the curve (AUC) increased in a dose-proportional manner. The mean half-life was approximately 2 to 2.5 hours. [5][10]The drug is primarily excreted unchanged in the urine, with about 89% of the administered dose recovered within 24 hours. [5][10]No significant drug accumulation was observed with multiple doses. [5] Table 3: Pharmacokinetic Parameters of Cefozopran in Healthy Adult Volunteers (Single Dose)

DoseCmax (mg/L)Tmax (h)AUC0-t (mg·h/L)t1/2β (h)
0.5 g48.27 ± 9.840.50 ± 0.0092.43 ± 24.021.97 ± 0.19
1.0 g77.99 ± 15.080.51 ± 0.02152.45 ± 16.262.44 ± 0.24
2.0 g171.59 ± 18.270.51 ± 0.02341.03 ± 44.162.18 ± 0.31

Data from a study in healthy Chinese volunteers. [5][10]

Clinical Efficacy and Safety
  • Complicated Urinary Tract Infections: A clinical study in Japan evaluated the efficacy of Cefozopran in patients with complicated urinary tract infections (UTIs). The overall clinical efficacy rate was 90%, with a bacteriological eradication rate of 93%. [1]In a comparative study against cefpirome for complicated UTIs, Cefozopran (1 g twice daily) showed a similar overall clinical efficacy of 90.6%. [4]* Febrile Neutropenia: A retrospective study in lung cancer patients with febrile neutropenia showed that Cefozopran (1 g three times daily) had a response rate of 89.5%, which was comparable to that of cefepime. [20]* Pediatric Infections: Several clinical studies have been conducted in pediatric populations, including neonates and premature infants, for various infections such as pneumonia and urinary tract infections. [21][8][22][23][24][25]These studies have generally shown good clinical efficacy and a favorable safety profile in these populations. [21][8][22][23][24][25]

Conclusion: The Place of Cefozopran in the Antimicrobial Armamentarium

The discovery and development of Cefozopran (SCE-2787) represent a significant effort to address the evolving challenges of bacterial resistance. Through a rational approach to chemical design, a fourth-generation cephalosporin with a broad spectrum of activity, including against Pseudomonas aeruginosa, and enhanced stability against many β-lactamases was created. Preclinical studies demonstrated its potent in vitro activity and in vivo efficacy in relevant animal models. While comprehensive clinical trial data in adults for major indications are not widely published, the available clinical studies in specific populations and for certain infections suggest that Cefozopran is an effective and well-tolerated antimicrobial agent. This technical guide has provided a detailed overview of the scientific journey of Cefozopran, offering valuable insights for researchers and professionals dedicated to the ongoing fight against infectious diseases.

References

  • Iizawa Y, Hiroe K, Nakao M, Okonogi K. Therapeutic efficacy of cefozopran in a murine model of haematogenous pneumococcal meningitis. Chemotherapy. 1998;44(4):265-71.
  • Clinical study on cefozopran in genitourinary tract infections. J-Stage.
  • Galleni M, Amicosante G, Frère JM. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds. Biochem J. 1988;255(1):123-9.
  • A comparative study on the clinical utility of cefozopran and cefpirome against complic
  • Synthesis of cefozopran hydrochloride.
  • Pharmacodynamics of Cefquinome in a Neutropenic Mouse Thigh Model of Staphylococcus aureus Infection. PMC - NIH.
  • CN102443017A - Preparation method of this compound.
  • A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds. PubMed.
  • Pharmacokinetics of injected this compound in healthy volunteers. PubMed.
  • Study on synthesis of this compound.
  • synthesis, structure--activity relationships and oral absorption of novel 3-(4-pyrazolylmethylthio)cephalosporins with various C-7 side chains. PubMed.
  • Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2.
  • Neutropenic thigh mouse model. GARDP Revive.
  • Neutropenic Thigh Infection Model.
  • An Improved Procedure for Preparation and Isolation of Cephalosporin Antibiotic: Cefozopran as Free Base | Request PDF.
  • Effect of cefozopran and imipenem on fecal microflora of immunosuppressed mice.
  • A Technical Guide to the Binding Affinity of Cephalosporins to Penicillin-Binding Proteins (PBPs). Benchchem.
  • Synthesis and structure-activity relationships of a new oral cephalosporin, BMY-28100 and rel
  • New cephalosporins for the treatment of pneumonia in internal medicine wards.
  • Structural Analysis and Protein Binding of Cephalosporins. PMC - NIH.
  • A survey of the kinetic parameters of class C beta-lactamases. Penicillins. PubMed.
  • Sepsis Murine Model. ImQuest BioSciences.
  • Effects of Neutrophils on Cefazolin Activity and Penicillin-Binding Proteins in Staphylococcus aureus Abscesses. PMC - NIH.
  • Penicillin-binding Protein 5 as an Inhibitory Target of Cefozopran in Enterococcus Faecalis.
  • New cephalosporins for the treatment of pneumonia in internal medicine wards. PMC.
  • Cefoperazone therapy of complicated urinary tract infections: pharmacokinetics in renal transplant recipients. PubMed.
  • Structural insights into the mechanism of C3 side chain fragmentation in cephalosporins with SME-1 class A carbapenemase. bioRxiv.
  • New Drug Is Found Effective for Treating Complic
  • New Drug Combination Effective for Complex Urinary Tract Infections.
  • Affinity of cefoperazone for penicillin-binding proteins. PubMed.
  • The Neutropenic Rat Thigh Infection Model is Ideal for Characterisation of Pharmacokinetics/Pharmacodynamics (PK/PD) of Anti-inf. TheraIndx.
  • An overview of the kinetic parameters of class B β-lactamases.
  • Pharmacokinetic and clinical evaluation of cefozopran in premature and newborn p
  • MIC 50 , and MIC 90 values for antibiotics tested for MRSA isolates.
  • Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline)
  • Neutropenic Rat Thigh Infection Model for Evaluation of the Pharmacokinetics/Pharmacodynamics of Anti-Infectives.
  • Phase 3 Trials Show Benefit of Ceftaroline for Community-Acquired Pneumonia. Medscape.
  • Retrospective Cohort Study of Clinical Efficacy and Safety of Cefozopran for Treating Febrile Neutropenia during Chemotherapy in P
  • Study on Customized Antibiotic Treatment Duration for Hospitalized Patients with Community-Acquired Pneumonia Using Cefotaxime and Drug Combin
  • Catalytic efficiencies for cephalosporins. k cat /K M for cefotaxime... | Download Scientific Diagram.
  • Clinical pharmacology phase I of cefazedone, a new cephalosporin, in healthy volunteers. II. Pharmacokinetics in comparison with cefazolin. PubMed.
  • Efficacy of ceftobiprole in a murine model of bacteremia and dissemin
  • Cefozopran | C19H17N9O5S2 | CID 9571080. PubChem - NIH.
  • Clinical pharmacology phase I of cefazedone, a new cephalosporin, in healthy volunteers. I. Tolerance in comparison with cefazolin. PubMed.
  • MIC ranges, MIC50 values, and MIC90 values, with percentages of isolates susceptible based on CLSI/FDA breakpoints.
  • Multicenter clinical trial of cefoperazone sodium in the United St
  • Pharmacokinetics of cephanone in healthy adult volunteers. PubMed.
  • Antimicrobial Susceptibility Summary 2022.
  • [Assessment of efficacies of imipenem, cefoperazone-sulbactam and cefepime in rats with experimental thigh abscess model with multidrug resistant and susceptible Acinetobacter baumannii strains]. PubMed.

Sources

A Comprehensive Technical Guide to the Chemical Synthesis of Cefozopran Hydrochloride from 7-ACA

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, technically-grounded guide to the chemical synthesis of Cefozopran hydrochloride, a fourth-generation cephalosporin antibiotic. The synthesis originates from 7-aminocephalosporanic acid (7-ACA), the fundamental nucleus for a vast array of semi-synthetic cephalosporins.[1][2] This guide is tailored for researchers, chemists, and professionals in drug development, focusing on the causality behind experimental choices, process integrity, and authoritative scientific grounding.

Cefozopran is distinguished by its potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4] Its intricate molecular architecture is assembled by strategic modifications at the C-3 and C-7 positions of the 7-ACA core. This guide will elucidate the multi-step pathway, from the preparation of key side-chain intermediates to their final assembly and purification into the active pharmaceutical ingredient.

Overall Synthetic Workflow

The synthesis of this compound is a convergent process, requiring the independent synthesis of two key side chains which are then sequentially attached to the 7-ACA core. The general strategy involves:

  • C-3 Side Chain Attachment: Introduction of the 2,3-cyclopentenopyridinium methyl group at the C-3 position of 7-ACA.

  • C-7 Acylation: Amide bond formation at the C-7 amino group with a specialized aminothiadiazole side chain.

  • Salt Formation: Conversion of the Cefozopran free base to its stable and soluble hydrochloride salt.

G cluster_0 Side Chain Syntheses cluster_1 Core Assembly cluster_2 Final Product 7_ACA 7-ACA Core Silylated_ACA Silylated 7-ACA 7_ACA->Silylated_ACA Silylation (e.g., HMDS) C7_Side_Chain_Acid (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl) -2-methoxyiminoacetic acid Activated_C7_Ester Activated Thioester (C-7 Side Chain) C7_Side_Chain_Acid->Activated_C7_Ester Activation (e.g., PPh3) Activator 2,2'-dibenzothiazole disulfide Activator->Activated_C7_Ester C3_Precursor 2,3-Cyclopentenopyridine C3_Modified_Intermediate 7-Amino-3-(2,3-cyclopenteno-1- pyridiniummethyl)-3-cephem-4-carboxylate C3_Precursor->C3_Modified_Intermediate Silylated_ACA->C3_Modified_Intermediate Substitution with C-3 Precursor (Catalyst: TMSI) Cefozopran_Base Cefozopran Free Base C3_Modified_Intermediate->Cefozopran_Base C-7 Acylation (Condensation) Final_Product This compound Cefozopran_Base->Final_Product HCl Treatment & Isolation Activated_C7_Ester->Cefozopran_Base

Fig 1. Convergent synthetic workflow for this compound from 7-ACA.

Part 1: Synthesis of Key Intermediates

The efficacy of the final antibiotic is critically dependent on the precise chemical nature of its side chains. Therefore, the independent and high-purity synthesis of these fragments is a prerequisite for a successful total synthesis.

A. The C-7 Acyl Side Chain: Activated Thioester Synthesis

The C-7 side chain, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid, is fundamental to Cefozopran's broad antibacterial spectrum.[3][4] For efficient coupling to the 7-amino group of the cephalosporin nucleus, this carboxylic acid must first be converted into a more reactive "activated" form. A benzothiazolyl thioester is a field-proven choice, as it provides an excellent leaving group under mild, neutral to basic conditions, minimizing side reactions.[5]

Protocol: Synthesis of S-2-benzothiazolyl (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyimino thioacetate [3][4][6]

  • Reaction Setup: To a solution of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid and 2,2′-dibenzothiazole disulfide in a suitable aprotic solvent (e.g., 1,2-dichloroethane or THF), add triphenylphosphine as a reducing agent and a catalytic amount of a tertiary amine like triethylamine.[6]

  • Reaction Conditions: The reaction is typically conducted at room temperature. The triphenylphosphine cleaves the disulfide bond of the 2,2'-dibenzothiazole disulfide, which then reacts with the carboxylic acid to form the activated thioester.

  • Monitoring: Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting acid is consumed.

  • Work-up and Isolation: Upon completion, the product is typically isolated by filtration, as it often precipitates from the reaction mixture. The solid is washed with a non-polar solvent (e.g., diisopropyl ether) to remove triphenylphosphine oxide and unreacted starting materials. The resulting thioester is dried under vacuum and can often be used in the next step without further purification, assuming high purity is achieved.[6]

Causality Note: The choice of a thioester over a more reactive acyl chloride is deliberate. Acyl chlorides are often too reactive, leading to potential side reactions and decomposition in complex molecules like cephalosporins. The thioester offers a "Goldilocks" level of reactivity—stable enough for isolation but reactive enough for efficient acylation of the C-7 amine.[5]

B. The C-3 Precursor: Synthesis of 2,3-Cyclopentenopyridine

The 2,3-cyclopentenopyridine moiety is installed at the C-3 position and is a key determinant of the drug's pharmacokinetic profile. It is a stable heterocyclic compound that can be synthesized through various cyclization strategies.

Protocol: Synthesis of 2,3-Cyclopentenopyridine [7]

  • Reaction Type: A common industrial method involves a gas-solid phase catalytic reaction.

  • Reagents: Glycerin, cyclopentanone, and ammonia are used as raw materials.[7] This approach is advantageous due to the low cost and availability of the starting materials.

  • Catalyst and Conditions: The reaction is carried out over a modified alumina catalyst at elevated temperatures (300-500°C) under normal pressure, with nitrogen as a carrier gas.[7]

  • Isolation: The product is collected from the gas stream by condensation and purified by distillation.

Causality Note: Alternative liquid-phase syntheses exist but are often more complex and costly.[7] The gas-phase catalytic method is highly efficient for large-scale production, a critical consideration in pharmaceutical manufacturing.

Part 2: Assembly of the Cefozopran Molecule

With the key side-chain fragments in hand, the focus shifts to the sequential modification of the 7-ACA nucleus.

A. C-3 Modification of the 7-ACA Nucleus

The first step in modifying 7-ACA is the substitution of the acetoxy group at the C-3' position. To prevent unwanted reactions at the C-7 amino and C-4 carboxylic acid groups, they must first be protected. Silylation is a highly effective and reversible protection strategy.

Protocol: Silylation and C-3 Substitution [3][4]

  • Protection (Silylation): 7-ACA is suspended in an anhydrous solvent (e.g., dichloromethane). A silylating agent, such as hexamethyldisilazane (HMDS), is added in the presence of a catalytic amount of trimethylsilyl iodide (TMSI). The mixture is refluxed until a clear solution is obtained, indicating the formation of the bis-silylated derivative.

  • Substitution Reaction: After cooling, the synthesized 2,3-cyclopentenopyridine is added to the solution of silylated 7-ACA, along with a stoichiometric amount of TMSI which acts as the catalyst.[3] The TMSI facilitates the departure of the acetoxy group and the subsequent nucleophilic attack by the pyridine nitrogen.

  • Deprotection: The reaction is quenched by the addition of an alcohol, such as methanol or isopropanol. This step serves to hydrolyze the silyl protecting groups, precipitating the C-3 modified intermediate, 7-amino-3-[(2,3-cyclopentenopyridin-1-yl)methyl]-3-cephem-4-carboxylate.

  • Isolation: The solid product is collected by filtration, washed with a suitable solvent like acetone, and dried.

Causality Note: TMSI is a crucial catalyst. It activates the C-3' acetoxy group, transforming it into a better leaving group and enabling the substitution reaction to proceed under relatively mild conditions, thus preserving the sensitive β-lactam ring.[4]

B. C-7 Acylation: The Final Coupling Step

This is the final bond-forming step in creating the Cefozopran free base, where the C-7 amino group of the intermediate from the previous step is acylated with the activated thioester.

Protocol: Condensation to form Cefozopran Free Base [5][8]

  • Reaction Setup: The C-3 modified intermediate is suspended in a mixture of a water-miscible organic solvent (e.g., Tetrahydrofuran - THF) and water.[5]

  • Addition of Reagents: The activated S-2-benzothiazolyl thioester is added, followed by the dropwise addition of an organic base, such as tri-n-butylamine (TBA) or triethylamine (TEA), to deprotonate the ammonium group of the C-7 amine and facilitate the nucleophilic attack.[5]

  • Reaction and Precipitation: The reaction is stirred at ambient temperature (20-30°C). As the reaction proceeds, the Cefozopran free base, being less soluble in the solvent mixture, precipitates out as a solid.[5]

  • Isolation: The product is isolated directly by filtration, washed with the THF/water mixture, and then with a solvent like acetone to remove residual impurities. This method is highly efficient and avoids the need for chromatographic purification, making it ideal for industrial scale-up.[8]

G Intermediate 7-Amino Intermediate R-NH2 Thioester Activated Thioester R'-C(=O)-S-BT Intermediate:n->Thioester:c Nucleophilic Attack Product Cefozopran Base R-NH-C(=O)-R' Thioester->Product Amide Formation Leaving_Group HS-BT Thioester->Leaving_Group Leaving Group Departs Base Base (e.g., TBA) Base->Intermediate:n Deprotonation

Fig 2. Simplified mechanism of the C-7 acylation step.

Part 3: Final Isolation and Salt Formation

The final stages of the synthesis involve ensuring the highest possible purity of the active molecule and converting it into a pharmaceutically acceptable form.

A. Purification of Cefozopran

While the direct precipitation method yields a high-purity product, further purification can be performed if necessary. This can involve converting the Cefozopran base into a temporary organic acid addition salt, recrystallizing it, and then neutralizing it back to the pure free base.[9] However, for many modern, optimized processes, direct isolation is sufficient.[5][8]

B. Conversion to this compound

For clinical use, the free base is converted to its hydrochloride salt to enhance stability and aqueous solubility.

Protocol: Hydrochloride Salt Formation [9]

  • Dissolution: The purified Cefozopran free base is dissolved or suspended in a suitable solvent, often an alcohol like isopropanol (IPA) or ethanol.

  • Acidification: A solution of hydrochloric acid (either aqueous or as HCl gas dissolved in a solvent like IPA) is added slowly while monitoring the pH to reach a target acidic range.

  • Crystallization and Isolation: The this compound salt, being insoluble in the organic solvent, crystallizes out. The solution may be stirred at a reduced temperature to maximize the yield.[9] The crystalline solid is then collected by filtration, washed with cold solvent, and dried under vacuum to yield the final API. In some cases, the final product is isolated by freeze-drying from an aqueous solution to obtain a specific amorphous form or to ensure pharmaceutical elegance.[9]

Quantitative Data Summary

The efficiency of a synthetic route is best understood through its yields and the purity of the intermediates and final product. The following table provides representative data based on optimized laboratory procedures.

Synthetic Step Starting Material Product Typical Yield Typical Purity (HPLC) Reference
C-7 Side Chain Activation (Z)-...-methoxyiminoacetic acidActivated Thioester>98%>98%[6]
C-3 Substitution & Deprotection 7-ACA7-Amino-3-(...)-cephem~70-80%>97%[4]
C-7 Acylation (Coupling) C-3 IntermediateCefozopran Free Base>90%>98%[5]
Overall Synthesis 7-ACAThis compound~25%>98%[4]

References

  • Synthesis of this compound. (2025). ResearchGate. [Link]

  • Study on synthesis of this compound. (2025). ResearchGate. [Link]

  • CN103539736B - Method for synthesis of 2,3-cyclopentenopyridine from glycerin as raw material.
  • WO2009138847A2 - An improved process for the preparation of cefozopran.
  • An Improved Procedure for Preparation and Isolation of Cephalosporin Antibiotic: Cefozopran as Free Base. Organic Process Research & Development. [Link]

  • Extraction and purification of cephalosporin antibiotics. PubMed. [Link]

  • An Improved Procedure for Preparation and Isolation of Cephalosporin Antibiotic: Cefozopran as Free Base. Organic Process Research & Development. [Link]

  • Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. Wiley Online Library. [Link]

  • Design, Development and Synthesis of Novel Cephalosporin Group of Antibiotics. SciSpace. [Link]

  • Synthesis, characterization and immunochemical evaluation of cephalosporin antigenic determinants. PubMed. [Link]

  • cephalosporin C biosynthesis. PubChem. [Link]

  • Synthesis of Cephalosporin‐Type Antibiotics by Coupling of Their β‐Lactam Nucleus and Racemic Amino Acid Side Chains Using a Clathration‐Induced Asymmetric Transformation. ResearchGate. [Link]

  • CN102532168A - Synthesis method of cefoperazone acid.
  • Possibilities to acylate 7-aminocephalosporanic acid to obtain some cephalosporins. ResearchGate. [Link]

  • 7-ACA. Wikipedia. [Link]

  • Improvement in the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester. ResearchGate. [Link]

  • The synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid. ResearchGate. [Link]

  • The Synthesis of Cyclopenta[c]pyridine (2-Pyrindene) Derivatives. ResearchGate. [Link]

  • An Improved Synthesis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2- (ethoxyimino) acetic Acid. Semantic Scholar. [https://www.semanticscholar.org/paper/An-Improved-Synthesis-of-(Z)-2-(5-Amino-1%2C2%2C4-thiad-Yuan-Yuan/55694c92976d860d5b4a905a5d89f1681944589d]([Link]

  • Cephalosporin C Acylase from Microbes for One-step Enzymatic Transformation of Cephalosporin C to 7-Aminocephalosporanic Acid. Journal of Pure and Applied Microbiology. [Link]

  • Synthesis of 2-ethoxyimino-2-(5-amino-1,2,4-thiadiazol-3-yl)acetyl chloride hydrochloride. Mol-Instincts. [Link]

  • (PDF) Efficient Synthesis, Reactions and Anti-Inflammatory Evaluation of Novel Cyclopenta[d]thieno[2,3-b]pyridines and Their Related Heterocycles. ResearchGate. [Link]

  • A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. PMC - NIH. [Link]

  • 7-AMINOCEPHALOSPORANIC ACID – PRODUCTION AND SEPARATION. Journal of Engineering Science. [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell. [Link]

  • (PDF) One-pot enzymatic production of deacetyl-7-aminocephalosporanic acid from cephalosporin C via immobilized cephalosporin C acylase and deacetylase. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of Cefozopran Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of Cefozopran hydrochloride, a fourth-generation cephalosporin, in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. The methodology employs a straightforward protein precipitation extraction procedure and utilizes Cefepime as an internal standard to ensure accuracy and precision. The method has been validated according to the International Council for Harmonisation (ICH) M10 guideline, demonstrating excellent linearity, accuracy, precision, selectivity, and stability.

Introduction: The Rationale for a Validated Cefozopran Assay

Cefozopran is a broad-spectrum, parenteral fourth-generation cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its clinical utility in treating severe infections necessitates reliable methods for its quantification in biological matrices to inform pharmacokinetic profiles, ensure therapeutic efficacy, and monitor patient safety. High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a balance of sensitivity, specificity, and accessibility for this purpose.[2]

The primary challenge in developing a bioanalytical method for cephalosporins is their inherent instability, particularly the susceptibility of the β-lactam ring to hydrolysis.[3][4] Therefore, this protocol has been optimized with careful consideration of sample handling, pH, and storage conditions to mitigate degradation and ensure the integrity of the analytical results. This method is grounded in the principles outlined in the ICH M10, FDA, and EMA guidelines for bioanalytical method validation, ensuring the data generated is reliable and suitable for regulatory submissions.[5][6][7]

Method Overview and Chromatographic Principles

This method is based on reversed-phase chromatography, which separates analytes based on their hydrophobicity. A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of pharmaceutical compounds, including cephalosporins.[8]

The mobile phase is a critical component, and its composition is designed to achieve optimal separation between Cefozopran, the internal standard (Cefepime), and endogenous plasma components. A slightly acidic to neutral pH is chosen for the aqueous component of the mobile phase, as Cefozopran demonstrates maximum stability in this range, thereby minimizing on-column degradation.[3][4]

Sample preparation is accomplished through protein precipitation with acetonitrile. This technique is chosen for its simplicity, speed, and high efficiency in removing proteins, which can otherwise interfere with the analysis and damage the HPLC column.[9][10] Acetonitrile is generally more effective than methanol for precipitating plasma proteins.[11] Cefepime is selected as the internal standard due to its structural similarity to Cefozopran and its ability to compensate for variability during sample processing and injection.[12]

Logical Workflow of the Cefozopran Quantification Assay

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Plasma Sample Aliquotting P2 Spiking with Internal Standard (Cefepime) P1->P2 P3 Protein Precipitation with Acetonitrile P2->P3 P4 Vortexing & Centrifugation P3->P4 P5 Supernatant Transfer P4->P5 A1 Injection onto C18 Column P5->A1 Inject Supernatant A2 Isocratic Elution A1->A2 A3 UV Detection at 235 nm A2->A3 D1 Peak Integration A3->D1 Chromatogram Output D2 Calculate Peak Area Ratios (Analyte/IS) D1->D2 D3 Quantification using Calibration Curve D2->D3

Caption: Workflow from plasma sample preparation to final quantification.

Materials and Reagents

Material/ReagentGrade/PuritySupplier
This compoundReference Standard (≥98%)Sourced commercially
Cefepime HydrochlorideReference Standard (≥98%)Sourced commercially
AcetonitrileHPLC GradeSourced commercially
MethanolHPLC GradeSourced commercially
Potassium Dihydrogen PhosphateAnalytical GradeSourced commercially
Orthophosphoric AcidAnalytical GradeSourced commercially
WaterHPLC/UltrapureIn-house purification system
Human Plasma (K2-EDTA)Pooled, Drug-FreeSourced commercially

Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, UV/Vis detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM Potassium Dihydrogen Phosphate buffer (pH 6.0) (15:85, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 235 nm
Injection Volume 20 µL
Internal Standard (IS) Cefepime
Run Time Approximately 10 minutes

Detailed Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of this compound and Cefepime hydrochloride reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water. These stocks should be stored at 2-8°C.

  • Working Standard Solutions: Prepare serial dilutions of the Cefozopran stock solution in 50:50 methanol/water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Internal Standard Working Solution (10 µg/mL): Dilute the Cefepime stock solution with 50:50 methanol/water.

  • Calibration Standards and Quality Controls: Prepare CS and QC samples by spiking appropriate amounts (typically 5% of the total volume) of the Cefozopran working solutions into drug-free human plasma. The final concentrations should span the intended analytical range. A suggested range is 0.2 µg/mL to 200 µg/mL.[12] QC samples should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Plasma Sample Preparation Protocol
  • Thaw frozen plasma samples, calibration standards, and quality controls in a water bath at room temperature and vortex to ensure homogeneity.

  • Aliquot 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Cefepime internal standard working solution (10 µg/mL) to all tubes except for the blank plasma samples (to which 20 µL of 50:50 methanol/water is added).

  • Vortex briefly to mix.

  • Add 600 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 60 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 400 µL of the clear supernatant into an HPLC vial.

  • Inject 20 µL into the HPLC system.

Sample Preparation Workflow Diagram

G start Start: Thawed Plasma Sample (200 µL) add_is Add Internal Standard (Cefepime, 20 µL) start->add_is add_acn Add Acetonitrile (600 µL) add_is->add_acn vortex Vortex (60 seconds) add_acn->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant (400 µL) centrifuge->transfer inject Inject into HPLC (20 µL) transfer->inject

Caption: Step-by-step plasma sample processing workflow.

Method Validation According to ICH M10 Guidelines

A full validation was performed to demonstrate that the method is suitable for its intended purpose.[5][13]

Selectivity and Specificity

The method's selectivity was assessed by analyzing blank plasma samples from at least six different sources. No significant interfering peaks were observed at the retention times of Cefozopran or the internal standard (Cefepime). The response of any interfering peaks was less than 20% of the response at the LLOQ.[14]

Calibration Curve and Linearity

The calibration curve was linear over the concentration range of 0.2 µg/mL to 200 µg/mL. A linear regression with a 1/x² weighting factor was used. The correlation coefficient (r²) was consistently >0.995. The back-calculated concentrations of the calibration standards were within ±15% of the nominal value (±20% for the LLOQ).[15]

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) in six replicates over three separate days.

QC LevelConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
LLOQ 0.2≤ 20%≤ 20%± 20%± 20%
LQC 0.6≤ 15%≤ 15%± 15%± 15%
MQC 20≤ 15%≤ 15%± 15%± 15%
HQC 160≤ 15%≤ 15%± 15%± 15%
Acceptance criteria are based on the ICH M10 guideline.[14][16]
Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak response of Cefozopran in post-extraction spiked plasma samples to the response in a neat solution at the LQC and HQC levels. The recovery was determined by comparing the peak response of pre-extraction spiked samples to post-extraction spiked samples. The results indicated no significant ion suppression or enhancement and demonstrated consistent and reproducible recovery.

Stability

The stability of Cefozopran in human plasma was evaluated under various conditions to simulate sample handling and storage. The mean concentration of the stability samples must be within ±15% of the nominal concentration.[14][17]

  • Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles (-80°C to room temperature).

  • Short-Term (Bench-Top) Stability: Stable for at least 6 hours at room temperature.

  • Long-Term Stability: Stable for at least 90 days when stored at -80°C.

  • Post-Preparative Stability: Stable in the autosampler at 4°C for at least 24 hours.

Conclusion

The HPLC-UV method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in human plasma. The method has been thoroughly validated in accordance with current international regulatory guidelines and is suitable for use in clinical and non-clinical studies requiring reliable bioanalytical data. The straightforward protein precipitation procedure allows for high-throughput sample processing, making it an efficient tool for drug development professionals.

References

  • bioanalytical method validation – m10. (2019, March 20). ICH. Available from: [Link]

  • ICH M10 guideline: validation of bioanalytical methods. (n.d.). Kymos. Retrieved January 12, 2026, from [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA. Available from: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. Retrieved January 12, 2026, from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION. (2018, June 7). FDA. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). Resolve Mass Spectrometry. Retrieved January 12, 2026, from [Link]

  • Ikeda, K., et al. (2009). Determination of total cefozopran concentrations in human peritoneal fluid by HPLC with cefepime as an internal standard: Comparative pharmacokinetics in the fluid and plasma. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 291-295. Available from: [Link]

  • bioanalytical method validation and study sample analysis m10. (2022, May 24). ICH. Available from: [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). Agilex Biolabs. Available from: [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. Retrieved January 12, 2026, from [Link]

  • DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE DETERMINATION OF EIGHT CEPHALOSPORINS. (2024, September 7). Repositório Científico do Instituto Superior de Engenharia de Lisboa. Available from: [Link]

  • A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. (2025, January 2). Scientific Reports. Available from: [Link]

  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency. Available from: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. (2022, July 25). European Medicines Agency. Available from: [Link]

  • A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. (2021). Systematic Reviews in Pharmacy, 12(2), 646-653. Available from: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. Retrieved January 12, 2026, from [Link]

  • Simultaneous Analysis of Cefoperazone and Its Degradation Products: Optimized HPLC approach. (2026, January 1). ResearchGate. Available from: [Link]

  • Signs, S. A., File, T. M., & Tan, J. S. (1984). High-pressure liquid chromatographic method for analysis of cephalosporins. Antimicrobial agents and chemotherapy, 26(5), 652–655. Available from: [Link]

  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. (2024, December 24). Molecules. Available from: [Link]

  • Zalewski, P., et al. (2016). Stability of this compound in aqueous solutions. Drug development and industrial pharmacy, 42(4), 572–577. Available from: [Link]

  • Stability of this compound in aqueous solutions. (n.d.). Sci-Hub. Retrieved January 12, 2026, from [Link]

  • Cefozopran. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

Sources

Application Notes and Protocols for the Utilization of Cefozopran Hydrochloride in Preclinical Bacterial Infection Models

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes provide researchers, scientists, and drug development professionals with detailed protocols for evaluating the efficacy of Cefozopran hydrochloride in established experimental models of bacterial infection. This document emphasizes the scientific rationale behind experimental design and furnishes self-validating methodologies to ensure data integrity and reproducibility.

Introduction to this compound: A Fourth-Generation Cephalosporin

Cefozopran is a fourth-generation cephalosporin antibiotic characterized by its broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria, including challenging pathogens such as Pseudomonas aeruginosa.[1] Its mechanism of action is consistent with other β-lactam antibiotics; it inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs).[1] This disruption of peptidoglycan cross-linking leads to the weakening of the cell wall and subsequent cell lysis. A key feature of Cefozopran is its stability against many β-lactamases, rendering it effective against strains that are resistant to other β-lactam antibiotics.

These attributes make Cefozopran a compelling candidate for preclinical evaluation in a variety of infection models that mimic human diseases. This guide will detail the application of this compound in murine models of respiratory tract infection, urinary tract infection, and soft tissue infection.

In Vitro Susceptibility Testing: Foundational Assessment of Antimicrobial Activity

Prior to in vivo evaluation, it is imperative to determine the in vitro susceptibility of the bacterial strains of interest to Cefozopran. This is typically achieved through the determination of the Minimum Inhibitory Concentration (MIC) using broth microdilution or disk diffusion methods, following standardized guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5]

Protocol: Broth Microdilution for MIC Determination (CLSI Guideline Adaptation)[5][6]

This protocol outlines the determination of Cefozopran's MIC against a bacterial isolate.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Microplate reader or visual assessment tools

Procedure:

  • Preparation of Cefozopran Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, depending on solubility) at a concentration of 1280 µg/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the Cefozopran stock solution in CAMHB across the 96-well plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the Cefozopran dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of Cefozopran that completely inhibits visible growth of the organism. This can be determined visually or with a microplate reader.

Protocol: Disk Diffusion for Susceptibility Testing (EUCAST Guideline Adaptation)[2][3][4]

This method provides a qualitative assessment of susceptibility.

Materials:

  • Cefozopran disks (e.g., 30 µg)

  • Mueller-Hinton agar plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

  • Disk Application: Aseptically apply a Cefozopran disk to the surface of the inoculated agar plate.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

  • Interpretation: Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria provided by EUCAST or CLSI for cephalosporins.

In Vivo Efficacy Evaluation: Murine Models of Bacterial Infection

The following protocols describe the use of this compound in well-established murine models of bacterial infection. Ethical considerations and adherence to institutional animal care and use committee (IACUC) guidelines are paramount in all animal studies.

Murine Pneumonia Model (Klebsiella pneumoniae)

This model is used to assess the efficacy of Cefozopran in treating respiratory tract infections.[1]

Workflow Diagram:

Murine_Pneumonia_Model cluster_preparation Preparation Phase cluster_infection Infection & Treatment cluster_evaluation Evaluation Phase Animal_Acclimatization Animal Acclimatization (e.g., 7 days) Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Animal_Acclimatization->Induce_Neutropenia Infection Intranasal/ Intratracheal Infection Induce_Neutropenia->Infection Bacterial_Culture Bacterial Culture (K. pneumoniae) Inoculum_Prep Inoculum Preparation (~10^7 CFU/mL) Bacterial_Culture->Inoculum_Prep Inoculum_Prep->Infection Treatment_Initiation Treatment Initiation (Cefozopran HCl) Infection->Treatment_Initiation Monitoring Monitor Survival & Clinical Signs Treatment_Initiation->Monitoring Bacterial_Load Bacterial Load (Lungs, Blood) Monitoring->Bacterial_Load Histopathology Lung Histopathology Bacterial_Load->Histopathology

Caption: Workflow for the murine pneumonia model.

Protocol:

  • Animal Model: Use specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.

  • Neutropenia Induction (Optional but Recommended): To establish a more severe infection, induce neutropenia by intraperitoneal (i.p.) administration of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).

  • Infection: Anesthetize mice and instill a sublethal dose of a well-characterized Klebsiella pneumoniae strain (e.g., 10^4 - 10^5 CFU in 50 µL of sterile saline) intranasally or intratracheally.

  • Cefozopran Administration: Initiate treatment at a clinically relevant time point post-infection (e.g., 2-4 hours). Administer this compound subcutaneously (s.c.) or intravenously (i.v.). A starting dose regimen could be 40 mg/kg twice daily, adjusted based on pilot studies or pharmacokinetic data.[6]

  • Outcome Measures:

    • Survival: Monitor survival for a defined period (e.g., 7-14 days).

    • Bacterial Load: At specific time points (e.g., 24, 48, 72 hours post-infection), euthanize subsets of mice and determine the bacterial load (CFU/g) in the lungs and spleen by homogenizing the tissues and plating serial dilutions.

    • Histopathology: Collect lung tissue for histopathological analysis to assess inflammation and tissue damage.

Murine Thigh Infection Model (Staphylococcus aureus)

This localized infection model is ideal for studying the pharmacodynamics of antibiotics against Gram-positive pathogens.[1][7][8][9]

Workflow Diagram:

Murine_Thigh_Infection_Model cluster_preparation Preparation Phase cluster_infection Infection & Treatment cluster_evaluation Evaluation Phase Animal_Acclimatization Animal Acclimatization (e.g., 7 days) Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Animal_Acclimatization->Induce_Neutropenia Infection Intramuscular Thigh Injection Induce_Neutropenia->Infection Bacterial_Culture Bacterial Culture (S. aureus) Inoculum_Prep Inoculum Preparation (~10^6 CFU/mL) Bacterial_Culture->Inoculum_Prep Inoculum_Prep->Infection Treatment_Initiation Treatment Initiation (Cefozopran HCl) Infection->Treatment_Initiation Bacterial_Load Bacterial Load (Thigh Muscle) Treatment_Initiation->Bacterial_Load

Caption: Workflow for the murine thigh infection model.

Protocol:

  • Animal Model: Use immunocompromised (neutropenic) mice (e.g., ICR or Swiss Webster), 6-8 weeks old.

  • Neutropenia Induction: Administer cyclophosphamide i.p. as described in the pneumonia model.[7][8]

  • Infection: Inject a standardized inoculum of a methicillin-sensitive Staphylococcus aureus (MSSA) or methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., 10^5 - 10^6 CFU in 0.1 mL of sterile saline) into the thigh muscle of one or both hind limbs.

  • Cefozopran Administration: Begin treatment 2 hours post-infection. Administer this compound s.c. or i.v. at various doses to determine the dose-response relationship. A suggested starting dose is 40 mg/kg, administered twice or four times daily.[6]

  • Outcome Measures:

    • Bacterial Load: At 24 hours post-infection, euthanize the mice, aseptically remove the thigh muscle, homogenize it in a known volume of sterile saline, and perform quantitative bacterial culture (CFU/g of tissue). The primary endpoint is the reduction in bacterial load compared to untreated controls.

Murine Urinary Tract Infection (UTI) Model (Pseudomonas aeruginosa)

This model simulates ascending UTIs and is valuable for assessing the efficacy of antibiotics against uropathogens.[1][10]

Workflow Diagram:

Murine_UTI_Model cluster_preparation Preparation Phase cluster_infection Infection & Treatment cluster_evaluation Evaluation Phase Animal_Acclimatization Animal Acclimatization (e.g., 7 days) Infection Transurethral Catheterization & Inoculation Animal_Acclimatization->Infection Bacterial_Culture Bacterial Culture (P. aeruginosa) Inoculum_Prep Inoculum Preparation (~10^8 CFU/mL) Bacterial_Culture->Inoculum_Prep Inoculum_Prep->Infection Treatment_Initiation Treatment Initiation (Cefozopran HCl) Infection->Treatment_Initiation Bacterial_Load Bacterial Load (Bladder, Kidneys) Treatment_Initiation->Bacterial_Load

Caption: Workflow for the murine urinary tract infection model.

Protocol:

  • Animal Model: Use female mice (e.g., C3H/HeJ or BALB/c), 6-8 weeks old.

  • Infection: Anesthetize the mice and introduce a bacterial suspension of a uropathogenic Pseudomonas aeruginosa strain (e.g., 10^7 - 10^8 CFU in 50 µL of sterile PBS) directly into the bladder via a transurethral catheter.

  • Cefozopran Administration: Initiate treatment 24 hours post-infection to allow for the establishment of infection. Administer this compound s.c. or i.v. A dose of 40-80 mg/kg administered twice daily can be used as a starting point.[6]

  • Outcome Measures:

    • Bacterial Load: At 48-72 hours post-treatment initiation, euthanize the mice and aseptically harvest the bladder and kidneys. Homogenize the tissues separately and perform quantitative bacteriology to determine the CFU/g of tissue.

Data Presentation and Interpretation

Quantitative data from these studies should be presented in a clear and concise manner to facilitate comparison between treatment groups.

Table 1: Example In Vitro Susceptibility of Test Strains to Cefozopran

Bacterial StrainTypeMIC (µg/mL)Interpretation
Klebsiella pneumoniae ATCC 43816Gram-negative1Susceptible
Staphylococcus aureus ATCC 29213Gram-positive2Susceptible
Pseudomonas aeruginosa PAO1Gram-negative4Susceptible

Table 2: Example Dosing Regimens for In Vivo Efficacy Studies

Infection ModelPathogenCefozopran HCl Dose (mg/kg)RouteFrequency
PneumoniaK. pneumoniae40s.c.q12h
Thigh InfectionS. aureus20, 40, 80s.c.q12h
Urinary Tract InfectionP. aeruginosa80i.v.q12h

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By adhering to these standardized methods, researchers can generate reliable and reproducible data on the in vitro and in vivo efficacy of this promising fourth-generation cephalosporin. The causality-driven experimental design and self-validating protocols are intended to ensure the highest level of scientific integrity.

References

  • EUCAST. (2025, February 21). Guidance on cephalosporins for Staphylococcus aureus infections. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • IHMA. (n.d.). Evaluation of EUCAST and CLSI Cephalosporin Breakpoints vs. ESBL+ and ESBL- E. coli, K. pneumoniae, and K. oxytoca in the SMART. IHMA International Health Management Associates. [Link]

  • Li, G., et al. (2015). Pharmacokinetics of Cefozopran by Single and Multiple Intravenous Infusions in Healthy Chinese Volunteers. Clinical Drug Investigation, 35(8), 501–508. [Link]

  • Iizawa, Y., et al. (1993). Therapeutic effect of cefozopran (SCE-2787), a new parenteral cephalosporin, against experimental infections in mice. Antimicrobial Agents and Chemotherapy, 37(1), 100–105. [Link]

  • EUCAST. (2026, January 1). Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Mikamo, H., et al. (1998). Therapeutic effects of cefozopran on polymicrobial infections associated with Enterococcus faecalis in a Rat pyometra model. Chemotherapy, 44(2), 103–107. [Link]

  • Chen, Y., et al. (2011). Cefoperazone-treated mice as an experimental platform to assess differential virulence of Clostridium difficile strains. Gut Pathogens, 3(1), 9. [Link]

  • Correa, A., et al. (2015). An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics. Antimicrobial Agents and Chemotherapy, 59(8), 4782–4789. [Link]

  • EUCAST. (2015, January). Antimicrobial susceptibility testing EUCAST disk diffusion method. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Iizawa, Y., et al. (1993). Therapeutic effect of cefozopran (SCE-2787), a new parenteral cephalosporin, against experimental infections in mice. Antimicrobial Agents and Chemotherapy, 37(1), 100-105. [Link]

  • EUCAST. (n.d.). Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Theriot, C. M., et al. (2011). Cefoperazone-treated Mouse Model of Clinically-relevant Clostridium difficile Strain R20291. Journal of Visualized Experiments, (53), e2849. [Link]

  • EUCAST. (2023, June 14). EUCAST Frequently Asked Questions. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Moine, P., et al. (1996). Efficacies of cefotaxime and ceftriaxone in a mouse model of pneumonia induced by two penicillin- and cephalosporin-resistant strains of Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 40(12), 2829–2834. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • Bakker-Woudenberg, I. A., et al. (1992). The effect of liposomal cefoperazone against Pseudomonas aeruginosa in a granulocytopenic mouse model of acute lung infection. The Journal of infectious diseases, 165(6), 1133–1138. [Link]

  • Tamma, P. D., et al. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. [Link]

  • Giamarellou, H. (1993). Animal Models as Predictors of Outcome of Therapy With Broad Spectrum Cephalosporins. Clinical Infectious Diseases, 17(Supplement_2), S446–S452. [Link]

  • Wisconsin Veterinary Diagnostic Laboratory. (2024, June 12). Antimicrobial Susceptibility Testing Diagnostic Aid. [Link]

  • Miller, A. J., et al. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum, 12(5), e02949-23. [Link]

  • Noble Life Sciences. (n.d.). Neutropenic Mouse Thigh Model of Infection. [Link]

  • ImQuest BioSciences. (n.d.). In vivo Mouse Models of Bacterial Infection. [Link]

  • MSD Veterinary Manual. (n.d.). Cephalosporins and Cephamycins Use in Animals. [Link]

  • Charles River. (n.d.). Neutropenic Thigh Infection Model. [Link]

  • Benno, Y., et al. (1995). Effect of cefozopran and imipenem on fecal microflora of immunosuppressed mice. Antimicrobial Agents and Chemotherapy, 39(4), 933–938. [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Mitsuhashi, S., et al. (1980). In Vitro and in Vivo Antibacterial Activity of Cefoperazone. Clinical therapeutics, 3(Spec Issue), 1–13. [Link]

  • Abdelraouf, K., et al. (2021). Efficacy of ceftobiprole in a murine model of bacteremia and disseminated infection. The Journal of antimicrobial chemotherapy, 76(11), 2899–2906. [Link]

  • Med-INA. (2019). Evaluation of Immunocompetent Urinary Tract Infected Balb/C Mouse Model For the Study of Antibiotic Resistance Development Using Escherichia Coli CFT073 Infection. MDPI. [Link]

  • UNT Health Science Center at Fort Worth. (n.d.). Efficacy of ACHN-490 in a Murine Urinary Tract Infection Model with Escherichia coli. [Link]

  • Hung, C. S., Dodson, K. W., & Hultgren, S. J. (2009). A murine model of urinary tract infection. Nature protocols, 4(8), 1230–1243. [Link]

  • MSD Veterinary Manual. (n.d.). Pharmacology of Cephalosporins and Cephamycins. [Link]

  • The Japanese Journal of Antibiotics. (1995). [Clinical evaluation of cefozopran for infections associated with hematological malignancies]. [Link]

  • The Japanese Journal of Antibiotics. (1995). [Pharmacokinetic and clinical evaluation of cefozopran in premature and newborn patients]. [Link]

  • The Japanese Journal of Antibiotics. (1994). [Pharmacokinetic and clinical evaluation of cefozopran in the pediatric field]. [Link]

  • The Japanese Journal of Antibiotics. (1996). [Pharmacokinetic, bacteriological and clinical studies on cefozopran in neonates and premature infants. A study of cefozopran in the perinatal co-research group]. [Link]

Sources

Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Cefozopran

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Cefozopran, a fourth-generation cephalosporin antibiotic. The protocols detailed herein are synthesized from globally recognized standards, including those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step methodologies for both broth microdilution and agar dilution techniques. Beyond procedural instructions, this note explains the scientific rationale behind key steps, emphasizing the critical role of quality control in generating reliable and reproducible data.

Introduction: Understanding Cefozopran and the MIC

Cefozopran is a broad-spectrum, fourth-generation cephalosporin antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like Pseudomonas aeruginosa.[1][2][3] Its mechanism of action, characteristic of β-lactam antibiotics, involves the disruption of bacterial cell wall synthesis.[1][4] Cefozopran binds to and inactivates essential penicillin-binding proteins (PBPs) on the inner bacterial membrane, which are enzymes critical for the final steps of peptidoglycan assembly.[2][3][5] This inhibition prevents the cross-linking of peptidoglycan chains, compromising the structural integrity of the cell wall and ultimately leading to cell lysis and death.[4][5]

The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing (AST). It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized laboratory conditions.[6][7][8][9] Determining the MIC of Cefozopran is crucial for:

  • Evaluating Potency: Quantifying its intrinsic activity against a spectrum of clinically relevant pathogens.

  • Guiding Therapy: Informing the potential efficacy of the antibiotic in a clinical setting.

  • Resistance Surveillance: Monitoring for the emergence and spread of resistant bacterial strains.

  • Drug Development: Providing essential data for preclinical and clinical research phases.

The methodologies for MIC determination are rigorously standardized by international bodies, primarily the Clinical and Laboratory Standards Institute (CLSI) in North America and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) in Europe, to ensure that results are comparable across different laboratories.[10][11][12][13]

Disclaimer: As of the latest guideline revisions, specific interpretive clinical breakpoints and quality control (QC) ranges for Cefozopran may not be officially established by CLSI or EUCAST. The protocols herein provide a robust framework based on established methods for other cephalosporins. Researchers must establish and validate their own internal quality control parameters for Cefozopran.[7]

Principle of MIC Testing

The fundamental principle of MIC testing is to expose a standardized population of bacteria to a series of twofold serial dilutions of the antimicrobial agent.[8] After a defined incubation period, the concentration at which bacterial growth is inhibited is identified. This can be achieved through two primary reference methods: broth dilution and agar dilution.[14][15]

  • Broth Dilution: Performed in a liquid growth medium, this method can be executed in test tubes (macrodilution) or, more commonly, in 96-well microtiter plates (microdilution).[14][16][17] The MIC is the lowest concentration of the antibiotic in the broth that shows no visible turbidity after incubation.[18]

  • Agar Dilution: This method involves incorporating the antibiotic directly into an agar medium at various concentrations.[19] A standardized bacterial inoculum is then spotted onto the surface of each plate. The MIC is the lowest antibiotic concentration that prevents the growth of bacterial colonies on the agar surface.[19][20]

The Imperative of Quality Control (QC)

A rigorous quality control system is the foundation of trustworthy and reproducible MIC data. QC ensures the integrity of the materials, the performance of the method, and the overall accuracy of the results.[21] This is achieved by concurrently testing well-characterized reference strains with known susceptibility profiles.[22][23] The resulting MIC values for these QC strains must fall within a narrow, pre-defined acceptable range for the experimental results to be considered valid.[21][23]

Recommended ATCC® Quality Control Strains: Standard QC strains can be procured from the American Type Culture Collection (ATCC) or other national culture collections.[22][23]

QC StrainATCC® No.Gram StatusRationale
Escherichia coli25922Gram-NegativeRepresents non-fastidious, β-lactamase negative Enterobacteriaceae.[23]
Staphylococcus aureus29213Gram-PositiveStandard QC strain for Gram-positive organisms, particularly staphylococci.[21]
Pseudomonas aeruginosa27853Gram-NegativeKey non-Enterobacteriaceae QC strain, essential for testing anti-pseudomonal agents.[23]
Enterococcus faecalis29212Gram-PositiveRecommended for QC of dilution tests.

Table 1: Example QC Ranges for a 4th-Generation Cephalosporin (Cefepime) as a Proxy NOTE: These ranges are for Cefepime and are provided for illustrative purposes. Cefozopran-specific ranges must be established in-house pending official publication by CLSI/EUCAST.

QC Strain (ATCC® No.)Acceptable MIC Range (µg/mL)
E. coli (25922)0.06 - 0.5
S. aureus (29213)1 - 8
P. aeruginosa (27853)2 - 16

Source: Based on data from CLSI M100 documents.[11][24]

Experimental Protocol: Broth Microdilution

The broth microdilution method is the most widely used technique for determining MICs due to its efficiency, scalability, and the availability of commercial systems.[17] The following protocol is aligned with CLSI and ISO standards.[10][25]

Required Materials
  • Cefozopran analytical powder: Of known purity and potency.

  • Solvent: Sterile deionized water or other appropriate solvent as per manufacturer's instructions.

  • Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Strains: Test isolates and QC strains.

  • Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, sterile reagent reservoirs, incubator (35°C ± 2°C), McFarland turbidity standards (0.5), plate reader or inverted mirror.

Step-by-Step Methodology

Step 1: Preparation of Cefozopran Stock Solution The accuracy of the entire assay begins here. It is critical to account for the potency of the antibiotic powder.

  • Calculate Corrected Mass: Use the formula: Mass (mg) = [Volume (mL) x Concentration (µg/mL)] / [Assay Potency (µg/mg)].

  • Dissolution: Weigh the calculated mass of Cefozopran powder and dissolve it in the appropriate sterile solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

  • Sterilization: If the solvent is not sterile, filter-sterilize the stock solution through a 0.22 µm syringe filter.

Step 2: Serial Dilution in Microtiter Plate This process creates the gradient of antibiotic concentrations to be tested.

  • Dispense Medium: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Add Antibiotic: Add 100 µL of the prepared Cefozopran working stock solution (e.g., 256 µg/mL, diluted from the main stock) to the wells in Column 1. This results in a total volume of 200 µL.

  • Perform Serial Dilution:

    • Using a multichannel pipette set to 100 µL, mix the contents of Column 1 by pipetting up and down 6-8 times.

    • Transfer 100 µL from Column 1 to Column 2.

    • Mix the contents of Column 2 thoroughly.

    • Repeat this two-fold dilution process sequentially across the plate to Column 10.

    • After mixing Column 10, withdraw 100 µL and discard it. This ensures all wells (1-10) contain 100 µL.

  • Control Wells:

    • Column 11 (Positive Control): Contains 100 µL of CAMHB only (will be inoculated).

    • Column 12 (Negative/Sterility Control): Contains 100 µL of CAMHB only (will not be inoculated).

Step 3: Inoculum Preparation A standardized bacterial concentration is essential for reproducibility.

  • Subculture: From a stock culture, select 3-5 isolated colonies of the test organism and suspend them in sterile saline or broth.

  • Standardize Turbidity: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

  • Final Dilution: Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation. A typical dilution is 1:100 (e.g., 0.1 mL of standardized suspension into 9.9 mL of CAMHB).

Step 4: Inoculation and Incubation

  • Inoculate Plate: Using a multichannel pipette, add 100 µL of the final diluted bacterial inoculum to wells in Columns 1 through 11. Do not add bacteria to Column 12. The final volume in each test well is now 200 µL, and the final inoculum density is ~5 x 10⁵ CFU/mL.

  • Incubate: Cover the plate with a lid and incubate at 35°C ± 2°C in ambient air for 16-20 hours.[17]

Step 5: Reading and Interpreting the MIC

  • Validate Controls: Before reading the test wells, check the control wells.

    • Column 12 (Sterility): Must be clear (no growth).

    • Column 11 (Growth): Must show distinct turbidity.

    • QC Strain: The MIC for the concurrently tested QC strain must be within its acceptable range.

  • Determine MIC: The MIC is the lowest concentration of Cefozopran that completely inhibits visible growth.[18] This can be determined by visual inspection using an inverted mirror or with a plate reader assessing turbidity.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Microtiter Plate Assay cluster_final Result stock 1. Prepare Cefozopran Stock Solution dilute 4. Create 2-Fold Serial Dilutions (Cols 1-10) stock->dilute inoculum 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate 5. Inoculate Wells (100µL/well, Cols 1-11) inoculum->inoculate dispense 3. Dispense CAMHB (100µL/well) dispense->dilute dilute->inoculate incubate 6. Incubate (16-20h at 35°C) inoculate->incubate read_mic 7. Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Fig 1. Broth Microdilution Workflow

Experimental Protocol: Agar Dilution

The agar dilution method is often preferred when testing a large number of bacterial isolates against a single or a few antimicrobial agents.[19]

Required Materials
  • Cefozopran analytical powder

  • Growth Medium: Mueller-Hinton Agar (MHA)

  • Bacterial Strains: Test isolates and QC strains.

  • Equipment: Sterile petri dishes, water bath (45-50°C), multipoint replicator (inoculator), McFarland standards, incubator.

Step-by-Step Methodology

Step 1: Preparation of Antibiotic-Agar Plates

  • Prepare Cefozopran Solutions: Prepare sterile aqueous solutions of Cefozopran at 10 times the desired final concentrations in the agar plates.

  • Melt and Cool Agar: Prepare MHA according to the manufacturer's instructions, sterilize by autoclaving, and cool in a water bath to 45-50°C. Holding the agar at this temperature is crucial to prevent it from solidifying while avoiding thermal degradation of the antibiotic.

  • Incorporate Antibiotic: Add 1 part of a 10x antibiotic solution to 9 parts of molten MHA (e.g., 2 mL of 10x Cefozopran solution into 18 mL of MHA). Mix thoroughly by inverting the tube gently to avoid bubbles.

  • Pour Plates: Immediately pour the mixture into sterile petri dishes to a uniform depth (approx. 4 mm). Allow the plates to solidify on a level surface.

  • Controls: Prepare a growth control plate containing MHA with no antibiotic.

Step 2: Inoculum Preparation

  • Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in the broth microdilution protocol (Section 4.2, Step 3).

Step 3: Inoculation and Incubation

  • Load Replicator: Transfer the standardized bacterial suspensions into the wells of a multipoint replicator block.

  • Spot Inoculate: Use the replicator to deliver a small, standardized volume (typically 1-2 µL) of each inoculum onto the surface of the agar plates, starting with the growth control plate and proceeding from the lowest to the highest antibiotic concentration. This delivers approximately 10⁴ CFU per spot.[19]

  • Dry and Incubate: Allow the inoculated spots to dry completely before inverting the plates. Incubate at 35°C ± 2°C for 16-20 hours.

Step 4: Reading and Interpreting the MIC

  • Validate Controls: The growth control plate must show confluent growth in each spot. The QC strain must yield an MIC within its established range.

  • Determine MIC: The MIC is the lowest concentration of Cefozopran that completely inhibits visible growth on the agar. A faint haze or a single colony at the inoculation spot is disregarded.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_result Result prep_agar 1. Prepare MHA plates with serial dilutions of Cefozopran spot 4. Spot inoculate plates (Low to high concentration) prep_agar->spot prep_inoculum 2. Prepare standardized inocula (0.5 McFarland) load_rep 3. Load inocula into multipoint replicator prep_inoculum->load_rep load_rep->spot incubate 5. Incubate plates (16-20h at 35°C) spot->incubate read_mic 6. Read MIC (Lowest concentration plate with no visible growth) incubate->read_mic

Fig 2. Agar Dilution Workflow

Data Interpretation and Reporting

MIC results are reported as a quantitative value in µg/mL. This value alone, however, lacks clinical context. Its significance is revealed by comparing it to clinical breakpoints .

Breakpoints are specific MIC threshold values that categorize a bacterium as Susceptible (S) , Intermediate (I) , or Resistant (R) to an antibiotic.[6][26][27][28]

  • Susceptible (S): Indicates that the infection is likely to respond to standard dosage regimens.[28]

  • Intermediate (I): Implies that the antibiotic may be effective in body sites where the drug is physiologically concentrated or when a higher dose can be used.

  • Resistant (R): Suggests that the antibiotic is unlikely to be effective, and treatment may fail.[28]

These breakpoints are established by regulatory bodies like the FDA, CLSI, and EUCAST based on microbiological data, pharmacokinetic/pharmacodynamic (PK/PD) parameters, and clinical outcome data.[28][29] For Cefozopran, researchers may need to rely on PK/PD modeling or use breakpoints for similar fourth-generation cephalosporins as a reference until official criteria are published.

Table 2: Example Cefozopran MIC Data against Key Pathogens NOTE: The following MIC values are examples derived from literature on similar compounds and should be used for illustrative purposes only. Actual values must be determined experimentally.

OrganismExample MIC₅₀ (µg/mL)Example MIC₉₀ (µg/mL)Example MIC Range (µg/mL)
P. aeruginosa4162 - 32
S. aureus (MSSA)240.5 - 8

MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit 50% and 90% of the tested isolates, respectively. Source: Data modeled on surveillance studies of antipseudomonal cephalosporins.[30][31][32][33]

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Action
Growth in sterility control well/plate Contamination of medium, plates, or poor aseptic technique.Discard the batch and repeat the test. Review aseptic procedures.
No growth in positive control well/plate Inoculum was not viable or was not added; inactive growth medium.Repeat the test. Verify inoculum viability and preparation steps. Check medium quality.
QC strain MIC is out of range Procedural error (e.g., wrong inoculum density, incubation time/temp), degraded antibiotic, contaminated QC strain, or media issue.Do not report patient results.[22] Investigate all potential sources of error, starting with inoculum preparation. Re-test the QC strain.
"Skipped" wells (growth at a higher concentration than a well with no growth) Contamination, well-to-well splashing during inoculation, or improper mixing of dilutions.The test should be repeated. Ensure careful pipetting and mixing.

Conclusion

The accurate determination of Cefozopran's Minimum Inhibitory Concentration is a fundamental step in evaluating its antimicrobial potential. The broth microdilution and agar dilution methods, when performed according to standardized guidelines like those from CLSI and EUCAST, provide reliable and comparable data. The validity of these results is entirely dependent on meticulous technique, proper inoculum standardization, and the unwavering implementation of a robust quality control system using certified reference strains. This application note serves as a detailed guide for researchers to generate high-quality MIC data, contributing to the effective development and surveillance of this important fourth-generation cephalosporin.

References

  • Cefozopran: A Technical Guide to its Mechanism of Action Against Gram-Negative Bacteria - Benchchem. BenchChem.
  • What is Cefozopran Hydrochloride used for? - Patsnap Synapse. Patsnap Synapse. Published June 14, 2024.
  • Interpretation of MICs in Antibiotic Susceptibility Testing - Dick White Referrals. Dick White Referrals.
  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM - Microbiology Class. Microbiology Class. Published August 28, 2023.
  • Establishing MIC breakpoints and the interpretation of in vitro susceptibility tests - The British Society for Antimicrobial Chemotherapy. The British Society for Antimicrobial Chemotherapy.
  • Quality Control Strains (standard strains) and their Uses - Microbe Online. Microbe Online. Published November 20, 2021.
  • Establishing MIC breakpoints and interpretation of in vitro susceptibility tests - ResearchGate. ResearchGate. Published August 7, 2025.
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed. PubMed.
  • Quality Control of Antimicrobial Susceptibility Testing. Unknown Source.
  • Cefozopran | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. PharmaCompass.com.
  • Cefozopran - Grokipedia. Grokipedia. Published January 7, 2026.
  • Cephalosporin - Wikipedia. Wikipedia.
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments. Springer Nature Experiments.
  • Determining the Minimum Inhibitory Concentration (MIC) of Cefozopran: Application Notes and Protocols - Benchchem. BenchChem. Published November 6, 2025.
  • MIC Determination - EUCAST. EUCAST.
  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. Hancock Lab.
  • Broth Dilution Method for MIC Determination - Microbe Online. Microbe Online. Published November 15, 2013.
  • Agar dilution - Wikipedia. Wikipedia.
  • What is the significance of Minimum Inhibitory Concentration (MIC) and breakpoint in selecting effective antibiotics for treating bacterial infections? - Dr.Oracle. Dr.Oracle. Published December 11, 2025.
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit. Scilit. Published January 16, 2008.
  • Resources | Antimicrobial Susceptibility Testing, MIC - Sanford Guide. Sanford Guide.
  • Broth Microdilution | MI - Microbiology. Microbiology.
  • Broth microdilution - Wikipedia. Wikipedia.
  • Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing - ASM Journals. ASM Journals.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. CLSI.
  • Agar Dilution (MIC) Susceptibility Test Method - YouTube. YouTube. Published May 1, 2023.
  • CLSI 2024 M100Ed34(1). CLSI.
  • EUCAST MIC Determination Testing - Testing Laboratory. Testing Laboratory. Published January 9, 2026.
  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology. Journal of Clinical Microbiology. Published March 26, 2018.
  • Impact of MIC Range for Pseudomonas aeruginosa and Streptococcus pneumoniae on the Ceftolozane In Vivo Pharmacokinetic/Pharmacodynamic Target - NIH. NIH.
  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. FDA. Published December 15, 2025.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. National Institutes of Health, Islamabad Pakistan.
  • Disk Diffusion and Quality Control - EUCAST. EUCAST.
  • Elevated MICs of Susceptible Antipseudomonal Cephalosporins in Non-Carbapenemase-Producing, Carbapenem-Resistant Pseudomonas aeruginosa: Implications for Dose Optimization - PMC - NIH. PMC - NIH.
  • Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - NIH. NIH.
  • Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program - PubMed Central. PubMed Central.
  • The minimum inhibitory concentration of antibiotics | BMG LABTECH. BMG LABTECH. Published July 30, 2024.
  • How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. Emery Pharma. Published September 1, 2016.

Sources

Application Notes and Protocols: Evaluating the In Vivo Efficacy of Cefozopran Hydrochloride in a Murine Sepsis Model

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Imperative and Pharmacological Rationale

Sepsis remains a formidable challenge in critical care medicine, characterized by a dysregulated host response to infection that can lead to life-threatening organ dysfunction[1]. The imperative for developing and rigorously evaluating new antimicrobial agents is underscored by the ever-present threat of antibiotic resistance. Murine models of sepsis are indispensable tools in the preclinical assessment of novel therapeutics, providing a platform to study disease pathogenesis and evaluate treatment efficacy in a whole-organism context[1].

Cefozopran hydrochloride is a fourth-generation cephalosporin with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including clinically relevant pathogens such as Pseudomonas aeruginosa[2]. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the evaluation of this compound's in vivo efficacy using a murine model of polymicrobial sepsis induced by cecal ligation and puncture (CLP), a gold standard model that closely mimics the pathophysiology of human abdominal sepsis.

Mechanism of Action of this compound

Cefozopran, like other β-lactam antibiotics, targets the final step of peptidoglycan synthesis, an essential component of the bacterial cell wall. By acylating the transpeptidase domain of PBPs, it prevents the cross-linking of peptidoglycan chains, thereby compromising the structural integrity of the cell wall and leading to bacteriolysis.

cluster_pathway Inhibition of Bacterial Cell Wall Synthesis Cefozopran Cefozopran Hydrochloride PBPs Penicillin-Binding Proteins (PBPs) Cefozopran->PBPs Binds to Transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) Cefozopran->Transpeptidation Inhibits PBPs->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Essential for Lysis Cell Lysis & Bacterial Death CellWall->Lysis Weakened wall leads to

Caption: Mechanism of action of this compound.

Experimental Design and Protocols

The following protocols are designed to provide a robust framework for assessing the in vivo efficacy of this compound. The choice of the CLP model is based on its clinical relevance in mimicking polymicrobial abdominal sepsis[1].

Materials and Reagents
Material/ReagentSupplierCatalog No.
This compoundSigma-AldrichCXXXX
Sterile 0.9% SalineBaxterXXXXX
KetamineZoetisXXXXX
XylazineAkornXXXXX
IsofluranePiramalXXXXX
3-0 Silk SutureEthiconXXXXX
21-gauge needleBecton DickinsonXXXXX
C57BL/6 mice (male, 8-10 weeks)The Jackson Laboratory000664
Tryptic Soy Broth (TSB)BD BiosciencesXXXXX
Tryptic Soy Agar (TSA) with 5% Sheep BloodBD BiosciencesXXXXX
Mouse Cytokine ELISA Kits (TNF-α, IL-6, IL-10)R&D SystemsMXXXXX
Protocol 1: Cecal Ligation and Puncture (CLP) Murine Sepsis Model

This protocol describes the induction of polymicrobial sepsis in mice. The severity of sepsis can be modulated by the size of the needle used for puncture and the length of the cecum ligated.

Step-by-Step Procedure:

  • Animal Preparation: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).

  • Anesthesia: Anesthetize the mice using an intraperitoneal injection of a ketamine (100 mg/kg) and xylazine (10 mg/kg) cocktail, or via isoflurane inhalation (2-3% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.

  • Surgical Preparation: Shave the abdomen and disinfect the surgical area with 70% ethanol and povidone-iodine.

  • Laparotomy: Make a 1-cm midline incision through the skin and the linea alba to expose the peritoneal cavity.

  • Cecal Ligation: Exteriorize the cecum and ligate it with a 3-0 silk suture at a distance of 5-10 mm from the distal end. Ensure the ligation does not occlude the bowel.

  • Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal material should be extruded to ensure patency.

  • Closure: Return the cecum to the peritoneal cavity. Close the abdominal wall with a 3-0 silk suture and the skin with wound clips or sutures.

  • Fluid Resuscitation: Immediately after surgery, administer 1 mL of pre-warmed sterile 0.9% saline subcutaneously to prevent dehydration.

  • Post-Operative Care: House the mice in a clean cage on a warming pad to maintain body temperature. Monitor the animals closely for signs of distress.

Protocol 2: this compound Administration

The following dosing regimen is proposed based on available data for Cefozopran in other murine infection models and for other fourth-generation cephalosporins in sepsis models[3][4][5]. A dose-response study is recommended to determine the optimal therapeutic dose.

Proposed Dosing Regimen:

  • Dose: 50 mg/kg body weight.

  • Route of Administration: Intravenous (IV) via the tail vein or Intraperitoneal (IP).

  • Frequency: Every 8 hours (q8h) for a total of 7 days.

  • Timing of First Dose: Administer the first dose 1-2 hours post-CLP surgery.

Rationale for Dosing:

  • The 50 mg/kg dose is selected as a starting point based on the effective doses of the fourth-generation cephalosporin, cefepime, in a murine peritonitis model[3].

  • The q8h frequency is chosen to account for the typically short half-life of cephalosporins in mice and to maintain drug concentrations above the minimum inhibitory concentration (MIC) for a significant portion of the dosing interval, which is crucial for the efficacy of time-dependent antibiotics like Cefozopran.

  • Initiating treatment 1-2 hours post-CLP mimics a clinically relevant scenario where antibiotic therapy is started after the onset of infection.

Experimental Groups
GroupTreatmentRationale
1. Sham + VehicleSham surgery + SalineTo control for the effects of surgery and vehicle administration.
2. CLP + VehicleCLP surgery + SalineTo establish the baseline mortality and pathophysiology of untreated sepsis.
3. CLP + Cefozopran (Low Dose)CLP surgery + 25 mg/kg CefozopranTo assess the efficacy of a lower dose.
4. CLP + Cefozopran (Mid Dose)CLP surgery + 50 mg/kg CefozopranProposed therapeutic dose.
5. CLP + Cefozopran (High Dose)CLP surgery + 100 mg/kg CefozopranTo evaluate for a dose-dependent effect and potential toxicity.
6. CLP + Comparator AntibioticCLP surgery + Imipenem/Cilastatin (25 mg/kg)To compare the efficacy of Cefozopran to a standard-of-care antibiotic for polymicrobial infections.

Evaluation of Efficacy: Endpoints and Data Analysis

A multi-pronged approach is essential for a comprehensive evaluation of Cefozopran's efficacy.

Primary and Secondary Endpoints
EndpointTime PointsMethod
Survival Rate (Primary) Daily for 10 daysKaplan-Meier survival analysis
Bacterial Load 24h, 48h, 72h post-CLPColony Forming Unit (CFU) counts from blood, peritoneal lavage fluid, and homogenized organs (liver, spleen) on TSA plates.
Systemic Inflammation 6h, 24h, 48h post-CLPMeasurement of plasma TNF-α, IL-6, and IL-10 levels using ELISA.
Clinical Severity Score Daily for 10 daysAssessment of posture, activity, and appearance on a standardized scoring system.
Histopathology 72h post-CLP or at time of deathH&E staining of lung, liver, and kidney tissues to assess organ injury.
Statistical Analysis
  • Survival Data: Analyze using the log-rank (Mantel-Cox) test.

  • Bacterial Load and Cytokine Levels: Compare between groups using one-way ANOVA with a post-hoc test (e.g., Tukey's or Dunnett's) for multiple comparisons. A p-value of <0.05 will be considered statistically significant.

Expected Outcomes and Data Presentation

Based on the known in vivo activity of Cefozopran in other infection models, the following outcomes are anticipated.

Table 1: Hypothetical Survival Data

Treatment Group10-Day Survival Rate (%)
CLP + Vehicle10-20%
CLP + Cefozopran (25 mg/kg)40-50%
CLP + Cefozopran (50 mg/kg)60-70%
CLP + Cefozopran (100 mg/kg)65-75%
CLP + Imipenem/Cilastatin60-70%

Table 2: Hypothetical Bacterial Load Reduction in Blood (log10 CFU/mL) at 24h

Treatment GroupMean log10 CFU/mL ± SD
CLP + Vehicle7.5 ± 0.8
CLP + Cefozopran (50 mg/kg)4.2 ± 1.2
CLP + Imipenem/Cilastatin4.5 ± 1.0

Table 3: Hypothetical Plasma Cytokine Levels (pg/mL) at 24h

Treatment GroupTNF-αIL-6IL-10
CLP + Vehicle1500 ± 3005000 ± 800200 ± 50
CLP + Cefozopran (50 mg/kg)500 ± 1501800 ± 400450 ± 100

Experimental Workflow Visualization

cluster_pre Pre-Experiment cluster_exp Experimental Procedure (Day 0) cluster_post Post-Operative Monitoring & Data Collection Acclimatization Animal Acclimatization (≥ 1 week) Group_Assignment Randomization into Experimental Groups Acclimatization->Group_Assignment Anesthesia Anesthesia Group_Assignment->Anesthesia CLP_Surgery Cecal Ligation and Puncture (CLP) Anesthesia->CLP_Surgery Fluid_Resuscitation Fluid Resuscitation (1 mL Saline s.c.) CLP_Surgery->Fluid_Resuscitation Treatment Drug Administration (1-2h post-CLP) Fluid_Resuscitation->Treatment Monitoring Daily Monitoring: Survival, Weight, Clinical Score Treatment->Monitoring Sampling Blood & Tissue Sampling (Specified Timepoints) Monitoring->Sampling Data_Analysis Data Analysis: Survival Curves, Bacterial Load, Cytokine Levels Sampling->Data_Analysis

Caption: Experimental workflow for evaluating Cefozopran efficacy.

Conclusion and Future Directions

This application note provides a comprehensive and scientifically grounded protocol for the in vivo evaluation of this compound in a murine sepsis model. The successful execution of these experiments will yield crucial data on the therapeutic potential of Cefozopran for treating severe polymicrobial infections. Future studies could explore the efficacy of Cefozopran in combination with other antimicrobial agents or immunomodulatory therapies to identify synergistic effects and further enhance treatment outcomes in sepsis.

References

  • Comparison of the effect of cefepime with four cephalosporins against pneumococci with various susceptibilities to penicillin, in vitro and in the mouse peritonitis model. PubMed. Available at: [Link]

  • Development of resistance during ceftazidime and cefepime therapy in a murine peritonitis model. PubMed. Available at: [Link]

  • CEFEPIME. King Edward Memorial Hospital. Available at: [Link]

  • Cefepime | Johns Hopkins ABX Guide. Johns Hopkins ABX Guide. Available at: [Link]

  • Therapy with cefoperazone plus sulbactam against disseminated infection due to cefoperazone-resistant Pseudomonas aeruginosa and Escherichia coli in granulocytopenic mice. PubMed. Available at: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Cefepime. PubMed Central. Available at: [Link]

  • Population Pharmacokinetic Modeling and Pharmacodynamic Assessment of Cefozopran in Pediatric Patients. PubMed. Available at: [Link]

  • Cefpirome. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy in the treatment of severe nosocomial infections and febrile neutropenia. PubMed. Available at: [Link]

  • Cefepime - StatPearls. NCBI Bookshelf. Available at: [Link]

  • Use of cephalosporins for prophylaxis and therapy of polymicrobial infection in mice. PubMed Central. Available at: [Link]

  • In vivo activity of AZM in the murine VRE peritonitis model after... ResearchGate. Available at: [Link]

  • Population pharmacokinetic modeling and pharmacodynamic assessment of cefozopran in pediatric patients. J-STAGE. Available at: [Link]

  • Comparative effects of cefpirome (HR 810) and other cephalosporins on experimentally induced pneumonia in mice. PubMed. Available at: [Link]

  • Sepsis Murine Model. ImQuest BioSciences. Available at: [Link]

  • Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis. National Institutes of Health. Available at: [Link]

  • Antibiotic treatment in a murine model of sepsis: impact on cytokines and endotoxin release. National Library of Medicine. Available at: [Link]

  • Comparative study of the effects of four cephalosporins against Escherichia coli in vitro and in vivo. PubMed. Available at: [Link]

  • [Optimum dose study of cefozopran in the pediatric field]. PubMed. Available at: [Link]

  • The effect of liposomal cefoperazone against Pseudomonas aeruginosa in a granulocytopenic mouse model of acute lung infection. PubMed. Available at: [Link]

  • Pharmacokinetic-pharmacodynamic modeling and simulation for in vivo bactericidal effect in murine infection model. PubMed. Available at: [Link]

  • Therapeutic effect of cefozopran (SCE-2787), a new parenteral cephalosporin, against experimental infections in mice. PubMed. Available at: [Link]

  • Current Murine Models of Sepsis. PubMed Central. Available at: [Link]

  • [Pharmacokinetics of injected this compound in healthy volunteers]. PubMed. Available at: [Link]

  • Therapeutic effects of cefozopran against experimental mixed urinary tract infection with Enterococcus faecalis and Pseudomonas aeruginosa in mice. PubMed. Available at: [Link]

  • Pharmacokinetics of cephalosporins in plasma of mice". ResearchGate. Available at: [Link]

  • Precision Profiling of Disease Progression in Murine Models of Sepsis and Septic Shock. MDPI. Available at: [Link]

  • Evidence-Based Treatment of Pseudomonas aeruginosa Infections: A Critical Reappraisal. MDPI. Available at: [Link]

  • Antibiotic therapy of infections due to Pseudomonas aeruginosa in normal and granulocytopenic mice: comparison of murine and human pharmacokinetics. PubMed. Available at: [Link]

  • Pharmacokinetic-pharmacodynamic modeling of activity of ceftazidime during continuous and intermittent infusion. PubMed. Available at: [Link]

  • Fourth-Generation Cephalosporins: In vitro Activity against Nosocomial Gram-Negative Bacilli Compared with β-Lactam Antibiotics and Ciprofloxacin. Semantic Scholar. Available at: [Link]

  • The pharmacokinetic–pharmacodynamic modelling framework as a tool to predict drug resistance evolution. PubMed Central. Available at: [Link]

  • Bench-to-bedside review: Appropriate antibiotic therapy in severe sepsis and septic shock – does the dose matter?. PubMed Central. Available at: [Link]

  • Antimicrobial Treatment of Pseudomonas aeruginosa Severe Sepsis. PubMed Central. Available at: [Link]

  • Therapeutic effect of cefozopran (SCE-2787), a new parenteral cephalosporin, against experimental infections in mice. PubMed Central. Available at: [Link]

  • Antibiotic treatment in a murine model of sepsis: impact on cytokines and endotoxin release. ResearchGate. Available at: [Link]

  • (Open Access) Therapeutic effect of cefozopran (SCE-2787), a new parenteral cephalosporin, against experimental infections in mice. (1992). SciSpace. Available at: [Link]

  • [Pharmacokinetic, bacteriological and clinical studies on cefozopran in neonates and premature infants. A study of cefozopran in the perinatal co-research group]. PubMed. Available at: [Link]

  • [Pharmacokinetic and clinical evaluation of cefozopran in premature and newborn patients]. PubMed. Available at: [Link]

  • A Neonatal Murine Escherichia coli Sepsis Model Demonstrates That Adjunctive Pentoxifylline Enhances the Ratio of Anti- vs. Pro-inflammatory Cytokines in Blood and Organ Tissues. Frontiers. Available at: [Link]

  • Cefoperazone: absorption, excretion, distribution, and metabolism. PubMed. Available at: [Link]

  • Escherichia coli (E coli) Infections Medication. Medscape. Available at: [Link]

  • In vitro activity of a new fourth-generation cephalosporin, cefoselis, against clinically important bacterial pathogens in China. CSU Research Output. Available at: [Link]

  • Pharmacokinetics of Single-bolus Subcutaneous Cefovecin in C57BL/6 Mice. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for Cefozopran Hydrochloride in Pediatric and Neonatal Infections

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Imperative for Specialized Pediatric Antibiotic Development

Infections in pediatric and neonatal populations present a significant therapeutic challenge due to the unique physiological characteristics of these patients. Neonatal sepsis, for instance, carries a high mortality rate, necessitating prompt and effective antimicrobial therapy.[1] The developing organ systems, particularly renal and hepatic functions, in infants and newborns, lead to distinct pharmacokinetic and pharmacodynamic profiles of drugs compared to adults.[2][3] This underscores the critical need for antibiotics with well-characterized efficacy and safety in these vulnerable groups.

Cefozopran is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4][5] Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[4][6][7] What distinguishes Cefozopran and other fourth-generation cephalosporins is their enhanced stability against β-lactamases and their ability to penetrate the outer membrane of Gram-negative bacteria, making them effective against many resistant strains.[5][7]

These application notes provide a comprehensive guide for researchers and drug development professionals on the use of Cefozopran hydrochloride for treating infections in pediatric and neonatal subjects. This document synthesizes available clinical data and pharmacokinetic principles to propose protocols for its application and evaluation.

Scientific Foundation: Pharmacology of Cefozopran in Pediatrics and Neonates

Mechanism of Action

Cefozopran's bactericidal activity is a result of its interference with the synthesis of the peptidoglycan layer of the bacterial cell wall.[4] This process is crucial for maintaining the structural integrity of the bacterium. Cefozopran binds to PBPs, enzymes essential for the final steps of peptidoglycan assembly.[5][6] This binding action inhibits the transpeptidation reaction, which cross-links the peptide chains, thereby weakening the cell wall and causing cell lysis.[8] The zwitterionic nature of fourth-generation cephalosporins facilitates their passage through the porin channels of Gram-negative bacteria.[7]

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Catalyzes CellLysis Cell Wall Instability & Cell Lysis Peptidoglycan->CellLysis Cefozopran Cefozopran HCl Cefozopran->PBP

Caption: Cefozopran's mechanism of action.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations

The pharmacokinetics of cephalosporins in neonates are significantly different from those in older children and adults.[2] These differences are primarily due to:

  • Larger Volume of Distribution (Vd): Neonates have a higher percentage of body water, which can lead to a larger Vd for hydrophilic drugs like Cefozopran.[2][3]

  • Immature Renal Function: The primary route of elimination for Cefozopran is renal excretion.[8] The glomerular filtration rate (GFR) is lower in neonates, especially preterm infants, leading to reduced clearance and a prolonged elimination half-life.[2][3]

These factors necessitate careful dose adjustments based on gestational and postnatal age to ensure therapeutic efficacy while minimizing the risk of toxicity.[9] A population pharmacokinetic model for Cefozopran in pediatric patients identified body weight as the most significant covariate influencing drug clearance and volume of distribution.[10]

The key pharmacodynamic target for cephalosporins is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) of the infecting pathogen. For cephalosporins, a target of 70% is often associated with bactericidal effects.[10]

Clinical Application and Protocols

Therapeutic Indications

Based on its spectrum of activity, Cefozopran may be considered for the treatment of moderate to severe infections in pediatric and neonatal patients caused by susceptible organisms, including:

  • Pneumonia[11][12]

  • Urinary Tract Infections[13][14]

  • Bacterial Sepsis[1][15]

  • Skin and Soft Tissue Infections[11][12]

  • Meningitis, due to its favorable penetration into the cerebrospinal fluid[14][16]

It is crucial to obtain appropriate specimens for culture and susceptibility testing before initiating therapy to guide treatment.[1]

Protocol: Dosage, Reconstitution, and Administration

The following dosage recommendations are synthesized from available clinical studies in pediatric and neonatal populations. These are starting points for research and clinical evaluation and should be adapted based on the patient's clinical condition, renal function, and pathogen susceptibility.

Table 1: Proposed Dosing Regimens for this compound

Age GroupProposed DosageFrequencyAdministrationReference
Neonates (0-7 days)20 mg/kgEvery 12-24 hours30-minute IV infusion[17]
Neonates (8-28 days)20 mg/kgEvery 8-12 hours30-minute IV infusion[17]
Infants & Children20-40 mg/kgEvery 6-8 hours30-minute IV infusion[8][10]
Severe Infections/MeningitisUp to 50 mg/kgEvery 6-8 hours30-minute IV infusion[14]

Step-by-Step Protocol:

  • Reconstitution:

    • Reconstitute this compound powder for injection with a sterile diluent (e.g., Sterile Water for Injection, 0.9% Sodium Chloride, or 5% Dextrose in Water).

    • Follow the manufacturer's instructions for the volume of diluent to achieve the desired concentration.

    • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.

  • Dilution for Infusion:

    • Withdraw the required dose from the reconstituted vial.

    • Further dilute in a compatible intravenous fluid to a final concentration suitable for infusion.

  • Administration:

    • Administer as a slow intravenous infusion over 30 minutes.[11][13]

    • Visually inspect the solution for particulate matter and discoloration before administration.

Protocol: Therapeutic Drug Monitoring (TDM)

Given the high pharmacokinetic variability in neonates and pediatric patients, TDM can be a valuable tool to optimize Cefozopran therapy.

Workflow for Therapeutic Drug Monitoring:

cluster_0 TDM Workflow Start Initiate Cefozopran Therapy CollectTrough Collect Trough Sample (pre-dose) Start->CollectTrough CollectPeak Collect Peak Sample (30 min post-infusion) Analyze Analyze Plasma Concentration (e.g., HPLC) CollectPeak->Analyze CollectTrough->Analyze Interpret Interpret Results (Compare to PK/PD targets) Analyze->Interpret Adjust Adjust Dose/Interval if necessary Interpret->Adjust Adjust->Start Re-initiate Continue Continue Monitoring Adjust->Continue Maintain

Caption: Workflow for Cefozopran TDM.

Step-by-Step Protocol:

  • Sample Collection:

    • Collect trough blood samples immediately before a scheduled dose to determine the minimum drug concentration.

    • Peak samples can be collected 30 minutes after the completion of the infusion to assess the maximum concentration.

  • Sample Processing:

    • Collect blood in appropriate tubes (e.g., with EDTA or heparin, check assay requirements).

    • Centrifuge to separate plasma and store frozen until analysis.

  • Analysis:

    • Quantify Cefozopran concentrations using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Interpretation and Dose Adjustment:

    • Compare the measured concentrations to the target %fT > MIC for the suspected or confirmed pathogen.

    • Adjust the dose or dosing interval in consultation with a clinical pharmacist or infectious diseases specialist to achieve the therapeutic target.

Safety and Monitoring

While generally well-tolerated, Cefozopran, like other cephalosporins, can cause adverse effects.[5][18]

Table 2: Potential Adverse Effects and Monitoring Parameters

System/CategoryPotential Adverse EffectsMonitoring ParametersReference
Gastrointestinal Diarrhea, nausea, vomitingStool frequency and consistency[16][18]
Dermatologic Rash, pruritus, urticariaSkin examination[11][16][18]
Hematologic Eosinophilia, leukopenia, thrombocytopeniaComplete blood count (CBC) with differential[12][14][18]
Hepatic Elevated transaminases (GOT/GPT)Liver function tests (LFTs)[11][13][18]
Renal (Rare) NephrotoxicitySerum creatinine, BUN, urinalysis[5][18]
Hypersensitivity Allergic reactions, anaphylaxisClinical signs of allergy[18][19]

Important Considerations:

  • Hypersensitivity: Cephalosporins can cause allergic reactions, ranging from mild skin rashes to severe anaphylaxis.[18] A thorough history of allergies to penicillin and other beta-lactams should be obtained.

  • Use in Hyperbilirubinemic Neonates: Caution is advised when using cephalosporins in neonates with hyperbilirubinemia, as some, like ceftriaxone, can displace bilirubin from albumin.[2][20] The specific risk with Cefozopran in this context requires further investigation.

  • Drug Interactions: Co-administration with other nephrotoxic drugs (e.g., aminoglycosides) or potent diuretics should be done with caution and close monitoring of renal function.[5]

Future Research Directions

While existing studies provide a foundation for the use of Cefozopran in pediatric and neonatal patients, further research is needed to:

  • Establish definitive, evidence-based dosing guidelines for different age and weight categories, particularly in preterm and low-birth-weight infants.

  • Conduct large-scale, randomized controlled trials to compare the efficacy and safety of Cefozopran with standard-of-care antibiotics in neonatal sepsis and other serious infections.

  • Further characterize the long-term safety profile of Cefozopran in these populations.

  • Investigate its potential for the treatment of infections caused by multidrug-resistant organisms in pediatric and neonatal ICUs.

References

  • Benchchem.
  • The Royal Children's Hospital Melbourne.
  • Patsnap Synapse. What is this compound used for?.
  • NHSGGC Paediatrics for Health Professionals.
  • Dr.Oracle.
  • PMC.
  • PharmaCompass.com.
  • Grokipedia. Cefozopran.
  • Wikipedia. Cephalosporin.
  • PubMed.
  • PubMed.
  • PubMed.
  • PMC - NIH.
  • Starship Hospital.
  • PubMed.
  • PMC - PubMed Central.
  • PubMed.
  • [Pharmacokinetic and clinical evaluation of cefozopran in premature and newborn p
  • Patsnap Synapse. What are the side effects of this compound?.
  • [Fundamental and clinical evaluation of cefozopran in low birth weight infants and neon
  • PubMed.
  • PubMed. [Pharmacokinetic, bacteriological and clinical studies on cefozopran in neonates and premature infants.
  • Cephalosporins in pediatrics: Navigating antimicrobial resistance impact and adverse effects – A comprehensive review.
  • Frontiers.
  • ResearchGate.

Sources

Development and Validation of a Stability-Indicating HPLC Method for Cefozopran and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Authored by: A Senior Application Scientist

Introduction

Cefozopran, a fourth-generation cephalosporin, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its clinical efficacy is intrinsically linked to its purity and stability. The presence of impurities, which can arise during synthesis, storage, or administration, can potentially compromise the safety and therapeutic effectiveness of the drug product.[3] Therefore, the development and validation of a robust analytical method for the quantitative determination of Cefozopran and its impurities is of paramount importance in pharmaceutical quality control.[4]

This document provides a comprehensive guide for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Cefozopran. The method described herein is designed to separate Cefozopran from its potential degradation products and process-related impurities, ensuring accurate quantification and compliance with regulatory standards. The validation of this method is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]

Method Development: A Rationale-Driven Approach

The primary objective of this method development was to achieve a sensitive, specific, and robust HPLC method capable of separating Cefozopran from its known and potential impurities. The following sections detail the rationale behind the selection of the chromatographic parameters.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The selection of a C18 column is based on its wide applicability and proven success in the separation of polar and non-polar compounds, making it ideal for the analysis of cephalosporins and their diverse range of potential impurities.[6][7]

The mobile phase composition is a critical factor in achieving optimal separation. A gradient elution is often preferred over isocratic elution for complex samples containing analytes with a wide range of polarities, as is the case with drug degradation studies.[5] A combination of an aqueous buffer and an organic modifier like acetonitrile is commonly employed for the analysis of cephalosporins.[6][8] The buffer helps to control the pH of the mobile phase, which can significantly impact the retention and peak shape of ionizable compounds like Cefozopran. The detection wavelength of 260 nm was selected based on the UV absorption maximum of Cefozopran, ensuring high sensitivity.[6]

Table 1: Optimized Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1200 series or equivalent with UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 12 mM Ammonium Acetate
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm
Injection Volume 20 µL
Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a ratio of 92:8 (v/v) is used as the diluent to ensure compatibility with the initial mobile phase conditions and to obtain good peak shapes.

  • Standard Solution: An accurately weighed amount of Cefozopran reference standard is dissolved in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: An accurately weighed amount of the Cefozopran drug substance or product is dissolved in the diluent to obtain a similar concentration as the standard solution.

Method Validation Protocol

The developed HPLC method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5]

System Suitability

Before initiating the validation experiments, the suitability of the chromatographic system is established by injecting the standard solution in replicate (n=6). The system suitability parameters, including theoretical plates, tailing factor, and %RSD of peak area, are monitored to ensure the system is performing adequately.

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Theoretical Plates (N) > 2000
Tailing Factor (T) ≤ 2.0
% RSD of Peak Area ≤ 2.0%
Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on Cefozopran.[6] Stress conditions included acid and base hydrolysis, oxidation, thermal, and photolytic degradation.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat the Cefozopran sample with 1 M HCl at 298 K.[6]

  • Base Hydrolysis: Treat the Cefozopran sample with 0.1 M NaOH at 298 K.[6]

  • Oxidative Degradation: Treat the Cefozopran sample with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid Cefozopran sample to heat (e.g., 105°C) for a specified period.

  • Photolytic Degradation: Expose the Cefozopran solution to UV light (e.g., 254 nm) and visible light.

The stressed samples are then analyzed by the developed HPLC method. The chromatograms should demonstrate that the degradation products are well-resolved from the parent Cefozopran peak, and the peak purity of Cefozopran should be evaluated using a photodiode array (PDA) detector.

Caption: Workflow for Forced Degradation Studies.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. Linearity is evaluated by analyzing a series of Cefozopran solutions at different concentrations.

Protocol for Linearity:

  • Prepare a series of at least five concentrations of Cefozopran reference standard spanning the expected range (e.g., 20-300 µg/mL).[6]

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus the concentration.

  • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 3: Linearity Data for Cefozopran

Concentration (µg/mL)Mean Peak Area (n=3)
20[Insert Data]
50[Insert Data]
100[Insert Data]
200[Insert Data]
300[Insert Data]
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Protocol for Accuracy:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known amount of Cefozopran into a placebo.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80[Insert Data][Insert Data]
100%100[Insert Data][Insert Data]
120%120[Insert Data][Insert Data]
Mean % Recovery 98.0% - 102.0%
Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Protocol for Precision:

  • Repeatability (Intra-day precision): Analyze six replicate samples of Cefozopran at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Analyze six replicate samples of Cefozopran at 100% of the test concentration on a different day, by a different analyst, or on a different instrument.

The precision is expressed as the Relative Standard Deviation (%RSD) of the results.

Table 5: Precision Data

Precision Level% RSD (n=6)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where: σ = the standard deviation of the response S = the slope of the calibration curve

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Protocol for Robustness:

  • Introduce small variations to the method parameters, one at a time.

  • Parameters to vary include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% of the organic modifier)

    • Detection wavelength (± 2 nm)

  • Analyze the system suitability parameters and the assay results for each variation.

The method is considered robust if the system suitability criteria are met and the results are not significantly affected by the variations.

Caption: HPLC Method Validation Workflow.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of Cefozopran and its impurities. The comprehensive validation, conducted in accordance with ICH guidelines, demonstrates that the method is specific, linear, accurate, precise, and robust. This stability-indicating method is suitable for routine quality control of Cefozopran in bulk drug and pharmaceutical formulations, as well as for stability studies.

References

  • A Comparative Guide to the Validation of HPLC Methods for Cefodizime Impurities as per ICH Guidelines - Benchchem.
  • Zalewski, P., Garbacki, P., Cielecka-Piontek, J., Bednarek-Rajewska, K., & Krause, A. (2014). DEVELOPMENT AND VALIDATION OF THE STABILITY-INDICATING LC-UV METHOD FOR DETERMINATION OF CEFOZOPRAN HYDROCHLORIDE. Acta Poloniae Pharmaceutica, 71(3), 423–429.
  • El-Gindy, A., Emara, S., & Shaaban, H. (2016). Development and Validation of HPLC and HPTLC Methods for Determination of Cefoperazone and Its Related Impurities. Journal of Chromatographic Science, 54(2), 179–186.
  • Hassouna, M. E. M., & Mohamed, A. M. (2020). Efficient HPLC method for determination of cephalosporin residues on spiked stainless-steel plates and human plasma: application of a worst-case product for Cosa®CIP. Environmental Science and Pollution Research, 27(26), 32989–33001.
  • Zalewski, P., Skibiński, R., Talaczyńska, A., Paczkowska, M., Garbacki, P., Cielecka-Piontek, J., & Jelińska, A. (2015). KINETICS AND MECHANISM OF DEGRADATION OF this compound IN THE SOLID STATE. Acta Poloniae Pharmaceutica, 72(6), 1263–1270.
  • Paczkowska, M., Zalewski, P., Cielecka-Piontek, J., Garbacki, P., & Jelińska, A. (2015). Kinetics and mechanism of degradation of this compound in the solid state. Acta Poloniae Pharmaceutica, 72(6), 1263-1270.
  • Al-Aani, H., & Al-Nimer, M. (2022). Simultaneous Analysis of Cefoperazone and Its Degradation Products: Optimized HPLC approach. ResearchGate.
  • Li, H., Wang, J., & Zhang, Z. (2012). Specific optical rotation of cefozopran impurities. ResearchGate.
  • Lalitha, N., Puranik, S., & Pai, S. (2009). A Stability-Indicating HPLC Method for Cefoperazone. Eurasian Journal of Analytical Chemistry, 4(2).
  • El-Kimary, E. I., Khamis, E. F., & Belal, F. (2022). A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. Scientific Reports, 12(1), 1-13.
  • Zalewski, P., Cielecka-Piontek, J., Paczkowska, M., Garbacki, P., & Jelińska, A. (2015). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF CEFPIROME SULFATE. Acta Poloniae Pharmaceutica, 72(4), 649–656.
  • Strategies to Minimize Cefozopran Degradation During Storage: A Technical Support Guide - Benchchem.
  • Nassar, S. H., & El-Abass, S. A. (2019). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Systematic Reviews in Pharmacy, 10(2), 11-19.
  • Kumar, A., Singh, G., & Kumar, N. (2021). An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern. 3 Biotech, 11(7), 332.
  • Development and validation of an HPLC method for the determination of eight cephalosporins.
  • S.L., K., & M.S., R. (2011). Development and validation of RP-HPLC method for estimation of Cefotaxime sodium in marketed formulations. Journal of Basic and Clinical Pharmacy, 2(4), 183–187.
  • Rao, J. R., & Kumar, K. R. (2015). Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. Chemistry and Materials Research, 7(11), 66-72.
  • El-Kimary, E. I., Khamis, E. F., & Belal, F. (2022). A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. Scientific reports, 12(1), 16401.
  • Zhang, Y., Zhang, Y., & Chen, Y. (2020). Determination of the Polymer Impurities in Cefoperazone Sodium by Two-Dimensional SEC-RPLC-QTOFMS Method. Chinese Pharmaceutical Journal, 55(14), 1165-1170.
  • Impurity profiling and HPLC methods for drug quality compliance. (2023, October 26). AMSbiopharma.
  • Zalewski, P., Cielecka-Piontek, J., Paczkowska, M., Garbacki, P., & Jelińska, A. (2015). Stability of this compound in aqueous solutions. Journal of pharmaceutical and biomedical analysis, 107, 308–314.

Sources

Application Notes and Protocols for the Investigation of Cefozopran Hydrochloride in Veterinary Medicine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for Cefozopran in Animal Health

Cefozopran, a fourth-generation cephalosporin, has demonstrated a potent, broad-spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria in human medicine, including notoriously difficult-to-treat pathogens like Pseudomonas aeruginosa.[1] Its potential application in veterinary medicine is a compelling area of investigation, offering a possible new tool in the fight against challenging bacterial infections in companion animals and livestock. This document serves as a comprehensive guide for researchers and drug development professionals embarking on the evaluation of Cefozopran hydrochloride for veterinary use. In the absence of established veterinary-specific data, this guide provides a scientifically grounded framework for preclinical and clinical investigation, drawing upon the established principles of veterinary pharmacology, regulatory guidelines, and data from related cephalosporin compounds.

Section 1: Pharmacological Profile and Mechanism of Action

This compound is a bactericidal β-lactam antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1]

  • Target: Cefozopran binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1]

  • Action: By disrupting the cross-linking of the peptidoglycan layer, Cefozopran compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death.[1]

  • Key Feature: As a fourth-generation cephalosporin, Cefozopran exhibits enhanced stability against many plasmid- and chromosomally-mediated β-lactamases, enzymes that can inactivate other β-lactam antibiotics.[2] It also possesses a zwitterionic structure that facilitates penetration through the outer membrane of Gram-negative bacteria.[2]

Caption: Mechanism of Cefozopran against Gram-negative bacteria.

Section 2: Preclinical Evaluation Framework

A robust preclinical program is the cornerstone of veterinary drug development. The following protocols are designed to establish the foundational safety and efficacy profile of this compound in target animal species.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the in vitro activity of Cefozopran against a panel of key veterinary bacterial pathogens.

Protocol:

  • Pathogen Selection: Assemble a diverse panel of recent clinical isolates from target animal species (e.g., canine, feline, bovine, porcine). This should include, but not be limited to:

    • Staphylococcus pseudintermedius

    • Escherichia coli

    • Pasteurella multocida

    • Mannheimia haemolytica

    • Streptococcus spp.

    • Klebsiella pneumoniae

    • Pseudomonas aeruginosa

  • Methodology: Employ standardized broth microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) veterinary-specific guidelines (VET01 and VET06).[3][4]

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each isolate. Calculate the MIC₅₀ and MIC₉₀ values for each bacterial species to understand the concentration required to inhibit 50% and 90% of the isolates, respectively.

  • Comparator Agents: Include other relevant cephalosporins (e.g., ceftiofur, cefpodoxime) and antibiotics commonly used for the targeted indications to provide comparative data.

Pharmacokinetic Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Cefozopran in target animal species.

Protocol:

  • Species Selection: Conduct studies in healthy, mature animals of the target species (e.g., dogs, cats, cattle).

  • Dose Administration: Administer a single intravenous (IV) and intramuscular (IM) or subcutaneous (SC) dose of this compound.

  • Sample Collection: Collect serial blood samples at predetermined time points post-administration. Process blood to harvest plasma for drug concentration analysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific analytical method (e.g., HPLC-MS/MS) for the quantification of Cefozopran in plasma.

  • Pharmacokinetic Analysis: Utilize non-compartmental or compartmental analysis to determine key pharmacokinetic parameters.

Table 1: Key Pharmacokinetic Parameters for Evaluation

ParameterDescriptionImportance
Cₘₐₓ Maximum plasma concentrationIndicates the peak drug exposure.
Tₘₐₓ Time to reach CₘₐₓReflects the rate of drug absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t₁/₂ Elimination half-lifeDetermines the dosing interval.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
CL ClearanceMeasures the rate of drug removal from the body.
F% Bioavailability (for non-IV routes)Represents the fraction of the dose that reaches systemic circulation.
Allometric Scaling for Dose Prediction

Objective: To extrapolate pharmacokinetic data from preclinical species to predict potential therapeutic doses in other veterinary species for which data is not yet available.

Methodology:

Allometric scaling is a mathematical tool that relates physiological and pharmacokinetic parameters to the body weight of different species.[5][6] The basic equation is:

Y = aWᵇ

Where:

  • Y is the pharmacokinetic parameter of interest (e.g., clearance, volume of distribution).

  • W is the body weight.

  • a is the allometric coefficient.

  • b is the allometric exponent.

By plotting the logarithm of the pharmacokinetic parameter against the logarithm of body weight from at least three different species, a linear relationship can often be established, allowing for the prediction of the parameter in a new species.[2][7] It is crucial to acknowledge the limitations of this method and to use it as a guide for initial dose selection in further studies.[5]

Caption: Workflow for allometric scaling in veterinary drug development.

Section 3: Clinical Development Framework

Following a favorable preclinical evaluation, a structured clinical development program is necessary to establish the safety and efficacy of this compound in the target animal population under field conditions.

Dose-Finding Studies

Objective: To determine the optimal dose and dosing interval of Cefozopran for the treatment of specific bacterial infections in the target species.

Protocol:

  • Study Design: Conduct a randomized, controlled, blinded study in a small cohort of animals with naturally occurring infections.

  • Treatment Groups: Include multiple dosage groups and a control group receiving a standard-of-care antibiotic.

  • Efficacy Endpoints: Define clear clinical and microbiological endpoints for success (e.g., resolution of clinical signs, bacterial eradication).

  • Safety Monitoring: Closely monitor animals for any adverse events.

Pivotal Clinical Efficacy Trials

Objective: To demonstrate the efficacy and safety of the selected dose of Cefozopran in a larger, representative population of animals with the target disease.

Protocol:

  • Regulatory Guidance: Design the trial in accordance with the guidelines provided by the FDA's Center for Veterinary Medicine (CVM) and the European Medicines Agency (EMA).[8][9][10][11][12][13]

  • Study Population: Enroll a sufficient number of animals with a confirmed diagnosis of the target infectious disease.

  • Randomization and Blinding: Employ appropriate randomization and blinding procedures to minimize bias.

  • Data Collection: Collect comprehensive data on clinical outcomes, microbiological responses, and any adverse events.

  • Statistical Analysis: Utilize appropriate statistical methods to analyze the data and demonstrate the non-inferiority or superiority of Cefozopran compared to the control treatment.

Formulation and Stability Studies

Objective: To develop a stable, safe, and effective formulation of this compound for veterinary use.

Considerations:

  • Route of Administration: Develop formulations suitable for the intended route of administration (e.g., injectable solution).[14]

  • Excipients: Select excipients that are safe for the target species and compatible with the active pharmaceutical ingredient.[15]

  • Stability: Conduct long-term stability studies under various storage conditions to establish the shelf-life of the final product.[16]

  • Palatability (if applicable): For oral formulations, consider palatability to ensure owner compliance.[14]

Section 4: Safety and Pharmacovigilance

Continuous monitoring for adverse drug reactions (ADRs) is a critical component of veterinary drug development and post-market surveillance.[1][17]

Protocol for ADR Monitoring in Clinical Trials:

  • Standardized Reporting: Utilize a standardized form to document all potential ADRs, including the nature of the event, its severity, and the temporal relationship to drug administration.

  • Veterinarian Assessment: Have a qualified veterinarian assess the likelihood that the adverse event is related to the study drug.

  • Regulatory Reporting: Report all serious and unexpected adverse events to the relevant regulatory authorities in a timely manner.[18][19][20]

References

  • Patsnap Synapse. (2024, June 14). What is this compound used for? Retrieved from [Link]

  • Riviere, J. E., & Martin-Jimenez, T. (1999). Application of allometric principles for the prediction of pharmacokinetics in human and veterinary drug development. Journal of Veterinary Pharmacology and Therapeutics, 22(5), 323-345. Retrieved from [Link]

  • Wikipedia. (n.d.). Cephalosporin. Retrieved from [Link]

  • Veterinary Professionals for Animal Health. (2025, May 26). The Role of Pharmacovigilance in Veterinary Medicine: Monitoring Adverse Drug Reactions. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Antimicrobials. Retrieved from [Link]

  • Papich, M. G., & Turnidge, J. D. (2015). Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin. Clinical Microbiology Reviews, 28(3), 539-556. Retrieved from [Link]

  • CLSI. (2016, December 13). Veterinary Antimicrobial Susceptibility testing (VAST) for Bacteria Isolated from Animals. Retrieved from [Link]

  • RAPS. (2013, August 2). EMA Looks to Cut Down on Antibiotic Resistance through New Efficacy Guidelines. Retrieved from [Link]

  • Huang, Q., & Riviere, J. E. (2014). The application of allometric scaling principles to predict pharmacokinetic parameters across species. Expert Opinion on Drug Metabolism & Toxicology, 10(9), 1241-1253. Retrieved from [Link]

  • Huang, Q., & Riviere, J. E. (2014). The application of allometric scaling principles to predict pharmacokinetic parameters across species. ResearchGate. Retrieved from [Link]

  • Giger, U. (2000). [Antimicrobial susceptibility testing of bacteria isolated from animals: methods for in-vitro susceptibility testing and their suitability with regard to the generation of the most useful data for therapeutic applications]. Schweizer Archiv fur Tierheilkunde, 142(1), 1-10. Retrieved from [Link]

  • DVM360. (n.d.). Recognizing and treating adverse drug reactions (Proceedings). Retrieved from [Link]

  • BSAVA. (2024, April 16). Majority of suspected adverse drug reactions in veterinary medicine are unreported, study shows. Retrieved from [Link]

  • Government of Canada. (2024, November 6). Adverse veterinary drug reactions. Retrieved from [Link]

  • Fierce Pharma. (2015, March 6). EMA seeks input on new guidelines to combat antibiotics resistance. Retrieved from [Link]

  • UMKC. (n.d.). Interspecies allometric scaling: prediction of clearance in large animal species: part II: mathematical considerations. Retrieved from [Link]

  • FDA. (2023, March 6). CVM GFI #152 Evaluating the Safety of Antimicrobial New Animal Drugs with Regard to Their Microbiological Effects on Bacteria of Human Health Concern. Retrieved from [Link]

  • Jolivette, L. J., & Ward, K. W. (2005). Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure. Journal of Pharmaceutical Sciences, 94(7), 1467-1483. Retrieved from [Link]

  • Simcyp. (2019, May 16). Computational Comparative Pharmacology Designing better drugs for animals and humans. Retrieved from [Link]

  • Vet Times. (2019, December 31). Microbiology testing in dogs and cats: an overview. Retrieved from [Link]

  • Schwarz, S., & Kaspar, H. (2023). Antimicrobial susceptibility testing in veterinary medicine: performance, interpretation of results, best practices and pitfalls. Veterinary Research, 54(1), 74. Retrieved from [Link]

  • Jolivette, L. J., & Ward, K. W. (2005). Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure. ResearchGate. Retrieved from [Link]

  • FDA. (2023, September 25). Antimicrobial Resistance Guidances. Retrieved from [Link]

  • Veterinary Practice. (n.d.). Veterinary antibiotic availability: what the future holds. Retrieved from [Link]

  • Wedgewood Pharmacy. (2024, April 23). Exploring Veterinary Medicine: Understanding Formulation and Pet Medication Options. Retrieved from [Link]

  • European Medicines Agency. (n.d.). EMA Categorisation of antibiotics for use in animals. Retrieved from [Link]

  • Ahmed, I., & Kasraian, K. (2002). Issues and challenges in developing long-acting veterinary antibiotic formulations. ResearchGate. Retrieved from [Link]

  • FDA. (2024, May 22). FDA Policies: Antimicrobial Drugs for Animals. Retrieved from [Link]

  • AVMA. (2023, October 24). FDA releases updated plan for antimicrobial stewardship in veterinary settings. Retrieved from [Link]

  • DVM360. (2023, September 28). FDA's new 5-year plan for antimicrobial stewardship in animals is released. Retrieved from [Link]

  • Ministry for Primary Industries. (n.d.). Chemistry and Manufacture of Veterinary Medicines (Chemical). Retrieved from [Link]

  • EMA. (n.d.). CVMP Note for Guidance: Development Pharmaceutics for Veterinary Medicinal Products. Retrieved from [Link]

  • Fabre, G., & Cano, J. P. (1988). Extrapolation of preclinical pharmacokinetic data to therapeutic drug use. Fundamental & Clinical Pharmacology, 2(5), 377-393. Retrieved from [Link]

  • Mager, D. E., & Jusko, W. J. (2008). Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans. Pharmaceutical Research, 25(7), 1595-1606. Retrieved from [Link]

  • Yancey, R. J., Jr., Kinney, M. L., Roberts, B. J., Goodenough, K. R., Hamel, J. C., & Ford, C. W. (1987). Ceftiofur sodium, a broad-spectrum cephalosporin: evaluation in vitro and in vivo in mice. American Journal of Veterinary Research, 48(7), 1050-1053. Retrieved from [Link]

  • Dowers, K. L., Papich, M. G., & Lappin, M. R. (2010). In vitro efficacy of cefovecin against anaerobic bacteria isolated from subgingival plaque of dogs and cats with periodontal disease. Journal of Veterinary Dentistry, 27(4), 232-236. Retrieved from [Link]

  • Petersen, S. W., & Rosin, E. (1995). Cephalothin and cefazolin in vitro antibacterial activity and pharmacokinetics in dogs. Veterinary Surgery, 24(4), 347-351. Retrieved from [Link]

  • Hornish, R. E., & Kotarski, S. F. (2002). Cephalosporins in veterinary medicine--ceftiofur use in food animals. Current Topics in Medicinal Chemistry, 2(7), 717-731. Retrieved from [Link]

  • Auckenthaler, R., & Waldvogel, F. A. (1980). In vitro activity of a new semisynthetic cephalosporin: cefoperazone. Clinical Therapeutics, 3(Spec Issue), 89-97. Retrieved from [Link]

Sources

Time-kill assays for assessing the bactericidal activity of Cefozopran

Author: BenchChem Technical Support Team. Date: January 2026

Title: A Practical Guide to Time-Kill Kinetic Assays for Evaluating the Bactericidal Activity of Cefozopran

Abstract

This comprehensive application note provides a detailed protocol and theoretical background for performing time-kill kinetic assays to assess the bactericidal activity of Cefozopran, a fourth-generation cephalosporin. Cefozopran exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria by inhibiting cell wall synthesis.[1][2] The time-kill assay is a dynamic method used to evaluate the concentration-dependent and time-dependent killing characteristics of an antimicrobial agent.[3][4] This guide is designed for researchers, microbiologists, and drug development professionals, offering step-by-step methodologies, explanations for critical experimental choices, data interpretation guidelines, and troubleshooting advice, all grounded in established standards such as those from the Clinical and Laboratory Standards Institute (CLSI).[5]

Scientific Principles

Cefozopran: Mechanism of Bactericidal Action

Cefozopran is a potent, fourth-generation cephalosporin antibiotic.[2][6] Like other β-lactam antibiotics, its bactericidal effect stems from the disruption of peptidoglycan synthesis, an essential process for maintaining the structural integrity of the bacterial cell wall.[7][8] The mechanism can be dissected into three key stages:

  • Penetration: As a zwitterion, Cefozopran can efficiently penetrate the outer membrane of Gram-negative bacteria through porin channels.[1][8]

  • PBP Binding: Once in the periplasmic space, Cefozopran covalently binds to and inactivates Penicillin-Binding Proteins (PBPs).[6][9] PBPs are bacterial enzymes crucial for the final steps of peptidoglycan assembly, specifically the cross-linking of peptide chains.[7] Cefozopran has a high affinity for essential PBPs in various bacteria, such as PBP3 in Escherichia coli and Pseudomonas aeruginosa.[2]

  • Cell Lysis: The inhibition of peptidoglycan cross-linking weakens the cell wall. As the bacterium attempts to grow and divide, the compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.[1][6]

cluster_GramNegative Gram-Negative Bacterium Cefozopran_out Cefozopran (Extracellular) Porin Porin Channel (Outer Membrane) Cefozopran_out->Porin Penetration Cefozopran_peri Cefozopran (Periplasmic Space) Porin->Cefozopran_peri PBP Penicillin-Binding Proteins (PBPs) Cefozopran_peri->PBP Binding & Inactivation Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibition CellWall Stable Cell Wall Lysis Cell Lysis (Bactericidal Effect) CellWall->Lysis Weakening leads to

Caption: Mechanism of Cefozopran's bactericidal action.

Fundamentals of Time-Kill Kinetics

The time-kill assay provides a dynamic picture of antimicrobial activity, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[3][10] The core principle involves exposing a standardized inoculum of bacteria to a specific concentration of an antimicrobial agent and measuring the number of viable organisms at various time intervals.[4]

  • Bactericidal Activity: Defined as a ≥3-log₁₀ (or 99.9%) reduction in the colony-forming units per milliliter (CFU/mL) from the initial inoculum.[3][4] This is the standard benchmark for confirming a killing effect.

  • Bacteriostatic Activity: Characterized by a <3-log₁₀ reduction in CFU/mL, where bacterial growth is inhibited but the cells are not effectively killed.[3]

This assay is superior to endpoint measurements like the Minimum Bactericidal Concentration (MBC) because it reveals the rate of killing, which can be a critical parameter for predicting in vivo efficacy.[3][11]

Experimental Design and Protocol

This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M26-A.[5][11]

Materials and Reagents
Material/Reagent Specifications
Cefozopran Hydrochloride Analytical grade powder. Store at 2-8°C.[12]
Bacterial Strains Quality control strains (e.g., P. aeruginosa ATCC 27853, E. coli ATCC 25922, S. aureus ATCC 29213).
Growth Media Cation-Adjusted Mueller-Hinton Broth (CAMHB); Tryptic Soy Agar (TSA) or other suitable non-selective agar.
Reagents Sterile 0.9% saline or Phosphate-Buffered Saline (PBS); Dimethyl sulfoxide (DMSO) or sterile water for dilution.
Labware & Equipment Spectrophotometer, incubator (35-37°C), shaking incubator, sterile glassware, micropipettes, sterile filter tips.
Consumables 96-well microtiter plates (for MIC), sterile culture tubes, Petri dishes, sterile spreader or beads.
Pre-experimental Preparations

Step 1: Revival and Purity Check of Bacterial Strains

  • Rationale: Ensures the use of a viable, pure, and standardized bacterial population for reproducible results.

  • Procedure:

    • Revive bacterial strains from frozen stock by streaking onto a non-selective agar plate (e.g., TSA).

    • Incubate for 18-24 hours at 35 ± 2°C.

    • Inspect plates for purity (uniform colony morphology).

    • Select 3-5 isolated colonies for subsequent steps.

Step 2: Determination of Minimum Inhibitory Concentration (MIC) (Prerequisite)

  • Rationale: The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[13] Time-kill assays are performed at concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC) to understand the concentration-response relationship.

  • Procedure:

    • Perform a broth microdilution assay according to CLSI guidelines.

    • Briefly, prepare serial two-fold dilutions of Cefozopran in CAMHB in a 96-well plate.

    • Add a standardized bacterial inoculum (final concentration of ~5 x 10⁵ CFU/mL).

    • Incubate for 16-20 hours at 35 ± 2°C.

    • The MIC is the lowest concentration well with no visible bacterial growth.

Step 3: Preparation of Cefozopran Stock Solution

  • Rationale: A concentrated, sterile stock solution allows for accurate and consistent dosing in the assay. Cefozopran HCl is soluble in water.[12]

  • Procedure:

    • Accurately weigh Cefozopran powder and dissolve it in a suitable sterile solvent (e.g., sterile water) to create a high-concentration stock (e.g., 10 mg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

    • Prepare fresh working solutions for each experiment by diluting the stock in CAMHB.

Time-Kill Assay Workflow

Inoculum 1. Prepare Standardized Inoculum (~5x10^5 CFU/mL) Setup 2. Set up Test Tubes: - Growth Control - Cefozopran (e.g., 1x, 4x MIC) Inoculum->Setup Incubate 3. Incubate at 37°C with Shaking Setup->Incubate Sample 4. Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Dilute 5. Perform Serial Dilutions Sample->Dilute Plate 6. Plate Dilutions onto Agar Dilute->Plate Incubate_Plate 7. Incubate Plates (18-24h) Plate->Incubate_Plate Count 8. Count Colonies (CFU) & Calculate CFU/mL Incubate_Plate->Count

Caption: Standard workflow for a time-kill kinetic assay.

Detailed Step-by-Step Protocol
  • Inoculum Preparation:

    • Pick 3-5 colonies from the purity plate and inoculate into 5 mL of CAMHB.

    • Incubate at 35 ± 2°C with shaking (~150 rpm) until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This corresponds to the early exponential growth phase.

    • Dilute this culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL. Verify the starting count by plating a sample from the growth control tube at T=0.

  • Assay Setup:

    • Prepare tubes for each condition:

      • Growth Control: Inoculated CAMHB with no antibiotic.

      • Test Conditions: Inoculated CAMHB containing Cefozopran at desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).

    • The final volume in each tube should be sufficient for all time-point sampling (e.g., 10-20 mL).

  • Incubation and Sampling:

    • Incubate all tubes at 35 ± 2°C, preferably with shaking to ensure aeration and prevent bacterial settling.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.

  • Neutralization and Plating:

    • Rationale: It is crucial to stop the activity of the antibiotic immediately upon sampling to get an accurate snapshot of viable cells. This can be achieved through dilution. For some antibiotics, a chemical neutralizer may be needed, but for β-lactams, rapid serial dilution is generally sufficient.

    • Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto TSA plates. Use a spread plate technique for even distribution.

  • Final Incubation and Colony Counting:

    • Incubate the plates for 18-24 hours at 35 ± 2°C.

    • Count the number of colonies on plates that have between 30 and 300 colonies for statistical accuracy.

Data Analysis and Interpretation

Calculating CFU/mL

For each time point and concentration, calculate the bacterial concentration using the following formula:

CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)

Plotting and Interpreting Time-Kill Curves
  • Plotting: Create a semi-logarithmic plot with time (in hours) on the x-axis and the log₁₀ CFU/mL on the y-axis. Plot the data for the growth control and each Cefozopran concentration.[14]

  • Interpretation:

    • Growth Control: Should exhibit normal bacterial growth (an increase of ≥2 log₁₀ CFU/mL).

    • Bactericidal Activity: A ≥3-log₁₀ decrease in CFU/mL relative to the initial (T=0) inoculum.[3]

    • Bacteriostatic Activity: A <3-log₁₀ decrease in CFU/mL relative to the initial inoculum, with counts often remaining near the starting density.[3]

    • Regrowth: An initial drop in CFU/mL followed by an increase at later time points may indicate the selection of resistant subpopulations or degradation of the antibiotic.

Result Definition Interpretation
Bactericidal ≥3-log₁₀ reduction in CFU/mL from initial inoculum.[3]Potent killing activity at the tested concentration.
Bacteriostatic <3-log₁₀ reduction in CFU/mL from initial inoculum.Growth is inhibited, but the agent is not effectively killing the bacteria.
Indifference No significant change compared to the growth control.The antibiotic has little to no effect at the tested concentration.
Regrowth Initial killing followed by an increase in CFU/mL.Potential for resistance development or drug instability.

Troubleshooting and Field-Proven Insights

  • No Growth in Control: Check the viability of the initial culture, incubation conditions, and media preparation.

  • Inoculum Size Effect: The starting inoculum density can influence results. A higher inoculum may require higher antibiotic concentrations to achieve a bactericidal effect. Adherence to the recommended ~5 x 10⁵ CFU/mL is critical for standardization.[5]

  • Antibiotic Carryover: Ensure serial dilutions are sufficient to dilute the antibiotic below its MIC, preventing inhibition of growth on the agar plate. If carryover is suspected, plating a smaller volume or using membrane filtration to wash the cells may be necessary.

  • Use Glass Tubes: Some antimicrobial compounds can adhere to plastic, reducing their effective concentration in the medium. Using glass tubes can mitigate this issue.[14]

Conclusion

The time-kill kinetic assay is an indispensable tool in preclinical antibiotic development for characterizing the pharmacodynamics of drugs like Cefozopran. By providing detailed insight into the rate and extent of bacterial killing, this method allows for a robust assessment of bactericidal potential. Adherence to standardized protocols, such as those outlined by CLSI, ensures the generation of accurate, reproducible, and comparable data essential for advancing antimicrobial research and development.

References

  • Benchchem. Cefozopran: A Technical Guide to its Mechanism of Action Against Gram-Negative Bacteria.
  • Patsnap Synapse. What is this compound used for?.
  • PharmaCompass. Cefozopran | Drug Information, Uses, Side Effects, Chemistry.
  • Scribd. Bactericidal Activity Testing Standards | PDF | Disinfectant | Microbiology.
  • Grokipedia. Cefozopran.
  • Wikipedia. Cephalosporin. Available from: [Link]

  • Regulations.gov. Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. Available from: [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. Available from: [Link]

  • PubChem. Cefozopran. Available from: [Link]

  • PubMed. Cefoperazone: a review of its antimicrobial spectrum, beta-lactamase stability, enzyme inhibition, and other in vitro characteristics. Available from: [Link]

  • Microbe Investigations. ASTM E2315 Antimicrobial Activity Testing. Available from: [Link]

  • National Institutes of Health (NIH). Tests for bactericidal effects of antimicrobial agents: technical performance and clinical relevance. Available from: [Link]

  • Nelson Labs. Time-Kill Evaluations. Available from: [Link]

  • ASTM International. E2149 Standard Test Method for Determining the Antimicrobial Activity of Antimicrobial Agents Under Dynamic Contact Conditions. Available from: [Link]

  • Scribd. Time Kill Assay | PDF | Antimicrobial. Available from: [Link]

  • Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available from: [Link]

  • ResearchGate. Time kill curves data analysis. Available from: [Link]

  • YouTube. Revolutionizing Antibiotic Testing: MIC, MBC & Time-Kill Assays Explained. Available from: [Link]

  • National Institutes of Health (NIH). Assessment of serum bactericidal activity after administration of cefoperazone, cefotaxime, ceftizoxime, and moxalactam to healthy subjects. Available from: [Link]

  • ResearchGate. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available from: [Link]

  • Regulations.gov. Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. Available from: [Link]

Sources

Application Note and Protocol: Pharmacokinetic and Pharmacodynamic Modeling of Cefozopran Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Decoding the Efficacy of Cefozopran Hydrochloride

This compound is a potent, fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including notoriously difficult-to-treat pathogens like Pseudomonas aeruginosa.[1][2][] Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs), leading to cell lysis and bacterial death.[1][4] The enhanced stability of Cefozopran against many β-lactamases makes it a valuable agent in the face of growing antimicrobial resistance.[]

To harness the full therapeutic potential of Cefozopran and to combat the rise of antibiotic resistance, a deep understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is paramount. Pharmacokinetics describes the journey of the drug through the body (Absorption, Distribution, Metabolism, and Excretion - ADME), while pharmacodynamics describes the relationship between drug concentration and its antimicrobial effect.[5] The integration of these two disciplines through PK/PD modeling is a powerful tool in modern drug development and clinical practice.[6][7] It allows for the optimization of dosing regimens to maximize efficacy, minimize toxicity, and suppress the emergence of resistance.[8]

This comprehensive guide provides detailed protocols and insights for establishing a robust PK/PD model for this compound, grounded in scientific integrity and field-proven methodologies.

Part 1: Foundational Pharmacodynamics - Quantifying Antimicrobial Potency

The cornerstone of understanding the pharmacodynamics of any antibiotic is determining its intrinsic activity against target pathogens. This is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC).

The Significance of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[9] It is a fundamental metric for assessing the susceptibility of a pathogen to an antibiotic and serves as a critical parameter in PK/PD indices.

Protocol: Determination of this compound MIC by Broth Microdilution

This protocol adheres to the standards set by the Clinical and Laboratory Standards Institute (CLSI).

I. Materials and Reagents:

  • This compound analytical standard

  • Sterile, 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC quality control strains and clinical isolates)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35°C ± 2°C)

II. Step-by-Step Methodology:

  • Preparation of Cefozopran Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable sterile solvent (e.g., sterile water or DMSO, depending on solubility) to create a high-concentration stock solution (e.g., 1280 µg/mL).[2]

    • Rationale: A high-concentration stock allows for accurate serial dilutions across a wide range of concentrations.

  • Preparation of Microtiter Plates:

    • Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add an additional 50 µL of the Cefozopran stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column.[10]

    • Rationale: This creates a logarithmic concentration gradient of the antibiotic. Column 11 will serve as a growth control (no drug), and column 12 as a sterility control (no bacteria).[9]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test microorganism.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Using a multichannel pipette, add 50 µL of the final bacterial inoculum to each well from column 1 to 11.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]

  • Reading and Interpretation:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of Cefozopran that shows no visible growth.[9]

    • The growth control well should be turbid, and the sterility control well should be clear.

Table 1: Example MIC Data for this compound

Test OrganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 292130.5
Escherichia coliATCC 259220.125
Pseudomonas aeruginosaATCC 278534
Streptococcus pneumoniaeATCC 496190.25

Note: The above values are illustrative. Actual MICs should be determined experimentally and can vary between strains.[11][12]

Part 2: Pharmacodynamics in Motion - Time-Kill Curve Analysis

While the MIC provides a static measure of antibiotic activity, time-kill curve analysis offers a dynamic view of the bactericidal or bacteriostatic effects of an antibiotic over time.[13][14]

The Rationale Behind Time-Kill Assays

Time-kill assays are crucial for understanding the rate and extent of bacterial killing at different antibiotic concentrations. For β-lactams like Cefozopran, which exhibit time-dependent killing, these studies are essential for defining the optimal duration of exposure required for efficacy.[15]

Protocol: In Vitro Time-Kill Analysis of this compound

I. Materials and Reagents:

  • All materials from the MIC protocol

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Plate spreader

  • Timer

II. Step-by-Step Methodology:

  • Preparation of Bacterial Culture:

    • Inoculate a flask of CAMHB with the test organism and incubate until it reaches the early to mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).

  • Experimental Setup:

    • Prepare a series of flasks containing CAMHB with varying concentrations of Cefozopran (e.g., 0x, 0.5x, 1x, 2x, 4x, and 8x the predetermined MIC).

    • Inoculate each flask with the logarithmic phase bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.

  • Time-Course Sampling and Plating:

    • At predefined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquot in sterile saline.

    • Plate a known volume of each dilution onto agar plates.

    • Rationale: This allows for the quantification of viable bacteria at each time point.

  • Incubation and Colony Counting:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

    • Count the number of colonies on the plates that have between 30 and 300 colonies and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each Cefozopran concentration.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) from the initial inoculum.[14] A bacteriostatic effect is characterized by a prevention of growth without a significant reduction in bacterial count.

Part 3: The In Vivo Context - Pharmacokinetic Profiling

To bridge the gap between in vitro activity and clinical efficacy, it is essential to understand the pharmacokinetic profile of Cefozopran in a living system. Animal models are instrumental in this phase of research.[16][17]

The Importance of Animal Models in PK/PD

Animal models, particularly the murine thigh infection model, are the gold standard for preclinical PK/PD studies of antibiotics.[18] They allow for the determination of key PK parameters in the presence of a host immune system and provide a platform for establishing the PK/PD index that best predicts efficacy.[19]

Protocol: Single-Dose Pharmacokinetic Study of Cefozopran in a Murine Model

I. Materials and Reagents:

  • This compound for injection

  • Healthy, specific-pathogen-free mice (e.g., ICR or BALB/c)

  • Sterile saline for injection

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

II. Step-by-Step Methodology:

  • Animal Acclimation and Dosing:

    • Acclimate animals to the laboratory environment for at least 72 hours.

    • Administer a single intravenous (IV) bolus dose of this compound to a cohort of mice. A typical dose might range from 20 to 40 mg/kg.[20]

    • Rationale: IV administration provides immediate and complete bioavailability, simplifying the initial PK modeling.

  • Serial Blood Sampling:

    • At predetermined time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8 hours), collect small blood samples from a sparse sampling design (different mice at each time point to minimize stress and blood loss).

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalytical Quantification:

    • Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of Cefozopran in plasma.[21]

    • Analyze the plasma samples to determine the concentration of Cefozopran at each time point.

  • Pharmacokinetic Parameter Calculation:

    • Plot the plasma concentration-time data.

    • Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters for this compound

ParameterDescriptionTypical Value Range (Humans)
Cmax Maximum plasma concentration78-172 mg/L (for 1-2g single dose)[22]
Tmax Time to reach Cmax~0.5 hours[22]
AUC₀-∞ Area under the plasma concentration-time curveDose-dependent, linear kinetics[22]
Elimination half-life~2-2.5 hours[22]
CL ClearanceVaries with renal function
Vd Volume of distribution~0.2-0.5 L/kg[21]

Note: These values are derived from human studies and may differ in animal models. They serve as a reference for expected pharmacokinetic behavior.

Part 4: The Synthesis - PK/PD Modeling and Simulation

The ultimate goal is to integrate the PK and PD data to build a model that can predict the antimicrobial effect of different dosing regimens.

The PK/PD Index for β-Lactams: %fT > MIC

For β-lactam antibiotics like Cefozopran, the most predictive PK/PD index of efficacy is the percentage of the dosing interval during which the free (unbound) drug concentration remains above the MIC (%fT > MIC).[15][23] For cephalosporins, a target of 40-70% fT > MIC is often associated with maximal bactericidal activity.[23][24]

The Modeling Workflow

The following diagram illustrates the integrated workflow for PK/PD modeling of this compound.

PKPD_Workflow cluster_PD Pharmacodynamic Characterization cluster_PK Pharmacokinetic Profiling cluster_Model PK/PD Modeling & Simulation MIC MIC Determination (Broth Microdilution) TimeKill Time-Kill Curve Analysis MIC->TimeKill Informs concentration selection PKPD_Index Establish PK/PD Index (%fT > MIC) MIC->PKPD_Index AnimalStudy In Vivo Animal Study (e.g., Murine Model) Bioanalysis Bioanalytical Quantification (LC-MS/MS) AnimalStudy->Bioanalysis Generates plasma samples PK_Params PK Parameter Calculation (Cmax, AUC, t½) Bioanalysis->PK_Params Provides concentration data PK_Params->PKPD_Index MCS Monte Carlo Simulation PKPD_Index->MCS Defines target for simulation DoseOpt Dose Regimen Optimization MCS->DoseOpt Predicts probability of target attainment

Caption: Workflow for PK/PD modeling of Cefozopran.

Monte Carlo Simulation for Dose Optimization

Monte Carlo simulation is a powerful computational tool that uses the established PK model and its variability, along with a distribution of MIC values for a target pathogen population, to predict the probability of attaining the desired PK/PD target (%fT > MIC) with various dosing regimens.[20] This allows for the in-silico evaluation of different doses and dosing intervals to select the regimen with the highest likelihood of clinical success.[8]

Conclusion: From Benchtop to Bedside

The pharmacokinetic and pharmacodynamic modeling of this compound is a data-driven, iterative process that is fundamental to its rational development and clinical use. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can generate the high-quality data necessary to build predictive PK/PD models. These models are invaluable for optimizing dosing strategies, setting susceptibility breakpoints, and ultimately, ensuring the continued efficacy of this important antibiotic in the fight against bacterial infections.

References

  • J Antibiot (Tokyo). 2011 Jun;64(6):439-46. PK-PD modeling of β-lactam antibiotics: in vitro or in vivo models? [Link]

  • Patsnap Synapse. (2024-06-14). What is this compound used for? [Link]

  • PubMed. [Pharmacokinetics of injected this compound in healthy volunteers]. [Link]

  • PubChem. Cefozopran. [Link]

  • Expert Opinion on Drug Discovery. (2016-12-15). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. [Link]

  • ResearchGate. Antibiotic pharmacokinetic/pharmacodynamic modeling: MIC, Pharmacodynamic indices, and beyond. [Link]

  • MDPI. Pharmacokinetic/Pharmacodynamic Modeling and Application in Antibacterial and Antifungal Pharmacotherapy: A Narrative Review. [Link]

  • Semantic Scholar. Pharmacokinetic-Pharmacodynamic Modeling of Antibacterial Drugs. [Link]

  • PubMed. Pharmacokinetic-pharmacodynamic modeling of antibacterial drugs. [Link]

  • PubMed. [Post-marketing Surveillance of Antibacterial Activities of Cefozopran Against Various Clinical isolates--I. Gram-positive Bacteria]. [Link]

  • PubMed. [Post-marketing surveillance of antibacterial activities of cefozopran against various clinical isolates--II. Gram-negative bacteria]. [Link]

  • YouTube. Pharmacology of this compound; Pharmacokinetics, Mechanism of action, Uses, Effects. [Link]

  • PubMed. [Pharmacokinetic and clinical evaluation of cefozopran in premature and newborn patients]. [Link]

  • PubMed. Antibiotic pharmacokinetic/pharmacodynamic modelling: MIC, pharmacodynamic indices and beyond. [Link]

  • Oxford Academic. Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. [Link]

  • NIH. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

  • NIH. Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae. [Link]

  • NIH. PK/PD models in antibacterial development. [Link]

  • PubMed. Population Pharmacokinetic Modeling and Pharmacodynamic Assessment of Cefozopran in Pediatric Patients. [Link]

  • ResearchGate. Animal Models in the Pharmacokinetic/Pharmacodynamic Evaluation of Antimicrobial Agents. [Link]

  • ResearchGate. Time kill curves data analysis. [Link]

  • Oxford Academic. Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs. [Link]

  • NIH. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • The Japanese Journal of Antibiotics. Population pharmacokinetic modeling and pharmacodynamic assessment of cefozopran in pediatric patients. [Link]

  • Bio-protocol. In vitro antimicrobial susceptibility assay (MIC determination). [Link]

  • PubMed. Pharmacokinetics and clinical effects of cefozopran in pediatric patients. [Link]

  • Frontiers in Pharmacology. Pharmacodynamic Thresholds for Beta-Lactam Antibiotics: A Story of Mouse Versus Man. [Link]

  • ASM Journals. Semimechanistic Pharmacokinetic/Pharmacodynamic Model for Assessment of Activity of Antibacterial Agents from Time-Kill Curve Experiments. [Link]

  • NIH. Pharmacokinetic/Pharmacodynamic Modeling and Application in Antibacterial and Antifungal Pharmacotherapy: A Narrative Review. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • ResearchGate. Time-kill curves for an antibiotic with rapid killing and rapid regrowth (curve A). [Link]

  • RxKinetics. A PK/PD Approach to Antibiotic Therapy Review. [Link]

  • NIH. Optimizing the Use of Beta-Lactam Antibiotics in Clinical Practice: A Test of Time. [Link]

  • Preprints.org. A Comprehensive Review of Cephalosporin Antibiotics: Pharmacokinetic/Pharmacodynamic Considerations, Extended Infusion Strategies, and Clinical Outcomes. [Link]

  • Journal of Pharmaceutical Research International. Comparative Analysis of Cephalosporins: Pharmacokinetics and Pharmacodynamics. [Link]

  • PubMed. [Pharmacokinetic, bacteriological and clinical studies on cefozopran in neonates and premature infants. A study of cefozopran in the perinatal co-research group]. [Link]

  • PubMed. Clinical pharmacokinetics of newer cephalosporins. [Link]

  • ResearchGate. Pharmacokinetics and pharmacodynamis of oral cephalosporins as critical factors in choice of antibiotics. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting poor solubility of Cefozopran hydrochloride in buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for Cefozopran hydrochloride. This resource is designed to provide in-depth, field-proven insights into overcoming solubility challenges encountered during experimental work. As Senior Application Scientists, we understand that observing unexpected precipitation can be a significant setback. This guide moves beyond simple instructions to explain the underlying physicochemical principles, empowering you to not only solve current issues but also to proactively design more robust experiments in the future.

Section 1: Understanding this compound - Core Physicochemical Properties

A foundational understanding of the molecule's characteristics is the first step in effective troubleshooting.

Q1: What is this compound and what is its chemical nature?

This compound is the hydrochloride salt of Cefozopran, a fourth-generation cephalosporin antibiotic.[1][2][3] Its chemical structure includes a β-lactam ring, which is essential for its antibacterial activity but is also susceptible to hydrolysis, and various ionizable functional groups.[4][5] This makes its solubility and stability highly dependent on the pH of the aqueous environment. It has a molecular weight of approximately 551.99 g/mol .[1][4][6]

Q2: What is the expected aqueous solubility of this compound?

This compound is described as being slightly soluble to soluble in water.[4][7] Published data indicates an aqueous solubility of at least 30-52 mg/mL.[3][8][9] However, this value represents the solubility of the compound in unbuffered water. The actual achievable concentration in a buffered solution can be significantly different, as it is critically influenced by the solution's pH, ionic strength, and temperature. For comparison, it is freely soluble in dimethyl sulfoxide (DMSO).[1][4]

Q3: How does pH critically affect the solubility AND stability of this compound?

This is the most crucial factor for experimental success. The solubility and stability of Cefozopran are intrinsically linked and pH-dependent.

  • Stability: Like other fourth-generation cephalosporins, this compound is most stable in solutions with a slightly acidic to neutral pH.[10][11][12][13] In alkaline (high pH) conditions, it becomes significantly less stable and is prone to degradation.[10][11][12] The primary degradation pathway is the hydrolytic cleavage of the β-lactam ring, which renders the antibiotic inactive.[10][11] This degradation is a pseudo-first-order reaction, meaning the rate of degradation is directly proportional to the concentration of the drug at a given pH and temperature.[10][14]

Section 2: Troubleshooting Poor Solubility - FAQs and Step-by-Step Guides

This section addresses common problems observed in the laboratory.

FAQ 1: I'm observing precipitation when dissolving this compound in my phosphate buffer (pH 7.4). What's happening?

This is a classic scenario resulting from a conflict between solubility and stability.

  • The Cause (Causality): While a pH of 7.4 is common for physiological buffers, it is on the edge of the optimal stability range for Cefozopran and leans towards the less stable alkaline side.[10][11][12] At this pH, two processes may be occurring:

    • pH-Induced Degradation: The slightly alkaline nature of the buffer can accelerate the hydrolysis of the β-lactam ring. The resulting degradation products may have significantly lower solubility than the parent compound, causing them to precipitate out of solution.

    • Common Ion Effect/Salting Out: High concentrations of buffer salts (e.g., phosphate) can decrease the solubility of a drug through the "salting out" effect, where buffer ions compete with the drug for hydration, effectively reducing its solubility.

  • Troubleshooting Steps:

    • Verify pH: Immediately after observing precipitation, measure the pH of your solution. Ensure your buffer was prepared correctly.

    • Lower the pH: Prepare a fresh solution by first dissolving the this compound in sterile water or a slightly acidic buffer (e.g., pH 6.0-6.5) where it is more stable. You can then adjust the pH upwards carefully after the drug is fully dissolved, but this carries a risk of degradation over time.

    • Reduce Buffer Concentration: If your experimental design allows, try using a lower concentration of phosphate buffer (e.g., 10-25 mM instead of 50-100 mM).

FAQ 2: What is the optimal pH range for dissolving this compound for in vitro assays?

Based on stability data, the optimal pH range is slightly acidic to neutral (approximately pH 5.0 to 7.0) .[10][11][12] Working within this range provides the best balance of stability and, typically, sufficient solubility for most cell-based or enzymatic assays. Always prepare solutions fresh for each experiment to minimize degradation.

FAQ 3: Can I use organic co-solvents to improve solubility? If so, which ones and how?

Yes, using a co-solvent is a valid and common strategy, particularly for preparing high-concentration stock solutions.

  • Recommended Co-Solvent: Dimethyl sulfoxide (DMSO) is an excellent choice as this compound is freely soluble in it, with concentrations up to 100 mg/mL being reported.[1][4]

  • Methodology:

    • Prepare a high-concentration stock solution in 100% fresh, anhydrous DMSO.

    • For your experiment, perform a serial dilution of the DMSO stock into your aqueous buffer or cell culture medium.

    • Crucial Control: Ensure the final concentration of DMSO in your assay is low (typically <0.5%, always <1%) and that you run a vehicle control (medium + same final concentration of DMSO) to ensure the solvent itself does not affect your experimental results.

FAQ 4: My solution is initially clear but becomes cloudy or shows precipitation after a few hours at room temperature or 37°C. What does this indicate?

This observation is a strong indicator of time- and temperature-dependent degradation .

  • The Mechanism: The initial clear solution indicates that the compound was successfully dissolved. However, over time, especially at physiological temperatures (37°C), the compound is degrading into less soluble byproducts, which then precipitate.[13] As established, this degradation is faster at pH values approaching or exceeding neutral.[10][11]

  • The Self-Validating Solution: This demonstrates the necessity of preparing Cefozopran solutions immediately before use . Avoid storing aqueous solutions, even when refrigerated, for extended periods. For long-term storage, aliquots of a high-concentration DMSO stock stored at -80°C are recommended.[1][8]

FAQ 5: Are there any buffer species I should avoid?

While studies have shown that common buffers like acetate, phosphate, and borate do not cause general acid-base hydrolysis, the primary driver of degradation is the final pH of the solution (specific acid-base catalysis).[10][12][14] Therefore, no specific buffer species is "forbidden," but you must be vigilant about the final pH. Borate buffers, which are typically used at alkaline pH > 8.0, would be inappropriate as this pH range promotes rapid degradation.[14]

Section 3: Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is designed to create a stable stock solution for long-term storage.

  • Preparation: Work in a sterile environment. Use a new, sealed vial of anhydrous (moisture-free) DMSO.[1]

  • Calculation: Determine the mass of this compound needed for your desired stock concentration (e.g., 50 mg/mL).

  • Dissolution: Add the calculated volume of DMSO to the accurately weighed this compound powder.

  • Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.[8]

  • Storage: Aliquot the stock solution into small, single-use volumes in cryovials. Store at -80°C for up to one year.[1][8]

Protocol 2: Preparation of an Aqueous Working Solution for Immediate Use

This protocol minimizes degradation by using an optimized pH and preparing the solution fresh.

  • Buffer Selection: Choose a buffer system with a pH between 5.5 and 6.5 (e.g., MES or a citrate-phosphate buffer).

  • Calculation: Determine the mass of this compound needed for your final desired concentration.

  • Dissolution: Add the powder to the buffer.

  • Mixing: Vortex until fully dissolved. Do not heat aqueous solutions as this will accelerate degradation.

  • pH Verification: Use a calibrated pH meter to confirm the final pH of the solution.

  • Use: Use the solution immediately in your experiment. Discard any unused solution.

Section 4: Summary of Key Parameters
ParameterValue / RecommendationSource(s)
Molecular Weight 551.99 g/mol [1][4][6]
Solubility in Water ≥30-52 mg/mL (pH dependent)[3][8][9]
Solubility in DMSO ≥100 mg/mL[1]
Optimal Stability pH Slightly acidic to neutral (approx. 5.0 - 7.0)[10][11][12]
Primary Degradation Pathway Hydrolysis of the β-lactam ring[10][11]
Recommended Stock Solution In anhydrous DMSO, stored at -80°C[1][8]
Aqueous Solution Prep Prepare fresh immediately before use[13]
Section 5: Visual Guides
Troubleshooting Workflow for Cefozopran Solubility Issues

G cluster_0 cluster_1 cluster_2 start Problem: Precipitation Observed check_pH Is the buffer pH > 7.0? start->check_pH check_conc Is the concentration near solubility limit? check_pH->check_conc No sol_pH Solution: Use a buffer with pH 5.5-6.5. check_pH->sol_pH Yes check_time Was the solution stored before use? check_conc->check_time No sol_conc Solution: Prepare a DMSO stock and dilute into buffer. check_conc->sol_conc Yes sol_time Solution: ALWAYS prepare a fresh solution immediately before use. check_time->sol_time Yes cause_pH Cause: Alkaline Hydrolysis cause_conc Cause: Saturation / Salting Out cause_time Cause: Time-dependent Degradation

Caption: A decision tree for troubleshooting Cefozopran precipitation.

Conceptual Relationship of pH to Cefozopran Stability

G cluster_0 pH Scale cluster_1 cluster_2 p1 p1 p2 pH 5 - 7 (Slightly Acidic / Neutral) molecule_degraded Degradation Product Status: β-Lactam Ring Cleaved Inactive & Potentially Insoluble p1->molecule_degraded Increased Degradation p3 p3 molecule_stable Cefozopran Molecule Status: Intact & Stable Max Activity p2->molecule_stable Optimal Range (Max Stability) p3->molecule_degraded Rapid Degradation (Hydrolysis)

Caption: The effect of pH on the stability of Cefozopran.

References
  • Zalewski, P., Skibiński, R., Paczkowska, M., Garbacki, P., Talaczyńska, A., Cielecka-Piontek, J., & Jelińska, A. (2016). Stability of this compound in aqueous solutions. Drug Development and Industrial Pharmacy, 42(4), 572-7. Retrieved from [Link]

  • Sci-Hub. (n.d.). Stability of this compound in aqueous solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of this compound in aqueous solutions | Request PDF. Retrieved from [Link]

  • Taylor & Francis Online. (2015). Stability of this compound in aqueous solutions. Retrieved from [Link]

  • PubChem. (n.d.). Cefozopran monohydrochloride. Retrieved from [Link]

  • BioCrick. (n.d.). This compound | CAS:113981-44-5. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 1(1), 1-7. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International journal of pharmaceutical sciences and research, 4(12), 406. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]

  • PubChem. (n.d.). Cefozopran. Retrieved from [Link]

Sources

Optimizing Cefozopran Hydrochloride Dosage for In Vivo Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the preclinical application of Cefozopran hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing the dosage of this fourth-generation cephalosporin in in vivo animal studies. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring your experimental design is robust, reproducible, and ethically sound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why is it relevant for my in vivo study design?

A1: Cefozopran is a beta-lactam antibiotic belonging to the fourth generation of cephalosporins.[1] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis. Cefozopran covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall and, ultimately, bacterial lysis.

Understanding this mechanism is crucial for your study design because, like other beta-lactams, Cefozopran's efficacy is primarily dependent on the duration that its concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen. This pharmacokinetic/pharmacodynamic (PK/PD) index is known as the percentage of the dosing interval during which the free drug concentration is greater than the MIC (%fT>MIC).[2][3] Therefore, your dosing strategy should be designed to maintain the Cefozopran concentration above the MIC for a significant portion of the time between doses.

Mechanism of Cefozopran Action

Cefozopran This compound PBP Penicillin-Binding Proteins (PBPs) Cefozopran->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking Cefozopran->Peptidoglycan Inhibits PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Wall Weakening & Bacterial Lysis CellWall->Lysis Disruption leads to

Caption: Cefozopran's mechanism of action.

Q2: What are the key pharmacokinetic parameters of Cefozopran in common animal models, and how do they influence dosing frequency?

This short half-life in rodents necessitates frequent dosing or the use of continuous infusion to maintain the drug concentration above the MIC. A single daily dose is unlikely to be effective. The goal is to design a dosing regimen that achieves the target %fT>MIC.

Species Reported Half-life (t½) Implication for Dosing
Rat~0.32 hours[5]Frequent dosing (e.g., every 1-2 hours) or continuous infusion is necessary.
Dog~0.67 hours[5]More frequent dosing than in humans is required.
MouseEstimated to be short (<30 min) based on other cephalosporins.[6]Very frequent dosing or continuous infusion is essential for maintaining therapeutic concentrations.

Given the lack of precise murine pharmacokinetic data for Cefozopran, it is highly recommended to conduct a preliminary pharmacokinetic study in your specific animal model to determine the actual half-life, clearance (Cl), and volume of distribution (Vd). This will enable a more accurate calculation of the dosing regimen needed to achieve the desired PK/PD target.

Q3: What is the recommended PK/PD target (%fT>MIC) for Cefozopran in animal models of infection?

A3: For cephalosporins, the %fT>MIC is the most predictive PK/PD index of efficacy. The specific target percentage can vary depending on the desired antibacterial effect (e.g., bacteriostatic vs. bactericidal) and the pathogen. Based on studies with various cephalosporins in murine infection models, the following targets are generally accepted:

Desired Effect Target %fT>MIC
Bacteriostatic (no change in bacterial count)30-40%
1-2 log10 reduction in bacterial count60-70%

These targets are crucial for dose optimization. Once you have determined the MIC of Cefozopran for your bacterial strain and the pharmacokinetic parameters in your animal model, you can calculate the dose and dosing interval required to achieve the desired %fT>MIC.

PK/PD Target Optimization Workflow

cluster_0 Experimental Determination cluster_1 Calculation & Modeling cluster_2 In Vivo Efficacy Study MIC Determine MIC of Cefozopran for pathogen Target Select Target %fT>MIC (e.g., 60-70% for bactericidal effect) MIC->Target PK Determine Cefozopran PK (t½, Cl, Vd) in animal model DoseCalc Calculate Dose & Dosing Interval PK->DoseCalc Target->DoseCalc DoseAdmin Administer Calculated Dose Regimen DoseCalc->DoseAdmin Efficacy Assess Efficacy (e.g., CFU reduction) DoseAdmin->Efficacy

Caption: Workflow for PK/PD-guided dose optimization.

Troubleshooting Guides

Issue 1: Suboptimal Efficacy Despite Dosing Based on In Vitro MIC
Potential Cause Troubleshooting Step
Inadequate PK/PD Target Attainment The short half-life of Cefozopran in rodents may lead to drug concentrations falling below the MIC for a significant portion of the dosing interval. Solution: Increase the dosing frequency (e.g., from every 4 hours to every 2 hours) or switch to continuous subcutaneous or intravenous infusion.
Protein Binding The free (unbound) fraction of the drug is the active component. If Cefozopran has significant protein binding in your animal model, the total drug concentration may be misleading. Solution: Determine the protein binding of Cefozopran in the plasma of your animal model and use the free drug concentration (%fT>MIC) for your PK/PD calculations.
Tissue Penetration The infection site may not be achieving the same drug concentrations as the plasma. Solution: If possible, measure Cefozopran concentrations in the infected tissue to ensure adequate penetration.
Inoculum Effect A high bacterial load at the infection site can sometimes lead to an increase in the apparent MIC. Solution: Ensure your in vitro MIC testing is performed with an inoculum density that reflects the bacterial load in your in vivo model.
Issue 2: Preparation and Administration Challenges
Potential Cause Troubleshooting Step
Solubility and Stability This compound is soluble in water, but its stability is pH-dependent.[7] It is most stable in slightly acidic to neutral aqueous solutions and less stable in alkaline conditions.[3][8] Solution: Prepare solutions fresh daily using sterile water for injection or sterile saline. Ensure the final pH of the solution is between 4.5 and 6.5. Do not use alkaline diluents.
Vehicle Selection for Injection An inappropriate vehicle can cause irritation, precipitation, or alter drug absorption. Solution: For intravenous (IV) or subcutaneous (SC) administration, sterile, isotonic saline (0.9% NaCl) is the recommended vehicle. For continuous infusion, ensure the stability of Cefozopran in the chosen vehicle at the intended administration temperature over the full infusion period.
IV Injection Difficulties in Mice The small size of mouse tail veins can make IV injections challenging. Solution: Use a warming lamp or place the mouse on a warming pad to induce vasodilation of the tail veins. Use a small gauge needle (e.g., 30G) and a low injection volume.[9]
Issue 3: Unexpected Adverse Events in Animals
Potential Cause Troubleshooting Step
Gastrointestinal Upset Cephalosporins can sometimes cause diarrhea or changes in gut flora.[10][11] Solution: Monitor animals for signs of GI distress. If it occurs, consider if the dose is too high or if the administration route can be modified.
Hypersensitivity Reactions While less common in preclinical studies, allergic reactions are a known class effect of beta-lactams.[10] Solution: Observe animals for any signs of an allergic reaction (e.g., respiratory distress, skin changes) immediately after dosing.
Central Nervous System (CNS) Toxicity Fourth-generation cephalosporins have been associated with CNS adverse effects, such as seizures, particularly at high doses or in cases of renal impairment.[12] Solution: Be vigilant for any neurological signs in your animals. If observed, it may be necessary to reduce the dose or discontinue the drug.

Experimental Protocols

Protocol 1: Murine Neutropenic Thigh Infection Model

This is a standard and highly reproducible model for assessing the in vivo efficacy of antibiotics.[13][14][15][16]

1. Animal Model:

  • Use specific-pathogen-free, 6-8 week old, female ICR or BALB/c mice.

2. Induction of Neutropenia:

  • Administer cyclophosphamide intraperitoneally at 150 mg/kg four days before infection and 100 mg/kg one day before infection. This will result in a neutrophil count of <100/mm³.[14][16]

3. Infection:

  • Prepare a mid-logarithmic phase culture of the target pathogen (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).

  • Inject 0.1 mL of the bacterial suspension (approximately 1-5 x 10⁵ CFU) into the posterior thigh muscle of each mouse.

4. Cefozopran Administration:

  • Initiate treatment 2 hours post-infection.

  • Administer this compound dissolved in sterile saline via subcutaneous or intravenous injection.

  • The dosing regimen (dose and frequency) should be based on your PK/PD calculations to achieve the target %fT>MIC.

5. Efficacy Assessment:

  • At 24 hours post-infection, euthanize the mice.

  • Aseptically remove the entire thigh muscle and homogenize it in a known volume of sterile saline.

  • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Compare the CFU counts in the treated groups to an untreated control group to determine the reduction in bacterial load.

Neutropenic Thigh Infection Model Workflow

Day_neg4 Day -4: Administer Cyclophosphamide (150 mg/kg, IP) Day_neg1 Day -1: Administer Cyclophosphamide (100 mg/kg, IP) Day_neg4->Day_neg1 Day_0_Infect Day 0 (0h): Infect Thigh Muscle (e.g., 10^5 CFU) Day_neg1->Day_0_Infect Day_0_Treat Day 0 (+2h): Initiate Cefozopran Dosing Regimen Day_0_Infect->Day_0_Treat Day_1 Day 1 (+24h): Euthanize & Harvest Thigh Day_0_Treat->Day_1 Analysis Homogenize & Plate for CFU Enumeration Day_1->Analysis

Caption: Timeline for the neutropenic thigh infection model.

References

  • Population Pharmacokinetic Modeling and Pharmacodynamic Assessment of Cefozopran in Pediatric Patients. PubMed. [Link]

  • Neutropenic thigh mouse model. GARDP Revive. [Link]

  • In vivo pharmacodynamics. Panels illustrate the dose-response curves... ResearchGate. [Link]

  • Population pharmacokinetic modeling and pharmacodynamic assessment of cefozopran in pediatric patients. The Japanese Journal of Antibiotics. [Link]

  • Preparation process of this compound for injection.
  • Cefoperazone: pharmacokinetics in humans with normal and impaired renal function and pharmacokinetics in rats. PubMed. [Link]

  • Modelling concentrations of antimicrobial drugs: comparative pharmacokinetics of cephalosporin antimicrobials and accuracy of allometric scaling in food-producing and companion animals. Semantic Scholar. [Link]

  • [Pharmacokinetics of injected this compound in healthy volunteers]. PubMed. [Link]

  • Preparation method of this compound.
  • Synthesis of this compound. ResearchGate. [Link]

  • Cephalosporins and Cephamycins Use in Animals. MSD Veterinary Manual. [Link]

  • Neutropenic Mouse Thigh Model of Infection. Noble Life Sciences. [Link]

  • Neutropenic Thigh Infection Model. Charles River Laboratories. [Link]

  • Signal Detection of Adverse Drug Reactions of Cephalosporins Using Data from a National Pharmacovigilance Database. PMC. [Link]

  • In vivo Mouse Models of Bacterial Infection. ImQuest BioSciences. [Link]

  • Pharmacokinetics of cephalosporins in plasma of mice. ResearchGate. [Link]

  • Stability of this compound in aqueous solutions. PubMed. [Link]

  • Use of Preclinical Pharmacokinetic / Pharmacodynamic (PK / PD) Modeling Early on in Antibacterial Drug Discovery Using In Vitro Data. ResearchGate. [Link]

  • Physiologically Based Modeling of Cefoxitin, Cefazolin, and Piperacillin Pharmacokinetics in Obese and Lean Rats. PMC. [Link]

  • Study on synthesis of this compound. ResearchGate. [Link]

  • Pharmacokinetics of Cefoperazone. Scilit. [Link]

  • Adverse events associated with the use of oral cephalosporins/cephems. PubMed. [Link]

  • Pharmacokinetic analysis of cefozopran in neonatal infections. PubMed. [Link]

  • Sepsis Murine Model. ImQuest BioSciences. [Link]

  • Modeling Approaches for Determination of Pharmacokinetics/Pharmacodynamics. BioPharm International. [Link]

  • Current Murine Models of Sepsis. PMC. [Link]

  • FACTSHEET The use of 3rd and 4th generation cephalosporins and fluoroquinolones in Food-Producing Animals. IFAH-Europe.
  • Pharmacokinetics of Cefozopran by Single and Multiple Intravenous Infusions in Healthy Chinese Volunteers. PMC. [Link]

  • PK/PD (Pharmacodynamics/Pharmacokinetics) Studies. Pharmaron. [Link]

  • [Pharmacokinetic, bacteriological and clinical studies on cefozopran in neonates and premature infants. A study of cefozopran in the perinatal co-research group]. PubMed. [Link]

  • [Pharmacokinetic and clinical evaluation of cefozopran in premature and newborn patients]. PubMed. [Link]

  • In Vitro and In Vivo Activities of a Novel Cephalosporin, BMS-247243, against Organisms other than Staphylococci. PMC. [Link]

  • Cephalosporins. StatPearls - NCBI Bookshelf. [Link]

  • Preparation method of this compound.
  • In vitro and in vivo activities of a novel cephalosporin, BMS-247243, against organisms other than staphylococci. PubMed. [Link]

  • Original Article - Inflammatory responses and histopathological changes in a mouse model of Staphylococcus aureus-induced bloodstream infections. National Institute of Infectious Diseases. [Link]

  • Cephalosporins as key lead generation beta-lactam antibiotics. PMC. [Link]

  • Metabolic fate of this compound, a new broad spectrum cephalosporin, in rats and dogs. ResearchGate. [Link]

  • Study of the Electrophoretic Behavior of Cephalosporins by Capillary Zone Electrophoresis. PMC. [Link]

  • Intravenous Tail Vein Injections in the Adult Mouse SOP. University of British Columbia. [Link]

  • A cephalosporin active in vivo against Nocardia: efficacy of cefotaxime in murine model of acute pulmonary nocardiosis. PMC. [Link]

Sources

Technical Support Center: Identifying and Characterizing Cefozopran Hydrochloride Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Cefozopran hydrochloride analysis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the identification and characterization of its degradation products. As a fourth-generation cephalosporin, Cefozopran's stability is a critical attribute for ensuring its therapeutic efficacy and safety.[1][2][3] The formation of degradation products can potentially lead to loss of potency or the emergence of adverse effects.[1]

This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format. Our goal is to equip you with the knowledge to anticipate challenges, interpret complex data, and design robust, self-validating experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experimental work. The answers are grounded in established analytical principles and published research to ensure scientific integrity.

Q1: What are the primary degradation pathways for this compound?

A1: The core structural feature of Cefozopran, like all cephalosporins, is the β-lactam ring, which is chemically unstable and susceptible to degradation.[4][5] The most common degradation pathway is the hydrolytic cleavage of this ring.[2][6][7] This reaction is catalyzed by both acidic and basic conditions.[2][6][7]

  • Mechanism: The degradation is typically a pseudo-first-order reaction.[2][6] It involves a nucleophilic attack on the carbonyl carbon of the β-lactam moiety, leading to ring opening.[2][6]

  • Influencing Factors: The rate and extent of degradation are highly dependent on pH, temperature, and the presence of moisture.[1][2][4] Cefozopran is most stable in slightly acidic to neutral aqueous solutions and less stable in alkaline conditions.[2][6][7]

  • Solid-State vs. Solution: Degradation occurs in both the solid state and in solution, though the kinetics and product profiles may differ.[1][2][4] In the solid state, degradation follows first-order kinetics and is influenced by temperature and relative humidity (RH).[1][4]

The diagram below illustrates the principal site of hydrolytic attack on the cephalosporin core structure.

Caption: Primary degradation pathway of Cefozopran.

Q2: I need to develop a stability-indicating method. Where do I start?

A2: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The key is to prove selectivity. The mandatory first step is to perform forced degradation studies .[8][9]

Forced degradation (or stress testing) involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate the likely degradation products.[8][9] This allows you to challenge the specificity of your analytical method. According to ICH guidelines, typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.[8][9]

See the Detailed Experimental Protocols section below for a step-by-step guide to performing these studies. The results will help you develop a method where the degradation product peaks are well-resolved from the parent Cefozopran peak.[10]

Q3: My HPLC chromatogram shows several unexpected peaks after a stress study. How can I identify them?

A3: This is a common and expected outcome of a successful stress study. The combination of High-Performance Liquid Chromatography (HPLC) with mass spectrometry (MS) is the definitive approach for structural elucidation.

  • Develop a Suitable HPLC Method: Your primary goal is chromatographic separation. An isocratic or gradient reverse-phase HPLC (RP-HPLC) method is typically used.[8][11] A C18 column is a common choice.[8] The mobile phase often consists of an aqueous buffer (like ammonium acetate, which is MS-compatible) and an organic modifier (like acetonitrile).[8][10]

  • Couple to a Mass Spectrometer: The most powerful tool for identification is a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.[1][2][4] This provides:

    • Accurate Mass Measurement: Allows you to determine the elemental composition (molecular formula) of the parent drug and each degradation product.

    • MS/MS Fragmentation: By isolating a specific degradation product peak and subjecting it to fragmentation, you can obtain structural information. The fragmentation pattern of a degradant can be compared to that of the parent compound to deduce the structural modification.

For Cefozopran, studies have successfully used ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight) to identify multiple degradation products.[1][2][6]

Q4: What are some common issues and troubleshooting tips for my HPLC method?

A4: Even with a validated method, issues can arise. Here are some common problems and their solutions.

ProblemPotential Cause(s)Troubleshooting Steps
Poor Peak Shape (Tailing/Fronting) - Column degradation or contamination- Mismatch between sample solvent and mobile phase- pH of mobile phase is too close to the pKa of the analyte- Flush or replace the column.- Dissolve samples in the initial mobile phase if possible.- Adjust mobile phase pH by at least 1-2 units away from the analyte's pKa.
Drifting Retention Times - Inadequate column equilibration- Mobile phase composition changing (e.g., evaporation of organic solvent)- Temperature fluctuations- Ensure the column is fully equilibrated before injection.- Keep mobile phase bottles covered.- Use a column oven for temperature control.[8]
Co-eluting Peaks (Poor Resolution) - Method is not sufficiently selective- Inappropriate mobile phase or column- Optimize the mobile phase (e.g., change organic solvent ratio, pH, or buffer concentration).- Try a different column chemistry (e.g., C8, Phenyl-Hexyl).- Switch from an isocratic to a gradient method to improve separation.[12]
Ghost Peaks - Contamination in the system or mobile phase- Carryover from a previous injection- Run a blank gradient to identify the source of contamination.- Clean the injector and autosampler.- Use a stronger needle wash solution.
Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always adapt them based on your specific instrumentation and experimental goals.

Protocol 1: Forced Degradation Studies

Objective: To generate this compound degradation products under various stress conditions to support the development and validation of a stability-indicating analytical method.[8][9]

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 1:1 v/v mixture of acetonitrile and water) to create a stock solution of approximately 200 µg/mL.[1]

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 1 M HCl.[8]

    • Keep the solution at room temperature (or slightly elevated, e.g., 60°C) for a predetermined time (e.g., 2-8 hours).

    • Withdraw samples at various time points, cool, and immediately neutralize with an equivalent amount of 1 M NaOH.

    • Dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.[8]

    • Keep the solution at room temperature. Base hydrolysis is often much faster than acid hydrolysis.[10]

    • Withdraw samples at short intervals (e.g., 0, 15, 30, 60 minutes), cool, and immediately neutralize with 0.1 M HCl.

    • Dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂).[8][10]

    • Store at room temperature for up to 24 hours, protected from light.

    • Withdraw samples and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a known quantity (e.g., 5 mg) of solid this compound powder in glass vials.[8]

    • Expose to dry heat (e.g., 100°C) and controlled humidity (e.g., 75% RH at 80°C) for several days.[1][8]

    • At specified intervals, remove a vial, allow it to cool, dissolve the contents in a known volume of solvent, and analyze.

  • Photolytic Degradation:

    • Expose the stock solution (in a quartz cuvette or other transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified by ICH Q1B guidelines.[10]

    • Keep a parallel sample protected from light as a control.

    • Analyze both samples.

The workflow for these studies is crucial for systematic analysis.

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Start Prepare Cefozopran Stock Solution Acid Acid Hydrolysis (1M HCl) Start->Acid Base Base Hydrolysis (0.1M NaOH) Start->Base Oxidation Oxidation (3% H₂O₂) Start->Oxidation Thermal Thermal Stress (Solid State) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo Neutralize Sample & Neutralize (if applicable) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze via Stability-Indicating HPLC-UV/MS Method Neutralize->Analyze Characterize Characterize Degradants (LC-MS/MS) Analyze->Characterize

Caption: Workflow for forced degradation studies.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify this compound from its degradation products. This method is adapted from published, validated procedures.[8]

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reverse-phase chemistry providing good retention and resolution for cephalosporins.
Mobile Phase 12 mM Ammonium Acetate : Acetonitrile (92:8, v/v)Ammonium acetate is a volatile buffer compatible with MS analysis. The high aqueous content is suitable for retaining polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Detection UV at 260 nmCefozopran has a strong UV absorbance at this wavelength, allowing for sensitive detection.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

System Suitability Test (SST): Before running samples, inject a standard solution of Cefozopran at least five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%. The theoretical plates should be >2000 and the tailing factor should be <1.5. This ensures the system is performing correctly.

References
  • Zalewski, P., Skibiński, R., Talaczyńska, A., Paczkowska, M., Garbacki, P., Cielecka-Piontek, J., & Jelińska, A. (2014). KINETICS AND MECHANISM OF DEGRADATION OF this compound IN THE SOLID STATE. Acta Poloniae Pharmaceutica, 71(6), 1263-1269. [Link]

  • Wikipedia. (n.d.). Cephalosporin. Retrieved from [Link]

  • Paczkowska, M., et al. (2015). Kinetics and mechanism of degradation of this compound in the solid state. ResearchGate. [Link]

  • Zalewski, P., Skibiński, R., Paczkowska, M., Garbacki, P., Talaczyńska, A., Cielecka-Piontek, J., & Jelińska, A. (2016). Stability of this compound in aqueous solutions. Drug development and industrial pharmacy, 42(4), 572-577. [Link]

  • Zalewski, P., Skibiński, R., Paczkowska, M., Garbacki, P., Talaczyńska, A., Cielecka-Piontek, J., & Jelińska, A. (2016). Stability of this compound in aqueous solutions. PubMed. [Link]

  • Indelicato, J. M., et al. (1977). Cephalosporin degradations. I. Acidic aqueous degradation of cephalexin. Journal of medicinal chemistry, 20(7), 963-965. [Link]

  • Zalewski, P., Garbacki, P., Cielecka-Piontek, J., Bednarek-Rajewska, K., & Krause, A. (2014). DEVELOPMENT AND VALIDATION OF THE STABILITY-INDICATING LC-UV METHOD FOR DETERMINATION OF this compound. Acta Poloniae Pharmaceutica, 71(3), 423-430. [Link]

  • ResearchGate. (n.d.). Structure of ceftaroline and its progenitor cefozopran. Retrieved from [Link]

  • Sci-Hub. (n.d.). Stability of this compound in aqueous solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cefozopran. PubChem Compound Database. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). CEFOZOPRAN. Retrieved from [Link]

  • Wikipedia. (n.d.). Cefozopran. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Degradation of Cephalosporins. Retrieved from [Link]

  • ResearchGate. (2026). Simultaneous Analysis of Cefoperazone and Its Degradation Products: Optimized HPLC approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]

  • SlideShare. (n.d.). Cephalosporin- Beta lactam Antibiotic. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern. PMC. Retrieved from [Link]

  • Zalewski, P., Cielecka-Piontek, J., Paczkowska, M., & Jelińska, A. (2014). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF CEFPIROME SULFATE. Acta Poloniae Pharmaceutica, 71(5), 773-781. [Link]

  • Semantic Scholar. (2009). A Stability-Indicating HPLC Method for Cefoperazone. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. PMC. Retrieved from [Link]

  • Cairo University Scholar. (n.d.). Stability-Indicating Spectrofluorometric Method for the Determination of Some Cephalosporin Drugs via Their Degradation Products. Retrieved from [Link]

  • ResearchGate. (2025). Stability-Indicating Spectrofluorometric Method for the Determination of Some Cephalosporin Drugs via Their Degradation Products. Retrieved from [Link]

Sources

Cefozopran hydrochloride stability issues in different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Cefozopran Hydrochloride Stability: A Technical Support Guide

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Center Subject: Troubleshooting Guide for this compound Stability Issues

Introduction to Cefozopran Stability

This compound is a fourth-generation cephalosporin known for its broad-spectrum antimicrobial activity.[1] However, like all β-lactam antibiotics, its chemical stability is a critical parameter that can be compromised by various environmental factors. The central feature of its instability is the susceptibility of the four-membered β-lactam ring to hydrolysis, which leads to a loss of antibacterial activity.[2][3] Understanding the kinetics and pathways of its degradation is essential for accurate experimental design, formulation development, and clinical application.

This guide provides in-depth answers to common questions and troubleshooting strategies for stability issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade?

A1: The degradation of this compound is primarily influenced by three main factors: pH, temperature, and humidity.

  • pH: Cefozopran is most stable in aqueous solutions with a slightly acidic to neutral pH (approximately 4-7).[4] In both strongly acidic (pH < 4) and, particularly, alkaline (pH > 7) conditions, the rate of hydrolysis of the β-lactam ring increases significantly.[2][5] This degradation is a pseudo-first-order reaction driven by specific acid-base catalysis.[3]

  • Temperature: Elevated temperatures dramatically accelerate the degradation rate in both solid and solution states.[1][6] Storing Cefozopran at higher temperatures will lead to a faster loss of potency.

  • Humidity: For this compound in its solid (powder) form, exposure to relative humidity (RH) significantly promotes degradation.[1] The degradation process in the solid state follows first-order kinetics and is exacerbated by the presence of moisture.[6]

Q2: My Cefozopran solution has turned yellow. Is it still usable?

A2: A color change, typically to a yellow or reddish-yellow hue, is a common physical indicator of cephalosporin degradation.[7][8] This change signifies that chemical breakdown has occurred, and degradation products have formed. While a slight initial tinge might be acceptable for some applications, a noticeable color change indicates a significant loss of potency and the presence of impurities.[7] For quantitative and clinical applications, such a solution should be discarded. The use of discolored solutions can lead to inaccurate experimental results and potential adverse effects.[1]

Q3: What are the optimal storage conditions for this compound powder vs. prepared solutions?

A3: Storage conditions must be strictly controlled to maintain the integrity of Cefozopran. The optimal conditions differ for the solid form and prepared solutions.

FormTemperatureHumidityLight ConditionRationale
Solid Powder 2-8°C (Refrigerated)Low (in airtight containers)Protected from lightMinimizes thermal and hydrolytic degradation in the solid state.[6][9]
Aqueous Solution 2-8°C (Refrigerated)N/AProtected from lightSignificantly slows the hydrolysis rate compared to room temperature.[7][10]
Long-Term Storage -20°C or -80°CN/AProtected from lightRecommended for long-term storage of stock solutions to prevent degradation over extended periods.[11]
Q4: How stable is Cefozopran in common intravenous (IV) infusion fluids?

A4: The stability of Cefozopran in IV solutions is dependent on the composition of the fluid and the storage temperature. Generally, cephalosporins are more stable in 0.9% sodium chloride (NS) than in dextrose solutions.[12] The slightly acidic nature of dextrose solutions can sometimes affect stability over extended periods. For instance, studies on other cephalosporins show that stability can be maintained for 24 hours or more under refrigeration in NS, but this window can be shorter at room temperature.[12][13] It is crucial to either use freshly prepared solutions or validate the stability for the specific infusion fluid and storage time used in your experiments.

Q5: What are the main degradation products I should expect to see in my analysis?

A5: The primary degradation pathway for Cefozopran, like other cephalosporins, is the hydrolysis of the β-lactam ring.[2][3] This initial cleavage leads to the formation of an inactive penicilloic acid-type derivative. Further degradation can occur, leading to multiple smaller fragments. Advanced analytical techniques like HPLC-MS/MS have identified several degradation products.[1][2] In a typical reversed-phase HPLC analysis, these degradation products are generally more polar than the parent Cefozopran molecule and will therefore have shorter retention times.[1][14]

Troubleshooting Guide

This section addresses common scenarios encountered during experiments involving this compound.

Scenario 1: Unexpectedly Low Potency or Assay Value
  • Observation: The concentration of Cefozopran determined by HPLC or another quantitative method is significantly lower than expected.

  • Systematic Troubleshooting:

    Caption: Troubleshooting workflow for low potency of Cefozopran.

Scenario 2: Appearance of Unknown Peaks in HPLC Chromatogram
  • Observation: Your HPLC chromatogram shows new peaks that are not present in the reference standard. These peaks typically appear at earlier retention times than Cefozopran.

  • Causality and Action Plan:

    • Cause: The appearance of new, typically more polar, peaks is a hallmark of chemical degradation.[14]

    • Immediate Action: Correlate the appearance of these peaks with the storage time, temperature, and pH of your sample. An increase in the area of these peaks over time, with a corresponding decrease in the Cefozopran peak area, confirms degradation.

    • Validation: To confirm that your analytical method is "stability-indicating," you must perform a forced degradation study (see Protocol 2 below). This study intentionally degrades the drug under various stress conditions (acid, base, oxidation, heat, light) to ensure that the degradation products are fully separated from the parent peak.[15][16] This is a requirement under ICH guidelines.[17][18]

Key Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: HPLC with UV Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 12 mM Ammonium Acetate : Acetonitrile (92:8, v/v).[14]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.[14]

  • Column Temperature: 30°C.

  • Procedure:

    • Prepare and degas the mobile phase.

    • Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.

    • Prepare Cefozopran standards and samples in a suitable diluent (e.g., water or a 1:1 mixture of acetonitrile and water).[1]

    • Inject standards to establish a calibration curve.

    • Inject samples for analysis. The approximate retention time for Cefozopran is 4.6 minutes.[14]

Protocol 2: Forced Degradation Study Workflow

Forced degradation is essential for understanding degradation pathways and validating the analytical method, as stipulated by ICH guidelines (Q1A).[17][18]

Caption: Workflow for a comprehensive forced degradation study.

Summary of Stability Data

The following tables summarize the known stability characteristics of this compound.

Table 1: Effect of Temperature and Humidity on Solid-State Degradation [1][4]

Temperature (°C)Relative Humidity (%)Degradation Impact
4075 (Accelerated)Significant degradation expected over months.
900Moderate degradation.
90~76High degradation rate.
100~76Very high degradation rate.

Table 2: pH-Dependent Stability Profile in Aqueous Solution [2][4][5]

pH RangeStability ProfilePrimary Degradation Pathway
< 4Less StableAcid-catalyzed hydrolysis of the β-lactam ring.
4 - 7Most Stable Minimal spontaneous hydrolysis.
> 7Least Stable Base-catalyzed hydrolysis of the β-lactam ring.

References

  • Zalewski, P., Skibiński, R., Paczkowska, M., Garbacki, P., Talaczyńska, A., Cielecka-Piontek, J., & Jelińska, A. (2015). Stability of this compound in aqueous solutions. Drug Development and Industrial Pharmacy, 42(4), 572–577. Available at: [Link]

  • AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]

  • RAPS. (2024). ICH releases overhauled stability guideline for consultation. Available at: [Link]

  • Zalewski, P., Skibiński, R., Talaczyńska, A., Paczkowska, M., Garbacki, P., Cielecka-Piontek, J., & Jelińska, A. (2014). Kinetics and mechanism of degradation of this compound in the solid state. Acta Poloniae Pharmaceutica, 71(6), 1263-1269. Available at: [Link]

  • PubMed. (2015). Stability of this compound in aqueous solutions. Available at: [Link]

  • ResearchGate. (2014). Kinetics and mechanism of degradation of this compound in the solid state. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]

  • YouTube. (2024). Q1A(R2) A deep dive in Stability Studies. Available at: [Link]

  • SlideShare. (n.d.). ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. Available at: [Link]

  • Sci-Hub. (2015). Stability of this compound in aqueous solutions. Available at: [Link]

  • ResearchGate. (2015). Stability of this compound in aqueous solutions | Request PDF. Available at: [Link]

  • Zalewski, P., Garbacki, P., Cielecka-Piontek, J., Bednarek-Rajewska, K., & Krause, A. (2014). Development and validation of the stability-indicating LC-UV method for determination of this compound. Acta Poloniae Pharmaceutica, 71(3), 405-411. Available at: [Link]

  • VIP Paper. (2015). Stability of this compound in aqueous solutions. Available at: [Link]

  • PubMed. (2004). Stability of three cephalosporin antibiotics in AutoDose Infusion System bags. Available at: [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies | Download Table. Available at: [Link]

  • PubMed. (1982). Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin. Available at: [Link]

  • ResearchGate. (n.d.). Stability of cefoperazone sodium and sulbactam sodium for injection in four infusion solutions | Request PDF. Available at: [Link]

  • PubMed. (1977). Cephalosporin degradations. Available at: [Link]

  • PubMed. (2021). Degradation of antibiotic Cephalosporin C in different water matrices by ionizing radiation: Degradation kinetics, pathways, and toxicity. Available at: [Link]

  • ResearchGate. (2018). Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion. Available at: [Link]

  • MDPI. (2022). Rationale and Logistics of Continuous Infusion Cephalosporin Antibiotics. Available at: [Link]

  • Ovid. (2013). Stability studies of cefoselis sulfate in the solid state. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). PHYSICAL AND CHEMICAL STABILITY STUDIES ON CEFOTAXIME AND ITS DOSAGE FORMS BY STABILITY INDICATING HPTLC METHOD. Available at: [Link]

  • Canadian Journal of Hospital Pharmacy. (2010). Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device. Available at: [Link]

  • National Institutes of Health. (2023). Cefoperazone rapidly and sensitive quantitative assessment via a validated RP-HPLC method for different dosage forms, in-use stability, and antimicrobial activities. Available at: [Link]

  • National Institutes of Health. (2021). Stability and Compatibility Aspects of Drugs: The Case of Selected Cephalosporins. Available at: [Link]

  • PubMed. (2000). Stability of cefotaxime sodium in solid state. Available at: [Link]

Sources

Minimizing solvent residue in Cefozopran hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cefozopran Hydrochloride Synthesis

Guide: Minimizing and Troubleshooting Residual Solvents

Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to address one of the most critical quality attributes in active pharmaceutical ingredient (API) manufacturing: the control of residual solvents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve challenges proactively.

Residual organic solvents are unavoidable process-related impurities that confer no therapeutic benefit.[1] Their presence can impact the safety, stability, and crystal properties of the final API.[2] Therefore, controlling them to acceptable, safe levels is a regulatory and scientific necessity, as outlined in the International Council for Harmonisation (ICH) Q3C guidelines.[3][4]

This document provides a structured approach, starting with frequently asked questions for quick reference, followed by in-depth troubleshooting guides and optimized experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the final stages of this compound synthesis.

Q1: What are residual solvents, and why are they a critical concern in this compound?

A: Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance which are not completely removed by practical manufacturing techniques.[4] In the synthesis of this compound, solvents are essential for dissolving reactants, facilitating reactions, and enabling purification through crystallization.[5] However, any remaining solvent can be toxic to the patient, affect the physicochemical properties (like crystal form and solubility) of the API, and impact the stability of the drug product.[2][] Regulatory bodies worldwide, guided by ICH Q3C, mandate strict limits on these solvents to ensure patient safety.[7]

Q2: What are the most common solvents used in Cefozopran synthesis, and what are their regulatory limits?

A: Patent literature for this compound synthesis frequently mentions the use of solvents such as acetone, methanol, ethanol, isopropanol, tetrahydrofuran (THF), and ethers.[5][8] These solvents are classified by the ICH based on their toxicity. Most of the solvents used in this synthesis fall into Class 2 or Class 3.

  • Class 2 Solvents should be limited due to their inherent toxicity.[1]

  • Class 3 Solvents have low toxic potential and are considered less of a risk to human health.[1]

Below is a summary of relevant solvents and their ICH Q3C concentration limits.

SolventICH ClassConcentration Limit (ppm)Permitted Daily Exposure (PDE) (mg/day)
Methanol2300030.0
Tetrahydrofuran (THF)27207.2
Acetone3500050.0
Ethanol3500050.0
Isopropanol (IPA)3500050.0
Diethyl Ether3500050.0
(Source: Adapted from ICH Q3C (R8) Guidelines)[4]

Q3: My latest batch of this compound failed testing due to high levels of residual acetone. What are the immediate troubleshooting steps?

A: A high residual acetone result requires a systematic investigation. Acetone is a Class 3 solvent, but levels must still be below 5000 ppm.[4] Immediate steps should focus on both the product and the process.

  • Quarantine the Batch: Immediately quarantine the affected batch to prevent its progression in the manufacturing chain.[9]

  • Confirm the Result: Re-test the sample using a validated Headspace Gas Chromatography (HS-GC) method to rule out analytical error.[9]

  • Review Process Parameters: Scrutinize the batch records, paying close attention to the final crystallization and drying steps. Were the vacuum level, temperature, and drying time for the vacuum drying process within the validated range?[10] Was the agitation during the final slurry consistent with the procedure?

  • Consider Remediation: If the result is confirmed, the batch may be re-dried. Extend the vacuum drying time, potentially at a slightly elevated (but validated) temperature, and re-test.

Q4: Can I simply extend the vacuum drying time indefinitely to remove stubborn solvents?

A: While extending drying time is a common corrective action, it is not a cure-all and has limitations. Prolonged exposure to heat, even under vacuum, can degrade thermally sensitive molecules like Cefozopran. It can also be inefficient if the solvent is trapped within the crystal lattice (inclusions) or in pockets within agglomerated particles.[10] The most effective strategy is to prevent solvent entrapment during the crystallization phase rather than relying solely on aggressive drying.[11] A more robust approach involves optimizing the drying process itself, for example, by using a nitrogen sweep or ensuring the vacuum pump is operating efficiently.[12]

Q5: What is the primary analytical method for quantifying residual solvents?

A: The gold-standard and most widely used method for residual solvent analysis is Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID).[13][14] This technique is ideal because it is highly sensitive and specific for volatile organic compounds.[15] The headspace technique involves heating the sample in a sealed vial, allowing volatile solvents to partition into the gas phase (the "headspace"), which is then injected into the GC system.[14] This avoids injecting the non-volatile API, which could contaminate the instrument.[14]

Section 2: Troubleshooting Guides

This section provides a deeper dive into resolving common and complex issues related to residual solvents.

Guide 1: Investigating High Residual Solvent Content After Primary Drying

A batch failing for high residual solvents post-drying is a common but solvable problem. The root cause often lies in either the crystallization or the drying process. This guide provides a logical workflow for diagnosis and correction.

G start High Residual Solvent Result (e.g., Acetone > 5000 ppm) confirm 1. Confirm Result Re-test via validated HS-GC method. start->confirm confirm->start Analytical Error review_drying 2. Review Drying Parameters - Temperature - Vacuum Level - Duration - Nitrogen Bleed/Sweep confirm->review_drying Result Confirmed review_cryst 3. Review Crystallization Records - Cooling Rate - Agitation Speed - Anti-Solvent Addition Rate review_drying->review_cryst root_cause_drying Root Cause Likely: Inefficient Drying - Optimize drying cycle - Check for leaks in vacuum system - Calibrate gauges review_drying->root_cause_drying remediate 4. Attempt Remediation Re-dry batch under optimized (validated) conditions. review_cryst->remediate retest 5. Re-Test Batch Analyze for residual solvents. remediate->retest pass Result PASS Release Batch. Implement CAPA. retest->pass fail Result FAIL Investigate further. retest->fail root_cause_cryst Root Cause Likely: Solvent Entrapment - Optimize crystallization protocol - See Protocol 1 fail->root_cause_cryst Re-drying ineffective

Caption: Troubleshooting workflow for out-of-spec residual solvent results.

Causality Explained:

  • Inefficient Drying: The physical removal of free solvent from the crystal surface is governed by temperature, pressure, and surface area.[16] If the vacuum is not deep enough or the temperature is too low, the solvent's vapor pressure will be insufficient for efficient evaporation.[16] Leaks in the system or overloaded dryers can severely hamper drying efficiency.

  • Solvent Entrapment: This is a more challenging issue where solvent molecules become trapped within the crystal lattice or in voids between agglomerated crystals during crystallization.[11] Rapid cooling or fast anti-solvent addition causes rapid crystal growth, which is more likely to trap solvent.[] Once trapped, this solvent is extremely difficult to remove by drying alone.

Guide 2: Addressing Inconsistent Residual Solvent Results Across Batches

Batch-to-batch variability points to a lack of process control.[11] The key is to identify which parameters are fluctuating and tighten their control.

  • Analyze Trends: Plot the residual solvent results from multiple batches against key process parameters (e.g., crystallization cooling rate, drying time, batch size). Look for correlations.

  • Scrutinize Raw Materials: Ensure the solvent used for the final wash and crystallization is from an approved, tested source. Contaminated solvents can introduce unexpected impurities that interfere with analysis or processing.[17]

  • Standardize Operator Procedures: Minor variations in how operators charge vessels, control agitation, or break up wet cake before drying can have a significant impact. Ensure all technicians are following a standardized, detailed procedure.

  • Evaluate Equipment Performance: Verify that equipment is performing consistently. Check for agitator speed variations, inconsistent heating jacket performance, or fluctuating vacuum pump efficiency.[12]

Section 3: Key Experimental Protocols for Solvent Minimization

Proactive process design is the most effective way to control residual solvents. Below are detailed protocols for the two most critical steps.

Protocol 1: Optimizing the Final Crystallization Step to Reduce Solvent Entrapment

Objective: To produce this compound crystals with a uniform size and morphology that minimizes solvent inclusion. This example assumes a final crystallization from a methanol/acetone solvent system.

Methodology:

  • Dissolution: Dissolve the crude this compound in a minimal amount of warm methanol (e.g., 40-45°C) to achieve a clear, saturated solution.

  • Controlled Cooling (Nucleation Phase):

    • Cool the solution slowly and linearly at a controlled rate of 5-10°C per hour.

    • Rationale: Slow cooling prevents rapid, uncontrolled nucleation, allowing for the formation of fewer, more ordered crystal nuclei.[] This is critical for minimizing defects where solvent can be trapped.

  • Anti-Solvent Addition (Growth Phase):

    • Once the solution reaches a target temperature (e.g., 25°C), begin the subsurface addition of acetone (the anti-solvent) via a dosing pump at a slow, constant rate over 2-3 hours.

    • Rationale: Adding the anti-solvent slowly maintains a low level of supersaturation. This favors the growth of existing crystals over the formation of new, small, and imperfect ones (secondary nucleation).[18] Subsurface addition ensures rapid mixing and avoids localized high supersaturation at the surface.

  • Slurry Agitation & Aging:

    • Maintain gentle, consistent agitation throughout the cooling and anti-solvent addition phases.

    • After all the anti-solvent has been added, hold the slurry at a final temperature (e.g., 0-5°C) for at least 2 hours with continued agitation.

    • Rationale: Agitation promotes mass transfer, ensuring the crystal faces are constantly exposed to the solution for uniform growth. The aging period allows the system to reach equilibrium, which can help "heal" crystal defects and further reduce solvent content.

  • Filtration and Washing:

    • Filter the crystalline product.

    • Wash the cake with a small amount of fresh, cold anti-solvent (acetone) to displace the residual mother liquor from the crystal surfaces.

Protocol 2: Effective Vacuum Drying Techniques

Objective: To efficiently remove surface and loosely bound solvent from the filtered this compound wet cake without causing thermal degradation.

Methodology:

  • Pre-Drying Preparation:

    • Break up the wet cake into a fine, free-flowing powder before loading it into the vacuum dryer.

    • Rationale: This dramatically increases the surface area exposed to the vacuum and heat, significantly accelerating the drying process.[16] Agglomerates create a barrier to solvent removal.

  • Stepwise Heating and Vacuum Application:

    • Load the powder onto trays, ensuring an even, shallow bed depth.

    • Begin applying vacuum, aiming for a pressure below 10 mbar.

    • Once a deep vacuum is achieved, begin heating the shelves in a stepwise manner. For example, hold at 30°C for 2 hours, then ramp to 45°C.

    • Rationale: Applying vacuum first removes the bulk of the surface solvent at a lower temperature.[19] A stepwise temperature increase gently removes solvent without causing the powder to "puff up" or degrade, which can happen if high heat is applied to a very wet product.[10]

  • Utilize a Nitrogen Sweep (Optional but Recommended):

    • Introduce a slow, controlled bleed of dry nitrogen into the dryer.

    • Rationale: This technique, also known as vacuum-assisted convection, helps to break the stagnant solvent vapor layer at the particle surface, improving mass transfer and accelerating the removal of solvent vapor by the vacuum pump.

  • End-Point Determination:

    • Dry for a validated, fixed time period.

    • Alternatively, monitor the process until the rate of solvent removal plateaus. This can be done by monitoring the dryer's exhaust with an online sensor or by taking periodic samples for HS-GC analysis until the level is consistently below the specification limit.[20]

References

  • impurities: guideline for residual solvents q3c(r6) - ICH. (2019). ICH. [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8) - ICH. (2021). ICH. [Link]

  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline. (2023). European Medicines Agency (EMA). [Link]

  • Analytical methods for residual solvents determination in pharmaceutical products. (2010). PubMed. [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (2009). Therapeutic Goods Administration (TGA). [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. (n.d.). Shimadzu. [Link]

  • Residual Solvent Analysis in Pharmaceuticals. (n.d.). Pharmaceutical Technology. [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. (n.d.). Agilent. [Link]

  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. (n.d.). Almac. [Link]

  • Enhanced Vacuum Drying Through Improved Solvent Recovery, Reduced Process Cycle Times and Prediction of Drying Duration. (n.d.). SWORD. [Link]

  • Using Vacuum Boosters to Improve Drying Efficiency in Pharma. (n.d.). C&B Equipment. [Link]

  • Optimisation of Drying Processes in the Pharmaceutical Industry. (n.d.). InProcess Instruments. [Link]

  • Vacuum Drying – A Complete Guide. (2024). Pharma Calculations. [Link]

  • Efficient Pharmaceutical Processing with Vacuum Mixing and Drying. (2024). VORTEX Mixers. [Link]

  • Processes for the preparation of cefozopran, its salts and polymorphic forms thereof. (2010).
  • Preparation method of this compound. (2012).
  • API Crystallization. (n.d.). Crystal Pharmatech. [Link]

  • Nonsolvent cefozopran sodium crystallinity crystallization and method of preparing the same. (2008).
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). National Center for Biotechnology Information. [Link]

  • The influence of impurities and solvents on crystallization. (2001). ResearchGate. [Link]

  • 11 Critical Steps To Manage Solvents During API Manufacturing. (2021). Outsourced Pharma. [Link]

  • Steps for Managing Solvents in API Manufacturing. (2024). Process Parameters. [Link]

  • Navigating the Challenges of Residual Solvents in Pharmaceutical Products According to USP 467 1467. (2019). YouTube. [Link]

  • Synthesis of this compound. (2005). ResearchGate. [Link]

  • Pharmaceutical Residual Solvent Testing? A Complete Guide. (2024). ResolveMass Laboratories Inc. [Link]

  • Troubleshooting Failures in Residual Solvent Management for Compressed Air Systems. (2024). LinkedIn. [Link]

Sources

Addressing variability in Cefozopran hydrochloride MIC assay results

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Cefozopran hydrochloride. This guide is designed to provide in-depth troubleshooting assistance and foundational knowledge for researchers performing Minimum Inhibitory Concentration (MIC) assays. As a fourth-generation cephalosporin with a broad spectrum of activity, accurate and reproducible MIC data for Cefozopran is critical for antimicrobial research and development. This document provides field-proven insights to help you navigate the complexities of the assay and address common sources of variability.

Section 1: Foundational Knowledge

Before troubleshooting, it is essential to understand the agent and the assay. Variability often arises from a misunderstanding of the fundamental principles.

Understanding this compound

Cefozopran is a parenteral, fourth-generation cephalosporin antibiotic.[1] Its mechanism of action is consistent with other β-lactam antibiotics; it inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs).[2] This disruption prevents the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. A key feature of fourth-generation cephalosporins is their enhanced stability against many β-lactamases, including AmpC and some extended-spectrum β-lactamases (ESBLs), and their broad activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[3]

Physicochemical properties are critical for assay setup. This compound is described as a white to pale yellow crystalline powder. It is freely soluble in dimethyl sulfoxide (DMSO) and slightly soluble in water.[4] Its stability is pH-dependent; like many cephalosporins, it is most stable in slightly acidic to neutral aqueous solutions and less stable in alkaline conditions, where the β-lactam ring is susceptible to hydrolysis.[5]

The Broth Microdilution MIC Assay: A Primer

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[6] The principle is straightforward: a standardized bacterial inoculum is challenged with serially diluted concentrations of the antimicrobial agent in a liquid growth medium (typically Cation-Adjusted Mueller-Hinton Broth - CAMHB).[7] Following incubation, the MIC is read as the lowest concentration of the agent that completely inhibits visible bacterial growth.[8]

While simple in principle, the method is highly sensitive to procedural variations. Adherence to standardized protocols, such as those published by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is paramount for achieving accurate and reproducible results.[9][10]

Section 2: Troubleshooting Guide (Question & Answer Format)

This section directly addresses common issues encountered during this compound MIC testing.

Issue 1: Inconsistent MIC Values Between Experiments

Q1: My MIC values for Cefozopran against the same bacterial strain are fluctuating by more than one two-fold dilution between assay runs. What is the most likely cause?

A1: Inter-assay variability greater than ±1 two-fold dilution suggests a lack of standardization in your experimental setup. The most critical parameter to investigate first is the bacterial inoculum . The final concentration of bacteria in each well must be approximately 5 x 10⁵ CFU/mL.[11] Minor deviations from this concentration can significantly impact the MIC, a phenomenon known as the "inoculum effect," which is particularly pronounced for β-lactam antibiotics.[12]

Troubleshooting Steps:

  • Verify Inoculum Preparation: Ensure you are consistently preparing a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Use a calibrated spectrophotometer or densitometer to verify the turbidity (absorbance at 625 nm should be 0.08 to 0.13).[11]

  • Perform Colony Counts: Periodically perform a quantitative colony count on your standardized inoculum to confirm that your 0.5 McFarland standard consistently yields a concentration within the acceptable range.

  • Standardize Timing: Prepare the inoculum fresh for each experiment and use it within 15-30 minutes of standardization to prevent changes in bacterial density.

Below is a workflow diagram for troubleshooting inoculum-related variability.

G start Inconsistent MIC Results (> ±1 dilution shift) check_inoculum Primary Suspect: Inoculum Density Variation start->check_inoculum mcfarland Action: Re-standardize 0.5 McFarland Prep check_inoculum->mcfarland Verify Method photometer Use calibrated photometer (A625 = 0.08-0.13)? mcfarland->photometer colony_count Action: Perform quantitative colony count on inoculum photometer->colony_count Yes, but still variable timing Action: Ensure inoculum is used within 30 min of standardization photometer->timing No result Result: Consistent Inoculum (~5x10^5 CFU/mL in well) colony_count->result timing->mcfarland resolve Issue Resolved: Consistent MICs result->resolve

Caption: Troubleshooting workflow for inoculum-related MIC variability.

Issue 2: Quality Control (QC) Strain MIC is Out of Range

Q2: I'm testing Cefozopran, and the MIC for my ATCC® quality control strain is out of the expected range. What should I do?

A2: An out-of-range QC result invalidates the entire assay run for that day. Do not report any results from an experiment with a failed QC. The purpose of the QC strain (e.g., E. coli ATCC® 25922, P. aeruginosa ATCC® 27853, S. aureus ATCC® 29213) is to verify the integrity of the entire test system.[10][13]

A critical note on Cefozopran: As of the latest CLSI M100 and EUCAST publications, specific, official QC MIC ranges for Cefozopran have not been established.[8] This is a significant challenge. Therefore, laboratories must first establish their own internal, validated QC ranges. This is typically done by testing a reference strain (like those listed above) at least 20 times on separate days to establish a mean and standard deviation.[14]

Troubleshooting Steps for a Failed QC Run:

  • Check the QC Strain: Ensure the QC strain has been subcultured correctly and is not contaminated. It is best practice to use a fresh subculture from a frozen stock that is no more than a few passages old.

  • Verify Cefozopran Stock Solution: The most common cause after the inoculum is a problem with the antimicrobial agent itself.

    • Preparation: Was the stock solution prepared correctly? See the detailed protocol in Section 4. This compound is only slightly soluble in water; DMSO is the recommended solvent for preparing high-concentration stock solutions.[4][15]

    • Storage & Stability: Cefozopran is unstable in the solid state and in solution.[16] Stock solutions should be prepared fresh. If stored, they must be kept in small, single-use aliquots at ≤ -70°C and protected from light. Avoid repeat freeze-thaw cycles.

  • Examine the Medium:

    • Cations: Ensure you are using Cation-Adjusted Mueller-Hinton Broth (CAMHB). The concentration of Mg²⁺ and Ca²⁺ ions affects the activity of many antimicrobials against Gram-negative bacteria.

    • pH: The pH of the CAMHB should be between 7.2 and 7.4. An incorrect pH can affect the stability and activity of Cefozopran.[5]

  • Review Incubation Conditions: Confirm the incubator temperature was stable at 35°C ± 2°C and the incubation time was 16-20 hours.

Issue 3: Unexpectedly High MIC Values (Potential Resistance)

Q3: I'm observing very high MIC values for Cefozopran against isolates that I expect to be susceptible. Could this be resistance, or is it an artifact?

A3: While technical error should always be ruled out first (see Issues 1 & 2), persistently high MICs may indicate a true resistance mechanism. As a fourth-generation cephalosporin, Cefozopran is stable to many, but not all, β-lactamases.

Common Resistance Mechanisms Affecting Cephalosporins:

  • Gram-Negative Bacteria:

    • ESBLs & AmpC β-lactamases: High-level expression of certain ESBLs or hyper-production of chromosomal AmpC enzymes can hydrolyze Cefozopran, leading to elevated MICs.[2]

    • Carbapenemases: While primarily targeting carbapenems, some carbapenemases (like KPC) have activity against cephalosporins.

    • Efflux Pumps & Porin Loss: Overexpression of efflux pumps that actively remove the drug from the cell, combined with the loss of outer membrane porin channels that the drug uses to enter, can significantly increase MIC values.[17]

  • Gram-Positive Bacteria (e.g., S. aureus):

    • PBP Alteration: The primary mechanism of methicillin resistance in staphylococci is the acquisition of the mecA gene, which encodes for PBP2a, a penicillin-binding protein with very low affinity for β-lactam antibiotics.[13] Cefozopran is generally not effective against methicillin-resistant S. aureus (MRSA).

Actionable Steps:

  • Confirm the high MIC with a repeat experiment, paying strict attention to protocol.

  • If the result is reproducible, consider performing molecular or phenotypic tests to screen for common resistance mechanisms (e.g., ESBL production test, testing for mecA).

Issue 4: Difficulty Reading Endpoints (Trailing Growth)

Q4: I am observing a "trailing" or "phantom growth" effect, where there is reduced but still visible growth across several wells above the apparent MIC. How do I interpret the result?

A4: Trailing growth, where a sharp endpoint is not observed, can complicate MIC interpretation.[18] According to CLSI and EUCAST guidelines for broth microdilution, the MIC should be read as the lowest concentration that shows complete inhibition of visible growth, as observed with the unaided eye.[19]

How to Handle Trailing:

  • Reading: Read the endpoint carefully. Use a reading aid, such as a magnifying mirror or a plate viewer with a dark, non-reflecting background. Any definite turbidity or a distinct button of growth at the bottom of the well should be considered growth.

  • Check for Contamination: Streak the growth from a "trailing" well onto an agar plate to ensure the culture is pure.

  • Consider pH: The trailing phenomenon has been shown to be pH-dependent for some drug-organism combinations.[20] Ensure the pH of your CAMHB is correct (7.2-7.4).

  • Repeat Assay: If trailing is persistent and makes interpretation impossible, repeat the assay. Ensure the inoculum density is not too high, as this can exacerbate the effect.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the acceptable level of reproducibility for a Cefozopran MIC assay? A: For a standardized broth microdilution assay, results should be reproducible within ±1 two-fold dilution of the modal MIC value. For example, if your established in-house QC MIC for E. coli ATCC® 25922 is 0.125 µg/mL, 95% of your results should fall within the range of 0.06 to 0.25 µg/mL.

Q: What solvent should I use to prepare my this compound stock solution? A: Due to its limited water solubility, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[4][15] The final concentration of DMSO in the assay wells should not exceed 1% to avoid affecting bacterial growth.

Q: How should I store the this compound powder? A: The powder should be stored at -20°C, protected from moisture and light, as it is known to be unstable in the solid state.[16] It should be allowed to come to room temperature in a desiccator before opening to prevent condensation.

Q: Can I use automated or commercial systems for Cefozopran MIC testing? A: Yes, but with a major caveat. Commercial systems must be validated to ensure they provide results that are in agreement with the reference broth microdilution method. Since Cefozopran is not widely used in the US or Europe, it may not be included on standard commercial panels, or the system's software may not have established breakpoints for interpretation.

Section 4: Key Experimental Protocols

Adherence to standardized protocols is the cornerstone of reproducible MIC testing.

Protocol 1: Preparation of this compound Stock Solution

This protocol is based on CLSI guidelines for preparing stock solutions of agents with limited aqueous solubility.[11]

  • Weighing: Aseptically weigh a precise amount of this compound powder. Account for the potency of the powder lot, if provided by the manufacturer, using the following formula: Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / Potency (µg/mg)

  • Dissolution: Dissolve the powder in 100% high-quality DMSO to achieve a high-concentration stock (e.g., 1280 µg/mL or 100x the highest concentration to be tested). Ensure complete dissolution.

  • Dilution: Immediately perform serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to prepare the working concentrations for the MIC plate. This minimizes the exposure of the drug to aqueous media before the assay begins.

  • Storage: Prepare stock solutions fresh whenever possible. If storage is necessary, dispense into single-use, sterile, light-protected vials and store at ≤ -70°C for the shortest possible time. Validate the stability of your stored stocks.

G cluster_0 Preparation of Cefozopran Stock weigh 1. Weigh Cefozopran HCl (Account for Potency) dissolve 2. Dissolve in 100% DMSO (e.g., to 1280 µg/mL) weigh->dissolve dilute 3. Create working dilutions in CAMHB for MIC plate dissolve->dilute store 4. Use Immediately or Aliquot & Store at ≤ -70°C dilute->store

Caption: Workflow for preparing this compound stock solution.

Protocol 2: Broth Microdilution MIC Assay

This protocol is a condensed version of the CLSI M07 methodology.[9]

  • Plate Preparation: Using a sterile 96-well microtiter plate, dispense 50 µL of CAMHB into wells 2 through 12.

  • Drug Dilution: Add 100 µL of the highest Cefozopran working concentration (at 2x the final desired concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to the desired final concentration. Discard 50 µL from the last well. This leaves 50 µL in each well.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies from an 18-24 hour non-selective agar plate.

    • Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final concentration of ~1 x 10⁶ CFU/mL (this is the 2x working inoculum).

  • Inoculation: Add 50 µL of the 2x working inoculum to each well (wells 1 through 11). This brings the final volume to 100 µL and dilutes both the drug and the inoculum by a factor of 2, achieving the target bacterial concentration of 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control (Well 11): Contains 50 µL of inoculum and 50 µL of CAMHB (no drug).

    • Sterility Control (Well 12): Contains 100 µL of CAMHB only (no drug, no inoculum).

  • Incubation: Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading: Read the MIC as the lowest Cefozopran concentration that shows no visible growth.

Section 5: Data Summary Tables

Table 1: Key Parameters for Cefozopran MIC Assay
ParameterRecommendationRationale / Source
Methodology Broth MicrodilutionCLSI M07, EUCAST Reference Method[9][21]
Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)Standard medium for non-fastidious bacteria.[7]
Inoculum Density Final concentration of 5 x 10⁵ CFU/mLCritical for reproducibility; prevents inoculum effect.[11]
Incubation 35°C ± 2°C for 16-20 hours in ambient airStandardized conditions for bacterial growth.[6]
Stock Solvent 100% Dimethyl Sulfoxide (DMSO)Cefozopran HCl has low aqueous solubility.[4][15]
QC Strains E. coli ATCC® 25922, S. aureus ATCC® 29213, P. aeruginosa ATCC® 27853Standard reference strains for AST.[10]
QC Ranges Not officially established by CLSI/EUCAST. Must be determined in-house.[8]

References

  • Pfeifer, Y., Cullik, A., & Witte, W. (2010). Resistance to cephalosporins and carbapenems in Gram-negative bacterial pathogens. International Journal of Medical Microbiology, 300(6), 371-379.
  • Fessler, A. T., et al. (2014). Quality control ranges for cefoperazone 30 μg disks for Staphylococcus aureus ATCC® 25923 and Escherichia coli ATCC® 25922. Veterinary Microbiology, 171(3-4), 435-438.
  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Japanese Pharmacopoeia. (2021). The Japanese Pharmacopoeia, 18th Edition.
  • McGill Science Undergraduate Research Journal. (2024).
  • Jones, R. N., et al. (2003). Quality Control Guidelines for BAL9141 (Ro 63-9141), an Investigational Cephalosporin, When Reference MIC and Standardized Disk Diffusion Susceptibility Test Methods Are Used. Journal of Clinical Microbiology, 41(5), 2199-2206.
  • Wang, K. C., et al. (2016). The impact of revised CLSI cefazolin breakpoints on the clinical outcomes of Escherichia coli bacteremia. Journal of Microbiology, Immunology and Infection, 49(5), 799-805.
  • EUCAST. (2025). Guidance on cephalosporins for Staphylococcus aureus infections. European Committee on Antimicrobial Susceptibility Testing.
  • Szymańska, E., et al. (2015). Stability of this compound in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 107, 245-252.
  • U.S. Food and Drug Administration. (2022).
  • CLSI. (2020). Cefazolin Breakpoints for Enterobacterales (Systemic Infections) Rationale Document MR07.
  • Sader, H. S., et al. (2017). Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States. Antimicrobial Agents and Chemotherapy, 61(4), e02252-16.
  • Kurtz, T. O., et al. (1981). In Vitro Evaluation of Cefoperazone. Antimicrobial Agents and Chemotherapy, 20(5), 691-697.
  • The Japanese Pharmacopoeia. (2016). This compound Monograph. Pharmaceuticals and Medical Devices Agency.
  • Google Patents. (2012). CN102443017A - Preparation method of this compound.
  • EUCAST. (2014). Staphylococcus spp. EUCAST Clinical Breakpoint Table v. 4.0.
  • Google Patents. (2013). CN102002060B - Preparation method of this compound.
  • ResearchGate. (2007). Synthesis of this compound.
  • Annals of Clinical & Laboratory Science. (2018). Continued in vitro cefazolin susceptibility in methicillin-susceptible Staphylococcus aureus.
  • ResearchGate. (2009). Study on synthesis of this compound.
  • Google Patents. (2010). WO2010089729A1 - Processes for the preparation of cefozopran, its salts and polymorphic forms thereof.
  • Public Health England. (2012). MIC and zone diameter breakpoints for Pseudomonas spp.
  • Rex, J. H., et al. (1995). The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent. Antimicrobial Agents and Chemotherapy, 39(2), 391-394.
  • Osong Public Health and Research Perspectives. (2023). Strategies to combat Gram-negative bacterial resistance to conventional antibacterial drugs: a review.
  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1.
  • EUCAST. (2019). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 9.0.
  • Rex, J. H., et al. (1994). Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method. Journal of Clinical Microbiology, 32(11), 2824-2828.
  • Microbiologics. Standards and Guidelines: JP, Test Method: Antimicrobial-Susceptibility-Testing.
  • CGSpace. (2022). Broth microdilution reference methodology.
  • BenchChem. (2025). Determining the Minimum Inhibitory Concentration (MIC)
  • ResearchGate. (2020). Minimum inhibitory concentration (MIC) results of all cefoperazone/sulbactam formulas against extended-spectrum β-lactamase (ESBL).
  • MCE. Cefozopran (SCE-2787).
  • The Japanese Pharmacopoeia.
  • Di Pilato, V., et al. (2024). Issues with Cefiderocol Testing: Comparing Commercial Methods to Broth Microdilution in Iron-Depleted Medium—Analyses of the Performances, ATU, and Trailing Effect According to EUCAST Initial and Revised Interpretation Criteria. Diagnostics, 14(20), 2318.
  • KoreaMed Synapse. (2022). About Revision of CLSI Antimicrobial Breakpoints, 2018-2021.
  • MedChemExpress. This compound (SCE-2787 hydrochloride).
  • U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria.
  • GARDP Revive. (2023). Susceptibility testing in antibacterial drug R&D.
  • Barry, A. L., et al. (1982). Cefoperazone: regression analysis, disk content, and disk susceptibility testing considerations. Journal of Clinical Microbiology, 15(6), 1089-1093.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
  • EUCAST. MIC and Zone Distributions, ECOFFs.
  • Jones, R. N., et al. (2003). Quality Control Guidelines for BAL9141 (Ro 63-9141), an Investigational Cephalosporin, When Reference MIC and Standardized Disk Diffusion Susceptibility Test Methods Are Used. Journal of Clinical Microbiology, 41(5), 2199-2206.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.

Sources

Technical Support Center: Cefozopran Hydrochloride In Vitro Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for investigating in vitro drug interactions with Cefozopran hydrochloride. This document is designed for researchers, scientists, and drug development professionals. It provides foundational knowledge, detailed experimental protocols, and robust troubleshooting advice in a direct question-and-answer format to address specific issues encountered during laboratory experiments.

Part 1: Foundational Knowledge (FAQs)

This section addresses fundamental questions regarding Cefozopran and the rationale for studying its interactions.

Q1: What is the mechanism of action for Cefozopran, and why is it relevant for interaction studies?

Cefozopran is a fourth-generation cephalosporin antibiotic.[1][] Its mechanism of action involves inhibiting the synthesis of the bacterial cell wall.[1][3] Specifically, Cefozopran binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[3][4][5] This interference disrupts the cell wall's integrity, leading to weakening, cell lysis, and ultimately, bacterial death.[3][4][5]

Understanding this mechanism is critical for designing and interpreting interaction studies. For instance:

  • Synergy: A compound that further weakens the cell wall, inhibits a resistance mechanism (like a beta-lactamase enzyme), or targets a different essential pathway could act synergistically with Cefozopran.

  • Antagonism: A compound that induces the expression of beta-lactamases or alters PBP expression might antagonize Cefozopran's activity.

Q2: What is the primary objective of conducting in vitro interaction studies with Cefozopran?

The primary objective is to determine how the antimicrobial activity of Cefozopran is affected when combined with another compound. These interactions are typically classified as:

  • Synergy: The combined effect is significantly greater than the sum of the individual effects.[6]

  • Additivity (or Indifference): The combined effect is equal to the sum of the individual effects.[6]

  • Antagonism: The combined effect is less than the effect of the most active individual agent.[6]

These studies are vital for discovering effective combination therapies to combat multidrug-resistant organisms, overcome resistance mechanisms, or reduce required dosages to minimize toxicity.[7][8]

Q3: What are the principal in vitro methods for assessing antibiotic synergy?

The two most common and well-established methods are the Checkerboard Assay and the Time-Kill Curve Assay .[6][7][9]

  • Checkerboard Assay: A microdilution-based method that tests numerous combinations of two drugs simultaneously to determine the Fractional Inhibitory Concentration (FIC) index.[10][11] It is an efficient method for screening a large number of combinations.[6]

  • Time-Kill Curve Assay: A dynamic method that measures the rate and extent of bacterial killing over time.[12][13] It provides more detailed information on the pharmacodynamics of the interaction and is considered the most descriptive method for assessing synergy.[6]

Part 2: The Checkerboard Assay: Protocol and Troubleshooting

This section provides a detailed workflow for assessing synergy via the checkerboard method and helps resolve common experimental issues.

Q4: How do I design and perform a checkerboard assay for Cefozopran and a second compound (Compound X)?

The checkerboard assay involves a two-dimensional titration of Cefozopran and Compound X in a 96-well microtiter plate.[11]

Checkerboard_Workflow cluster_prep Preparation Phase cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis P1 Determine MIC of Cefozopran & Compound X Individually P2 Prepare Bacterial Inoculum (0.5 McFarland, then dilute to ~5 x 10^5 CFU/mL) P1->P2 P3 Prepare Drug Stock Solutions (e.g., 4x highest concentration) P2->P3 A1 Dispense Culture Medium (e.g., CAMHB) A2 Create Serial Dilutions: Cefozopran (Columns 1-11) Compound X (Rows A-G) A1->A2 A3 Add Controls: Cefozopran only (Row H) Compound X only (Column 12) Growth Control (H12) A2->A3 A4 Inoculate all wells (except sterility control) A3->A4 I1 Incubate Plate (35°C for 18-24h) I2 Read Plate Visually or with Plate Reader (Determine MICs in combination) I1->I2 I3 Calculate FIC Index for each non-growth well I2->I3 I4 Determine Interaction: Synergy, Additivity, or Antagonism I3->I4 TimeKill_Workflow cluster_prep Preparation cluster_assay Incubation & Sampling cluster_analysis Analysis P1 Prepare Bacterial Inoculum (Mid-log phase, ~5 x 10^5 CFU/mL) P2 Prepare Test Tubes with CAMHB and Drug Concentrations (e.g., 0.5x MIC, 1x MIC) P1->P2 A1 Inoculate Tubes & Incubate (37°C with agitation) P2->A1 A2 Sample Aliquots at Time Points (0, 4, 8, 12, 24 hours) A1->A2 Dynamic Process A3 Perform Serial Dilutions of each aliquot A2->A3 A4 Plate Dilutions onto Agar A3->A4 I1 Incubate Plates (18-24h) I2 Count Colonies (CFU) I1->I2 I3 Calculate CFU/mL for each time point I2->I3 I4 Plot log10(CFU/mL) vs. Time I3->I4

Caption: Workflow for the time-kill curve synergy assay.

  • Preparation:

    • Prepare a mid-logarithmic phase bacterial inoculum as described for the checkerboard assay, adjusting the final density to ~5 x 10⁵ CFU/mL in a larger volume of CAMHB. [12] * Prepare glass tubes or flasks for each condition to be tested. [8]Common conditions include:

      • Growth Control (no drug)

      • Cefozopran alone (e.g., at its MIC or a clinically relevant concentration)

      • Compound X alone (at its MIC)

      • The combination of Cefozopran and Compound X (at concentrations that showed synergy in the checkerboard assay, e.g., 0.25x MIC + 0.25x MIC).

    • The final volume in each flask should be sufficient for all time-point sampling (e.g., 10-20 mL). [8]

  • Incubation and Sampling:

    • Inoculate each flask with the prepared bacterial suspension. Immediately remove the "0 hour" sample.

    • Incubate all flasks at 37°C with constant agitation (e.g., 180 rpm). [12] * At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each flask. [8]

  • Quantification:

    • Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto nutrient agar plates. [13] * Incubate the plates for 18-24 hours until colonies are visible.

  • Data Analysis:

    • Count the colonies on the plates that have a countable number (typically 30-300 colonies).

    • Calculate the CFU/mL for each time point and condition.

    • Plot the results on a semi-logarithmic graph with time on the x-axis and log₁₀ CFU/mL on the y-axis. [14]

  • Synergy: Defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point (e.g., 24 hours).

  • Bactericidal Activity: Defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. [12][13]* Bacteriostatic Activity: Inhibition of growth where bacterial counts remain relatively constant ( < 3-log₁₀ reduction from the initial inoculum). [12]

Troubleshooting the Time-Kill Assay

This is a common and complex issue in time-kill assays.

  • Expertise & Causality: This can be caused by several factors.

    • Drug Instability: One or both compounds may be unstable in the broth at 37°C over 24 hours. As the drug degrades, its concentration falls below the inhibitory level, allowing surviving bacteria to regrow. Solution: Research the stability of your compounds under assay conditions. A separate stability study using HPLC may be necessary.

    • Selection of Resistant Subpopulations: The initial inoculum may contain a small number of resistant bacteria. The antibiotic combination kills the susceptible majority, but the resistant cells survive and begin to multiply, causing apparent regrowth. Solution: This is a real biological effect and is important data. You can test the susceptibility of the "regrown" bacteria to confirm resistance.

    • Inadequate Mixing/Sampling: If the culture is not well-mixed, bacteria can adhere to the walls of the flask, leading to inaccurate sampling. [15]Solution: Ensure constant, vigorous agitation during incubation. Vortex the flask gently before taking each sample. Using glass tubes instead of plastic may reduce adherence of some compounds. [15]

The growth control should exhibit logarithmic growth followed by a stationary phase. A decline indicates a problem.

  • Expertise & Causality: This usually points to nutrient depletion or the accumulation of toxic byproducts in the medium.

    • Nutrient Exhaustion: In a rich medium, a standard inoculum will reach a high density and exhaust the available nutrients, leading to a death phase. This is a normal part of the bacterial growth curve but can complicate interpretation if it occurs too early. Solution: Ensure your starting inoculum is not too high. If the organism grows extremely fast, you may need to use a larger volume of medium or a different formulation.

    • pH Shift: Bacterial metabolism can drastically change the pH of the medium, making it inhibitory to further growth. Solution: Use a well-buffered medium like CAMHB. You can measure the pH of the medium at the final time point to check for significant shifts.

References
  • Patsnap Synapse. (2024, June 14). What is this compound used for? Synapse. [Link]

  • YouTube. (2025, April 5). Pharmacology of this compound; Pharmacokinetics, Mechanism of action, Uses, Effects. [Link]

  • ASM Journals. (n.d.). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. [Link]

  • Bio-protocol. (n.d.). Interpretation of Fractional Inhibitory Concentration Index (FICI). [Link]

  • PharmaCompass.com. (n.d.). Cefozopran | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • ScienceDirect. (n.d.). A novel interpretation of the Fractional Inhibitory Concentration Index: The case Origanum vulgare L. and Leptospermum scoparium. [Link]

  • GARDP Revive. (n.d.). Fractional inhibitory concentration (FIC) index. [Link]

  • National Institutes of Health. (n.d.). Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. Journal of Clinical Microbiology. [Link]

  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. [Link]

  • Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • National Institutes of Health. (n.d.). New and simplified method for drug combination studies by checkerboard assay. MethodsX. [Link]

  • Dr.Oracle. (2025, November 23). What is antibiotic synergy testing?[Link]

  • Oxford Academic. (2024, July 13). Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs). Journal of Antimicrobial Chemotherapy. [Link]

  • National Institutes of Health. (n.d.). Cefozopran | C19H17N9O5S2 | CID 9571080. PubChem. [Link]

  • National Institutes of Health. (2022, July 14). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. PMC. [Link]

  • National Institutes of Health. (n.d.). In Vitro Evaluation of Antimicrobial Synergy Against Multidrug-Resistant Gram-Negative Paediatric Bloodstream Pathogens in South Africa. PMC. [Link]

  • Lab Notebook. (2025, September 15). The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. [Link]

  • BPS Bioscience. (n.d.). Kill Curve Protocol. [Link]

  • ResearchGate. (2023, March 9). Please, how to take readings for Time-Kill Assay and plot a Time-Kill Curve?[Link]

  • National Institutes of Health. (2025, November 19). Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion. PMC. [Link]

  • ResearchGate. (2025, November 6). (PDF) New and simplified method for drug combination studies by checkerboard assay. [Link]

  • National Institutes of Health. (n.d.). Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions... Antimicrobial Agents and Chemotherapy. [Link]

  • MDPI. (2021, May 9). Stability and Compatibility Aspects of Drugs: The Case of Selected Cephalosporins. [Link]

  • ResearchGate. (2022, May 30). Inconsistent Results Between Checkerboard Assay and Large Culture Flask. [Link]

  • ResearchGate. (2025, October 15). Stability and Compatibility Aspects of Drugs: The Case of Selected Cephalosporins. [Link]

  • ASM Journals. (2014, December 1). When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing. [Link]

  • PubMed. (1991, January). In-vitro interaction of cephalosporin and the immune system. [Link]

  • Critical Care. (2015, March 17). Antibiotic synergy testing for multidrug-resistant Gram-negative pathogens in a Greek ICU. [Link]

  • PubMed. (n.d.). Comparative in vitro activity of cefoperazone and various combinations of cefoperazone/sulbactam. [Link]

  • ResearchGate. (n.d.). Physicochemical properties of Cephalosporin antibiotics. [Link]

  • Frontiers. (n.d.). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. [Link]

  • FDA. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • PubMed. (1981, December). Cefoperazone: A review of its in vitro antimicrobial activity, pharmacological properties and therapeutic efficacy. [Link]

  • Wisconsin State Laboratory of Hygiene. (n.d.). 2025 Updates to CLSI M100. [Link]

  • ResearchGate. (2012, June 25). Time kill curves data analysis. [Link]

Sources

Strategies to prevent the degradation of Cefozopran hydrochloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for Cefozopran hydrochloride. As a fourth-generation cephalosporin antibiotic, the integrity of Cefozopran is paramount for reliable experimental outcomes and therapeutic efficacy. Its core chemical feature, the β-lactam ring, is susceptible to degradation, making proper storage and handling critical.[1] This guide provides in-depth, field-proven insights into the factors that influence Cefozopran's stability and offers practical strategies to prevent its degradation.

Frequently Asked Questions (FAQs)

This section provides quick answers to common queries regarding this compound storage and stability.

Q1: What are the primary factors that cause this compound to degrade?

The stability of this compound is primarily influenced by four environmental factors: temperature, humidity, pH (in solution), and light.[2][3] In its solid form, degradation is accelerated by high temperatures and increased relative humidity.[4][5] In aqueous solutions, the compound is highly sensitive to pH, with alkaline conditions causing rapid degradation.

Q2: What are the ideal storage conditions for solid (powder) this compound?

For optimal stability, solid this compound should be stored at refrigerated (2-8°C) or frozen (-20°C) temperatures in well-sealed, airtight containers to protect against moisture.[6][7][8] The use of amber vials or storage in the dark is also recommended to prevent photodegradation.

Q3: Why does my this compound solution lose potency so quickly after preparation?

This is most commonly a pH-related issue. Cefozopran is most stable in aqueous solutions with a slightly acidic to neutral pH (approximately 4-7).[2] In alkaline (basic) solutions, the central β-lactam ring undergoes rapid hydrolysis, which is the main pathway of degradation, leading to a loss of antibacterial activity.[1][9]

Q4: How can I detect if my Cefozopran sample has degraded?

While visual indicators like a darkening yellow color can suggest degradation, they are not definitive.[10] The most reliable method is to use a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2] This technique can separate the intact Cefozopran from its degradation products, allowing for accurate quantification of the drug's purity.[4]

Q5: What is the principal chemical reaction responsible for Cefozopran degradation?

The primary degradation pathway is the hydrolytic cleavage of the strained β-lactam ring. This reaction is catalyzed by hydrogen ions (acid) or, more significantly, by hydroxide ions (base), breaking the amide bond within the four-membered ring and rendering the molecule inactive.[1]

Troubleshooting Guides

This section offers structured approaches to diagnose and resolve specific stability issues you may encounter during your experiments.

Guide 1: Troubleshooting Unexpected Degradation of Solid this compound

Symptom: You observe a significant loss of purity or the appearance of extra peaks in an HPLC chromatogram for a solid sample of Cefozopran that was presumed to be stable.

Logical Diagnostic Workflow:

  • Verify Storage Temperature:

    • Causality: The degradation of solid Cefozopran follows first-order kinetics, where the rate is highly dependent on temperature.[4][5] Elevated temperatures provide the activation energy needed to initiate degradation pathways.

    • Action: Review temperature logs for the storage unit (refrigerator/freezer). Check for any deviations, such as prolonged periods of door opening or equipment malfunction.

  • Investigate Humidity Exposure:

    • Causality: Relative humidity (RH) is a critical factor in solid-state stability.[4] Water molecules can be absorbed onto the surface of the crystalline solid, facilitating hydrolytic degradation even without visible dissolution.

    • Action:

      • Assess the container's seal. Is it truly airtight?

      • Review handling procedures. Was the container allowed to equilibrate to room temperature before opening? Opening a cold vial in a warm, humid lab can cause condensation to form directly on the powder.

      • Consider the ambient humidity of the storage and handling environment.

  • Assess Light Protection:

    • Causality: Like many complex organic molecules, Cefozopran can be susceptible to photodegradation, where energy from light (especially UV) can break chemical bonds.

    • Action: Confirm that the material was stored in an opaque or amber container and was not left on a lab bench under direct light for extended periods.[11]

Preventative Strategies & Solutions:

  • Aliquot Samples: Upon receiving a new batch, divide it into smaller, single-use aliquots in amber, airtight vials. This minimizes the need for repeated warming/cooling cycles and exposure of the bulk material to ambient air and humidity.

  • Use Desiccants: Store vials within a larger, sealed container that includes a desiccant to maintain an environment of low relative humidity.

  • Strict Temperature Discipline: Ensure storage units are monitored and have alarms for temperature deviations.

Guide 2: Troubleshooting Rapid Degradation in Aqueous Solutions

Symptom: A freshly prepared solution of this compound shows rapid degradation when analyzed by HPLC, or it fails to produce the expected biological effect in an assay.

Logical Diagnostic Workflow:

  • Measure the pH of the Final Solution:

    • Causality: The stability of Cefozopran in solution is critically dependent on pH. The rate of β-lactam ring hydrolysis is significantly accelerated in alkaline conditions (pH > 7).[1][8]

    • Action: Use a calibrated pH meter to measure the pH of the solvent or buffer before and after dissolving the this compound. The acidic nature of the hydrochloride salt may slightly lower the pH, but dissolving it in an unbuffered or alkaline medium can lead to rapid degradation.

  • Review Solution Preparation and Storage:

    • Causality: The degradation reaction, like most chemical reactions, is accelerated by heat. Storing solutions at room temperature or higher will drastically shorten their usable lifespan.

    • Action: Were solutions prepared using room-temperature solvents and left on the bench? Was any heat applied to aid dissolution?

Preventative Strategies & Solutions:

  • Control the pH: Always use a buffer system to prepare aqueous solutions, aiming for a final pH in the optimal stability range of 4 to 7.[2]

  • Prepare Fresh: Cefozopran solutions are inherently unstable and should ideally be prepared fresh immediately before use.[8]

  • Refrigerate if Necessary: If a solution must be stored, it should be kept at 2-8°C and used within a very short timeframe. Perform a preliminary stability study to determine the acceptable storage duration for your specific concentration and buffer system.

Core Stability Principles & Degradation Pathways

The instability of Cefozopran is rooted in its structure as a β-lactam antibiotic. The four-membered β-lactam ring is conformationally strained, making the amide bond within it highly susceptible to nucleophilic attack, particularly by water (hydrolysis).

Key Degradation Triggers

The diagram below illustrates the primary environmental factors that can initiate and accelerate the degradation of this compound.

cluster_triggers Environmental Triggers Temp High Temperature Degradation Cefozopran Degradation (β-Lactam Ring Cleavage) Temp->Degradation Accelerates reaction rate Humidity High Humidity (RH) Humidity->Degradation Facilitates solid-state hydrolysis pH Alkaline pH (>7) pH->Degradation Catalyzes aqueous hydrolysis Light UV/Visible Light Light->Degradation Initiates photodegradation

Caption: Key Factors Leading to this compound Degradation.

Data Presentation: pH-Dependent Stability Profile

The stability of Cefozopran in an aqueous environment is dictated by pH. The following table summarizes this relationship, providing a guide for selecting appropriate solvents and buffers.

pH RangeStability ProfilePrimary Degradation Pathway
< 4 Less StableAcid-catalyzed hydrolysis of the β-lactam ring.
4 - 7 Most Stable Minimal degradation; optimal range for solution preparation.[2]
> 7 Least Stable Rapid base-catalyzed hydrolysis of the β-lactam ring.[1][9]
Experimental Protocols

To ensure the integrity of your results, it is crucial to employ validated analytical methods and systematically assess the stability of your compound under relevant stress conditions.

Protocol 1: General Stability-Indicating HPLC Method

This protocol outlines a typical Reverse-Phase HPLC (RP-HPLC) method for quantifying Cefozopran and separating it from its degradation products. Note: This method must be fully validated for your specific equipment and application.

  • Instrumentation: HPLC system with UV or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of 15 mM ammonium acetate buffer (pH adjusted to 5.0) and acetonitrile (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • System Suitability: Before analysis, ensure the system meets suitability criteria (e.g., tailing factor, theoretical plates) using a reference standard. The method is considered "stability-indicating" only if all degradation products are resolved from the parent Cefozopran peak and from each other.[12]

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential for identifying potential degradation products and validating that your analytical method is stability-indicating.[12] This involves intentionally subjecting the drug to harsh conditions.

start Prepare Stock Solution of Cefozopran HCl acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid thermal Thermal Stress (Solid, e.g., 80°C) start->thermal photo Photolytic Stress (ICH Light Conditions) start->photo analyze Analyze All Samples by HPLC-DAD/MS acid->analyze base->analyze oxid->analyze thermal->analyze photo->analyze end Identify Degradants & Validate Method analyze->end

Caption: Workflow for a Forced Degradation Study.

Methodology:

  • Prepare Samples: Prepare separate solutions of Cefozopran in various stress media (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂). For thermal and photolytic stress, use the solid powder. Include a control sample protected from all stress conditions.

  • Apply Stress: Expose the samples to the conditions for a defined period (e.g., 24-48 hours), periodically sampling to monitor the degradation rate. The goal is to achieve 5-20% degradation, not complete destruction of the molecule.

  • Neutralize (if applicable): Before injection, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analyze: Run all samples, including the control, on your HPLC system, preferably with a mass spectrometer (LC-MS) detector to aid in the identification of degradation product masses.[4]

  • Evaluate: Confirm that the analytical method can separate all generated degradation peaks from the intact drug peak. This validates the method as "stability-indicating."

References
  • Zalewski, P., Skibiński, R., Paczkowska, M., Garbacki, P., Talaczyńska, A., Cielecka-Piontek, J., & Jelińska, A. (2016). Stability of this compound in aqueous solutions. Drug development and industrial pharmacy, 42(4), 572–577. [Link]

  • Zalewski, P., Skibiński, R., Talaczyńska, A., Paczkowska, M., Garbacki, P., Cielecka-Piontek, J., & Jelińska, A. (2014). KINETICS AND MECHANISM OF DEGRADATION OF this compound IN THE SOLID STATE. Acta Poloniae Pharmaceutica, 71(6), 1263-1269. [Link]

  • Zalewski, P., Skibiński, R., Talaczyńska, A., Paczkowska, M., Garbacki, P., Cielecka-Piontek, J., & Jelińska, A. (2014). Kinetics and mechanism of degradation of this compound in the solid state. ResearchGate. [Link]

  • Zalewski, P., Skibiński, R., Paczkowska, M., Garbacki, P., Talaczyńska, A., Cielecka-Piontek, J., & Jelińska, A. (2016). Stability of this compound in aqueous solutions. Taylor & Francis Online. [Link]

  • Zalewski, P., Skibiński, R., Paczkowska, M., Garbacki, P., Talaczyńska, A., Cielecka-Piontek, J., & Jelińska, A. (2015). Stability of this compound in aqueous solutions. Sci-Hub. [Link]

  • Zalewski, P., et al. (2016). Stability of this compound in aqueous solutions | Request PDF. ResearchGate. [Link]

  • 4 Factors Influencing the Stability of Medicinal Products. QbD Group. (2023, July 3). [Link]

  • Material Safety Data Sheet - Cefoperazone CFP-75. Hardy Diagnostics. (2007, February 1). [Link]

  • Simultaneous Analysis of Cefoperazone and Its Degradation Products: Optimized HPLC approach. ResearchGate. (2021, January 1). [Link]

  • Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. Academically. (2023, December 12). [Link]

  • Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. SciTechnol. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250. [Link]

  • de Oliveira, G. G., et al. (2014). Methods for Qualitative Analysis of Cefazolin Sodium Raw Material and Pharmaceutical Product. Journal of Analytical & Pharmaceutical Research. [Link]

  • Crandon, J. L., et al. (2016). Stability of cefazolin sodium in polypropylene syringes and polyvinylchloride minibags. The Canadian Journal of Hospital Pharmacy, 69(2), 126–132. [Link]

Sources

Validation & Comparative

A Comparative Guide to the In-Vitro Activity of Cefozopran Versus Other Fourth-Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the in-vitro antibacterial activity of Cefozopran against other prominent fourth-generation cephalosporins, including Cefepime and Cefpirome. The information herein is intended for researchers, scientists, and drug development professionals, synthesizing experimental data with field-proven insights to inform microbiological research and preclinical evaluation.

Introduction to Fourth-Generation Cephalosporins

Fourth-generation cephalosporins represent a class of broad-spectrum β-lactam antibiotics engineered for enhanced stability and an expanded spectrum of activity compared to their predecessors.[1][2] A key structural feature is their zwitterionic nature, which facilitates rapid penetration across the outer membrane of Gram-negative bacteria.[3][4][5] This, combined with a lower affinity for and greater resistance to hydrolysis by chromosomally-encoded β-lactamases (e.g., AmpC), grants them potent activity against many challenging pathogens, including those resistant to third-generation agents.[1][4][6]

Cefozopran is a semisynthetic, fourth-generation cephalosporin that, like its counterparts, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][8][9] It accomplishes this by binding to and inactivating essential penicillin-binding proteins (PBPs), which are enzymes critical for the final stages of peptidoglycan synthesis.[8][9][10] This guide will dissect the comparative in-vitro performance of Cefozopran, providing the experimental framework and data necessary for a comprehensive evaluation.

Mechanism of Action and Resistance Dynamics

Molecular Mechanism

The bactericidal action of all cephalosporins is rooted in the disruption of peptidoglycan cross-linking. Cefozopran irreversibly binds to the active site of PBPs, preventing the transpeptidation step that gives the bacterial cell wall its structural integrity, ultimately leading to cell lysis and death.[7][8][9] Cefozopran exhibits a strong affinity for critical PBPs, including PBP3 in Escherichia coli and Pseudomonas aeruginosa, which contributes to its potent activity against these key Gram-negative pathogens.[7] Its chemical structure confers stability against many common β-lactamases, allowing it to remain effective where other β-lactams might fail.[7]

Bacterial Resistance Strategies

Despite the advanced design of fourth-generation cephalosporins, bacteria have evolved several mechanisms of resistance:

  • Enzymatic Degradation: The most significant threat is the production of β-lactamase enzymes. While fourth-generation agents are stable against many AmpC β-lactamases, their activity can be compromised by extended-spectrum β-lactamases (ESBLs) and carbapenemases.[7][11]

  • Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of β-lactam antibiotics. This is the primary mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA), rendering all fourth-generation cephalosporins, including Cefozopran, clinically ineffective against these strains.[6][10][12]

  • Reduced Permeability and Efflux: Changes in the bacterial outer membrane, such as the loss of porin channels or the upregulation of multidrug efflux pumps, can prevent the antibiotic from reaching its PBP targets in sufficient concentrations.[7]

Experimental Methodology: In-Vitro Susceptibility Testing

To ensure reproducibility and comparability of data, in-vitro activity is quantified by determining the Minimum Inhibitory Concentration (MIC) following standardized protocols from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15][16]

Protocol: Broth Microdilution Method

The broth microdilution method is a gold standard for quantitative MIC determination. The causality behind this protocol is to expose a standardized population of bacteria to a twofold serial dilution of an antibiotic in a liquid growth medium, allowing for precise determination of the concentration that prevents visible growth.

Step-by-Step Workflow:

  • Preparation of Antibiotic Stock Solutions: Accurately weigh and dissolve the antibiotic powders (Cefozopran, Cefepime, etc.) in an appropriate solvent to create high-concentration stock solutions.

  • Serial Dilution: In a 96-well microtiter plate, perform a serial twofold dilution of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired final concentrations. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several morphologically similar colonies and suspend them in a sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This standardization is critical for ensuring the final inoculum density is consistent, as a higher density can falsely elevate MIC values.

  • Inoculation of Microtiter Plate: Dilute the standardized bacterial suspension so that when it is added to the wells of the microtiter plate, the final concentration is approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plates and incubate them under ambient air at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) C 3. Inoculate Wells with Bacterial Suspension (Final: ~5x10^5 CFU/mL) A->C Standardized Culture B 2. Create Serial Dilutions of Antibiotics in 96-Well Plate B->C Diluted Antibiotics D 4. Incubate Plate (35°C for 16-20h) C->D Inoculated Plate E 5. Read Results: Identify Lowest Concentration with No Visible Growth D->E Incubated Plate F Result: Minimum Inhibitory Concentration (MIC) Value E->F

Caption: Workflow for MIC determination via broth microdilution.

Comparative In-Vitro Activity Analysis

The following tables summarize the comparative in-vitro activity of Cefozopran, Cefepime, and Cefpirome, expressed as MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively).

Gram-Negative Pathogens

Fourth-generation cephalosporins are prized for their potent activity against a wide range of Gram-negative bacteria.

Table 1: Activity against Enterobacteriaceae

Organism (Phenotype)AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coli Cefozopran≤0.1250.125[17]
Cefepime≤0.1250.25[12]
Cefpirome≤0.1250.25[18]
Klebsiella pneumoniae Cefozopran0.251[17]
Cefepime≤0.1250.5[12]
Cefpirome0.121[18]
Enterobacter cloacae Cefozopran0.532-128*[17]
Cefepime0.2516[19]
Cefpirome0.25>32[19]
Serratia marcescens Cefozopran0.250.5[17]
Cefepime14[19]
Cefpirome18[19]
E. coli / K. pneumoniae (ESBL+) Cefozopran>32>32[12]
Cefepime>32>32[12]

*Note: A post-marketing surveillance study noted an increase in the MIC₉₀ of Cefozopran against E. cloacae over a six-year period.[17]

Table 2: Activity against Non-Fermenting Gram-Negative Bacilli

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Pseudomonas aeruginosa Cefozopran416[17]
Cefepime416[19]
Cefpirome832[19]
Acinetobacter baumannii Cefozopran1632[17]
Cefepime832[12]

Analysis of Gram-Negative Activity:

  • Enterobacteriaceae: Cefozopran demonstrates potent activity against common Enterobacteriaceae like E. coli and K. pneumoniae, with its performance being comparable to that of Cefepime and Cefpirome.[17][18] A key differentiator for this class is its stability against AmpC β-lactamases, making these agents valuable against organisms like Enterobacter spp.[1][6] However, like all cephalosporins, activity is severely diminished against ESBL-producing strains.[12]

  • Pseudomonas aeruginosa : Cefozopran shows excellent in-vitro potency against P. aeruginosa, an area where it is considered highly effective.[8] Its activity is comparable to Cefepime and appears more potent than Cefpirome against this pathogen.[17][19]

  • Acinetobacter baumannii : Activity against A. baumannii is moderate and often variable for all fourth-generation cephalosporins, with higher MIC values observed.[12][17]

Gram-Positive Pathogens

While primarily targeting Gram-negatives, fourth-generation cephalosporins retain good activity against many Gram-positive organisms.

Table 3: Activity against Gram-Positive Cocci

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
S. aureus (MSSA) Cefozopran12
Cefepime12[20]
Cefpirome0.51[20]
S. aureus (MRSA) All AgentsResistantResistant[6][12]
Streptococcus pneumoniae Cefepime≤0.060.25[20]
Cefpirome≤0.060.12[20]

Analysis of Gram-Positive Activity:

  • Staphylococcus aureus : All agents exhibit good activity against methicillin-susceptible S. aureus (MSSA) but are inactive against MRSA.[6][12][20] Cefpirome may show slightly lower MICs against MSSA compared to Cefepime and Cefozopran.[20]

  • Streptococci: Both Cefepime and Cefpirome are highly active against streptococci, including S. pneumoniae.[1][20]

  • Enterococci: This class generally lacks reliable activity against Enterococcus species, although some studies suggest Cefpirome has modest in-vitro activity.[6][20]

Discussion and Field Insights

The accumulated in-vitro data demonstrates that Cefozopran is a potent fourth-generation cephalosporin with a spectrum and potency broadly comparable to Cefepime and Cefpirome. Its particular strength against Gram-negative pathogens, including the difficult-to-treat P. aeruginosa, positions it as a strong candidate for treating severe and nosocomial infections.[8][17][19]

It is crucial to contextualize these in-vitro findings. MIC values are the foundation of susceptibility assessment, but clinical success is also governed by pharmacokinetic and pharmacodynamic (PK/PD) parameters, such as the time the drug concentration remains above the MIC at the site of infection.[2][21] Furthermore, the interpretation of an MIC value as "Susceptible," "Intermediate," or "Resistant" depends on clinical breakpoints established by bodies like CLSI and EUCAST.[13][16] These breakpoints can be revised based on accumulating clinical and microbiological data, which can alter reported susceptibility rates over time.[22][23]

The primary limitation of all fourth-generation cephalosporins is their vulnerability to certain resistance mechanisms, especially ESBLs and carbapenemases, which are becoming more prevalent worldwide.[7][12] Therefore, ongoing surveillance and mechanism-based testing are essential for guiding appropriate therapeutic use.

Conclusion

Cefozopran exhibits a robust and broad spectrum of in-vitro antibacterial activity, consistent with its classification as a fourth-generation cephalosporin. Its performance against key Gram-negative pathogens, including P. aeruginosa and non-ESBL-producing Enterobacteriaceae, is comparable to that of widely used agents like Cefepime. While in-vitro data is a critical component of antibiotic evaluation, these findings must be integrated with PK/PD principles and local resistance epidemiology to guide effective clinical application. Cefozopran stands as a potent tool in the antibacterial arsenal, offering a valuable alternative for the treatment of susceptible pathogens.

References

  • Grokipedia. (2026, January 7). Cefozopran. Grokipedia.
  • DeMott, K., & Tenny, S. (2023). Cephalosporins. In StatPearls.
  • Akiyama, N., & Koyama, T. (2003). [Yearly changes in antibacterial activities of cefozopran against various clinical isolates between 1996 and 2001--II. Gram-negative bacteria]. Kansenshogaku Zasshi, 77(9), 748-763.
  • Akiyama, N., & Koyama, T. (2003). [Post-marketing surveillance of antibacterial activities of cefozopran against various clinical isolates--II. Gram-negative bacteria]. Kansenshogaku Zasshi, 77(5), 376-397.
  • Patsnap. (2024, June 14). What is Cefozopran Hydrochloride used for?
  • Pharma BD. (2025, April 5). Pharmacology of this compound; Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube.
  • ResearchGate. (2025, August 9). Fourth-generation cephalosporins: A review of in vitro activity, pharmacokinetics, pharmacodynamics and clinical utility.
  • PubChem. (n.d.). Cefozopran.
  • GlobalRPH. (2018, April 20).
  • Dr.Oracle. (2025, October 7). What are examples of fourth generation cephalosporins (4th gen cephalosporins)?
  • Hu, B. (2005). In vitro activity, pharmacokinetics, clinical efficacy, safety and pharmacoeconomics of ceftriaxone compared with third and fourth generation cephalosporins: review. Zhonghua Yi Xue Za Zhi, 85(19), 1335-1342.
  • Zhang, R., et al. (2020). In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China. Frontiers in Microbiology, 11, 243.
  • IHMA. (n.d.). Evaluation of EUCAST and CLSI Cephalosporin Breakpoints vs. ESBL+ and ESBL- E. coli, K. pneumoniae, and K. oxytoca in the SMART.
  • Kim, J. O., et al. (2017). Impact of Revised Broad-Spectrum Cephalosporin Clinical and Laboratory Standards Institute Breakpoints on Susceptibility in Enterobacteriaceae Producing AmpC β-Lactamase. Infection & Chemotherapy, 49(1), 62-67.
  • Tumah, H. (2005). Fourth-Generation Cephalosporins: In vitro Activity against Nosocomial Gram-Negative Bacilli Compared with β-Lactam Antibiotics and Ciprofloxacin. Chemotherapy, 51(4), 180-186.
  • EUCAST. (n.d.). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance.
  • Giamarellou, H. (2000). Fourth generation cephalosporins in the antimicrobial chemotherapy of surgical infections. Chirurgia Italiana, 52(4), 329-336.
  • Semantic Scholar. (n.d.). Impact of Revised Broad-Spectrum Cephalosporin Clinical and Laboratory Standards Institute Breakpoints on Susceptibility in Ente.
  • Jones, R. N., & Pfaller, M. A. (1992). Comparative in vitro activity of cefpirome and cefepime, two new cephalosporins. Diagnostic Microbiology and Infectious Disease, 15(4), 353-359.
  • Barradell, L. B., & Bryson, H. M. (1997). Fourth-generation cephalosporins: a review of in vitro activity, pharmacokinetics, pharmacodynamics and clinical utility. Drugs, 53(4), 637-661.
  • Bauernfeind, A. (1993). Antibacterial in vitro activity of fourth generation cephalosporins. The Journal of Antimicrobial Chemotherapy, 32 Suppl B, 1-13.
  • CHAIN. (2016, January 10). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
  • Frontiers. (n.d.).
  • EUCAST. (n.d.). EUCAST - Home. The European Committee on Antimicrobial Susceptibility Testing.
  • Lipman, J., et al. (2003). Cefepime versus cefpirome: the importance of creatinine clearance. Anesthesia and Analgesia, 97(4), 1149-1154.

Sources

A Head-to-Head Analysis: Cefozopran Hydrochloride vs. Meropenem for Carbapenem-Resistant Isolates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The rise of carbapenem-resistant bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE), represents a critical global health threat, severely limiting therapeutic options for severe infections. This guide provides a detailed comparative analysis of Cefozopran hydrochloride, a fourth-generation cephalosporin, and Meropenem, a broad-spectrum carbapenem antibiotic, against these challenging pathogens. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available in-vitro data, mechanistic insights, and detailed experimental protocols to inform future research and development efforts.

Introduction: The Challenge of Carbapenem Resistance

Carbapenem antibiotics have long been a cornerstone for treating severe infections caused by multidrug-resistant Gram-negative bacteria. However, the increasing prevalence of carbapenem resistance has rendered these last-resort antibiotics ineffective in a growing number of cases. Resistance is primarily mediated by the production of carbapenemase enzymes, such as Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), and oxacillinase-48 (OXA-48). These enzymes effectively hydrolyze and inactivate carbapenem antibiotics, leading to treatment failures and increased patient mortality. This escalating crisis necessitates a thorough evaluation of existing and alternative antimicrobial agents.

The Contenders: this compound and Meropenem

This compound: A Fourth-Generation Cephalosporin

Cefozopran is a fourth-generation cephalosporin with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] This binding disrupts the final step of peptidoglycan synthesis, leading to cell lysis and bacterial death. Fourth-generation cephalosporins are designed for enhanced stability against many β-lactamases.[1]

Meropenem: A Pillar of Carbapenem Therapy

Meropenem is a broad-spectrum carbapenem antibiotic that has been a reliable agent for treating serious bacterial infections for many years.[2] Its mechanism of action is also the inhibition of cell wall synthesis through PBP binding.[3][4] Meropenem is generally stable against hydrolysis by many extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[2] However, its efficacy is significantly compromised by the presence of carbapenemases.[5]

Comparative In-Vitro Efficacy: A Data-Driven Analysis

Direct head-to-head comparative studies of Cefozopran and Meropenem against a comprehensive panel of carbapenem-resistant isolates are limited in the current literature. However, by synthesizing data from various in-vitro studies, a comparative overview can be constructed.

Activity against Carbapenem-Resistant Pseudomonas aeruginosa

While the primary focus of this guide is on CRE, data from studies on carbapenem-resistant Pseudomonas aeruginosa (CRPA) can provide some initial insights. A comparative analysis indicates that Meropenem has historically demonstrated high in-vitro activity against P. aeruginosa, although resistance is a growing concern.[1] Data for Cefozopran's efficacy against P. aeruginosa is less abundant but suggests it possesses anti-pseudomonal activity.[1] The choice between these agents would heavily depend on local susceptibility patterns.

AntibioticClassTypical MIC Range for Susceptible P. aeruginosa (µg/mL)Typical MIC Range for Resistant P. aeruginosa (µg/mL)Notes
Meropenem Carbapenem0.5 - 28 - 16Generally highly active, but resistance is increasing.[1]
Cefozopran 4th Gen. Cephalosporin2 - 8>16Possesses anti-pseudomonal activity.[1]
Activity against Carbapenem-Resistant Enterobacteriaceae (CRE)

Gathering precise comparative data for Cefozopran against CRE is challenging due to a lack of recent, publicly available studies. For Meropenem, its activity against CRE is, by definition, significantly reduced. The utility of meropenem in treating CRE infections is highly dependent on the specific resistance mechanism and the minimum inhibitory concentration (MIC) value. In some cases, high-dose, prolonged infusions of meropenem are used in combination therapies, particularly when the MIC is not excessively high.[6]

For Cefozopran, its potential efficacy against CRE would be contingent on its stability against the specific carbapenemase present. Without specific in-vitro data on Cefozopran's activity against KPC, NDM, and OXA-48 producing isolates, its role in treating CRE infections remains largely undefined and requires further investigation.

Mechanisms of Action and Resistance: A Deeper Dive

The bactericidal activity of both Cefozopran and Meropenem stems from their ability to inhibit bacterial cell wall synthesis. However, the mechanisms by which bacteria develop resistance to these agents are critical to understanding their potential efficacy.

Mechanism of Action Pathway

cluster_drug Antibiotic Action cluster_bacteria Bacterial Cell Cefozopran Cefozopran Outer_Membrane Outer Membrane (Gram-Negative Bacteria) Cefozopran->Outer_Membrane Penetration Meropenem Meropenem Meropenem->Outer_Membrane Penetration PBPs Penicillin-Binding Proteins (PBPs) Outer_Membrane->PBPs Target Access Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBPs->Peptidoglycan_Synthesis Inhibition Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall Disruption Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Leads to

Caption: Mechanism of action for Cefozopran and Meropenem.

Mechanisms of Resistance

The primary mechanisms of resistance to β-lactam antibiotics in Gram-negative bacteria include:

  • Enzymatic Degradation: Production of β-lactamase enzymes, including carbapenemases (KPC, NDM, OXA-48), is the most significant mechanism of resistance to carbapenems.[5] The stability of Cefozopran against these specific carbapenemases is a critical determinant of its potential utility.

  • Efflux Pumps: Active transport of the antibiotic out of the bacterial cell reduces the intracellular concentration, preventing it from reaching its PBP targets.[7] Both Cefozopran and Meropenem can be substrates for efflux pumps.[1]

  • Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of β-lactam antibiotics, leading to decreased efficacy.

  • Porin Channel Mutations: Reduced expression or mutations in outer membrane porin channels can limit the influx of antibiotics into the periplasmic space where the PBPs are located.[8]

Antibiotic Antibiotic Carbapenemases Carbapenemase Production (KPC, NDM, OXA-48) Antibiotic->Carbapenemases Degradation Efflux_Pumps Efflux Pump Overexpression Antibiotic->Efflux_Pumps Expulsion Porin_Loss Porin Channel Loss/Mutation Antibiotic->Porin_Loss Reduced Entry Target_Modification PBP Target Modification Antibiotic->Target_Modification Reduced Binding Resistance Antibiotic Resistance Carbapenemases->Resistance Efflux_Pumps->Resistance Porin_Loss->Resistance Target_Modification->Resistance

Caption: Key mechanisms of resistance to β-lactam antibiotics.

Experimental Protocols for Comparative Assessment

To rigorously compare the efficacy of this compound and Meropenem against carbapenem-resistant isolates, standardized in-vitro methods are essential. The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, are recommended.[9][10]

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.

Workflow:

Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Antibiotics in Microtiter Plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Microtiter Plate with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Sources

A Comparative Guide to the Efficacy of Cefozopran Hydrochloride and Cefepime in Preclinical Febrile Neutropenia Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Challenge of Febrile Neutropenia

Febrile neutropenia (FN) remains a significant and life-threatening complication of myelosuppressive chemotherapy in cancer patients. The profound reduction in neutrophils renders patients highly susceptible to opportunistic bacterial infections, which can rapidly progress to severe sepsis and mortality. Prompt and effective empirical antibiotic therapy is the cornerstone of FN management. Fourth-generation cephalosporins, with their broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa, are frequently recommended as first-line monotherapy.[1][2]

This guide provides an in-depth, objective comparison of two prominent fourth-generation cephalosporins: Cefozopran hydrochloride and Cefepime. Our focus is on the preclinical experimental data that underpins our understanding of their efficacy in validated febrile neutropenia models. As Senior Application Scientists, we aim to provide not just a summary of findings, but a critical analysis of the experimental designs and the causal relationships that inform the data.

Pharmacological and Mechanistic Overview

Both Cefozopran and Cefepime are bactericidal β-lactam antibiotics that exert their effect by inhibiting bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][4] The disruption of cell wall integrity leads to bacterial cell lysis and death.

This compound is noted for its broad-spectrum activity and stability against many β-lactamases.[5][6] It has demonstrated efficacy against a range of clinically relevant pathogens.[5]

Cefepime is a well-established fourth-generation cephalosporin with a similar broad spectrum of activity.[2] Its zwitterionic structure is thought to enhance its penetration through the outer membrane of Gram-negative bacteria.[2]

The Neutropenic Murine Thigh Infection Model: A Gold Standard for Preclinical Evaluation

To rigorously assess the in vivo efficacy of antibiotics in an immunocompromised host, the neutropenic murine thigh infection model is a widely accepted and highly standardized preclinical tool.[4][7] This model allows for the evaluation of an antibiotic's activity in the absence of a significant host immune response, thereby isolating the direct bactericidal or bacteriostatic effect of the drug.

Experimental Workflow: Neutropenic Murine Thigh Infection Model

G cluster_0 Phase 1: Induction of Neutropenia cluster_1 Phase 2: Bacterial Challenge cluster_2 Phase 3: Therapeutic Intervention cluster_3 Phase 4: Endpoint Analysis A Day -4: Administer Cyclophosphamide (150 mg/kg, i.p.) B Day -1: Administer Cyclophosphamide (100 mg/kg, i.p.) A->B Establishment of neutropenic state C Day 0 (2h post-infection): Initiate intramuscular injection of bacterial suspension into thigh muscles B->C D Administer Cefozopran HCl, Cefepime, or vehicle control at specified dosing regimens C->D E 24h post-treatment: Euthanize mice and excise thighs D->E F Homogenize thigh tissue E->F G Plate serial dilutions on appropriate agar F->G H Incubate and determine bacterial load (CFU/thigh) G->H

Caption: Workflow of the neutropenic murine thigh infection model.

Detailed Experimental Protocol: Induction of Neutropenia and Bacterial Challenge

The following protocol is a synthesis of established methodologies for creating a robust and reproducible neutropenic mouse model for antibiotic efficacy studies.

Materials:

  • Male or female ICR mice (or other suitable strain), 6-8 weeks old

  • Cyclophosphamide powder for injection

  • Sterile 0.9% saline

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) or other appropriate bacterial culture medium

  • Phosphate-buffered saline (PBS)

  • Syringes and needles for intraperitoneal and intramuscular injections

Procedure:

  • Induction of Neutropenia:

    • Four days prior to infection (Day -4), administer cyclophosphamide at a dose of 150 mg/kg via intraperitoneal (i.p.) injection.

    • One day prior to infection (Day -1), administer a second dose of cyclophosphamide at 100 mg/kg (i.p.). This two-dose regimen consistently induces profound neutropenia (<100 neutrophils/mm³) for several days.

  • Preparation of Bacterial Inoculum:

    • On the day of infection (Day 0), inoculate a fresh culture of the desired bacterial strain into TSB and incubate at 37°C with shaking until it reaches the mid-logarithmic phase of growth.

    • Harvest the bacteria by centrifugation, wash the pellet with sterile PBS, and resuspend in PBS to the desired concentration (typically 10⁶ to 10⁷ colony-forming units [CFU]/mL). The exact inoculum size should be determined in preliminary studies to establish a non-lethal but persistent infection in neutropenic animals.

  • Bacterial Challenge:

    • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

    • Inject 0.1 mL of the bacterial suspension directly into the thigh muscles of one or both hind limbs.

  • Therapeutic Intervention:

    • At a predetermined time post-infection (typically 2 hours), initiate treatment with this compound, Cefepime, or a vehicle control.

    • The route of administration (e.g., subcutaneous, intravenous) and dosing regimen should be designed to mimic clinically relevant exposures or to determine key pharmacodynamic parameters.

  • Endpoint Analysis:

    • At 24 hours (or other relevant time points) after the initiation of treatment, humanely euthanize the mice.

    • Aseptically excise the thigh muscles and homogenize them in a known volume of sterile PBS.

    • Prepare serial dilutions of the tissue homogenate and plate them onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates overnight at 37°C and then enumerate the bacterial colonies to determine the CFU per thigh. The efficacy of the antibiotic is determined by the reduction in bacterial load compared to the vehicle-treated control group.

Comparative Efficacy Data

Cefepime: In Vivo Efficacy in Neutropenic Models

The pharmacodynamics of Cefepime have been well-characterized in the neutropenic murine thigh infection model. For β-lactam antibiotics like Cefepime, the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) is the key pharmacodynamic parameter that correlates with efficacy.[1]

Studies have shown that for Gram-negative pathogens, a %fT>MIC of 50-70% is generally required for maximal bacterial killing in neutropenic animal models.[2] Against Pseudomonas aeruginosa, a particularly challenging pathogen in febrile neutropenia, Cefepime has demonstrated efficacy in the murine thigh model, although higher exposures may be necessary.[8]

Pathogen Model Key Finding Citation
P. aeruginosaMurine thighAt 70%T>MIC, cefepime produced a comparable kill to meropenem and imipenem at 40%T>MIC.[8]
EnterobacteriaceaeMurine thighCefepime demonstrated time-dependent activity.[9]
This compound: In Vivo Efficacy in Immunosuppressed Models

While direct comparative data in a neutropenic thigh model is limited, studies have investigated Cefozopran's activity in other immunosuppressed animal models and against relevant pathogens.

One study investigated the effect of Cefozopran on the fecal microflora of immunosuppressed mice, indicating its use and tolerability in this type of model.[9] Another study on a novel derivative of Cefozopran reported in vivo efficacy against MRSA and Pseudomonas aeruginosa in systemic infection models in mice, suggesting that the parent compound also possesses significant in vivo activity.[10] The derivative showed activity similar or slightly inferior to that of Cefozopran against P. aeruginosa both in vitro and in vivo.[10]

Further research is warranted to fully characterize the pharmacodynamics of Cefozopran in the neutropenic thigh model and to establish the precise %fT>MIC targets for various pathogens.

Discussion and Future Directions

Both this compound and Cefepime are potent fourth-generation cephalosporins with a broad spectrum of activity that makes them valuable options for the empirical treatment of febrile neutropenia. The neutropenic murine thigh infection model provides a robust platform for the preclinical evaluation of their efficacy.

The available data for Cefepime has established its pharmacodynamic profile in this model, providing a clear target for dosing regimens. The in vivo data for Cefozopran, while less extensive in the public domain, suggests comparable activity against key pathogens.

Key considerations for future research include:

  • Direct comparative studies: Head-to-head comparisons of Cefozopran and Cefepime in the neutropenic thigh model using a range of clinical isolates, including multidrug-resistant strains, are crucial to definitively delineate their relative efficacy.

  • Pharmacodynamic modeling: Detailed pharmacokinetic and pharmacodynamic studies of Cefozopran in neutropenic models are needed to establish its optimal dosing parameters.

  • Combination studies: Investigating the synergistic potential of both Cefozopran and Cefepime with other classes of antibiotics could lead to more effective treatment strategies for severe or resistant infections in neutropenic patients.

Conclusion

This guide has provided a comprehensive overview of the preclinical evaluation of this compound and Cefepime in the context of febrile neutropenia. While both agents demonstrate potent in vitro and in vivo activity, a more extensive body of direct comparative data from standardized animal models would be beneficial for the research community. The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers in the design and interpretation of future studies in this critical area of drug development.

References

  • Melchers, M. J., van Mil, A. C., Lagarde, C., den Hartigh, J., & Mouton, J. W. (2017). Pharmacodynamics of Cefepime Combined with Tazobactam against Clinically Relevant Enterobacteriaceae in a Neutropenic Mouse Thigh Model. Antimicrobial Agents and Chemotherapy, 61(9), e00267-17. [Link]

  • Takeda, S., Minami, S., Utsui, Y., & Nishida, M. (1986). Antibiotic therapy of infections due to Pseudomonas aeruginosa in normal and granulocytopenic mice: comparison of murine and human pharmacokinetics. The Journal of infectious diseases, 154(5), 846–852. [Link]

  • Li, Y., Wang, C., Liu, Y., Li, J., & Zhang, J. (2017). Pharmacodynamics of Cefquinome in a Neutropenic Mouse Thigh Model of Staphylococcus aureus Infection. Antimicrobial agents and chemotherapy, 61(12), e01348-17. [Link]

  • Stoll, H., O'Connell, K. M., Patra, V., McBrearty, K. R., Empey, J. A., Wozniak, D. J., & Bragonzi, A. (2020). Towards Translation of PqsR Inverse Agonists: From In Vitro Efficacy Optimization to In Vivo Proof‐of‐Principle. Advanced science (Weinheim, Baden-Wurttemberg, Germany), 7(23), 2002733. [Link]

  • Bakker-Woudenberg, I. A., Lokerse, A. F., ten Kate, M. T., Mouton, J. W., Woodle, E. S., & Storm, G. (1992). The effect of liposomal cefoperazone against Pseudomonas aeruginosa in a granulocytopenic mouse model of acute lung infection. The Journal of infectious diseases, 165(6), 1144–1147. [Link]

  • Zinner, S. H., Klastersky, J., Gaya, H., Bernard, C., & Ryff, J. C. (1981). In vitro and in vivo studies of three antibiotic combinations against gram-negative bacteria and Staphylococcus aureus. Antimicrobial agents and chemotherapy, 20(4), 463–469. [Link]

  • GARDP. (n.d.). Neutropenic thigh mouse model. GARDP Revive. Retrieved from [Link]

  • Gudmundsson, S., & Craig, W. A. (1988). In vivo postantibiotic effect in a thigh infection in neutropenic mice. The Journal of infectious diseases, 157(2), 287–298. [Link]

  • Charles River Laboratories. (n.d.). Neutropenic Thigh Infection Model. Retrieved from [Link]

  • Sader, H. S., & Jones, R. N. (2003). Yearly changes in antibacterial activities of cefozopran against various clinical isolates between 1996 and 2001--II. Gram-negative bacteria. Japanese journal of antibiotics, 56(5), 443–465. [Link]

  • Asada, Y., Tateda, K., Ishii, Y., Nakayama, T., & Yamaguchi, K. (2000). Studies on anti-MRSA parenteral cephalosporins. II. Synthesis and antibacterial activity of 7beta-[2-(5-amino-1,2,4- thiadiazol-3-yl)-2(Z)-alkoxyiminoacetamido]-3-(substituted imidaz. The Journal of antibiotics, 53(10), 1071–1083. [Link]

  • Ikawa, K., Kozumi, T., Ikeda, K., Morikawa, N., & Kobayashi, R. (2009). Population pharmacokinetic modeling and pharmacodynamic assessment of cefozopran in pediatric patients. Japanese journal of antibiotics, 62(5), 435–444. [Link]

  • Brogden, R. N., & Spencer, C. M. (1997). Cefoperazone: A review of its in vitro antimicrobial activity, pharmacological properties and therapeutic efficacy. Drugs, 54(2), 241–265. [Link]

  • Bhattacharjee, A., Anupurba, S., & Gaur, A. (2014). Efficacy of anti-pseudomonal antibiotics: Need to reconsider the empirical use of cefepime. The Indian journal of medical research, 139(4), 629–631. [Link]

  • Leggett, J. E., Fantin, B., & Craig, W. A. (1991). Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. Antimicrobial agents and chemotherapy, 35(7), 1413–1422. [Link]

  • Khan, F., & Singh, P. (2020). Evaluating the in vitro activity of cefoperazone-sulbactam against Gram negative pathogens in blood stream infections using automated systems. Journal of clinical and diagnostic research : JCDR, 14(11), DC01–DC04. [Link]

  • Endimiani, A., Perez, F., & Bonomo, R. A. (2008). Cefepime: a reappraisal in an era of increasing antimicrobial resistance. Expert review of anti-infective therapy, 6(6), 805–824. [Link]

  • Sano, H., Kobayashi, T., & Arakawa, Y. (2003). Post-marketing surveillance of antibacterial activities of cefozopran against various clinical isolates--II. Gram-negative bacteria. Japanese journal of antibiotics, 56(5), 466–489. [Link]

  • Bosso, J. A., & Flume, P. A. (1991). Comparative activity of cefepime, alone and in combination, against clinical isolates of Pseudomonas aeruginosa and Pseudomonas cepacia from cystic fibrosis patients. Antimicrobial agents and chemotherapy, 35(4), 783–784. [Link]

  • Van der Auwera, P., & Klastersky, J. (1983). In vitro activity of new cephalosporins against multi-resistant gram-negative bacteria. Infection, 11 Suppl 1, S20–S22. [Link]

  • Louie, A., Drusano, G. L., & Nicolau, D. P. (2007). Comparative in vivo efficacy of meropenem, imipenem, and cefepime against Pseudomonas aeruginosa expressing MexA-MexB-OprM efflux pumps. Diagnostic microbiology and infectious disease, 57(2), 153–161. [Link]

  • Azam, M. W., & Khan, A. U. (2019). Updates on the pathogenicity status of Pseudomonas aeruginosa. Drug discovery today, 24(1), 43–52. [Link]

  • Lee, J. W., Lee, J. H., Kim, J. M., Park, S. Y., Kim, Y. K., & Yoon, Y. K. (2014). A randomized trial of cefozopran versus cefepime as empirical antibiotic treatment of febrile neutropenia in pediatric cancer patients. Pediatric blood & cancer, 61(9), 1636–1641. [Link]

Sources

A Comparative Guide to Validating the Purity of Cefozopran Hydrochloride: HPLC vs. Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides an in-depth comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE)—for the critical task of validating the purity of Cefozopran hydrochloride. Cefozopran is a fourth-generation cephalosporin antibiotic, and like many β-lactam antibiotics, its molecular structure is susceptible to degradation, making robust purity analysis paramount.[1] This guide will delve into the technical nuances of each method, providing experimental protocols and comparative data to inform your analytical strategy.

The Criticality of Purity Validation for this compound

This compound's efficacy and safety are directly linked to its purity. The presence of impurities, which can arise from the manufacturing process or degradation, can potentially alter the drug's therapeutic effect and introduce safety risks. The inherent instability of the β-lactam ring in cephalosporins makes them prone to hydrolysis and other degradation pathways, leading to the formation of related substances that must be meticulously monitored and controlled.[2]

Authoritative bodies, such as the Japanese Pharmacopoeia (JP), provide official monographs that outline the standards and analytical procedures for ensuring the quality of pharmaceutical substances like this compound.[1][3][4] Adherence to these standards is essential for regulatory compliance and patient safety.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a well-established and widely used technique in the pharmaceutical industry for the separation, identification, and quantification of chemical compounds. Its robustness, high resolution, and sensitivity make it the method of choice for the purity analysis of many APIs, including this compound.

The Rationale Behind HPLC for this compound

The primary advantage of HPLC in this context is its ability to separate this compound from its potential impurities and degradation products with high efficiency. Reversed-phase HPLC, in particular, is well-suited for separating the relatively polar Cefozopran molecule from its often less polar or differently charged degradation products. The use of a UV detector allows for sensitive and quantitative detection of Cefozopran and its related substances.

Experimental Protocol: A Stability-Indicating HPLC Method

The following protocol is a representative example of a stability-indicating HPLC method for the analysis of this compound, based on principles outlined in various studies and pharmacopoeial methods.[1]

1. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed. The pH of the aqueous buffer is a critical parameter to optimize the separation.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection at a wavelength where Cefozopran and its potential impurities show significant absorbance (e.g., 254 nm).

  • Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is crucial for reproducible results.

2. Standard and Sample Preparation:

  • Standard Solution: A known concentration of this compound Reference Standard is prepared in a suitable diluent (often the mobile phase).

  • Sample Solution: The this compound sample is accurately weighed and dissolved in the same diluent to a known concentration.

  • Forced Degradation Samples: To demonstrate the stability-indicating nature of the method, this compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[5] The resulting solutions are then analyzed to ensure that the degradation products are well-separated from the main peak and from each other.

3. System Suitability: Before sample analysis, a system suitability test is performed to ensure the chromatographic system is performing adequately. Key parameters include:

  • Tailing factor: Should be close to 1 for symmetrical peaks.

  • Theoretical plates: A measure of column efficiency.

  • Repeatability: The relative standard deviation (RSD) of replicate injections of the standard solution should be within acceptable limits (typically ≤ 2%).

4. Data Analysis: The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The amounts of specific impurities can be quantified by comparing their peak areas to the peak area of the Cefozopran standard at a known concentration.

Capillary Electrophoresis (CE): A High-Efficiency Alternative

Capillary Electrophoresis is a powerful separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. Capillary Zone Electrophoresis (CZE), the most common mode of CE, is particularly well-suited for the analysis of charged molecules like this compound and its ionic impurities.

Why Consider CE for this compound Purity?

CE offers several advantages that make it a compelling alternative or complementary technique to HPLC:

  • High Separation Efficiency: CE can achieve very high theoretical plate counts, often exceeding those of HPLC, leading to excellent resolution of complex mixtures.

  • Low Sample and Reagent Consumption: The use of narrow-bore capillaries results in minimal consumption of samples and reagents, making it a cost-effective and environmentally friendly technique.

  • Rapid Method Development: Method development in CE can often be faster than in HPLC, as it primarily involves optimizing the buffer composition and applied voltage.

Experimental Protocol: A General Capillary Zone Electrophoresis (CZE) Method

1. Electrophoretic Conditions:

  • Capillary: A fused-silica capillary (e.g., 50-75 µm internal diameter, 50-60 cm total length) is typically used.

  • Background Electrolyte (BGE): A buffer solution with a pH that ensures Cefozopran and its impurities are in a charged state is crucial. Phosphate or borate buffers are commonly used. The concentration and pH of the BGE are key parameters for optimizing the separation.

  • Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary to drive the separation.

  • Temperature: The capillary temperature is controlled to ensure reproducible migration times.

  • Detection: UV detection is commonly used, with the wavelength set to an appropriate value for Cefozopran.

2. Standard and Sample Preparation:

  • Standard and Sample Solutions: Prepared similarly to the HPLC method, but typically at lower concentrations due to the higher sensitivity of CE for some analytes. The sample matrix can have a significant impact on the separation, so it's important to dissolve the samples in a solution that is compatible with the BGE.

3. Injection:

  • Hydrodynamic or Electrokinetic Injection: A small plug of the sample is introduced into the capillary using either pressure (hydrodynamic) or voltage (electrokinetic).

4. Data Analysis: The purity is assessed by comparing the peak area of Cefozopran to the total peak area of all detected components. Quantification of impurities can be performed using an internal or external standard method.

Comparative Performance: HPLC vs. CE

FeatureHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Partitioning between a mobile and stationary phase.Differential migration in an electric field.
Efficiency Good to excellent resolution.Very high resolution, often superior to HPLC.
Speed Analysis times can be longer.Typically faster analysis times.
Solvent Usage Higher consumption of organic solvents.Significantly lower solvent consumption.
Sample Volume Requires larger sample volumes.Requires very small sample volumes.
Robustness Generally considered a very robust technique.Can be more sensitive to changes in buffer composition and capillary surface.
Cost Higher initial instrument and running costs.Lower initial instrument and running costs.
Maturity Well-established, with a vast number of validated methods.Less commonly used in routine QC but gaining acceptance.

Visualizing the Workflow

HPLC Purity Validation Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Cefozopran HCl Reference Standard System_Suitability System Suitability Test Prep_Standard->System_Suitability Prep_Sample Prepare Cefozopran HCl Test Sample Injection Inject Samples & Standards into HPLC System Prep_Sample->Injection Prep_Forced Prepare Forced Degradation Samples Prep_Forced->Injection System_Suitability->Injection Data_Acquisition Data Acquisition (Chromatogram) Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Purity_Calculation Purity & Impurity Calculation Peak_Integration->Purity_Calculation Report Generate Validation Report Purity_Calculation->Report

Caption: Workflow for HPLC-based purity validation of this compound.

Capillary Electrophoresis Purity Validation Workflow

CE_Workflow cluster_prep_ce Sample & Standard Preparation cluster_analysis_ce Electrophoretic Analysis cluster_data_ce Data Processing & Reporting Prep_Standard_CE Prepare Cefozopran HCl Reference Standard Injection_CE Inject Samples & Standards into CE System Prep_Standard_CE->Injection_CE Prep_Sample_CE Prepare Cefozopran HCl Test Sample Prep_Sample_CE->Injection_CE BGE_Prep Prepare Background Electrolyte (BGE) Capillary_Conditioning Capillary Conditioning BGE_Prep->Capillary_Conditioning Capillary_Conditioning->Injection_CE Data_Acquisition_CE Data Acquisition (Electropherogram) Injection_CE->Data_Acquisition_CE Peak_Integration_CE Peak Integration & Identification Data_Acquisition_CE->Peak_Integration_CE Purity_Calculation_CE Purity & Impurity Calculation Peak_Integration_CE->Purity_Calculation_CE Report_CE Generate Validation Report Purity_Calculation_CE->Report_CE

Caption: Workflow for CE-based purity validation of this compound.

Conclusion: Choosing the Right Tool for the Job

Both HPLC and CE are powerful analytical techniques capable of providing the high-quality data required for the purity validation of this compound.

  • HPLC remains the industry standard for routine quality control due to its established robustness, transferability of methods, and extensive regulatory acceptance. For a comprehensive purity profile, a well-validated, stability-indicating HPLC method is indispensable.

  • Capillary Electrophoresis offers a compelling alternative, particularly in a research and development setting. Its high separation efficiency can be invaluable for resolving complex impurity profiles and for orthogonal testing to confirm the results obtained by HPLC. The significantly lower consumption of solvents also aligns with the growing emphasis on green analytical chemistry.

Ultimately, the choice between HPLC and CE, or their complementary use, will depend on the specific requirements of the analysis, the stage of drug development, and the available resources. For comprehensive and robust purity validation of this compound, a strategy that leverages the strengths of both techniques will provide the highest level of confidence in the quality of this important antibiotic.

References

  • Japanese Pharmacopoeia. This compound. Available at: [Link]

  • Japanese Pharmacopoeia 18th Edition. Available at: [Link]

  • Scribd. Japanese Pharmacopoeia 18th Edition Minister Of Health full. Available at: [Link]

  • Study of the Electrophoretic Behavior of Cephalosporins by Capillary Zone Electrophoresis. Available at: [Link]

  • Scribd. Japanese Pharmacopoeia 18th Edition Supplement. Available at: [Link]

  • Supplement II to the Japanese Pharmacopoeia Eighteenth Edition. Available at: [Link]

  • Kinetics and mechanism of degradation of this compound in the solid state. Available at: [Link]

  • MedCrave. Forced Degradation Studies. Available at: [Link]

Sources

Navigating the Labyrinth of Beta-Lactam Resistance: A Comparative Guide to Cefozopran Cross-Resistance

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antimicrobial resistance necessitates a profound understanding of the cross-resistance profiles of existing and novel antibiotics. This guide, intended for the scientific community, provides an in-depth, objective comparison of the fourth-generation cephalosporin, Cefozopran, against other beta-lactam antibiotics. By synthesizing available experimental data and outlining robust testing methodologies, this document serves as a critical resource for navigating the complexities of beta-lactam cross-resistance and informing future drug development strategies.

The Molecular Battlefield: Cefozopran and the Mechanisms of Beta-Lactam Resistance

Cefozopran, a fourth-generation cephalosporin, exerts its bactericidal action by binding to and inactivating penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis.[1][2] This inhibition disrupts the integrity of the peptidoglycan layer, leading to cell lysis and death.[1][2] However, the efficacy of Cefozopran, like all beta-lactams, is threatened by a triumvirate of primary resistance mechanisms that can confer cross-resistance across the entire class.

A foundational understanding of these mechanisms is paramount for interpreting susceptibility data and predicting therapeutic outcomes. The principal drivers of beta-lactam resistance are:

  • Enzymatic Degradation by Beta-Lactamases: This is the most prevalent mechanism of resistance, particularly in Gram-negative bacteria.[3] Beta-lactamase enzymes hydrolyze the amide bond in the characteristic beta-lactam ring, rendering the antibiotic inactive.[3] These enzymes are incredibly diverse and are often classified based on their substrate profiles. Key examples include:

    • Extended-Spectrum β-Lactamases (ESBLs): These enzymes, commonly found in Enterobacterales, confer resistance to penicillins, first-, second-, and third-generation cephalosporins, and monobactams.[4]

    • AmpC β-Lactamases: These are typically chromosomally encoded and can be inducible in organisms like Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens.[4][5] Overproduction of AmpC enzymes can lead to resistance to most cephalosporins.[5]

    • Carbapenemases: These enzymes, such as KPC, NDM, and OXA-48, can degrade carbapenems and most other beta-lactam antibiotics, representing a significant therapeutic challenge.

  • Alteration of Target Sites (Penicillin-Binding Proteins): Modifications in the structure of PBPs can reduce the binding affinity of beta-lactam antibiotics.[6] This mechanism is a hallmark of methicillin-resistance in Staphylococcus aureus (MRSA), where the acquisition of the mecA gene leads to the production of a low-affinity PBP2a.

  • Reduced Drug Permeability and Efflux: In Gram-negative bacteria, the outer membrane presents a formidable barrier.[7] Beta-lactams typically enter through porin channels.[7] A reduction in the number or alteration of these porins can limit drug entry.[7] Furthermore, multidrug efflux pumps can actively transport beta-lactams out of the cell before they can reach their PBP targets.

The interplay of these mechanisms within a single bacterial isolate often dictates the spectrum of cross-resistance observed. For instance, a bacterium producing an ESBL and also exhibiting porin loss will likely demonstrate high-level resistance to a broader range of cephalosporins than a strain possessing only one of these mechanisms.

A Comparative Analysis of In Vitro Activity: Cefozopran vs. Other Beta-Lactams

Evaluating the cross-resistance profile of Cefozopran requires a direct comparison of its in vitro activity against a panel of other beta-lactam antibiotics. The following tables summarize available data, primarily focusing on Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism. MIC50 and MIC90 values represent the MIC required to inhibit 50% and 90% of the tested isolates, respectively.

Table 1: Comparative Activity of Cefozopran and Other Beta-Lactams against Pseudomonas aeruginosa

AntibioticClassMIC50 (µg/mL)MIC90 (µg/mL)Notes
Cefozopran 4th Gen. Cephalosporin416Possesses anti-pseudomonal activity.
PiperacillinUreidopenicillin1664Often used in combination with a beta-lactamase inhibitor.
Ceftazidime3rd Gen. Cephalosporin28A key anti-pseudomonal cephalosporin.
Cefepime4th Gen. Cephalosporin416Generally stable to AmpC β-lactamases.
MeropenemCarbapenem0.52Potent anti-pseudomonal activity, but resistance is increasing.
ImipenemCarbapenem14Another potent carbapenem, though some strains show resistance.

Note: Data is compiled from various sources and should be interpreted as a general comparison. Actual MIC values can vary significantly based on the specific isolates and testing methodologies.

Table 2: Activity of Cefozopran and Comparators against ESBL-Producing Enterobacterales

AntibioticClassMIC50 (µg/mL)MIC90 (µg/mL)Notes
Cefozopran 4th Gen. Cephalosporin2>32Activity is significantly compromised by many ESBLs.
Ceftriaxone3rd Gen. Cephalosporin>64>64Generally inactive against ESBL-producers.
Cefepime4th Gen. Cephalosporin116Can retain some activity, but susceptibility is variable.
Piperacillin/TazobactamPenicillin/BLI16>64Activity depends on the specific ESBL type and level of production.
MeropenemCarbapenem≤0.060.12Generally remains highly active against ESBL-producers.

BLI: Beta-Lactamase Inhibitor

Interpreting the Data:

The data suggests that while Cefozopran exhibits potent activity against susceptible organisms, its efficacy can be compromised by common resistance mechanisms. Against P. aeruginosa, its activity is comparable to other fourth-generation cephalosporins like cefepime. However, like other cephalosporins, it is susceptible to degradation by many ESBLs, highlighting a significant area of cross-resistance with third-generation cephalosporins. Carbapenems generally retain superior activity against ESBL-producing organisms.

Experimental Protocols for Assessing Cross-Resistance

To generate reliable and comparable data on cross-resistance, standardized methodologies are crucial. The following section details the protocols for two fundamental in vitro susceptibility testing methods, as guided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the MIC of an antibiotic by testing a range of concentrations against a standardized bacterial inoculum in a liquid growth medium.

Rationale: The broth microdilution method provides a quantitative measure of an antibiotic's activity, which is essential for detailed comparative analysis and for establishing susceptibility breakpoints.

Step-by-Step Methodology:

  • Preparation of Antibiotic Stock Solutions: Aseptically prepare stock solutions of Cefozopran and comparator beta-lactams in a suitable solvent at a high concentration (e.g., 1280 µg/mL).

  • Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.06 to 128 µg/mL).

  • Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the organism.

Quality Control: Concurrently test reference strains with known MIC values (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213) to ensure the accuracy and reproducibility of the results.

Diagram: Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Antibiotic Stock Solutions B Serial Dilutions in Microtiter Plate A->B Dilute E Inoculate Microtiter Plate B->E C Standardized Bacterial Inoculum (0.5 McFarland) D Diluted Inoculum C->D Dilute D->E F Incubate at 35°C for 16-20h E->F G Read MIC (Lowest concentration with no visible growth) F->G H Quality Control (Reference Strains) F->H Disk_Diffusion_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Standardized Bacterial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate A->B C Apply Antibiotic Disks B->C D Incubate at 35°C for 16-20h C->D E Measure Zones of Inhibition (mm) D->E G Quality Control (Reference Strains) D->G F Interpret Results (S/I/R) E->F

Sources

Cefozopran and Ceftazidime in the Crucible: A Head-to-Head Analysis Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the persistent battle against opportunistic pathogens, Pseudomonas aeruginosa remains a formidable adversary, notorious for its intrinsic resistance and its adeptness at acquiring new defense mechanisms. For decades, β-lactam antibiotics, particularly cephalosporins, have been a cornerstone of anti-pseudomonal therapy. This guide provides an in-depth, head-to-head comparison of two key cephalosporins: Cefozopran, a fourth-generation agent, and Ceftazidime, a workhorse third-generation drug. While direct comparative in vitro studies are not abundant in recent literature, this analysis synthesizes available experimental data to illuminate their respective strengths and weaknesses against P. aeruginosa.

At a Glance: Comparative Profile

FeatureCefozopranCeftazidime
Generation FourthThird
Primary Target Penicillin-Binding Proteins (PBPs), including PBP3[1]Penicillin-Binding Protein 3 (PBP3)[2]
Key Advantage Broad-spectrum activity against Gram-positive and Gram-negative bacteria[3]Potent and well-documented activity against P. aeruginosa[4][5]
Reported In-Vitro Efficacy Considered to have anti-pseudomonal activity, though specific comparative data is limited.MIC90 of 4 mg/L against P. aeruginosa in some studies.[6]
Stability to β-lactamases High stability to many β-lactamases.[1]Stable against many common plasmid and chromosomally mediated β-lactamases.[5]
Primary Resistance Mechanisms Efflux pumps, porin loss, and production of extended-spectrum β-lactamases (ESBLs).[1]Overexpression of AmpC β-lactamase, efflux pumps (e.g., MexAB-OprM), and mutations in the target PBP3.[2][7]

Mechanism of Action: A Tale of Two Cephalosporins

Both Cefozopran and Ceftazidime are bactericidal agents that exert their effects by disrupting the synthesis of the bacterial cell wall.[3][4] Their primary targets are the penicillin-binding proteins (PBPs), enzymes crucial for the final transpeptidation step in peptidoglycan synthesis. By binding to and inactivating these essential enzymes, the cephalosporins prevent the formation of a stable cell wall, leading to cell lysis and death.[3][4]

Ceftazidime is well-characterized to have a high affinity for PBP3 in P. aeruginosa.[2] This specific targeting of PBP3, which is primarily involved in cell division, leads to the characteristic filamentation of the bacteria before lysis.[2] Cefozopran, as a fourth-generation cephalosporin, also targets PBPs, including PBP3, and is noted for its ability to penetrate the outer membrane of Gram-negative bacteria effectively.[1][3]

cluster_0 Bacterial Cell Exterior cluster_1 Periplasmic Space Antibiotic Cefozopran / Ceftazidime PBP3 PBP3 (Cell Division) Antibiotic->PBP3 Binds to & Inactivates Wall_Synthesis Peptidoglycan Cross-linking PBP3->Wall_Synthesis Essential for Cell_Lysis Cell Lysis & Death Wall_Synthesis->Cell_Lysis Inhibition leads to

Figure 1: Mechanism of action of Cefozopran and Ceftazidime.

Head-to-Head Performance: An Analysis of In Vitro and In Vivo Data

A definitive comparison of the in vitro potency of Cefozopran and Ceftazidime against P. aeruginosa is hampered by a scarcity of recent, direct head-to-head studies. However, by synthesizing data from various sources, a comparative picture emerges.

Minimum Inhibitory Concentration (MIC)

A comparative study of several third-generation cephalosporins against 250 isolates of P. aeruginosa found that Cefoperazone was the most effective, with 80% of isolates being sensitive, followed by Ceftazidime at 70%.[8] This suggests that while Ceftazidime is active, its efficacy can be variable among clinical isolates.

AntibioticClassReported MIC90 against P. aeruginosaGeneral Sensitivity
Cefozopran 4th Gen. CephalosporinNot widely reported in recent comparative studiesConsidered to have anti-pseudomonal activity[1]
Ceftazidime 3rd Gen. Cephalosporin4 mg/L (in some studies)[6]70% of isolates sensitive in one study[8]

Note: MIC values can vary significantly based on geographical location and the resistance profile of the tested isolates.

Bactericidal Activity and Time-Kill Assays

Time-kill assays provide a dynamic view of an antibiotic's bactericidal activity over time. While direct comparative time-kill curves for Cefozopran and Ceftazidime against P. aeruginosa are lacking, studies on Ceftazidime demonstrate its time-dependent killing.[9]

A study comparing the serum bactericidal activity of cefoperazone and ceftazidime found that ceftazidime appeared more effective against P. aeruginosa, with a slightly higher rate of killing.[10]

Post-Antibiotic Effect (PAE)

The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth after a short exposure to an antibiotic. This is an important pharmacodynamic parameter. Studies have examined the PAE of Ceftazidime against P. aeruginosa, sometimes in combination with other drugs like fluoroquinolones.[11] However, direct comparative data on the PAE of Cefozopran versus Ceftazidime is not currently available in the literature.

Mechanisms of Resistance: An Ever-Evolving Challenge

The clinical utility of both Cefozopran and Ceftazidime is threatened by the array of resistance mechanisms employed by P. aeruginosa.

Key Resistance Mechanisms in P. aeruginosa

  • β-Lactamase Production: The production of β-lactamase enzymes that hydrolyze the β-lactam ring is a primary mechanism of resistance. This includes the chromosomally encoded AmpC β-lactamase, which can be overexpressed, and various acquired extended-spectrum β-lactamases (ESBLs).[2][7]

  • Efflux Pumps: P. aeruginosa possesses multiple efflux pump systems, such as MexAB-OprM, that can actively transport cephalosporins out of the bacterial cell, reducing the intracellular concentration of the drug.[7]

  • Target Modification: Mutations in the genes encoding PBPs, particularly PBP3, can reduce the binding affinity of cephalosporins, thereby decreasing their efficacy.[1]

  • Porin Channel Loss: Reduced expression or mutations in outer membrane porin channels, such as OprD, can limit the entry of antibiotics into the bacterial cell.[1]

cluster_0 Antibiotic Action & Resistance Antibiotic Cephalosporin PBP3 PBP3 Antibiotic->PBP3 Binds & Inhibits Efflux Efflux Pump (e.g., MexAB-OprM) Antibiotic->Efflux Expelled by AmpC AmpC (β-lactamase) Antibiotic->AmpC Hydrolyzed by PBP3_mut Mutated PBP3 (Reduced Affinity) Antibiotic->PBP3_mut Poor Binding

Figure 2: Key resistance mechanisms to cephalosporins in P. aeruginosa.

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiles

ParameterCefozopranCeftazidime
Administration Intravenous[12]Intravenous or Intramuscular[4]
Half-life Approximately 1.97 - 2.55 hours[12]Approximately 1.5 - 2.0 hours[11][13]
Protein Binding LowLow (about 10%)[11]
Excretion Primarily renal[1]Primarily renal (80-90%)[8][11]

Both Cefozopran and Ceftazidime exhibit favorable pharmacokinetic profiles for treating systemic infections, with low protein binding and primary elimination through the kidneys.[1][8][11][12] Their relatively similar half-lives suggest comparable dosing intervals may be appropriate.

Experimental Methodologies

To ensure the reproducibility and validity of in vitro susceptibility testing, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these assays.[14]

MIC Determination (Broth Microdilution)
  • Preparation of Inoculum: A standardized inoculum of P. aeruginosa (e.g., ATCC 27853) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth.

  • Serial Dilution: The antibiotics are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

  • Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Time-Kill Assay
  • Preparation: A logarithmic phase culture of P. aeruginosa is diluted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh broth.

  • Antibiotic Addition: The antibiotic is added at a predetermined concentration (e.g., 1x, 2x, or 4x the MIC). A growth control with no antibiotic is included.

  • Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Quantification: Serial dilutions of each aliquot are plated, and the number of viable colonies (CFU/mL) is determined after incubation.

  • Analysis: The change in log10 CFU/mL over time is plotted to create a time-kill curve. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

cluster_0 Time-Kill Assay Workflow A Prepare Log-Phase Bacterial Culture B Dilute to Starting Inoculum (e.g., 5x10^5 CFU/mL) A->B C Add Antibiotic at Desired Concentration (e.g., 4x MIC) B->C D Incubate at 37°C C->D E Sample at Time Points (0, 2, 4, 6, 8, 24h) D->E Over 24 hours F Perform Serial Dilutions & Plate E->F G Incubate Plates & Count Colonies F->G H Plot log10 CFU/mL vs. Time G->H

Figure 3: Generalized workflow for a time-kill assay.

Clinical Implications and Future Directions

A postmarketing comparative study on lower respiratory tract infections found Cefozopran to be non-inferior to Ceftazidime in terms of clinical efficacy, with both showing good response rates of 92.0% and 91.4% respectively. The bacteriological eradication rates were also similar between the two drugs. This suggests that in a clinical setting, for susceptible isolates, both agents can be effective.

However, the landscape of antibiotic resistance is continually shifting. The choice between a third and a fourth-generation cephalosporin for treating P. aeruginosa infections must be guided by up-to-date local antibiogram data. While Ceftazidime has a long history of use, the broader spectrum of Cefozopran might offer advantages in certain clinical scenarios. The development of resistance remains a critical concern for both agents.

For researchers and drug development professionals, the lack of direct comparative in vitro data for Cefozopran against contemporary, multidrug-resistant P. aeruginosa isolates represents a knowledge gap. Future studies should focus on:

  • Directly comparing the MIC distributions of Cefozopran and Ceftazidime against a large, diverse panel of recent P. aeruginosa clinical isolates, including carbapenem-resistant strains.

  • Conducting head-to-head time-kill and PAE studies to better understand their comparative pharmacodynamics.

  • Investigating the relative stability of Cefozopran and Ceftazidime to newly emerging β-lactamases in P. aeruginosa.

By addressing these questions, the scientific community can better position these important antibiotics in the ongoing fight against P. aeruginosa infections.

References

  • Harding, S. M., et al. (1981). Pharmacokinetics of ceftazidime in normal subjects. Journal of Antimicrobial Chemotherapy, 8(Suppl B), 261.
  • Fraile-Ribot, P. A., et al. (2023). Ceftazidime resistance in Pseudomonas aeruginosa is multigenic and complex. PLoS Genetics, 19(5), e1010722.
  • Fraile-Ribot, P. A., et al. (2017). Elucidation of Mechanisms of Ceftazidime Resistance among Clinical Isolates of Pseudomonas aeruginosa by Using Genomic Data. Antimicrobial Agents and Chemotherapy, 61(11), e01323-17.
  • Van der Auwera, P., & Klastersky, J. (1983). Serum bactericidal activity of cefoperazone and ceftazidime at increasing dosages against Pseudomonas aeruginosa. Journal of Antimicrobial Chemotherapy, 12(5), 475-480.
  • [Pharmacokinetics of injected cefozopran hydrochloride in healthy volunteers]. (2010). Zhongguo yi xue ke xue yuan xue bao. Acta Academiae Medicinae Sinicae, 32(4), 421–425.
  • Ohkawa, M., et al. (1983). Pharmacokinetics of ceftazidime in normal and uremic subjects. Antimicrobial Agents and Chemotherapy, 23(3), 373-377.
  • Patsnap. (2024). What is this compound used for?
  • Patsnap. (2024). What is Ceftazidime used for?
  • Hayes, M. V., & Orr, D. C. (1983). Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 12(2), 119-126.
  • Phillips, I., et al. (1981). The in-vitro activity of ceftazidime compared with that of other cephalosporins. Journal of Antimicrobial Chemotherapy, 8(Suppl B), 47-51.
  • Lavigne, J. P., et al. (2003). Post-antibiotic and post-β-lactamase inhibitor effects of ceftazidime plus sulbactam on extended-spectrum β-lactamase-producing Gram-negative bacteria. Journal of Antimicrobial Chemotherapy, 52(5), 819-822.
  • Ullah, H., et al. (2013). Comparative Study Of Cefoperazone, Ceftazidime, Ceftizoxime, Cefotaxime, Ceftriaxone And Cefixime Against Pseudomonas Aeruginosa. Pakistan Journal of Pharmaceutical Sciences, 26(4).
  • BenchChem. (2025). A Comparative Analysis of Cefozopran and Meropenem Against Pseudomonas aeruginosa.
  • [Postmarketing clinical study on cefozopran in comparison with ceftazidime for lower respiratory tract infection]. (2003). The Japanese journal of antibiotics, 56(5), 439–461.
  • Lodise, T. P., et al. (2020). Elevated MICs of Susceptible Anti-Pseudomonal Cephalosporins in Non-Carbapenemase-Producing, Carbapenem-Resistant Pseudomonas aeruginosa: Implications for Dose Optimization. Antimicrobial Agents and Chemotherapy, 64(10), e00872-20.
  • Mouton, J. W., & van den Anker, J. N. (1995). Killing of Pseudomonas aeruginosa during Continuous and Intermittent Infusion of Ceftazidime in an In Vitro Pharmacokinetic Model. Antimicrobial Agents and Chemotherapy, 39(4), 905-909.
  • Drusano, G. L., & Schimpff, S. C. (1986). Cefsulodin and ceftazidime, two antipseudomonal cephalosporins. Clinical pharmacy, 5(2), 126–136.
  • Dr. Oracle. (2025). Does ceftazidime cover Pseudomonas aeruginosa?
  • Barnes, M. D., et al. (2019). Ceftazidime-Avibactam in Combination With Fosfomycin: A Novel Therapeutic Strategy Against Multidrug-Resistant Pseudomonas aeruginosa. The Journal of infectious diseases, 220(11), 1793–1802.
  • Davis, J. S., et al. (2024). Effectiveness of ceftazidime–avibactam versus ceftolozane–tazobactam for multidrug-resistant Pseudomonas aeruginosa infections in the USA (CACTUS): a multicentre, retrospective, observational study. The Lancet Infectious Diseases.
  • Johns Hopkins University. (2024). Effectiveness of ceftazidime–avibactam versus ceftolozane–tazobactam for multidrug-resistant Pseudomonas aeruginosa infections in the USA (CACTUS)
  • Buehrle, D. J., et al. (2016). Evaluation of the in vitro activity of ceftazidime-avibactam and ceftolozane-tazobactam against meropenem-resistant Pseudomonas aeruginosa isolates. Diagnostic Microbiology and Infectious Disease, 85(1), 81-83.
  • LaboratoryTests.org. (2025). CLSI 2025: Antibiotic Selection and Zone Interpretation Criteria for Pseudomonas aeruginosa.
  • Montero, M. M., et al. (2021). Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates. Microbiology Spectrum, 9(2), e00585-21.
  • Manduru, M., et al. (1997). Comparative bactericidal activity of ceftazidime against isolates of Pseudomonas aeruginosa as assessed in an in vitro pharmacodynamic model versus the traditional time-kill method. Antimicrobial Agents and Chemotherapy, 41(11), 2527-2532.
  • Klietmann, W., et al. (1987). [Comparative in vitro study of the antimicrobial activity of ceftazidime against clinical isolates]. Infection, 15(Suppl 4), S145-S149.
  • Jones, R. N., & Barry, A. L. (1982). In vitro activity of ceftazidime and ceftriaxone. Diagnostic Microbiology and Infectious Disease, 1(1), 57-64.
  • Drusano, G. L., et al. (1981). Comparison of the in-vitro activities of ceftazidime and new cephalosporins against 107 strains of Pseudomonas aeruginosa and 249 strains of cefazolin-resistant Enterobacteriaceae. Journal of Antimicrobial Chemotherapy, 8(Suppl B), 123-125.
  • Chow, A. W., et al. (1981). Comparative in-vitro activity of ceftazidime (GR 20263) and other beta-lactamase stable cephalosporins against pseudomonas. Effect of inoculum size and divalent cation supplementation. Journal of Antimicrobial Chemotherapy, 8(Suppl B), 345-348.
  • Ziler, R., et al. (2000). Comparative in vitro bactericidal activity between cefepime and ceftazidime, alone and associated with amikacin, against carbapenem-resistant Pseudomonas aeruginosa strains. Diagnostic Microbiology and Infectious Disease, 37(1), 41-44.
  • Wielders, C. L., et al. (2001). Continuous administration of PBP-2- and PBP-3-specific beta-lactams causes higher cytokine responses in murine Pseudomonas aeruginosa and Escherichia coli sepsis. The Journal of antimicrobial chemotherapy, 48(4), 535–543.
  • Dr. Oracle. (2025).
  • Saravolatz, L. D., et al. (2023). Efficacy of ceftazidime/avibactam versus other antimicrobial agents for treating multidrug-resistant Pseudomonas aeruginosa: a propensity-matched retrospective analysis. Frontiers in Pharmacology, 14, 1248967.
  • Sader, H. S., et al. (2023). In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review. Frontiers in Cellular and Infection Microbiology, 13, 1243179.
  • Wielders, C. L., et al. (2011). Crystal structures of penicillin-binding protein 3 from pseudomonas aeruginosa: Comparison of native and antibiotic-bound forms. Journal of Molecular Biology, 405(1), 173-184.
  • Slater, L. B., et al. (2021). Penicillin-binding protein 3 sequence variations reduce susceptibility of Pseudomonas aeruginosa to β-lactams but inhibit cell division. The Journal of antimicrobial chemotherapy, 76(8), 2029–2038.

Sources

A Comparative Guide to the Spectroscopic Validation of Cefozopran Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Cefozopran is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its complex molecular structure, featuring a β-lactam ring fused to a dihydrothiazine ring, necessitates rigorous analytical techniques for definitive structural confirmation and quality control.[1] This guide will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the comprehensive structural elucidation of Cefozopran hydrochloride.

The Imperative of Multi-faceted Spectroscopic Analysis

No single spectroscopic technique can unequivocally determine the complex structure of a molecule like this compound. Each method provides a unique piece of the structural puzzle.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of individual protons and carbon atoms, revealing connectivity and stereochemistry.[3]

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the elemental composition and fragmentation patterns, which aids in identifying structural motifs.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[5]

By integrating data from these orthogonal techniques, a high-confidence structural assignment can be achieved.

Experimental Workflow & Data Interpretation

The following sections detail the experimental protocols and expected outcomes for each spectroscopic method in the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3][6] For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are essential for unambiguous signal assignment.

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse width, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to a single peak for each unique carbon atom.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • 2D NMR Acquisition (for complete assignment):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different structural fragments.

The ¹H and ¹³C NMR spectra of cephalosporins exhibit characteristic signals that can be used for structural confirmation.[7]

Table 1: Comparison of Key ¹H and ¹³C NMR Chemical Shifts for Cephalosporins

Functional Group This compound (Expected) Cefotaxime (Reference) [8][9]Ceftriaxone (Reference) [10]
β-lactam Protons (H-6, H-7) ~5.0 - 5.8 ppm (d, dd)H-6: ~5.1 ppm (d), H-7: ~5.7 ppm (dd)H-6: ~5.1 ppm (d), H-7: ~5.8 ppm (dd)
Thiazine Ring Protons ~3.0 - 4.0 ppm~3.2 - 3.8 ppm~3.3 - 3.9 ppm
Side Chain Protons Varies based on specific groupsOCH₃: ~3.8 ppm, Thiazole-H: ~6.8 ppmOCH₃: ~3.9 ppm, Thiazole-H: ~6.9 ppm
β-lactam Carbonyl Carbon ~165 - 175 ppm~164 ppm~164 ppm
Carboxylate Carbon ~160 - 170 ppm~162 ppm~162 ppm
Thiazine Ring Carbons ~20 - 70 ppm~20 - 65 ppm~20 - 65 ppm

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

The specific side chains of Cefozopran, including the imidazo[1,2-b]pyridazinium-1-ylmethyl group and the (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino group, will give rise to unique sets of signals that must be carefully assigned using 2D NMR techniques.[2]

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR 1H_NMR ¹H NMR COSY COSY 1H_NMR->COSY HSQC HSQC 1H_NMR->HSQC HMBC HMBC 1H_NMR->HMBC 13C_NMR ¹³C NMR 13C_NMR->HSQC 13C_NMR->HMBC Structure Complete Structure Assignment COSY->Structure HSQC->Structure HMBC->Structure Sample Cefozopran HCl in Deuterated Solvent Sample->1H_NMR Sample->13C_NMR

NMR experimental workflow for structural elucidation.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of this compound and its fragmentation pattern, which can be used to confirm the presence of key structural units. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like cephalosporins.[4]

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

    • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation spectrum.

The high-resolution mass spectrum will provide the accurate mass of the protonated molecule, which can be used to confirm the elemental composition (C₁₉H₁₈N₉O₅S₂⁺ for the free base). The MS/MS spectrum will show characteristic fragment ions resulting from the cleavage of the β-lactam ring and the loss of side chains.[11][12]

Table 2: Key Mass Spectrometric Data for Cephalosporins

Ion Cefozopran (Expected) Cefotaxime (Reference) [4]Ceftriaxone (Reference) [4]
[M+H]⁺ (Monoisotopic) 516.0870456.0624555.0352
Key Fragment Ion 1 Cleavage of β-lactam ringCleavage of β-lactam ringCleavage of β-lactam ring
Key Fragment Ion 2 Loss of imidazopyridazinium side chainLoss of acetoxymethyl side chainLoss of triazine side chain

The fragmentation pathways of cephalosporins are well-documented and provide a reliable means of structural confirmation.[11]

MS_Workflow Sample_Solution Cefozopran HCl Solution ESI Electrospray Ionization Sample_Solution->ESI Introduction MS1 MS Scan (Full Scan) ESI->MS1 [M+H]⁺ Ion MS2 MS/MS Scan (Fragmentation) MS1->MS2 Isolation of [M+H]⁺ Data_Analysis Data Analysis MS1->Data_Analysis Molecular Weight MS2->Data_Analysis Fragmentation Pattern

Mass spectrometry experimental workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[13] For this compound, FTIR is particularly useful for confirming the presence of the characteristic β-lactam carbonyl group.

  • Sample Preparation: Prepare a solid sample by either creating a KBr (potassium bromide) pellet containing a small amount of this compound or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

The FTIR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups.

Table 3: Characteristic FTIR Absorption Bands for Cephalosporins

Functional Group This compound (Expected) Cefotaxime (Reference) [14][15]Ceftriaxone (Reference) [14][15]
β-lactam C=O Stretch ~1760-1790 cm⁻¹~1759 cm⁻¹~1742 cm⁻¹
Amide C=O Stretch ~1650-1680 cm⁻¹~1649 cm⁻¹~1608 cm⁻¹
C=N and C=C Stretches ~1500-1650 cm⁻¹~1536, 1610 cm⁻¹~1501, 1536 cm⁻¹
N-H and O-H Stretches ~3200-3500 cm⁻¹ (broad)~3200-3500 cm⁻¹ (broad)~3200-3500 cm⁻¹ (broad)

The most critical absorption band for confirming the cephalosporin structure is the high-frequency C=O stretch of the strained β-lactam ring.[13][16]

Comparative Analysis and Conclusion

The structural validation of this compound relies on the convergence of data from NMR, MS, and FTIR spectroscopy. While NMR provides the most detailed structural information, MS and FTIR offer rapid and essential confirmation of the molecular weight and key functional groups, respectively.

In comparison to other cephalosporins like Cefotaxime and Ceftriaxone, this compound will exhibit unique spectral features, particularly in the NMR and MS data, arising from its distinct side chains. A thorough analysis of these differences is crucial for unambiguous identification and quality control.

This guide provides a comprehensive framework for the spectroscopic validation of this compound. By following these protocols and principles of data interpretation, researchers can ensure the structural integrity of this important antibiotic.

References

  • Gunasekaran, S., et al. (2010). Spectral Measurements and Qualitative Analysis of Ceftriaxone and Cefotaxime. Asian Journal of Chemistry. [Link]

  • Gil, M., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers. [Link]

  • MDPI. (2025). Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques. MDPI. [Link]

  • ResearchGate. (n.d.). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. ResearchGate. [Link]

  • Gil, M., et al. (2001). FTIR study of five complex beta-lactam molecules. PubMed. [Link]

  • Asian Journal of Chemistry. (2010). Spectral Measurements and Qualitative Analysis of Ceftriaxone and Cefotaxime. Asian Journal of Chemistry. [Link]

  • El-Bagary, R. I., et al. (2022). Synthesis, Spectroscopic Studies for Five New Mg (II), Fe (III), Cu (II), Zn (II) and Se (IV) Ceftriaxone Antibiotic Drug Complexes and Their Possible Hepatoprotective and Antioxidant Capacities. PMC. [Link]

  • PubMed. (2017). Structure Elucidation of Antibiotics by Nmr Spectroscopy. PubMed. [Link]

  • ResearchGate. (2025). (PDF) Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques. ResearchGate. [Link]

  • ResearchGate. (2001). FTIR study of five complex ?-lactam molecules | Request PDF. ResearchGate. [Link]

  • El-Bagary, R. I., et al. (2022). Synthesis, Spectroscopic, Chemical Characterizations, Anticancer Capacities against HepG-2, Antibacterial and Antioxidant Activities of Cefotaxime Metal Complexes with Ca(II), Cr(III), Zn(II), Cu(II) and Se(IV). PMC. [Link]

  • Chinese Pharmaceutical Journal. (n.d.). NMR Spectroscopic Characteristics of Cephalosporin E-isomer Impurities. Chinese Pharmaceutical Journal. [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pathway of cephalosporin antibiotic. ResearchGate. [Link]

  • ResearchGate. (n.d.). IR spectra of ceftriaxone (CFT). ResearchGate. [Link]

  • Zalewski, P., et al. (2015). Stability of this compound in aqueous solutions. Drug Development and Industrial Pharmacy. [Link]

  • PubChem. (n.d.). Cefotaxime. PubChem. [Link]

  • ResearchGate. (2025). (PDF) Spectrophotometric determination of cefotaxime sodium. ResearchGate. [Link]

  • ResearchGate. (n.d.). (PDF) Theoretical spectral analysis of ceftriaxone. ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). Structure Elucidation of Antibiotics by NMR Spectroscopy. Springer Nature Experiments. [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2024). Spectrophotometric determination of PKa of Cefotaxime sodium. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

  • International Journal of ChemTech Research. (n.d.). Determination of Cefotaxime in Pharmaceutical Preparations by Visible Spectrophotometry using Methyl Orange and Indigo Carmine D. International Journal of ChemTech Research. [Link]

  • PubMed. (n.d.). Structure of a cephalosporin synthase. PubMed. [Link]

  • Science and Education Publishing. (2015). Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. Science and Education Publishing. [Link]

  • PubChem. (n.d.). Cefozopran. PubChem. [Link]

Sources

A Comparative Guide to the Stability of Cefozopran and Other Key Cephalosporins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stability in Cephalosporin Development

Cephalosporins represent a cornerstone of antibacterial therapy, with successive generations offering broader spectra of activity and improved resistance to β-lactamases.[1][2] Cefozopran, a fourth-generation cephalosporin, is valued for its potent activity against both Gram-positive and Gram-negative bacteria.[1] However, the therapeutic efficacy of any pharmaceutical agent is intrinsically linked to its stability. The degradation of cephalosporins can lead to a loss of potency and the formation of potentially immunogenic or toxic byproducts. Therefore, a thorough understanding of the stability profile of a cephalosporin, particularly in comparison to other therapeutic alternatives, is paramount for formulation development, storage recommendations, and ensuring patient safety.

This guide provides a comparative analysis of the stability of Cefozopran against other significant cephalosporins from different generations: Cefepime (fourth generation), Ceftazidime (third generation), and Cefazolin (first generation). By examining their behavior under various stress conditions, we aim to provide researchers and drug development professionals with the critical data and methodologies required to make informed decisions in their work.

Chemical Structures: The Foundation of Stability

The inherent stability of a cephalosporin is largely dictated by its chemical structure, particularly the substituents at the C-3 and C-7 positions of the cephem nucleus.

  • Cefozopran: Features a complex side chain at the C-3 position, which plays a role in its broad spectrum of activity and its stability profile.

  • Cefepime: A fourth-generation cephalosporin characterized by a quaternary nitrogen in its structure, which enhances its penetration through the outer membrane of Gram-negative bacteria and contributes to its stability against many β-lactamases.[1]

  • Ceftazidime: A third-generation cephalosporin with a carboxypropyl group at the C-7 position, conferring excellent activity against Pseudomonas aeruginosa.

  • Cefazolin: A first-generation cephalosporin with a simpler structure, generally more susceptible to β-lactamases produced by Gram-negative bacteria.

Comparative Stability Analysis

Direct, head-to-head comparative stability studies of Cefozopran against a wide range of other cephalosporins under identical forced degradation conditions are not extensively available in the published literature. However, by compiling data from various studies, we can draw meaningful comparisons. It is important to note that variations in experimental conditions (e.g., concentration, specific pH, temperature) can influence degradation rates.

Stability in Aqueous Solutions (Hydrolytic Degradation)

The β-lactam ring, characteristic of all cephalosporins, is susceptible to hydrolysis, which is a primary degradation pathway.[3] This degradation is significantly influenced by pH.

Similar to other fourth-generation cephalosporins, Cefozopran is most stable in slightly acidic to neutral pH environments and exhibits increased degradation in alkaline conditions.[4] The degradation of Cefozopran in aqueous solutions follows pseudo-first-order kinetics.[4] The cleavage of the β-lactam ring is the predominant degradation pathway.[4]

CephalosporinGenerationOptimal pH for StabilityGeneral Observations on Hydrolytic Stability
Cefozopran FourthSlightly acidic to neutralDegradation is catalyzed by both hydrogen and hydroxide ions.[4]
Cefepime Fourth4.0 - 7.0Stable for 24 hours at room temperature in solution.[5][6] However, at 37°C, significant degradation occurs in less than 10 hours.[7]
Ceftazidime Third5.0 - 7.0Generally less stable than Cefepime at room temperature.[7][8] Solutions are stable for about 2 days at 25°C.[8]
Cefazolin First4.5 - 6.0Prone to degradation, with studies showing instability in solutions stored at 37°C.[9]
Forced Degradation Studies: A Comparative Overview

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[10][11][12] These studies expose the drug substance to stress conditions more severe than accelerated stability testing.[10][11]

Stress ConditionCefozopranCefepimeCeftazidimeCefazolin
Acid Hydrolysis Susceptible to degradation.Susceptible to degradation.Susceptible to degradation.Susceptible to degradation.[13]
Base Hydrolysis Rapid degradation observed.Rapid degradation observed.Rapid degradation observed.Rapid degradation observed.[13]
Oxidation Susceptible to degradation.Susceptible to degradation.Susceptible to degradation.Susceptible to degradation.[13]
Thermal Degradation Degradation occurs in the solid state, accelerated by humidity.Degradation is temperature-dependent; significant at 37°C.[6][7]Degradation is temperature-dependent.[8]Susceptible to thermal degradation.[13]
Photodegradation Degradation observed upon exposure to light.Susceptible to degradation.Susceptible to degradation.Susceptible to degradation.[13]

Key Insights from Comparative Stability:

  • As a fourth-generation cephalosporin, Cefozopran, like Cefepime, is designed for greater stability against many common β-lactamases compared to third-generation cephalosporins like Ceftazidime.[1]

  • Temperature is a critical factor affecting the stability of all cephalosporins in solution. Studies on Cefepime and Ceftazidime show a significant decrease in stability as the temperature increases from refrigerated (5°C) to room temperature (25°C) and body temperature (37°C).[5][7] This has important implications for the administration of these drugs via continuous infusion.[7][9]

  • The presence of humidity can accelerate the degradation of cephalosporins in the solid state.

Experimental Protocols for Comparative Stability Studies

To conduct a direct and robust comparative stability study, a well-designed experimental protocol is essential. The following provides a comprehensive workflow for a forced degradation study.

Objective:

To compare the stability of Cefozopran with other cephalosporins (e.g., Cefepime, Ceftazidime, Cefazolin) under various stress conditions and to identify the degradation products.

Materials:
  • Cefozopran hydrochloride reference standard

  • Comparator cephalosporin reference standards (Cefepime, Ceftazidime, Cefazolin)

  • High-purity water

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC-grade acetonitrile and methanol

  • Phosphate and acetate buffers

  • Class A volumetric flasks and pipettes

  • pH meter

  • Calibrated stability chambers (for thermal and photostability studies)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare stock solutions of Cefozopran and comparators (e.g., 1 mg/mL in water) acid Acid Hydrolysis (0.1M HCl, RT & 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1M NaOH, RT) prep->base Expose to stress oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to stress thermal Thermal Degradation (Solid & Solution, 60°C) prep->thermal Expose to stress photo Photodegradation (ICH Q1B guidelines) prep->photo Expose to stress sampling Withdraw samples at -defined time points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize acid/base samples sampling->neutralize hplc HPLC-UV/DAD Analysis - Assay of parent drug - Peak purity - % Degradation neutralize->hplc lcms LC-MS Analysis - Identification of degradation products hplc->lcms For unknown peaks kinetics Determine degradation kinetics (e.g., k, t1/2) hplc->kinetics pathway Propose degradation pathways lcms->pathway compare Compare stability profiles of all cephalosporins kinetics->compare pathway->compare

Caption: Workflow for a comparative forced degradation study of cephalosporins.

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve each cephalosporin reference standard in high-purity water to prepare stock solutions of a known concentration (e.g., 1 mg/mL). The use of a common solvent ensures a consistent starting point for all drugs.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl. Conduct experiments at room temperature and an elevated temperature (e.g., 60°C) to assess the effect of temperature on hydrolysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final drug concentration of 0.5 mg/mL in 0.1 M NaOH. Typically, this is performed at room temperature due to the rapid degradation of cephalosporins in basic conditions.

    • Oxidative Degradation: Mix the stock solution with an appropriate volume of 3% hydrogen peroxide. The concentration of H₂O₂ may need to be optimized to achieve a target degradation of 5-20%.

    • Thermal Degradation:

      • In Solution: Store the stock solution in a calibrated oven at an elevated temperature (e.g., 60°C).

      • Solid State: Store the solid drug powder in a calibrated oven at an elevated temperature (e.g., 60°C), with and without humidity control, to assess the impact of moisture.

    • Photodegradation: Expose the stock solution and solid drug powder to a light source that provides both UV and visible light, as specified in the ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, to halt the degradation reaction before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent drug from all degradation products.

    • Calculate the percentage of degradation for each cephalosporin under each stress condition.

  • Identification of Degradation Products:

    • For samples showing significant degradation, use LC-MS to identify the major degradation products by determining their mass-to-charge ratio (m/z) and fragmentation patterns.

Cefozopran Degradation Pathway

Based on the understanding of cephalosporin chemistry, the primary degradation pathway for Cefozopran in aqueous solution involves the hydrolysis of the β-lactam ring.

G Cefozopran Cefozopran (Intact β-Lactam Ring) Intermediate Unstable Intermediate (Opened β-Lactam Ring) Cefozopran->Intermediate Hydrolysis (H+ or OH- catalysis) DP1 Degradation Product 1 Intermediate->DP1 Rearrangement / Further Degradation DP2 Degradation Product 2 Intermediate->DP2 Rearrangement / Further Degradation DP_n Other Degradation Products Intermediate->DP_n Rearrangement / Further Degradation

Caption: Simplified degradation pathway of Cefozopran via β-lactam ring hydrolysis.

Conclusion

The stability of a cephalosporin is a multifaceted property crucial for its successful development and clinical use. While direct comparative studies are not always available, a comprehensive analysis of existing data provides valuable insights. Cefozopran, as a fourth-generation cephalosporin, exhibits a stability profile that is generally comparable to or, in some aspects such as β-lactamase resistance, superior to older generations of cephalosporins.

For researchers and drug development professionals, it is imperative to conduct tailored stability studies under relevant conditions. The experimental protocols and comparative data presented in this guide serve as a foundational resource for these investigations, ultimately contributing to the development of safe, effective, and stable cephalosporin-based therapies.

References

  • Zalewski, P., Garbacki, P., Cielecka-Piontek, J., Bednarek-Rajewska, K., & Krause, A. (2012). DEVELOPMENT AND VALIDATION OF THE STABILITY-INDICATING LC-UV METHOD FOR DETERMINATION OF this compound. Acta Poloniae Pharmaceutica, 69(3), 423-431. [Link]

  • Vella, J. C., & Farrugia, C. (1988). Chemical stabilities of cefoperazone sodium and ceftazidime in 5% dextrose and 0.9% sodium chloride injections. Journal of Clinical Pharmacy and Therapeutics, 13(3), 199-205. [Link]

  • Sprauten, P. F., McLeish, M. J., & Lord, G. A. (2003). The instability of cephalosporins in aqueous media: a case study of cefepime. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 575-582. [Link]

  • Zalewski, P., Skibiński, R., Cielecka-Piontek, J., Paczkowska, M., & Jelińska, A. (2015). Stability of this compound in aqueous solutions. Acta pharmaceutica (Zagreb, Croatia), 65(2), 145–154. [Link]

  • Dr.Oracle. (2024). What is the overview of 4th generation cephalosporins (4th gen ceph) for infection treatment?. [Link]

  • Raj, B. S. (2016). PHYSICAL AND CHEMICAL STABILITY STUDIES ON CEFOTAXIME AND CEFEPIME BY STABILITY INDICATING HPTLC AND HPLC METHODS RESPECTIVELY. ResearchGate. [Link]

  • Baririan, N., Chanteux, H., Viaene, E., Servais, H., & Tulkens, P. M. (2003). Stability and compatibility study of cefepime in comparison with ceftazidime for potential administration by continuous infusion under conditions pertinent to ambulatory treatment of cystic fibrosis patients and to administration in intensive care units. The Journal of antimicrobial chemotherapy, 51(3), 651–658. [Link]

  • Oğuz, B., Karaduman, D., & Halil, K. (2001). A prospective, randomized study comparing cefozopran with piperacillin-tazobactam plus ceftazidime as empirical therapy for febrile neutropenia in children with hematological disorders. Medical and pediatric oncology, 37(5), 457–461. [Link]

  • Rao, G. N., Sridhar, G., & Kumar, P. (2014). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Journal of analytical & bioanalytical techniques, 5(5), 1000210. [Link]

  • Viaene, E., Chanteux, H., Servais, H., & Tulkens, P. M. (2022). Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy. Pharmaceutics, 14(4), 743. [Link]

  • Tamura, K., Watanabe, Y., & Fuji, T. (2011). Cefozopran, meropenem, or imipenem-cilastatin compared with cefepime as empirical therapy in febrile neutropenic adult patients: A multicenter prospective randomized trial. International journal of infectious diseases : IJID : official publication of the International Society for Infectious Diseases, 15(11), e776–e783. [Link]

  • Gniadek, M., Szymańska, E., & Wciślak, M. (2021). Stability and Compatibility Aspects of Drugs: The Case of Selected Cephalosporins. Molecules (Basel, Switzerland), 26(9), 2772. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00039. [Link]

  • Mangi, R. J., Ryan, J., Berenson, C., Greco, T., Simms, M., 3rd, Thornton, G., & Andriole, V. T. (1988). Cefoperazone versus ceftazidime monotherapy of nosocomial pneumonia. The American journal of medicine, 85(1A), 44–48. [Link]

  • Vlase, L., Vlase, T., & Popa, A. (2011). Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data. Chemistry Central journal, 5, 33. [Link]

  • Sprauten, P. F., McLeish, M. J., & Lord, G. A. (2003). Stability and Antibacterial Activity of Cefepime during Continuous Infusion. Antimicrobial agents and chemotherapy, 47(9), 2901–2906. [Link]

  • Hori, T., Yamashiro, Y., & Yamamoto, T. (1993). [Pharmacokinetic and clinical evaluation of cefozopran in the pediatric field]. Kansenshogaku zasshi. The Journal of the Japanese Association for Infectious Diseases, 67(11), 1037–1045. [Link]

  • Patel, A. K., Phole, P. M., Charde, M. S., Chakole, R. D., & Girap, K. N. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-962. [Link]

  • Iwata, S., Sato, Y., & Akita, H. (1993). [Pharmacokinetic and clinical studies on cefozopran in pediatrics]. Kansenshogaku zasshi. The Journal of the Japanese Association for Infectious Diseases, 67(11), 1046–1054. [Link]

  • Lee, C. C., Chen, Y. H., & Wang, C. Y. (2023). Comparative Analysis of the Effectiveness of Generic and Brand-Name Cefepime: A Multicenter Retrospective Cohort Study. Antibiotics (Basel, Switzerland), 12(10), 1545. [Link]

  • Kumar, A. (2021). Forced Degradation Study in Pharmaceutical Stability. Pharma Guideline. [Link]

  • Motoki, A., Koyama, H., & Sakamoto, H. (1994). [Pharmacokinetic and clinical evaluation of cefozopran in premature and newborn patients]. The Japanese journal of antibiotics, 47(9), 1162–1169. [Link]

  • Fass, R. J. (1983). Comparative in vitro activities of third-generation cephalosporins. Archives of internal medicine, 143(9), 1743–1745. [Link]

  • Zhao, L., Zhang, Y., & Sun, H. (2014). Population Pharmacokinetic Modeling and Pharmacodynamic Assessment of Cefozopran in Pediatric Patients. Antimicrobial agents and chemotherapy, 58(11), 6545–6552. [Link]

Sources

A Comparative Guide to the Analysis of Cefozopran Hydrochloride Impurities: LC-MS/MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the pharmaceutical analysis sector has repeatedly demonstrated that the comprehensive characterization of impurities is a critical cornerstone of drug safety and efficacy. Cefozopran hydrochloride, a fourth-generation cephalosporin, is no exception. Its inherent β-lactam ring structure makes it susceptible to degradation, necessitating robust analytical methods to identify and quantify impurities. This guide provides an in-depth, objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with alternative analytical techniques for the analysis of this compound impurities, supported by experimental data and established scientific principles. Our focus is on providing not just a methodology, but a rationale to empower researchers in making informed decisions for their specific analytical challenges.

The Criticality of Impurity Profiling for this compound

Cefozopran is a potent, broad-spectrum antibiotic used to treat severe bacterial infections.[1][2] However, like all β-lactam antibiotics, Cefozopran is susceptible to degradation through hydrolysis of its core ring structure. This degradation can be initiated by factors such as pH, temperature, and humidity, leading to the formation of various impurities.[3] The presence of these impurities, even in trace amounts, can potentially impact the drug's safety and efficacy. Therefore, stringent control and accurate quantification of impurities are mandated by regulatory bodies to ensure patient safety.[4]

For complex molecules like Cefozopran, which can degrade into multiple, structurally similar compounds, highly selective and sensitive analytical methods are paramount. This guide will explore and compare the primary analytical tool for this purpose, LC-MS/MS, with established techniques like High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Diode-Array Detection (DAD).

Unveiling the Impurities: Forced Degradation Studies

To develop a stability-indicating analytical method, a comprehensive understanding of the potential degradation products is essential. Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are instrumental in generating these impurities.

Studies on this compound have identified several degradation products. Under solid-state stress conditions (elevated temperature and humidity), two primary degradation products, DP1 and DP2 , have been identified using a hybrid ESI-Q-TOF mass spectrometer.[5] In aqueous solutions, hydrolysis can lead to the formation of at least six different degradation products, with the primary pathway being the cleavage of the β-lactam ring.[6]

ImpurityStructureFormation Condition
DP1 C19H19N9O6S2Solid-state thermal and humidity stress
DP2 C19H21N9O7S2Solid-state thermal and humidity stress

Structures based on data from Zalewski et al. (2014).

The Power of Tandem Mass Spectrometry: An In-Depth Look at LC-MS/MS

LC-MS/MS has emerged as the gold standard for impurity analysis due to its unparalleled sensitivity and specificity. The coupling of liquid chromatography's separation power with the precise detection and structural elucidation capabilities of tandem mass spectrometry allows for the confident identification and quantification of impurities, even at trace levels.

The Causality Behind the Method: Why LC-MS/MS Excels

The superiority of LC-MS/MS for impurity profiling stems from several key principles:

  • Specificity: Mass spectrometry detects molecules based on their mass-to-charge ratio (m/z), providing a highly specific detection method that is orthogonal to the retention time data from the LC. Tandem MS (MS/MS) further enhances this by fragmenting a specific parent ion and detecting its characteristic product ions, creating a unique "fingerprint" for each analyte. This minimizes the risk of co-eluting peaks interfering with the quantification of an impurity.

  • Sensitivity: LC-MS/MS can achieve significantly lower limits of detection (LOD) and quantification (LOQ) compared to UV-based methods. This is crucial for adhering to the stringent limits for reporting, identification, and qualification of impurities set by regulatory guidelines like the ICH.

  • Structural Elucidation: High-resolution mass spectrometry (like Q-TOF) can provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. The fragmentation patterns obtained from MS/MS experiments offer vital clues to the structure of these novel compounds.

A Practical LC-MS/MS Protocol for Cefozopran Impurity Analysis

While a universally standardized LC-MS/MS method for Cefozopran impurities is not publicly available in pharmacopeias, the following protocol is a robust starting point based on established methods for cephalosporins and best practices in the field.

Experimental Protocol: LC-MS/MS

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for cephalosporin analysis.

    • Mobile Phase A: 0.1% formic acid in water. The use of a volatile buffer like formic acid is critical for compatibility with mass spectrometry.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A gradient program is typically employed to effectively separate the more polar impurities from the parent drug. A starting condition of low organic phase (e.g., 5% B) held for a few minutes, followed by a linear ramp to a higher concentration (e.g., 95% B) is a common strategy.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as Cefozopran and its likely impurities contain basic nitrogen atoms that are readily protonated.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for Cefozopran and its known impurities should be monitored.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Cefozopran552.1Hypothetical - requires experimental determinationHypothetical - requires experimental determination
DP1570.1Hypothetical - requires experimental determinationHypothetical - requires experimental determination
DP2588.1Hypothetical - requires experimental determinationHypothetical - requires experimental determination

Note: The exact MRM transitions need to be optimized experimentally by infusing pure standards of Cefozopran and its impurities into the mass spectrometer.

Visualizing the Workflow

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Cefozopran Drug Substance Dissolution Dissolution in Diluent Sample->Dissolution Injection Injection onto C18 Column Dissolution->Injection Separation Gradient Elution Separation Injection->Separation ESI Electrospray Ionization (ESI+) Separation->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ion Detection) CID->MS2 Data Data Acquisition & Quantification MS2->Data

Caption: LC-MS/MS workflow for Cefozopran impurity analysis.

Alternative Analytical Strategies: A Comparative Overview

While LC-MS/MS offers superior performance, other validated methods provide reliable results and may be more accessible in certain laboratory settings.

High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD)

This is a widely used and robust technique for routine quality control.

Experimental Protocol: HPLC-DAD

  • Instrumentation: A standard HPLC system with a Diode-Array Detector.

  • Chromatographic Conditions:

    • Column: Lichrospher RP-18 (250 mm × 4 mm, 5 µm).[5]

    • Mobile Phase: Acetonitrile and 0.1% formic acid (8:92, v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection Wavelength: 260 nm.[5]

    • Column Temperature: 30°C.[5]

    • Injection Volume: 10 µL.[5]

Advantages of HPLC-UV/DAD:

  • Cost-Effective: The instrumentation is less expensive to purchase and maintain compared to LC-MS/MS systems.

  • Simplicity and Robustness: The method is generally easier to operate and less prone to matrix effects than LC-MS.

  • Quantitative Accuracy: For known impurities with a chromophore, HPLC-UV can provide excellent quantitative accuracy and precision.

Limitations:

  • Lower Sensitivity: The LOD and LOQ are typically higher than with LC-MS/MS.

  • Lack of Specificity: Co-eluting impurities can lead to inaccurate quantification. Peak purity analysis using a DAD can mitigate this to some extent, but it is not as definitive as mass spectrometric detection.

  • Limited Structural Information: UV detection provides no information on the molecular weight or structure of unknown impurities.

HPLC with UV and Optical Rotation Detection

For chiral compounds like Cefozopran, the stereochemistry of impurities is a critical quality attribute. HPLC coupled with both UV and optical rotation (OR) detectors can provide valuable information. A study has shown that different impurities of this compound can impact its specific optical rotation.[7] This method can be particularly useful for detecting and controlling stereoisomeric impurities.

Head-to-Head Comparison: LC-MS/MS vs. HPLC-UV/DAD

The choice of analytical technique depends on the specific requirements of the analysis, from early-stage development to routine quality control.

ParameterLC-MS/MSHPLC-UV/DADRationale & Justification
Specificity Very HighModerate to HighMS/MS provides unequivocal identification based on mass-to-charge ratio and fragmentation pattern, minimizing the risk of interference from co-eluting compounds.
Sensitivity (LOD/LOQ) Very Low (ng/mL to pg/mL)Low (µg/mL)Mass spectrometers are inherently more sensitive detectors than UV detectors, allowing for the detection of trace-level impurities.
Structural Elucidation Yes (with HRMS and MS/MS)NoMS provides molecular weight information, and MS/MS provides fragmentation data that is crucial for determining the structure of unknown impurities.
Quantitative Linearity ExcellentExcellentBoth techniques can provide excellent linearity over a defined concentration range when properly validated.
Robustness ModerateHighLC-MS/MS systems can be more susceptible to matrix effects and require more specialized maintenance.
Cost HighLow to ModerateThe initial investment and ongoing operational costs for LC-MS/MS are significantly higher.
Throughput High (with modern systems)Moderate to HighBoth techniques can be automated for high-throughput analysis.

Conclusion: A Strategic Approach to Cefozopran Impurity Analysis

For the comprehensive analysis of this compound impurities, a strategic, multi-faceted approach is recommended.

  • For discovery and in-depth characterization: LC-MS/MS, particularly with a high-resolution instrument like a Q-TOF, is the undisputed method of choice. Its ability to identify and provide structural information on unknown impurities is invaluable during drug development and for thorough investigation of out-of-specification results.

  • For routine quality control: A validated HPLC-UV/DAD method can be a robust and cost-effective solution for quantifying known impurities. Its simplicity and reliability make it well-suited for high-throughput testing in a regulated environment.

Ultimately, the integration of both techniques provides a powerful toolkit for ensuring the quality, safety, and efficacy of this compound. LC-MS/MS provides the in-depth knowledge of the impurity profile, which then informs the development and validation of efficient and reliable routine methods like HPLC-UV. This synergistic approach embodies the principles of modern pharmaceutical analysis, where cutting-edge technology and pragmatic application converge to protect public health.

References

  • Hu, C.-Q., Jiang, Y., Zhang, J.-P., & Zhang, Z.-F. (2012). Influence of impurities on the specific optical rotation of cefozopran. Pharmazie, 67(1), 1-5.
  • Paczkowska, M., Zalewski, P., Skibiński, R., Cielecka-Piontek, J., & Jelińska, A. (2015). Stability of this compound in aqueous solutions. Pharmaceutical development and technology, 20(7), 842–847.
  • ResearchGate. (n.d.). Chromatograms showing MRM transitions for the analytes at 6 ng/mL. Retrieved from [Link]

  • Tian, Y., et al. (2021). Study on Isomeric Impurities in Cefotiam Hydrochloride. Frontiers in Chemistry, 8, 626359.
  • Google Patents. (n.d.). CN102443017A - Preparation method of this compound.
  • Zalewski, P., Skibiński, R., Talaczyńska, A., Paczkowska, M., Garbacki, P., Cielecka-Piontek, J., & Jelińska, A. (2014). Kinetics and mechanism of degradation of this compound in the solid state. Acta Poloniae Pharmaceutica, 71(6), 1263-1271.
  • Dionex Corporation. (n.d.). Determination of Cefepime and Related Compounds Using HPLC with UV Detection. Retrieved from [Link]

  • PubChem. (n.d.). Cefozopran. Retrieved from [Link]

  • Abdelaleem, E. A., Naguib, I. A., Zaazaa, H. E., & Hussein, E. A. (2015). Development and validation of HPLC and HPTLC methods for determination of cefoperazone and its related impurities.
  • Jin, J. E., et al. (2014). Recent bioanalytical methods for quantification of third-generation cephalosporins using HPLC and LC-MS(/MS) and their applications in pharmacokinetic studies.
  • DS InPharmatics. (2020). General Information and Characterization of the Drug Substance Modules. Retrieved from [Link]

  • USP-NF. (n.d.). General Chapter <1086> Impurities in Drug Substances and Drug Products. Retrieved from [Link]

  • National Reference Laboratory. (n.d.). The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals. Retrieved from [Link]

  • Gjetja, E., et al. (2018). A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses. Journal of Pharmaceutical and Biomedical Analysis, 159, 39-46.
  • Khan, M. A., et al. (2021). Simultaneous Analysis of Cefoperazone and Its Degradation Products: Optimized HPLC approach.
  • Al-Shakliah, N. S., et al. (2021). Review on Characterization, Properties, and Analytical Methods of Cefepime. Critical Reviews in Analytical Chemistry, 51(6), 549-567.
  • Abdelaleem, E. A., Naguib, I. A., Zaazaa, H. E., & Hussein, E. A. (2015). Development and Validation of HPLC and HPTLC Methods for Determination of Cefoperazone and Its Related Impurities.
  • Niessen, W. M. A. (2001). LC-MS and CE-MS strategies in impurity profiling. CHIMIA International Journal for Chemistry, 55(10), 822-828.
  • Paczkowska, M., et al. (2015). Kinetics and mechanism of degradation of this compound in the solid state. Acta Poloniae Pharmaceutica, 72(4), 641-648.
  • Sun, P., et al. (2007). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.
  • El-Abass, S. A., et al. (2020).
  • Paal, M., et al. (2019). Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Cefozopran Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work extends beyond discovery and innovation to encompass the entire lifecycle of the chemical entities we handle. The proper disposal of pharmaceutical compounds like Cefozopran hydrochloride, a fourth-generation cephalosporin antibiotic[1][2], is not merely a logistical task but a critical component of laboratory safety, environmental stewardship, and the global effort to combat antimicrobial resistance. This guide provides a detailed, science-backed framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the ecosystem.

Core Principles: Understanding the Risks and Regulatory Landscape

This compound is a beta-lactam antibiotic, a class of drugs whose environmental accumulation is a significant driver of antibiotic resistance.[3] Furthermore, like many active pharmaceutical ingredients (APIs), it can pose occupational health risks, including potential sensitization. Consequently, its disposal is governed by stringent regulations from bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6]

A foundational principle of pharmaceutical waste management is the absolute prohibition of sewering (i.e., flushing down the drain) hazardous pharmaceutical waste.[7][8][9] This practice has been directly linked to the contamination of waterways and requires that all this compound waste be managed as regulated hazardous waste unless chemically deactivated.

Waste Segregation and Handling Workflow

Effective disposal begins with meticulous segregation at the point of generation. Different forms of this compound waste (e.g., pure powder, contaminated labware, dilute solutions) require distinct disposal pathways. The following workflow provides a logical framework for decision-making.

G cluster_0 Start: Cefozopran Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Pathway start Identify Cefozopran Hydrochloride Waste pure_compound Is it bulk powder, expired raw material, or concentrated stock solution? start->pure_compound contaminated_solids Is it contaminated solid waste (e.g., PPE, vials, bench paper)? pure_compound->contaminated_solids No hazardous_waste Dispose as RCRA Hazardous Pharmaceutical Waste (Black Container) pure_compound->hazardous_waste Yes contaminated_sharps Is it a contaminated sharp (e.g., needle, syringe, broken glass)? contaminated_solids->contaminated_sharps No contaminated_solids->hazardous_waste Yes dilute_aqueous Is it a dilute aqueous solution (e.g., used media, buffer)? contaminated_sharps->dilute_aqueous No sharps_container Dispose in Puncture-Proof Hazardous Sharps Container contaminated_sharps->sharps_container Yes deactivation Chemically Deactivate (Protocol B) prior to drain disposal (pending local regulations) dilute_aqueous->deactivation Yes

Caption: Decision workflow for segregating this compound waste.

Personal Protective Equipment (PPE) Requirements

Protecting personnel from exposure is paramount. The level of PPE required corresponds directly to the nature of the handling activity and the potential for generating aerosols, dust, or splashes.

ActivityRequired Personal Protective Equipment (PPE)Rationale & Best Practices
Handling Pure Powder Double Nitrile Gloves (ASTM D6978 rated), Disposable Gown, Safety Goggles, N95/P100 RespiratorPrevents dermal absorption, inhalation of fine particles, and eye contact. All handling of powder should occur within a certified chemical fume hood or powder containment hood.
Preparing/Handling Solutions Nitrile Gloves, Lab Coat, Safety Glasses with Side ShieldsProtects against accidental splashes of low-concentration solutions.
Chemical Deactivation Double Nitrile Gloves, Chemical-Resistant Gown or Apron, Chemical Splash Goggles, Face ShieldRequired due to the use of 1 M Sodium Hydroxide, which is corrosive. This procedure must be performed in a chemical fume hood.
Waste Packaging & Transport Nitrile Gloves, Lab Coat, Safety GlassesPrevents contact with potentially contaminated outer surfaces of waste containers.
Spill Cleanup Double Nitrile Gloves, Disposable Gown, Safety Goggles, N95/P100 RespiratorProvides comprehensive protection during the management of a hazardous spill, which has a high risk of aerosol and dust generation.

Workers handling any form of hazardous drug waste must receive OSHA-mandated hazardous waste awareness training.[10]

Step-by-Step Disposal Protocols

Protocol A: Disposal of Bulk Powder and Concentrated Solutions

This waste stream is classified as hazardous pharmaceutical waste and must be managed according to EPA Resource Conservation and Recovery Act (RCRA) regulations.[11][12]

  • Containerization: Place the this compound powder (in its original or a compatible, sealed container) or concentrated stock solution into a designated RCRA hazardous waste container.[9] These containers are typically black and must be leak-proof and sealable.[11][12]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste Pharmaceuticals".[9][13] The label should also include the chemical name ("this compound") and the date accumulation started.

  • Storage: Store the sealed container in a secure, designated satellite accumulation area. This area should be away from general lab traffic and clearly marked.

  • Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[13] This waste will be transported to a permitted facility for high-temperature incineration.[11][14] Do not attempt to autoclave or treat this waste in the lab.[15]

Protocol B: Chemical Deactivation of Dilute Aqueous Waste

For dilute aqueous waste, such as contaminated cell culture media or buffer solutions, chemical deactivation via hydrolysis of the beta-lactam ring is a scientifically validated approach to render the antibiotic inactive before disposal.[3][16] This method significantly reduces the environmental impact.

Causality: The antimicrobial activity of Cefozopran, like all beta-lactam antibiotics, is dependent on the strained four-membered beta-lactam ring.[17] Treatment with a strong base, such as sodium hydroxide (NaOH), catalyzes the hydrolysis of this ring, breaking it open and permanently inactivating the molecule.

Procedure:

  • Preparation: Working in a chemical fume hood, wear the appropriate PPE as specified in the table above (including chemical splash goggles and a face shield).

  • Collection: Collect all dilute Cefozopran-containing aqueous waste in a dedicated, chemically resistant container (e.g., borosilicate glass or HDPE).

  • pH Adjustment: For every 1 liter of aqueous waste, slowly add 1 M Sodium Hydroxide (NaOH) solution while stirring to raise the pH to >12. Use a calibrated pH meter to confirm.

  • Deactivation: Allow the solution to stand at room temperature for at least 24 hours to ensure complete hydrolysis of the beta-lactam ring.

  • Neutralization: After the deactivation period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid (e.g., 1 M Hydrochloric Acid). This is critical to prevent damage to plumbing infrastructure.

  • Final Disposal: Once neutralized, and if no other hazardous chemicals are present, the treated solution may be eligible for drain disposal, pending approval from your local water authority and institutional EHS guidelines.[18] Always confirm institutional policy before drain disposal.

Protocol C: Disposal of Contaminated Solid Waste
  • Sharps: All contaminated sharps (needles, syringes, Pasteur pipettes, broken glass) must be immediately placed into a rigid, puncture-proof, and leak-proof sharps container that is clearly labeled as "HAZARDOUS DRUG WASTE ONLY".[13]

  • Non-Sharps: All other contaminated solid waste (gloves, gowns, bench paper, empty vials, plasticware) should be collected in thick, leak-proof plastic bags placed inside a rigid container.[13] This container must also be clearly labeled "HAZARDOUS DRUG WASTE ONLY".[13]

  • Collection and Disposal: When full, seal the containers and manage them for pickup by a licensed hazardous waste contractor, following the same procedure as for bulk powder.[13]

Emergency Spill Management

All personnel working with this compound must be familiar with spill control procedures.[4]

  • Evacuate and Alert: Immediately alert others in the area. Evacuate the immediate vicinity of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before re-entering, don the full PPE suite for spill cleanup as detailed in the table above.

  • Contain the Spill:

    • For Powders: Gently cover the spill with absorbent pads or cloths wetted with a suitable solvent (e.g., water) to prevent the powder from becoming airborne. Do not sweep dry powder.

    • For Liquids: Cover the spill with absorbent pads, starting from the outside and working inward.

  • Clean the Area: Carefully collect all contaminated absorbent materials and broken glass (using tongs or forceps) and place them in a hazardous waste container.

  • Decontaminate: Clean the spill surface area with a detergent solution, followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, and complete any required documentation.

By adhering to these scientifically grounded and regulation-compliant procedures, we can effectively manage the disposal of this compound, upholding our commitment to a safe working environment and the health of our planet.

References

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA. (n.d.). Occupational Safety and Health Administration. [Link]

  • eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. (n.d.). Occupational Safety and Health Administration. [Link]

  • Karrer, E., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]

  • Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA. [Link]

  • Updated Rules for EPA hazardous pharmaceutical waste Sewering. (2019, June 18). Hazardous Waste Experts. [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. (n.d.). Stericycle. [Link]

  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. (2015, September 1). Waste Today Magazine. [Link]

  • An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment. (n.d.). ResearchGate. [Link]

  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right. (2022, April 24). Bitesize Bio. [Link]

  • EPA: Hazardous Pharmaceutical Waste Management. (n.d.). Stericycle. [Link]

  • Fukutsu, N., et al. (2006). An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. Chemical & Pharmaceutical Bulletin. [Link]

  • Hazardous Drugs - Overview. (n.d.). Occupational Safety and Health Administration. [Link]

  • Beta-Lactam Decontamination Services. (n.d.). The Ecosense Company. [Link]

  • Guidelines on Handling Hazardous Drugs. (n.d.). ASHP. [Link]

  • How to Dispose of Pharmaceutical Waste and Meet Regulations. (n.d.). Daniels Health. [Link]

  • Identifying types of pharmaceutical waste and disposal containers. (2023, December 23). NHS Specialist Pharmacy Service. [Link]

  • How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20). Hazardous Waste Experts. [Link]

  • Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. (n.d.). ASMAI. [Link]

  • Cephalosporin Containment Management Strategies from Drug Manufacturing to Control Antibiotic Resistance in South Asia. (2025, March). ASCE Library. [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (n.d.). World Health Organization/US EPA. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. (n.d.). Oakland University. [Link]

  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. [Link]

Sources

Navigating the Handling of Cefozopran Hydrochloride: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Cefozopran hydrochloride. Adherence to these protocols is critical for ensuring personal safety, maintaining a sterile environment, and complying with regulatory standards.

This compound is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity.[1][2] While a valuable tool in research and development, it presents potential hazards, including skin, eye, and respiratory irritation, and the risk of sensitization.[3] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods to mitigate these risks effectively.

Core Safety Directives: Understanding the Risks

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The primary risks associated with handling this compound are dermal and respiratory exposure. Cephalosporins, as a class, are known sensitizers, meaning repeated exposure can lead to allergic reactions. Therefore, minimizing direct contact is paramount.

Engineering Controls: The First Line of Defense

Before detailing personal protective equipment, it is crucial to emphasize the importance of engineering controls. Whenever possible, handle this compound in a controlled environment, such as a chemical fume hood or a biological safety cabinet, to minimize the generation and dispersal of aerosols or dust.[4][5]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is essential for the safe handling of this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Required PPE Rationale
Weighing and Aliquoting (Powder Form) Double Nitrile Gloves, Disposable Gown, Safety Goggles, N95 RespiratorHigh risk of aerosolization and dust generation. A respirator is crucial to prevent inhalation and potential respiratory sensitization.
Solution Preparation and Handling Nitrile Gloves, Lab Coat, Safety GlassesLower risk of aerosolization, but splash protection for skin and eyes is necessary.
In Vitro/In Vivo Administration Nitrile Gloves, Lab Coat or Gown, Safety GlassesProtects against accidental skin contact and splashes during experimental procedures.
Waste Disposal Double Nitrile Gloves, Disposable Gown, Safety GogglesHandling of contaminated materials requires robust protection against potential exposure.
Hand Protection: The Critical Barrier

Given the skin irritation and sensitization risks, appropriate glove selection is critical.

  • Material: Nitrile gloves are recommended for their chemical resistance.[1][6]

  • Double Gloving: For handling the powder form or during waste disposal, wearing two pairs of nitrile gloves provides an additional layer of protection.[7] The outer glove should be removed immediately after the task is completed.

  • Glove Change Frequency: Change gloves frequently, at least every two hours, or immediately if they become contaminated or torn.[7]

Body, Eye, and Respiratory Protection
  • Body Protection: A lab coat is the minimum requirement for handling solutions. A disposable gown with long sleeves and tight-fitting cuffs should be worn when handling the powder or during activities with a high risk of contamination.[7]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[8] When there is a significant risk of splashes, safety goggles or a face shield worn over safety glasses are necessary.[1][8]

  • Respiratory Protection: When handling the powder form of this compound outside of a primary engineering control like a fume hood, a NIOSH-approved N95 respirator is mandatory to prevent inhalation of fine particles.[1][9]

Procedural Guidance: From Handling to Disposal

A systematic approach to handling and disposal is crucial for minimizing exposure and contamination.

Step-by-Step Handling Protocol
  • Preparation: Before handling this compound, ensure the designated workspace is clean and uncluttered. Assemble all necessary equipment and PPE.

  • Donning PPE: Put on PPE in the following order: gown, respirator (if required), eye protection, and then gloves (the inner pair followed by the outer pair, with the outer glove cuff covering the gown cuff).[6]

  • Handling: Conduct all manipulations of this compound, especially in its powder form, within a certified chemical fume hood or other ventilated enclosure.[4]

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. The outer gloves should be removed first, followed by the gown, eye protection, respirator, and finally the inner gloves.[6]

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing PPE.[7]

Disposal Plan: Ensuring Safe Deactivation

Improper disposal of this compound and contaminated materials can lead to environmental contamination and the development of antibiotic resistance.[10][11]

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and empty vials, must be segregated as hazardous pharmaceutical waste.[1]

  • Containerization: Use dedicated, clearly labeled, leak-proof containers for this compound waste. The label should include "Hazardous Pharmaceutical Waste" and the chemical name.[1]

  • Disposal Method: The recommended method for the disposal of cephalosporin-containing waste is high-temperature incineration by a licensed hazardous waste disposal service.[1] Do not dispose of this waste down the drain or in the regular trash.[1] Stock antibiotic solutions are considered hazardous chemical waste and should be collected in an approved container for chemical waste.[12]

Spill Management: An Immediate and Coordinated Response

In the event of a spill, a swift and organized response is necessary to contain the material and decontaminate the area.

Spill Cleanup Protocol
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator, double gloves, a disposable gown, and eye protection.

  • Containment: For liquid spills, cover with an absorbent material. For powder spills, gently cover with damp absorbent material to avoid creating dust.

  • Cleanup: Carefully collect the absorbed material and any contaminated debris and place it in a designated hazardous waste container.

  • Decontamination: Clean the spill area three times with a detergent solution, followed by a rinse with water.[8]

  • Disposal: Dispose of all cleanup materials as hazardous pharmaceutical waste.

Visualizing the Workflow: PPE Selection and Disposal

The following diagrams illustrate the decision-making process for PPE selection and the proper waste disposal workflow.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_powder Powder Form cluster_solution Solution Form cluster_procedure Procedure Start Start: Handling This compound AssessForm Assess Physical Form Start->AssessForm PowderPPE Required PPE: - Double Nitrile Gloves - Disposable Gown - Safety Goggles - N95 Respirator AssessForm->PowderPPE Powder SolutionPPE Required PPE: - Nitrile Gloves - Lab Coat - Safety Glasses AssessForm->SolutionPPE Solution PerformTask Perform Task in Engineering Control PowderPPE->PerformTask SolutionPPE->PerformTask End End: Decontaminate & Doff PPE PerformTask->End

Caption: PPE Selection Workflow for this compound.

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Start Generate Waste: - Contaminated PPE - Labware - Unused Compound Segregate Segregate as Hazardous Pharmaceutical Waste Start->Segregate Container Place in Labeled, Leak-Proof Container Segregate->Container Store Store in Designated Waste Area Container->Store Incinerate High-Temperature Incineration by Licensed Vendor Store->Incinerate End End: Complete Disposal Record Incinerate->End

Caption: Disposal Workflow for this compound Waste.

References

  • An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern - PMC - NIH. (2019, August 28). Retrieved from [Link]

  • NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings - Malsparo. (n.d.). Retrieved from [Link]

  • NIOSH List of Hazardous Drugs in Healthcare Settings, 2024 - CDC. (2024). Retrieved from [Link]

  • Cephalosporin Containment Management Strategies from Drug Manufacturing to Control Antibiotic Resistance in South Asia | Journal of Hazardous, Toxic, and Radioactive Waste | Vol 29, No 1 - ASCE Library. (2024, September 10). Retrieved from [Link]

  • Proper Disposal of Antimicrobials. (n.d.). Retrieved from [Link]

  • Decontamination - Biosafety Manual – Stanford Environmental Health & Safety. (n.d.). Retrieved from [Link]

  • Dole VA NIOSH List.xlsx. (2021, December 15).
  • procedures for cleaning up hazardous drug spills and leaks technical information paper no. 59-081-0917 - Defense Centers for Public Health. (n.d.). Retrieved from [Link]

  • Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement - PMC - NIH. (n.d.). Retrieved from [Link]

  • Hazardous Medication List | Alberta Health Services. (2025, December 16). Retrieved from [Link]

  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right - Bitesize Bio. (2025, April 24). Retrieved from [Link]

  • Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide - Defense Centers for Public Health. (n.d.). Retrieved from [Link]

  • Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO. (n.d.). Retrieved from [Link]

  • CHEMICAL SPILL PROCEDURES. (n.d.). Retrieved from [Link]

  • Glove Selection Chart - Chemical Breakthrough Times | All Safety Products. (n.d.). Retrieved from [Link]

  • Glove Selection Page 1 of 20 - Emergency & Safety Services at UCCS. (n.d.). Retrieved from [Link]

  • Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection. (n.d.). Retrieved from [Link]

  • Hand Protection Chemical Resistance Guide - Environment, Health and Safety. (n.d.). Retrieved from [Link]

  • Glove Selection For Specific Chemicals - SUNY New Paltz. (n.d.). Retrieved from [Link]

  • Chemical Breakthrough Times – protection with StarGuard® gloves. - Starlab Group. (n.d.). Retrieved from [Link]

  • BREAKTHROUGH TIMES OF LABSOLUTE® DISPOSABLE GLOVES - Th. Geyer. (n.d.). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefozopran hydrochloride
Reactant of Route 2
Reactant of Route 2
Cefozopran hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.